Product packaging for Isotocin(Cat. No.:CAS No. 550-21-0)

Isotocin

Cat. No.: B1583897
CAS No.: 550-21-0
M. Wt: 966.1 g/mol
InChI Key: XMINXPSYULINQV-WZONHCQSSA-N
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Description

Isotocin (IT) is a teleost homolog of mammalian oxytocin, belonging to the vasopressin-oxytocin family of nonapeptide hormones . This biologically active peptide, characterized by the sequence [Ile⁸]this compound, is synthesized in the preoptic area of the hypothalamus in bony fish and released from the neurohypophysis . It acts as both a neurotransmitter/neuromodulator in the central nervous system and a peripheral hormone when distributed via the bloodstream . Its physiological actions are mediated by binding to specific G-protein coupled receptors (GPCRs) . A primary area of research for this compound is its role in regulating social and reproductive behaviors. Studies link this compound to the modulation of social approach, pair bonding, affiliation, and attention to social stimuli in various fish species . It has been shown to influence vocalization in a sex- and morph-specific manner in sonic midshipman fish and is implicated in behavioral sex change and the establishment of social hierarchies . Furthermore, this compound is a key component in neuroendocrine research, particularly in stress response, where it has been associated with the dampening of cortisol levels following stressful events . Beyond behavior, this compound plays a critical role in ion and osmoregulation. Research in zebrafish models demonstrates that this compound is involved in maintaining osmotic balance, especially in response to changes in environmental salinity . It functions by stimulating the proliferation of epidermal stem cells and the differentiation of ionocyte progenitors, thereby enhancing the functional capacity of ionocytes responsible for ion uptake and acid/base balance . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H63N11O12S2 B1583897 Isotocin CAS No. 550-21-0

Properties

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H63N11O12S2/c1-5-20(3)32(39(62)45-16-31(44)56)51-38(61)29-8-7-13-52(29)41(64)28-19-66-65-18-24(42)34(57)46-25(14-22-9-11-23(54)12-10-22)36(59)50-33(21(4)6-2)40(63)48-27(17-53)37(60)47-26(15-30(43)55)35(58)49-28/h9-12,20-21,24-29,32-33,53-54H,5-8,13-19,42H2,1-4H3,(H2,43,55)(H2,44,56)(H,45,62)(H,46,57)(H,47,60)(H,48,63)(H,49,58)(H,50,59)(H,51,61)/t20-,21-,24-,25-,26-,27-,28-,29-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMINXPSYULINQV-XPLLYYSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NCC(=O)N)CC(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N)CC(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H63N11O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873488
Record name Isotocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

966.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550-21-0
Record name Isotocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of Isotocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotocin, a nonapeptide neurohormone found in teleost fish, is a structural and functional homolog of the mammalian hormone oxytocin. It plays a crucial role in regulating a variety of social and reproductive behaviors. This technical guide provides a comprehensive overview of the core aspects of this compound, including its chemical structure, amino acid sequence, and the downstream signaling pathways it activates. Detailed experimental protocols for the synthesis of this compound and for conducting receptor binding and functional assays are provided to facilitate further research and drug development efforts targeting the isotocinergic system.

This compound: Structure and Physicochemical Properties

This compound is a cyclic nonapeptide with a molecular formula of C41H63N11O12S2.[1] It is composed of nine amino acids: Cysteine-Tyrosine-Isoleucine-Serine-Asparagine-Cysteine-Proline-Isoleucine-Glycinamide (CYISNCPIG-NH2). A disulfide bond between the two cysteine residues at positions 1 and 6 is a hallmark of its structure, creating a six-amino-acid ring with a three-amino-acid tail.[2]

Table 1: Amino Acid Sequence of this compound and Comparison with Oxytocin

PositionThis compoundOxytocin
1CysteineCysteine
2TyrosineTyrosine
3IsoleucineIsoleucine
4Serine Glutamine
5AsparagineAsparagine
6CysteineCysteine
7ProlineProline
8Isoleucine Leucine
9GlycinamideGlycinamide

The primary structural difference between this compound and oxytocin lies in the amino acid residues at positions 4 and 8. This compound possesses a serine at position 4 and an isoleucine at position 8, whereas oxytocin has a glutamine and a leucine at these respective positions. These subtle differences in amino acid composition contribute to their species-specific receptor binding and physiological functions.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC41H63N11O12S2[1]
Molecular Weight966.14 g/mol
IUPAC Name(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide[1]
Canonical SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CO)N)CC(=O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NCC(=O)N
CAS Number550-21-0[1]

This compound Receptor Binding and Functional Activity

This compound exerts its physiological effects by binding to and activating specific G-protein coupled receptors (GPCRs). In teleost fish, two orthologous oxytocin-like receptors, Oxtra and Oxtrb, have been identified.

Table 3: Functional Activity of this compound on Zebrafish Oxytocin Receptors

ReceptorLigandEC50 (nM)
OxtraThis compound2.99 ± 0.93
OxtrbThis compound3.14 ± 1.10

EC50 values were determined in heterologous expression assays using HEK293 cells.

These data indicate that this compound binds to both receptor subtypes with high and similar affinity, suggesting its potential to mediate a wide range of physiological responses through these receptors.

This compound Signaling Pathways

Upon binding to its receptors, this compound initiates a cascade of intracellular signaling events. The this compound receptor is primarily coupled to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a key event that mediates many of the cellular responses to this compound, including smooth muscle contraction and neurotransmitter release.

Isotocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound ITR This compound Receptor (ITR) This compound->ITR Binding G_protein Gq/11 ITR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Endoplasmic Reticulum IP3->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response

This compound Gq/11-PLC Signaling Pathway

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

The following protocol outlines a standard method for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS). This method is adapted from established protocols for oxytocin synthesis and is suitable for producing high-purity this compound for research purposes.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Gly, Ile, Pro, Cys(Trt), Asn(Trt), Ser(tBu), Tyr(tBu))

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

  • Oxidizing agent for disulfide bond formation: Iodine or potassium ferricyanide

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin using the chosen coupling reagents and activator base.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF.

  • Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids in the order of the this compound sequence (Ile, Pro, Cys(Trt), Asn(Trt), Ser(tBu), Ile, Tyr(tBu), Cys(Trt)).

  • Cleavage and Deprotection: Once the full-length peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using the cleavage cocktail.

  • Crude Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification of Linear Peptide: Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Cyclization (Disulfide Bond Formation): Dissolve the purified linear peptide in a dilute aqueous solution and add the oxidizing agent to facilitate the formation of the disulfide bond between the two cysteine residues.

  • Final Purification: Purify the final cyclized this compound peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the synthesized this compound by mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Couple_Gly Couple Fmoc-Gly-OH Swell->Couple_Gly Deprotect_Gly Fmoc Deprotection Couple_Gly->Deprotect_Gly Elongation Sequential Amino Acid Coupling (Ile to Cys) Deprotect_Gly->Elongation Cleavage Cleave from Resin & Side-chain Deprotection Elongation->Cleavage Precipitate Precipitate with Ether Cleavage->Precipitate Purify_Linear RP-HPLC Purification (Linear Peptide) Precipitate->Purify_Linear Cyclize Disulfide Bond Formation Purify_Linear->Cyclize Purify_Final RP-HPLC Purification (Cyclized this compound) Cyclize->Purify_Final Characterize Mass Spectrometry & Analytical HPLC Purify_Final->Characterize

Solid-Phase Peptide Synthesis Workflow
This compound Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of unlabeled this compound for its receptor, adapted from protocols for oxytocin receptor binding.

Materials:

  • Cell membranes prepared from cells expressing the fish this compound receptor (e.g., HEK293 cells transfected with the Oxtr gene).

  • Radioligand: [3H]-isotocin or a suitable radiolabeled antagonist.

  • Unlabeled this compound (competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of unlabeled this compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the unlabeled this compound concentration. The concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Imaging Assay

This protocol describes a method to measure the functional activity of this compound by monitoring changes in intracellular calcium concentration ([Ca2+]i) in cells expressing the this compound receptor.

Materials:

  • Cells expressing the fish this compound receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • This compound solutions of varying concentrations.

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Fluorescence microscope or plate reader equipped for calcium imaging.

Procedure:

  • Cell Culture: Plate the cells expressing the this compound receptor onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in physiological salt solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells with fresh physiological salt solution to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before the addition of this compound.

  • Stimulation: Add this compound at various concentrations to the cells and continuously record the changes in fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in [Ca2+]i. Plot the peak change in fluorescence as a function of the this compound concentration to generate a dose-response curve. The EC50 value, which is the concentration of this compound that produces 50% of the maximal response, can be determined from this curve.

Calcium_Imaging_Workflow Cell_Culture Culture Cells Expressing This compound Receptor Dye_Loading Load Cells with Calcium-sensitive Dye Cell_Culture->Dye_Loading Washing Wash to Remove Excess Dye Dye_Loading->Washing Baseline Measure Baseline Fluorescence Washing->Baseline Stimulation Stimulate with this compound Baseline->Stimulation Recording Record Fluorescence Changes Stimulation->Recording Analysis Analyze Dose-Response and Calculate EC50 Recording->Analysis

Calcium Imaging Experimental Workflow

Conclusion

This technical guide has provided a detailed overview of the structure, amino acid sequence, and signaling mechanisms of this compound. The provided experimental protocols for synthesis, receptor binding, and functional assays offer a solid foundation for researchers and drug development professionals to further investigate the physiological roles of the isotocinergic system and to explore its potential as a therapeutic target. The structural and functional similarities between this compound and oxytocin highlight the evolutionary conservation of this important neuropeptide family and suggest that insights gained from studying the isotocinergic system in fish can have broader implications for understanding neurohormonal regulation of social behavior across vertebrates.

References

The Evolutionary Trajectory of the Isotocin Gene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotocin, a nonapeptide hormone found in bony fish (teleosts), is a member of the highly conserved vasopressin/oxytocin superfamily of neuropeptides. These signaling molecules play crucial roles in regulating a wide array of physiological processes and social behaviors across vertebrates. Understanding the evolutionary history of the this compound gene and its receptor provides a fundamental framework for comparative endocrinology, neuroscience, and the development of novel therapeutics targeting related signaling pathways in other species, including mammals. This technical guide synthesizes the current knowledge on the evolutionary origins, gene duplication events, and phylogenetic relationships of the this compound gene, alongside detailed experimental protocols and a visualization of its signaling cascade.

Evolutionary History and Phylogeny

The evolutionary journey of the this compound gene is a compelling narrative of gene duplication and functional diversification. The ancestral gene of this superfamily, encoding a vasotocin-like peptide, is ancient, with origins tracing back to a common ancestor of protostomes and deuterostomes.

The Ancestral Duplication Event

The emergence of the oxytocin-like lineage, which includes this compound, is the result of a pivotal gene duplication event.[1] It is widely accepted that the ancestral vasotocin gene underwent a duplication event early in vertebrate evolution, approximately 450 million years ago, giving rise to the two distinct vasopressin-like and oxytocin-like lineages.[1] This duplication occurred after the divergence of jawless vertebrates (agnathans), which possess a single vasotocin-like gene, and before the radiation of jawed vertebrates.[1] In teleost fish, this oxytocin-like peptide is known as this compound.

Genomic Organization and Synteny

In many vertebrate species, the genes for the vasopressin-like and oxytocin-like peptides are found in close proximity on the same chromosome, often in a tail-to-tail orientation, providing strong evidence for their origin from a tandem duplication event.[2] For instance, in the Japanese pufferfish (Fugu rubripes), the vasotocin and this compound genes are linked in a tandem manner with an intergenic region of about 20 kb.[2] The conservation of gene order, or synteny, in the genomic region surrounding the vasotocin and this compound genes across different vertebrate lineages further supports their shared ancestry and provides a powerful tool for tracing their evolutionary history.

Evolution of the this compound Receptor

The physiological effects of this compound are mediated by its binding to a specific G-protein coupled receptor (GPCR), the this compound receptor (ITR). The evolution of the this compound receptor is intricately linked to the broader evolution of the vasopressin/oxytocin receptor family, which has been shaped by whole-genome duplication events.

Following the initial gene duplication that gave rise to the vasotocin and this compound ligands, the ancestral receptor gene also underwent duplications. Evidence suggests that two rounds of whole-genome duplication (1R and 2R) early in vertebrate evolution led to the expansion of the vasopressin/oxytocin receptor gene family. In the teleost lineage, a third round of whole-genome duplication (3R) resulted in further expansion and diversification of these receptors. This has led to the presence of multiple this compound receptor paralogs in many teleost species, allowing for the potential for sub-functionalization or neo-functionalization of these receptors.

Quantitative Data on this compound Gene Evolution

Divergence Time Estimates

Molecular clock analyses, which use the rate of mutation accumulation to estimate the time of divergence between species or genes, have been applied to the vasopressin/oxytocin superfamily.

Evolutionary EventEstimated Divergence Time (Millions of Years Ago)Supporting References
Divergence of Vasotocin and this compound Receptor Lineages in Teleosts~351.9 (95% HPD: 250.1-462.6)
Emergence of Jawed Vertebrates (and the ancestral vasotocin/oxytocin gene pair)~530
Emergence of Vertebrates (and the ancestral vasotocin-like gene)~540
This compound Gene and Receptor Copy Number in Teleosts

The number of this compound and this compound receptor genes can vary among different teleost species, primarily due to the teleost-specific whole-genome duplication (3R) and subsequent gene loss events.

SpeciesThis compound Gene (IT) Copy NumberThis compound Receptor (ITR) Copy NumberSupporting References
Guppy (Poecilia reticulata)12 (itr1 and itr2)
Zebrafish (Danio rerio)12 (oxtra and oxtrb)
Medaka (Oryzias latipes)12
Gilt-head bream (Sparus aurata)12
Brown trout (Salmo trutta)At least 1Additional duplicates of OTRa and OTRb from a salmonid-specific genome duplication

Experimental Protocols

Gene Sequencing of the this compound Gene

Objective: To obtain the nucleotide sequence of the this compound gene from a target teleost species.

Methodology:

  • Genomic DNA/RNA Extraction: Extract high-quality genomic DNA or total RNA from brain tissue, where the this compound gene is highly expressed.

  • Primer Design: Design degenerate or species-specific primers based on conserved regions of known this compound gene sequences from related species. Primers should target the coding regions of the gene.

  • Polymerase Chain Reaction (PCR):

    • For genomic DNA, perform standard PCR to amplify the entire gene, including introns.

    • For RNA, first perform reverse transcription to synthesize complementary DNA (cDNA). Then, use PCR to amplify the coding sequence.

    • Typical PCR Conditions:

      • Initial denaturation: 95°C for 5 minutes.

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 50-60°C for 30 seconds (optimize based on primer melting temperature).

        • Extension: 72°C for 1-2 minutes (depending on the expected product size).

      • Final extension: 72°C for 10 minutes.

  • Gel Electrophoresis: Run the PCR product on an agarose gel to verify the size of the amplified fragment.

  • DNA Sequencing: Purify the PCR product and send it for Sanger sequencing. For whole-genome approaches, next-generation sequencing (NGS) platforms can be used.

Phylogenetic Analysis

Objective: To reconstruct the evolutionary relationships of the this compound gene and its receptor with other members of the vasopressin/oxytocin superfamily.

Methodology:

  • Sequence Retrieval: Obtain amino acid or nucleotide sequences of this compound, vasotocin, and their receptors from various vertebrate species from public databases like NCBI GenBank.

  • Multiple Sequence Alignment: Align the sequences using software such as ClustalW or MUSCLE, which are integrated into phylogenetic analysis software like MEGA.

  • Phylogenetic Tree Construction:

    • Software: Use software such as MEGA (Molecular Evolutionary Genetics Analysis) or MrBayes.

    • Method: Employ statistical methods like Maximum Likelihood (ML) or Bayesian Inference (BI).

    • Model Selection: Use the software's model selection feature to determine the best-fit model of nucleotide or amino acid substitution for the data.

    • Bootstrap Analysis: Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the branches of the phylogenetic tree.

    • Tree Visualization: Visualize and edit the resulting phylogenetic tree using the software's built-in tools.

Synteny Analysis

Objective: To analyze the conservation of gene order in the genomic region surrounding the this compound gene across different species.

Methodology:

  • Genomic Data Retrieval: Obtain genomic scaffold or chromosome data for the species of interest from genome browsers like the NCBI Map Viewer or Ensembl.

  • Gene Identification: Identify the location of the this compound gene and its neighboring genes in the reference species.

  • Comparative Genomic Analysis: Use bioinformatics tools and databases (e.g., Cinteny) to compare the genomic region of the reference species with that of other species.

  • Visualization: Manually or with specialized software, create a visual representation of the conserved syntenic blocks, highlighting the relative positions and orientations of the genes.

Mandatory Visualizations

Evolutionary History of the this compound Gene

evolutionary_history cluster_ancestral Ancestral State cluster_duplication Gene Duplication Event cluster_lineages Divergent Lineages cluster_teleost Teleost Evolution Ancestral_VT Ancestral Vasotocin-like Gene Duplication Gene Duplication (~450 Mya) Ancestral_VT->Duplication VT_lineage Vasotocin Lineage Duplication->VT_lineage IT_lineage This compound/Oxytocin-like Lineage Duplication->IT_lineage This compound This compound Gene IT_lineage->this compound

Caption: Evolutionary origin of the this compound gene from an ancestral vasotocin-like gene.

This compound Signaling Pathway

isotocin_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound ITR This compound Receptor (ITR) (GPCR) This compound->ITR Binds Gq Gq protein ITR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates MAPK MAPK Cascade PKC->MAPK Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, neurotransmission) PKC->Cellular_Response Leads to MAPK->Cellular_Response Leads to

Caption: The this compound receptor signaling pathway via the Gq/PLC cascade.

Conclusion

The evolutionary history of the this compound gene is a testament to the power of gene duplication in generating biological novelty. From a single ancestral vasotocin-like gene, a family of neuropeptides with diverse and critical functions has evolved. For researchers in basic science and drug development, a thorough understanding of this evolutionary trajectory, coupled with robust experimental methodologies, is essential for contextualizing research findings and for identifying potential targets for therapeutic intervention. The continued application of genomic and phylogenetic tools will undoubtedly further illuminate the intricate evolutionary tapestry of the this compound gene and its relatives, providing deeper insights into the molecular basis of physiology and behavior.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Isotocin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: A comprehensive examination of the molecular mechanisms and enzymatic processes involved in the maturation of isotocin from its protein precursor. This guide details the genetic origins, post-translational modifications, and key enzymatic players, supplemented with quantitative data and established experimental methodologies.

Introduction: The this compound/Oxytocin Superfamily

This compound (IT) is a nonapeptide hormone found in bony fishes (teleosts) that is structurally and functionally homologous to the mammalian hormone oxytocin (OT). Both are part of an ancient family of neurohypophysial hormones characterized by a nine-amino-acid structure, including a six-amino-acid ring formed by a disulfide bridge between two cysteine residues. The this compound-mesotocin-oxytocin lineage is primarily associated with reproductive functions. Like oxytocin, this compound is synthesized as part of a larger, inactive precursor protein, which undergoes a series of precise post-translational modifications to yield the active hormone. Understanding this pathway is critical for research in comparative endocrinology, neurobiology, and for the development of novel therapeutics targeting related signaling systems.

Genetic and Precursor Structure

The this compound gene, similar to the oxytocin and vasopressin genes in mammals, encodes a preproprotein. This precursor is a composite molecule with a distinct modular structure. In the guppy (Poecilia reticulata), for example, the it gene open reading frame is 468 base pairs, encoding a 155-amino-acid precursor protein.

The prepro-isotocin consists of the following domains in N-terminal to C-terminal order:

  • Signal Peptide: A short sequence at the N-terminus that directs the nascent polypeptide into the endoplasmic reticulum, after which it is cleaved.

  • This compound: The nine-amino-acid sequence of the mature hormone.

  • Processing Signal (Gly-Lys-Arg): A tripeptide sequence that serves as a recognition and cleavage site for processing enzymes.

  • Neurophysin I (NpI): A carrier protein that binds to this compound, facilitating its transport and storage and preventing its premature degradation.

This entire precursor is translated, folded, and packaged into neurosecretory granules in the hypothalamus. The subsequent processing into mature this compound occurs during axonal transport to the neurohypophysis (posterior pituitary), where it is stored for release.

The Biosynthesis Pathway: Post-Translational Processing

The maturation of the this compound precursor into bioactive this compound is a multi-step enzymatic cascade that takes place within the acidic environment of neurosecretory granules. This pathway involves endoproteolytic cleavage, exopeptidic trimming, and C-terminal amidation.

Step 1: Endoproteolytic Cleavage

The first crucial step is the cleavage of the precursor at the C-terminal side of the dibasic Lys-Arg pair within the Gly-Lys-Arg processing signal. This action is performed by Prohormone Convertases (PCs) , a family of subtilisin-like serine endoproteases. In neuroendocrine cells, PC1/3 and PC2 are the primary convertases. This initial cleavage separates the this compound-Gly-Lys-Arg intermediate from its neurophysin carrier protein.

  • Enzyme: Prohormone Convertase 1/3 (PC1/3) or Prohormone Convertase 2 (PC2).

  • Action: Cleavage at the carboxyl side of the Lys-Arg doublet.

  • Product: this compound-Gly-Lys-Arg and Neurophysin I.

Step 2: Exopeptidase Trimming

Following the initial cut, the basic lysine and arginine residues are sequentially removed from the C-terminus of the this compound intermediate. This trimming is accomplished by Carboxypeptidase E (CPE) , also known as Carboxypeptidase H. CPE is a zinc-dependent exopeptidase with optimal activity at the acidic pH (5.0-6.0) found within secretory granules.[1][2]

  • Enzyme: Carboxypeptidase E (CPE).

  • Action: Sequential removal of C-terminal arginine and lysine residues.

  • Product: this compound-Gly (a glycine-extended intermediate).

Step 3: C-Terminal α-Amidation

The final and essential step for conferring biological activity to this compound is the amidation of the C-terminal glycine. This reaction is catalyzed by the bifunctional enzyme Peptidylglycine α-amidating Monooxygenase (PAM) . The reaction occurs in two sequential steps, catalyzed by two different domains of the PAM enzyme.[3][4]

  • Hydroxylation: The Peptidylglycine α-hydroxylating monooxygenase (PHM) domain uses ascorbate and molecular oxygen to hydroxylate the α-carbon of the C-terminal glycine.[3]

  • Lyase Reaction: The Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain cleaves the N-C bond, releasing the amidated peptide and glyoxylate.

  • Enzyme: Peptidylglycine α-amidating Monooxygenase (PAM).

  • Action: Converts the C-terminal glycine into an amide group.

  • Product: Mature, bioactive this compound (-NH₂) and glyoxylate.

The complete pathway is visualized in the diagram below.

Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum / Golgi cluster_Granule Neurosecretory Granule (Axonal Transport) Precursor Prepro-Isotocin (Signal Peptide-IT-GKR-Neurophysin) Prohormone Pro-Isotocin (IT-GKR-Neurophysin) Precursor->Prohormone Signal Peptidase Intermediate1 This compound-Gly-Lys-Arg + Neurophysin Prohormone->Intermediate1 Prohormone Convertase (PC1/3) Intermediate2 This compound-Gly + Neurophysin Intermediate1->Intermediate2 Carboxypeptidase E (CPE) Mature Mature this compound + Neurophysin Intermediate2->Mature Amidating Monooxygenase (PAM)

Caption: The sequential enzymatic processing of the this compound precursor.

Quantitative Data Summary

Quantitative analysis of the enzymes involved in this compound/oxytocin biosynthesis provides insight into the efficiency and regulation of the pathway. The following tables summarize key kinetic parameters and conditions for these enzymes, primarily derived from studies on their mammalian homologues.

Table 1: Properties of Key Biosynthetic Enzymes

Enzyme Family Optimal pH Activators Inhibitors
Prohormone Convertase 1/3 Subtilisin-like Serine Protease 5.5 - 6.0 Ca²⁺ Peptide Inhibitors, Chelating Agents
Carboxypeptidase E (CPE) Metallocarboxypeptidase 5.0 - 6.0 Co²⁺, Zn²⁺ GEMSA, EDTA, Cu²⁺
PAM (PHM domain) Monooxygenase 5.5 - 6.5 Ascorbate, Cu²⁺, O₂ 4-methoxybenzoxyacetic acid

| PAM (PAL domain) | Lyase | 5.0 - 6.0 | Zn²⁺ or Cd²⁺ | Metal Chelators |

Table 2: Kinetic Parameters for Peptidylglycine α-amidating Monooxygenase (PAM)

Substrate Enzyme Source Kₘ Kᵢ (Inhibitor) Reference
TNP-D-Tyr-Val-Gly Anglerfish Islet PAM 25 ± 5 µM 0.06 mM (4-methoxybenzoxyacetic acid)

| 4-Nitrohippuric Acid | Anglerfish Islet PAM | 3.4 ± 1 mM | N/A | |

Experimental Protocols & Methodologies

The study of this compound biosynthesis relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experimental approaches.

Isolation of Neurosecretory Granules

This procedure is fundamental for studying the processing enzymes in their native environment.

  • Homogenization: Posterior pituitary glands are homogenized in an ice-cold isotonic sucrose solution (e.g., 0.25 M sucrose) buffered to a neutral pH.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. A low-speed spin (e.g., 1,000 x g) pellets nuclei and unbroken cells. A subsequent medium-speed spin (e.g., 3,000 x g) pellets mitochondria.

  • High-Speed Centrifugation: The supernatant from the mitochondrial spin is centrifuged at high speed (e.g., 25,000 x g) to pellet a crude granule fraction.

  • Density Gradient Centrifugation: The crude granule pellet is resuspended and layered onto a discontinuous or continuous density gradient (e.g., sucrose or Percoll). Ultracentrifugation separates organelles based on their buoyant density, yielding a highly purified neurosecretory granule fraction.

  • Validation: The purity of the fraction is confirmed by electron microscopy and by assaying for marker enzymes of contaminating organelles, such as succinate dehydrogenase (mitochondria) and cathepsin (lysosomes).

In Vitro Enzyme Assays
  • Enzyme Source: Purified neurosecretory granule lysate or recombinant PC enzyme.

  • Substrate: A synthetic fluorogenic peptide substrate containing a dibasic cleavage site, such as pGlu-Arg-Thr-Lys-Arg-MCA (methylcoumarinamide).

  • Reaction Buffer: An acidic buffer (e.g., 100 mM sodium acetate, pH 5.5) containing CaCl₂ (2-5 mM) and a non-ionic detergent (e.g., 0.2% octylglucoside).

  • Procedure: The enzyme is pre-incubated with the reaction buffer at 37°C. The reaction is initiated by adding the substrate.

  • Detection: Cleavage of the substrate releases the fluorophore (AMC), which is detected by measuring the increase in fluorescence over time using a fluorometer (Excitation/Emission: 380/460 nm). The rate of fluorescence increase is proportional to enzyme activity.

  • Enzyme Source: Purified granule lysate or recombinant CPE.

  • Substrate: A synthetic peptide with a C-terminal basic residue, such as hippuryl-L-arginine or dansyl-Phe-Ala-Arg.

  • Reaction Buffer: An acidic buffer (e.g., 50 mM sodium acetate, pH 5.5) containing CoCl₂ as an activator.

  • Procedure: The enzyme is incubated with the substrate at 37°C. The reaction is stopped after a defined time, often by adding a strong acid or base.

  • Detection: The product (e.g., hippuric acid and arginine) is quantified. This can be done spectrophotometrically by reacting the liberated amino acid with ninhydrin, or by separating the product from the substrate using High-Performance Liquid Chromatography (HPLC) and measuring its absorbance.

Product Analysis by HPLC

HPLC is a cornerstone technique for separating and quantifying the precursor, intermediates, and final products of the biosynthesis pathway.

  • Sample Preparation: Samples from in vitro assays or tissue extracts are often acidified (e.g., with trifluoroacetic acid) and centrifuged to remove precipitated proteins.

  • Chromatography: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of two solvents is employed for elution. Solvent A is typically an aqueous solution with a small amount of acid (e.g., 0.1% TFA in water), and Solvent B is an organic solvent like acetonitrile with 0.1% TFA.

  • Elution Program: The percentage of Solvent B is gradually increased over time to elute peptides based on their hydrophobicity. For example, a linear gradient from 5% to 60% acetonitrile over 30-60 minutes.

  • Detection: Peptides are detected by their absorbance at UV wavelengths (e.g., 214 nm or 280 nm). Fractions can be collected for further analysis by mass spectrometry or radioimmunoassay.

The diagram below illustrates a typical workflow for analyzing enzyme activity on a peptide substrate.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assay Enzymatic Assay cluster_Analysis Product Analysis Tissue 1. Obtain Tissue (e.g., Pituitary) Homogenize 2. Homogenize & Isolate Neurosecretory Granules Tissue->Homogenize Lyse 3. Lyse Granules to Release Enzymes (Enzyme Source) Homogenize->Lyse Mix 4. Combine Enzyme Source, Substrate & Buffer Lyse->Mix Incubate 5. Incubate at 37°C Mix->Incubate Stop 6. Stop Reaction (e.g., Acid Quench) Incubate->Stop HPLC 7. Separate Products via HPLC Stop->HPLC Detect 8. Detect & Quantify (UV, Fluorescence, or MS) HPLC->Detect Data 9. Calculate Enzyme Activity Detect->Data

Caption: General experimental workflow for assaying prohormone processing enzymes.

Conclusion

The biosynthesis of this compound from its precursor protein is a highly regulated and sequential process that mirrors the maturation of other neurohypophysial hormones like oxytocin and vasopressin. This pathway, occurring within neurosecretory granules, relies on the precise and coordinated action of prohormone convertases, carboxypeptidase E, and peptidylglycine α-amidating monooxygenase. A thorough understanding of this enzymatic cascade, supported by robust quantitative and methodological analysis, is essential for advancing our knowledge in endocrinology and provides a framework for the development of targeted therapeutic interventions in related physiological systems.

References

A Technical Guide to the Neuroanatomical Mapping of Isotocin-Producing Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotocin (IT), the fish homolog of the mammalian neuropeptide oxytocin (OXT), plays a crucial role in regulating a variety of social behaviors, including reproductive and parental care, as well as physiological processes such as osmoregulation. Understanding the precise neuroanatomical organization of isotocinergic circuits is fundamental to elucidating the neural basis of these behaviors and for identifying potential therapeutic targets for neuromodulatory drugs. This guide provides a comprehensive overview of the techniques and data related to the mapping of IT-producing neurons, with a focus on quantitative analysis, detailed experimental protocols, and visualization of associated pathways and workflows.

Data Presentation: Quantitative Neuroanatomy of this compound/Oxytocin Neurons

The number and distribution of IT/OXT neurons can vary significantly across species and even between social contexts within a species. Stereological and 3D imaging techniques have enabled precise quantification of these neuronal populations.

Table 1: Quantitative Analysis of this compound-Producing Neurons in Teleost Fish

SpeciesBrain RegionNeuronal SubpopulationNumber of Neurons (Mean ± SEM)MethodReference
Amphiprion ocellaris (False Clown Anemonefish)Preoptic Area (POA)Arginine Vasotocin (AVT) and this compound (IT) immunoreactive neuronsNot explicitly quantified in this study, but distribution described.Immunohistochemistry[1]
Cichlid Fishes (8 species)Preoptic Area (POA)Parvocellular this compound NeuronsFewer in cooperatively breeding species compared to independently breeding species.Immunohistochemistry, Stereology[2][3][4]
Danio rerio (Zebrafish)Preoptic Area (POA)Oxytocin (this compound) Neurons378.3 ± 35.8 (Control) vs. 476.6 ± 63.7 (after deionized water treatment)Immunohistochemistry, Cell Counting[5]
Gymnotus omarorum (Weakly electric fish)Preoptic Area (POA)This compound (IT) and Arginine Vasotocin (AVT) neuronsDifferences in size, number, and location between IT and AVT neurons noted.Immunohistochemistry

Table 2: Quantitative Analysis of Oxytocin-Producing Neurons in Rodents

SpeciesBrain RegionNeuronal PopulationNumber of Neurons (Mean ± SD)MethodReference
Mouse (Mus musculus)HypothalamusTotal Oxytocin Neurons8905 ± 639Transgenic Reporter (Oxt-Cre;Ai14) with Serial Two-Photon Tomography
Mouse (Mus musculus)Paraventricular Nucleus (PVN)Oxytocin Neurons3584 ± 2433D Immunolabeling with Light-Sheet Microscopy
Mouse (Mus musculus)Supraoptic Nucleus (SON)Oxytocin Neurons2399 ± 2553D Immunolabeling with Light-Sheet Microscopy
Mouse (Mus musculus)Accessory Nuclei (AN)Oxytocin Neurons1023 ± 1383D Immunolabeling with Light-Sheet Microscopy

Experimental Protocols

Detailed methodologies are crucial for the successful identification and mapping of IT/OXT neurons. Below are representative protocols for key experimental techniques.

Immunohistochemistry (IHC) for this compound in Zebrafish Brain

This protocol is adapted from methods used for neuropeptide staining in teleost brains.

Solutions and Reagents:

  • Phosphate-Buffered Saline (PBS): 0.1 M, pH 7.4

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Blocking Solution: 5% Normal Goat Serum (NGS) and 0.3% Triton X-100 in PBS

  • Primary Antibody: Rabbit anti-Isotocin antibody (diluted 1:1000 to 1:5000 in blocking solution)

  • Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488), diluted 1:500 in PBS with 0.3% Triton X-100.

  • Mounting Medium: Antifade mounting medium with DAPI.

Procedure:

  • Perfusion and Fixation: Anesthetize the fish and perfuse transcardially with cold PBS followed by 4% PFA. Dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks.

  • Sectioning: Embed the brain in OCT compound and freeze. Cut 20-40 µm coronal or sagittal sections on a cryostat and mount on charged glass slides.

  • Permeabilization and Blocking: Wash sections three times for 10 minutes in PBS. Incubate in blocking solution for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate sections with the primary anti-isotocin antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash sections three times for 10 minutes in PBS with 0.3% Triton X-100.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Wash sections three times for 10 minutes in PBS. Counterstain with DAPI if desired. Mount the slides with antifade mounting medium.

  • Imaging: Visualize sections using a confocal or fluorescence microscope.

In Situ Hybridization (ISH) for this compound mRNA in Teleost Brain

This protocol is a generalized procedure based on standard ISH techniques for fish.

Solutions and Reagents:

  • DEPC-treated water: For all solutions.

  • Hybridization Buffer: 50% formamide, 5x SSC, 50 µg/mL heparin, 0.1% Tween-20, 1 mg/mL yeast tRNA, 1x Denhardt's solution.

  • Digoxigenin (DIG)-labeled riboprobe: Synthesized from a cDNA template for the this compound gene.

  • Anti-DIG Antibody: Anti-DIG-AP (alkaline phosphatase) conjugate, diluted 1:2000 in blocking buffer.

  • Detection Buffer (NBT/BCIP): Nitro-blue tetrazolium chloride (NBT) and 5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt (BCIP) solution.

Procedure:

  • Tissue Preparation: Prepare frozen sections as described for IHC.

  • Pre-hybridization: Wash sections in PBS, followed by acetylation and permeabilization with Proteinase K. Pre-hybridize sections in hybridization buffer for 2-4 hours at 65°C.

  • Hybridization: Replace the pre-hybridization solution with hybridization buffer containing the DIG-labeled this compound riboprobe (100-500 ng/mL). Incubate overnight at 65°C in a humidified chamber.

  • Post-hybridization Washes: Perform a series of stringent washes with decreasing concentrations of SSC at 65°C to remove unbound probe.

  • Immunodetection: Block non-specific binding with a blocking solution. Incubate with the anti-DIG-AP antibody overnight at 4°C.

  • Washing: Wash sections extensively with a maleic acid buffer containing Tween-20 (MABT).

  • Colorimetric Detection: Equilibrate sections in detection buffer. Incubate with the NBT/BCIP solution in the dark until the desired color intensity is reached.

  • Stopping and Mounting: Stop the reaction by washing in PBS. Dehydrate the sections through an ethanol series, clear with xylene, and mount with a permanent mounting medium.

Anterograde Tract-Tracing using AAV

This protocol outlines a general workflow for using adeno-associated viruses (AAVs) to map the projections of oxytocin neurons in the mouse hypothalamus.

Materials:

  • AAV vector: e.g., AAV1-hSyn-Cre injected into an OXT-Cre mouse line, or AAV expressing a fluorescent protein under a neuron-specific promoter.

  • Stereotaxic apparatus: For precise injection into the brain.

  • Nanoinjector system: To deliver small volumes of the virus.

Procedure:

  • Viral Vector Preparation: Obtain or produce a high-titer AAV vector.

  • Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame.

  • Craniotomy: Expose the skull and drill a small burr hole over the target brain region (e.g., the paraventricular nucleus of the hypothalamus).

  • Viral Injection: Lower a micropipette filled with the AAV solution to the correct coordinates and inject a small volume (e.g., 50-100 nL) over several minutes.

  • Post-injection Survival: Allow sufficient time for viral expression and transport (typically 2-4 weeks).

  • Tissue Processing and Imaging: Perfuse the animal, dissect the brain, and process for immunohistochemistry to visualize the fluorescent reporter protein expressed by the virus. Image serial sections to map the full extent of the axonal projections.

Mandatory Visualizations

This compound/Oxytocin Signaling Pathway

Isotocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane This compound This compound/ Oxytocin OTR This compound/Oxytocin Receptor (GPCR) This compound->OTR Binds Gq11 Gq11 OTR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca_release Ca_release ER->Ca_release Ca Ca Ca_release->Ca Ca->PKC Co-activates Downstream Downstream Ca->Downstream Activates PKC->Downstream Phosphorylates Cellular_Response Cellular_Response Downstream->Cellular_Response

Experimental Workflow for 3D Mapping of this compound Neurons

Workflow_3D_Mapping cluster_sample_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis Fixation 1. Perfusion & Post-fixation (e.g., 4% PFA) Labeling 2. Immunolabeling or In Situ Hybridization Fixation->Labeling Clearing 3. Tissue Clearing (e.g., iDISCO, CLARITY) Labeling->Clearing Microscopy 4. Light-Sheet or Confocal Microscopy Clearing->Microscopy Stitching 5. Image Stitching & 3D Reconstruction Microscopy->Stitching Registration 6. Registration to Reference Atlas Stitching->Registration Detection 7. Automated Cell Detection (Machine Learning) Registration->Detection Quantification 8. Quantification & Density Mapping Detection->Quantification

Logical Relationship of Viral Tract-Tracing for Circuit Analysis

Conclusion

The neuroanatomical mapping of this compound-producing neurons is a rapidly advancing field, driven by innovations in molecular tools, imaging technologies, and computational analysis. This guide provides a foundational understanding of the quantitative data, experimental protocols, and conceptual frameworks necessary for researchers, scientists, and drug development professionals to investigate the isotocinergic system. By integrating these methodologies, a more complete picture of the structure and function of these critical neural circuits can be achieved, paving the way for novel insights into the neurobiology of social behavior and the development of new therapeutic strategies.

References

Physiological Roles of Isotocin in Teleost Fish: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isotocin (IT), the teleost homolog of the mammalian neuropeptide oxytocin, is a key regulator of a diverse array of physiological processes in teleost fish. This technical guide provides a comprehensive overview of the multifaceted roles of this compound, with a focus on its critical functions in reproduction, osmoregulation, social behavior, and the stress response. Detailed experimental methodologies are presented to facilitate further research in this field, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding of the molecular and systemic mechanisms of this compound action. This document is intended to serve as a core resource for researchers and professionals engaged in fish physiology, neuroendocrinology, and the development of novel therapeutics for aquaculture and beyond.

Introduction

This compound is a nonapeptide hormone, structurally similar to arginine vasotocin (AVT) and the mammalian hormones oxytocin and vasopressin.[1][2][3] It is primarily synthesized in the preoptic area (POA) of the hypothalamus and released from the neurohypophysis into the bloodstream, acting as a hormone.[4][5] this compound also functions as a neuromodulator within the central nervous system (CNS). The pleiotropic effects of this compound are mediated by its specific G protein-coupled receptor, the this compound receptor (ITR), which is distributed in various central and peripheral tissues. This guide delves into the core physiological functions of this compound in teleost fish, providing the technical details necessary for advanced research and development.

Core Physiological Functions of this compound

Reproduction

This compound plays a pivotal role in orchestrating reproductive behaviors and physiological events in teleost fish. Its functions range from influencing courtship and spawning to modulating gonadal function.

Key Roles in Reproduction:

  • Spawning Behavior: In several teleost species, this compound is implicated in the initiation and coordination of spawning reflexes and behaviors. For instance, administration of this compound has been shown to induce spawning-like behaviors in some fish.

  • Gonadal Function: this compound can directly influence gonadal steroidogenesis and gamete maturation. In some species, this compound has been shown to stimulate testosterone secretion in vitro.

  • Uterine Contractions: In live-bearing teleosts, this compound is involved in parturition, analogous to oxytocin's role in mammals.

  • Interaction with the Hypothalamic-Pituitary-Gonadal (HPG) Axis: this compound modulates the HPG axis, although the exact mechanisms are still being elucidated. It has been shown to interact with dopamine neurons in the preoptic area, which are known to inhibit the release of luteinizing hormone (LH).

Osmoregulation

This compound is a significant hormonal regulator of water and salt balance in teleost fish, a critical function for survival in diverse aquatic environments.

Key Roles in Osmoregulation:

  • Ion Uptake: In freshwater fish, this compound has been demonstrated to increase the rate of sodium uptake across the gills.

  • Ion Excretion: In some euryhaline species, this compound facilitates the branchial outflux of sodium when fish are transferred from freshwater to seawater.

  • Response to Osmotic Challenge: Plasma this compound levels can change in response to acute and chronic changes in environmental salinity. For example, in rainbow trout transferred from freshwater to brackish water, plasma this compound levels increased significantly 24 hours after the transfer.

Social Behavior

This compound is a key neuromodulator of social behaviors in teleosts, influencing everything from shoaling to aggression and social bonding.

Key Roles in Social Behavior:

  • Shoaling and Social Preference: this compound receptor signaling is involved in the development and maintenance of social preference and shoaling behavior in species like zebrafish.

  • Aggression: The this compound system can modulate aggressive behaviors, with its effects often being context- and species-dependent.

  • Social Status: Levels of this compound in specific brain regions have been correlated with social dominance. For instance, in cichlid fish, dominant males have been found to have significantly higher levels of this compound in the hindbrain compared to subordinate males.

  • Parental Care: In species with parental care, this compound is implicated in the regulation of behaviors such as nest defense and fanning of eggs.

Stress Response

This compound is involved in the complex neuroendocrine response to stress in teleost fish.

Key Roles in the Stress Response:

  • Modulation of the Hypothalamic-Pituitary-Interrenal (HPI) Axis: this compound can influence the activity of the HPI axis, the primary stress response system in fish.

  • Behavioral Responses to Stress: The this compound system can influence behavioral coping mechanisms in stressful situations.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound in teleost fish.

Table 1: Effects of this compound on Gene Expression

SpeciesTissue/Cell TypeGeneTreatmentFold Change/EffectReference
Guppy (Poecilia reticulata)Ovarycox2 (Cyclooxygenase 2)10⁻⁵ M this compound (in vitro)Significant upregulation
Guppy (Poecilia reticulata)Ovaryitr1 (this compound Receptor 1)10⁻⁵ M this compound (in vitro)Significant upregulation
Catfish (Clarias batrachus)Preoptic Area SlicesTyrosine Hydroxylase (TH)5 µM this compound peptideSignificant reduction in TH immunoreactivity (Control: 45.3 ± 4.2; IT: 29.4 ± 4.7)
Zebrafish (Danio rerio)Whole Bodyoxt (this compound)Social Isolation (8 wpf)Significantly reduced oxt expression

Table 2: this compound Peptide Levels in Different Physiological States

SpeciesBrain Region/FluidConditionThis compound LevelReference
Cichlid (Oreochromis mossambicus)HindbrainDominant MalesSignificantly higher than subordinates
Cichlid (Oreochromis mossambicus)PituitarySubordinate MalesSignificantly higher than dominants
Rainbow Trout (Oncorhynchus mykiss)PlasmaTransfer from FW to Brackish Water (24h)Significant increase
Catfish (Clarias batrachus)Preoptic AreaSpawning PhasePeak levels of IST-IR fibers (28 ± 2.3 % fluorescent area)

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the physiological roles of this compound in teleost fish.

In Situ Hybridization for this compound Receptor (ITR) mRNA

This protocol is adapted from a study on the plainfin midshipman fish and can be optimized for other teleost species.

Objective: To visualize the distribution of ITR mRNA in brain tissue.

Materials:

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Graded ethanol series (70%, 95%, 100%)

  • 0.1 M Triethanolamine (TEA) buffer

  • Acetic anhydride

  • Hybridization buffer (300mM NaCl, 20mM Tris-HCl pH 8, 5mM EDTA, 10mM Na₂HPO₄, 10% dextran sulfate, 1X Denhardt's solution, 500 µg/mL tRNA, 200 µg/mL Herring sperm DNA, 50% formamide)

  • DIG-labeled riboprobe for ITR

  • 5X and 0.2X Saline-Sodium Citrate (SSC) buffer

  • Blocking buffer (0.1 M Tris, 150 mM NaCl, 10% normal horse serum)

  • Anti-DIG-AP antibody

  • Alkaline phosphatase buffer and substrate (e.g., NBT/BCIP)

Procedure:

  • Tissue Preparation: Perfuse fish and dissect the brain. Post-fix in 4% PFA overnight at 4°C. Cryoprotect in 30% sucrose in PBS, then embed in OCT compound and freeze. Section the brain on a cryostat (10-20 µm) and mount on slides.

  • Pre-hybridization:

    • Fix sections in 4% PFA for 5 minutes.

    • Wash twice in PBS for 3 minutes each.

    • Acetylate for 10 minutes in 0.1 M TEA with 0.33% acetic anhydride.

    • Rinse in PBS and dehydrate through a graded ethanol series.

    • Incubate in hybridization buffer for 1 hour at room temperature.

  • Hybridization:

    • Replace pre-hybridization buffer with hybridization buffer containing the DIG-labeled riboprobe.

    • Coverslip and incubate overnight at 65°C in a humidified chamber.

  • Post-hybridization Washes:

    • Rinse and remove coverslips.

    • Wash five times in 5X SSC for 10 minutes each at 65°C.

    • Wash four times in 0.2X SSC for 30 minutes each at 65°C.

  • Immunodetection:

    • Rinse briefly in 100 mM Tris, pH 7.5; 150 mM NaCl.

    • Block for 60 minutes at room temperature in blocking buffer.

    • Incubate with anti-DIG-AP antibody overnight at 4°C.

    • Wash in Tris-buffered saline with Tween 20 (TBST).

    • Equilibrate in alkaline phosphatase buffer.

    • Develop the color reaction with NBT/BCIP substrate in the dark.

  • Imaging: Dehydrate, clear, and coverslip the slides. Image using a bright-field microscope.

Quantitative Real-Time PCR (qPCR) for this compound and ITR Gene Expression

Objective: To quantify the relative expression levels of this compound and ITR mRNA.

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for this compound, ITR, and a reference gene (e.g., β-actin, EF1α)

  • qPCR instrument

Procedure:

  • RNA Extraction: Dissect the tissue of interest and immediately homogenize in RNA extraction reagent. Follow the manufacturer's protocol to isolate total RNA.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.

    • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls and a melt curve analysis to ensure specificity.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Radioimmunoassay (RIA) for Plasma this compound

Materials:

  • Specific antibody against fish this compound

  • Radiolabeled this compound (e.g., ¹²⁵I-isotocin)

  • This compound standards of known concentrations

  • Assay buffer

  • Secondary antibody (for precipitation) or solid-phase coated tubes

  • Gamma counter

Procedure:

  • Sample Collection and Extraction: Collect blood samples and separate the plasma. Extract the plasma to remove interfering substances.

  • Assay Setup:

    • Prepare a standard curve by serially diluting the this compound standards.

    • In assay tubes, add a fixed amount of anti-isotocin antibody, radiolabeled this compound, and either the standard or the extracted sample.

  • Incubation: Incubate the tubes to allow for competitive binding between the labeled and unlabeled this compound for the antibody.

  • Separation: Separate the antibody-bound this compound from the free this compound. This can be achieved by adding a secondary antibody that precipitates the primary antibody, followed by centrifugation, or by using tubes coated with the primary antibody and decanting the supernatant.

  • Counting: Measure the radioactivity of the bound fraction using a gamma counter.

  • Data Analysis: Plot the radioactivity of the standards against their concentrations to generate a standard curve. Determine the concentration of this compound in the samples by interpolating their radioactivity values on the standard curve.

Behavioral Analysis

Objective: To assess the effects of this compound on social and reproductive behaviors.

Materials:

  • Aquaria with controlled environmental conditions (temperature, light cycle)

  • Video recording equipment

  • Behavioral analysis software (e.g., EthoVision, Noldus)

  • This compound or ITR antagonist for administration (e.g., intraperitoneal injection)

Procedure:

  • Acclimation: Acclimate fish to the experimental tanks for a sufficient period.

  • Treatment: Administer this compound, an ITR antagonist, or a vehicle control.

  • Behavioral Observation:

    • Record the behavior of the fish for a defined period.

    • For social preference, a three-chamber tank can be used to measure the time spent near a conspecific versus an empty chamber.

    • For aggression, a mirror test or a resident-intruder test can be employed.

    • For reproductive behavior, observe courtship displays, nest building, and spawning events.

  • Data Analysis: Use behavioral analysis software to score the frequency and duration of specific behaviors. Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA) to compare between treatment groups.

Signaling Pathways and Experimental Workflows

This compound Receptor Signaling Pathway

The this compound receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Isotocin_Signaling This compound This compound ITR This compound Receptor (ITR) (GPCR) This compound->ITR Gq11 Gq/11 Protein ITR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses (e.g., smooth muscle contraction, neurotransmitter release) Ca2_release->Downstream Leads to PKC->Downstream Leads to

Caption: this compound receptor signaling cascade.

Experimental Workflow for Investigating this compound's Role in Social Behavior

The following diagram illustrates a typical experimental workflow to study the effects of this compound on social behavior in teleost fish.

Behavioral_Workflow start Start: Formulate Hypothesis acclimation Fish Acclimation start->acclimation treatment Treatment Administration (this compound, Antagonist, or Vehicle) acclimation->treatment behavioral_assay Behavioral Assay (e.g., Social Preference Test) treatment->behavioral_assay recording Video Recording of Behavior behavioral_assay->recording tissue_collection Tissue Collection (Brain, Gonads) behavioral_assay->tissue_collection Post-assay analysis Behavioral Scoring and Analysis recording->analysis data_integration Data Integration and Interpretation analysis->data_integration molecular_analysis Molecular Analysis (qPCR for gene expression) tissue_collection->molecular_analysis molecular_analysis->data_integration conclusion Conclusion data_integration->conclusion

Caption: Workflow for behavioral experiments.

Conclusion and Future Directions

This compound is a pleiotropic neuropeptide with profound effects on the physiology and behavior of teleost fish. Its roles in reproduction, osmoregulation, social behavior, and stress are integral to the fitness and survival of these animals. The experimental protocols and quantitative data presented in this guide offer a foundation for further investigation into the intricate mechanisms of this compound action.

Future research should focus on:

  • Elucidating the specific downstream targets of this compound signaling in different tissues.

  • Investigating the interplay between the this compound and other neuroendocrine systems, such as the AVT and HPI axes.

  • Exploring the potential of modulating the this compound system for applications in aquaculture, such as improving reproductive success and reducing stress.

  • Utilizing advanced techniques like CRISPR/Cas9 to create knockout models to further dissect the functions of this compound and its receptors.

A deeper understanding of the physiological roles of this compound will not only advance our fundamental knowledge of fish biology but also open new avenues for practical applications in fisheries and aquaculture management.

References

function of isotocin as a neurotransmitter and hormone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Functions of Isotocin as a Neurotransmitter and Hormone

Abstract

This compound (IT) is a nonapeptide neurohypophysial hormone that is the teleost fish homolog of mammalian oxytocin (OT).[1][2] It functions as both a hormone, released into the bloodstream to act on peripheral organs, and as a neurotransmitter or neuromodulator within the central nervous system (CNS).[3] This dual functionality allows this compound to regulate a wide array of physiological processes and behaviors, including osmoregulation, reproduction, and complex social behaviors.[3][4] Understanding the molecular mechanisms, signaling pathways, and regulatory networks of the isotocinergic system is crucial for comparative endocrinology and may offer insights for the development of novel therapeutics targeting related systems in humans. This guide provides a detailed overview of this compound's functions, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction: The Dual Nature of this compound

This compound is a member of the highly conserved vasopressin/oxytocin family of nonapeptide hormones. Structurally, it is a nine-amino-acid peptide with a disulfide bridge between cysteine residues at positions 1 and 6, forming a six-amino-acid ring. It differs from its mammalian counterpart, oxytocin, typically at positions 4 and/or 8 of the amino acid sequence.

Like other members of this peptide family, this compound is synthesized in neurosecretory neurons of the hypothalamus, specifically within the preoptic area (POA) in fish. From there, it is transported to the neurohypophysis (the posterior pituitary gland in fish) and either released into the systemic circulation to act as a hormone or released within the CNS to act as a neurotransmitter.

  • As a Hormone: this compound peripherally regulates key physiological processes, most notably ion and water balance (osmoregulation) and reproductive functions such as spawning behavior and smooth muscle contraction.

  • As a Neurotransmitter: Within the brain, this compound modulates a suite of complex social behaviors, including aggression, social bonding, anxiety, and courtship.

This technical guide will dissect these roles, detailing the underlying signaling pathways, presenting relevant quantitative data, and outlining the experimental protocols used to elucidate these functions.

This compound's Role as a Hormone

When released from the neurohypophysis into the bloodstream, this compound travels to peripheral tissues to exert its hormonal effects. Its primary hormonal functions are centered on osmoregulation and reproduction.

Osmoregulation and Ion Homeostasis

This compound plays a significant role in maintaining hydromineral homeostasis in fish, particularly in response to changes in environmental salinity. Studies in various euryhaline teleosts have demonstrated that transferring fish from freshwater to seawater stimulates an increase in plasma this compound concentrations. This suggests its involvement in hyperosmotic acclimation. The this compound receptor (ITR) is expressed in several osmoregulatory tissues, including the gills, kidney, and bladder, providing the anatomical basis for these effects. Mechanistically, this compound has been shown to regulate the differentiation and proliferation of ionocytes, the specialized cells in fish gills responsible for ion exchange.

Reproductive Physiology

Analogous to oxytocin's role in mammalian parturition and lactation, this compound is a key regulator of reproductive processes in fish.

  • Spawning and Ovulation: this compound is implicated in stimulating smooth muscle contractions necessary for spawning (the release of eggs and sperm). Brain levels of this compound have been observed to peak during the spawning phase in some species.

  • Prostaglandin Synthesis: this compound can stimulate the synthesis of prostaglandins, which are crucial for ovulation and uterine contraction. This action is mediated through the upregulation of cyclooxygenase 2 (cox2) gene expression via the this compound receptor.

This compound's Role as a Neurotransmitter

Within the central nervous system, this compound acts as a neuromodulator, influencing neural circuits that govern social behavior. Widespread projections of isotocinergic fibers are found in key brain regions associated with social decision-making, such as the ventral telencephalon and diencephalon.

Regulation of Social Behavior

A growing body of evidence confirms that this compound is a critical modulator of social dynamics in fish.

  • Social Status and Aggression: The expression of pro-isotocin (proIT) mRNA and its receptor (itr) in the brain has been linked to social status and aggression. In pupfish, for example, transcripts for the this compound receptor in the telencephalon were found to be elevated in females compared to males. In cichlids, hindbrain this compound levels are significantly higher in dominant males compared to subordinates, suggesting a role in regulating dominant behavior.

  • Affiliative Behaviors and Anxiety: Similar to oxytocin's role in promoting social bonding and reducing anxiety in mammals, this compound is involved in mediating affiliative behaviors and social decision-making in fish.

Interaction with Other Neurotransmitter Systems

This compound's neuromodulatory effects are often achieved through its interaction with other neurotransmitter systems. For instance, in catfish, a dense network of this compound-immunoreactive fibers has been observed around dopamine neurons in the preoptic area. Evidence suggests that this compound may inhibit these hypophysiotropic dopamine neurons, which are known to suppress luteinizing hormone (LH) secretion. This interaction provides a mechanism through which this compound can stimulate reproduction by reducing dopaminergic inhibition.

Molecular Mechanisms: Signaling Pathway

This compound exerts its effects by binding to a specific this compound Receptor (ITR). The ITR is a class I G-protein-coupled receptor (GPCR), structurally similar to the mammalian oxytocin receptor (OTR). The binding of this compound to its receptor initiates a cascade of intracellular events.

The primary signaling pathway activated by the ITR involves coupling to Gαq/11 proteins. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is the principal driver of downstream cellular responses, such as smooth muscle contraction or neurotransmitter release.

Isotocin_Signaling_Pathway This compound Signaling Cascade via ITR cluster_cytosol Cytosol ITR This compound Receptor (ITR) A GPCR Gq Gαq/11 G-Protein ITR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER Binds to IP3 Receptor Ca_Release ↑ Intracellular [Ca²⁺] Ca_ER->Ca_Release Releases Ca²⁺ Response Cellular Responses (e.g., Smooth Muscle Contraction, Gene Expression, Neurotransmitter Release) Ca_Release->Response Triggers IT This compound (IT) IT->ITR

This compound signaling cascade via the ITR-Gαq pathway.

Quantitative Data Summary

Quantitative analysis is essential for understanding the potency, efficacy, and regulatory dynamics of the isotocinergic system. The following tables summarize key quantitative findings from studies on this compound and its homologs.

Table 1: Gene Expression & Physiological Response Data for this compound
SpeciesTissue/ConditionAnalyteFold Change / EffectReference
Pufferfish (Fugu rubripes)Transgenic Mice (Hypothalamus)This compound mRNA~6-fold increase after osmotic challenge
Guppy (Poecilia reticulata)Cultured Ovaryitr1 mRNASignificant upregulation (P < 0.05) with 10⁻⁷ mol/L AVT or IT
Guppy (Poecilia reticulata)Cultured Ovarycox2 mRNASignificant upregulation (P < 0.05) with 10⁻⁷ mol/L AVT or IT
Cichlid (A. burtoni)HindbrainThis compound PeptideSignificantly higher in dominant vs. subordinate males
Cichlid (A. burtoni)PituitaryVasotocin PeptideSignificantly higher in subordinate vs. dominant males
European Sea BassCultured Gill CellsShort-circuit Cl⁻ currentIncreased upon addition of this compound
Catfish (C. batrachus)Preoptic Area SlicesTyrosine HydroxylaseSignificant reduction (P < 0.05) with 5 μM this compound peptide
Table 2: Comparative Receptor Binding Affinities (Ki values in nM)

Data from mammalian homologs (Oxytocin/Vasopressin) are provided for comparative context, as specific Ki values for this compound are less commonly reported. These values illustrate the principle of ligand-receptor affinity and cross-reactivity.

SpeciesReceptorLigandKi (nM)NotesReference
Syrian HamsterOTROxytocin (OT)4.28High affinity for cognate receptor
Syrian HamsterOTRVasopressin (AVP)36.1~8.4-fold lower affinity than OT
Syrian HamsterV1aRVasopressin (AVP)4.70High affinity for cognate receptor
Syrian HamsterV1aROxytocin (OT)495.2~105-fold lower affinity than AVP

Experimental Protocols & Methodologies

The study of the isotocinergic system employs a range of molecular and physiological techniques. Detailed below are workflows for several key experimental approaches.

Quantifying Gene Expression via RT-qPCR

This protocol is used to measure the abundance of mRNA transcripts for this compound, its receptor, or related genes in specific tissues.

qPCR_Workflow Workflow for RT-qPCR Gene Expression Analysis start 1. Tissue Dissection (e.g., Hypothalamus, Gonad) rna_extraction 2. Total RNA Extraction start->rna_extraction rna_qc 3. RNA Quality & Quantity Check (e.g., NanoDrop, Bioanalyzer) rna_extraction->rna_qc cdna_synthesis 4. Reverse Transcription (RNA → cDNA) rna_qc->cdna_synthesis qpcr 5. Quantitative PCR (with gene-specific primers for IT, ITR, and reference genes) cdna_synthesis->qpcr analysis 6. Data Analysis (Relative quantification, e.g., ΔΔCt method) qpcr->analysis end Result: Relative mRNA Abundance analysis->end

Workflow for RT-qPCR Gene Expression Analysis.

Methodology Detail:

  • Tissue Collection: Tissues of interest (e.g., specific brain nuclei, gills, gonads) are rapidly dissected and stabilized to prevent RNA degradation.

  • RNA Extraction: Total RNA is isolated using commercial kits or a TRIzol-based method.

  • Quality Control: The concentration and purity of RNA are assessed spectrophotometrically. Integrity is checked via gel electrophoresis.

  • cDNA Synthesis: A specific amount of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The qPCR reaction is performed using a thermal cycler. The reaction mix includes cDNA template, gene-specific forward and reverse primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Data Analysis: The cycle threshold (Ct) value is determined for each gene. The expression of the target gene (e.g., this compound) is normalized to one or more stable reference (housekeeping) genes to calculate relative expression levels.

In Situ Hybridization for Localization of mRNA

This technique is used to visualize the specific location of gene expression (e.g., which neurons are producing this compound mRNA) within tissue sections.

ISH_Workflow Workflow for In Situ Hybridization (ISH) start 1. Tissue Preparation (Fixation and Cryosectioning) hybridization 3. Hybridization (Incubate tissue sections with labeled probe) start->hybridization probe_prep 2. Labeled Probe Synthesis (e.g., Digoxigenin-labeled antisense RNA probe) probe_prep->hybridization washing 4. Stringency Washes (Remove non-specifically bound probe) hybridization->washing detection 5. Immunodetection (Apply antibody against label, conjugated to an enzyme like AP) washing->detection visualization 6. Substrate Reaction (Add substrate, e.g., NBT/BCIP, to produce colored precipitate) detection->visualization imaging 7. Microscopy & Imaging visualization->imaging end Result: Cellular localization of mRNA imaging->end

Workflow for In Situ Hybridization (ISH).

Methodology Detail:

  • Tissue Preparation: Animals are perfused, and the tissue of interest (e.g., the brain) is dissected, fixed (e.g., in paraformaldehyde), and sectioned using a cryostat or vibratome.

  • Probe Synthesis: An antisense RNA probe complementary to the target mRNA sequence is synthesized in vitro. The probe is labeled with a molecule like digoxigenin (DIG) or a fluorescent tag.

  • Hybridization: The tissue sections are incubated with the labeled probe, allowing the probe to bind (hybridize) to its target mRNA.

  • Washing: A series of washes at specific temperatures and salt concentrations are performed to remove any probe that has bound non-specifically.

  • Detection & Visualization: For a DIG-labeled probe, an antibody that recognizes DIG and is conjugated to an enzyme (e.g., alkaline phosphatase, AP) is applied. A chromogenic substrate is then added, which is converted by the enzyme into a colored precipitate, revealing the location of the mRNA. The tissue is then imaged under a microscope.

Implications for Drug Development

The extensive research on the mammalian oxytocin system as a therapeutic target for psychiatric disorders provides a valuable blueprint for considering the this compound system. The roles of oxytocin/isotocin in modulating social behavior, anxiety, and stress responses make their receptors attractive drug targets.

Key Considerations for Drug Development:

  • Receptor Selectivity: A major challenge is developing ligands that are highly selective for the this compound/oxytocin receptor over the closely related vasotocin/vasopressin receptors to avoid off-target effects.

  • Blood-Brain Barrier (BBB) Penetration: For targeting CNS disorders, peptide-based drugs like this compound have poor BBB penetration. The development of non-peptide small molecule agonists or antagonists, or novel delivery systems (e.g., intranasal administration), is a key area of research.

  • Translational Models: Teleost fish, with their conserved neuroendocrine systems and complex social behaviors, can serve as powerful, high-throughput models for screening compounds that modulate the this compound system and for studying the fundamental neurobiology of social behavior.

Conclusion

This compound is a pleiotropic molecule that is integral to the regulation of both peripheral physiology and central behavioral control in teleost fish. Its conserved functions as both a hormone in reproduction and osmoregulation and a neurotransmitter in social behavior highlight its fundamental importance. Further research into the isotocinergic system, leveraging the detailed experimental approaches outlined here, will continue to deepen our understanding of neuroendocrine evolution and may uncover novel pathways and targets relevant to vertebrate physiology and behavior, including that of humans.

References

Introduction: Isotocin, the Social Neuropeptide of Fishes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of Isotocin in Regulating Social Behaviors in Fish

Audience: Researchers, scientists, and drug development professionals.

This compound (IT) is a nonapeptide hormone that is the fish homolog of the well-studied mammalian neuropeptide, oxytocin.[1][2] Structurally similar and evolutionarily conserved, this compound plays a pivotal role in modulating a wide array of social behaviors in teleost fishes.[3][4] Produced primarily in the preoptic area of the hypothalamus, this compound acts as both a central neuromodulator and a peripheral hormone, influencing behaviors critical for survival and reproduction, including shoaling, aggression, social status, and parental care.[5] Understanding the mechanisms of this compound action provides a powerful framework for investigating the neuroendocrine basis of sociality and offers potential avenues for pharmacological intervention and drug development. This guide provides a comprehensive overview of the current research, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Effects of this compound on Social Behavior

The administration of exogenous this compound or the antagonism of its receptors has been shown to produce quantifiable changes in fish social behavior. These effects can be context-dependent, dose-dependent, and vary across species. The following tables summarize key quantitative findings from various studies.

Table 1: Effects of this compound on Shoaling and Social Preference

SpeciesBehaviorTreatmentKey Quantitative FindingReference
Guppy (Poecilia reticulata)Shoaling / AssociationIntraperitoneal (IP) Injection: this compound vs. IT AntagonistThis compound-injected individuals spent 29% more time associating with conspecifics than those injected with an antagonist.
Zebrafish (Danio rerio)Social PreferenceThis compound Receptor Antagonist (L-368,899)The antagonist decreased social preference in both adult and larval zebrafish, indicating endogenous this compound promotes social preference.
Goldfish (Carassius auratus)Social ApproachIntracerebroventricular (ICV) Infusion: this compoundIT infusion increased social approach (time spent near a conspecific).
Cichlid (Neolamprologus pulcher)AssociationIP Injection: this compound (High & Low Dose)High and low doses of this compound decreased the time spent associating with conspecifics, while an intermediate dose had no effect.
Mosquitofish (Gambusia affinis)Social AssociationExogenous this compoundIT-treated females spent less time associating with males , while association time with other females was not altered.

Table 2: Effects of this compound on Aggression, Submission, and Social Status

SpeciesBehaviorTreatmentKey Quantitative FindingReference
Cichlid (Neolamprologus pulcher)AggressionIP Injection: this compoundIn a territorial competition, IT-treated fish were more aggressive towards larger opponents .
Cichlid (Neolamprologus pulcher)SubmissionIP Injection: this compoundIn a group setting, IT-treated fish became more submissive when faced with aggression from dominant fish.
Betta (Betta splendens)AggressionExposure to this compound (7.5 µg/g)Exposure to a 7.5 µg/g dose of this compound reduced the frequency of aggressive behaviors . A lower dose (2.5 µg/g) had no effect.
Cichlid (Astatotilapia burtoni)Social StatusBrain Tissue Analysis (Endogenous)Dominant males have significantly higher this compound levels in the hindbrain compared to subordinate males.

Table 3: Effects of this compound on Parental Care

SpeciesBehaviorTreatmentKey Quantitative FindingReference
Cichlid (Amatitlania nigrofasciata)Paternal CareThis compound Receptor AntagonistTreatment with an IT receptor antagonist blocked paternal care behaviors .
Cichlid (Amatitlania nigrofasciata)Neuronal ActivityMate Removal (Endogenous)Single fathers, which show increased paternal care, had increased c-Fos induction in parvocellular preoptic this compound neurons .

Signaling Pathways and Logical Relationships

This compound exerts its effects by binding to specific this compound Receptors (ITR), which are Class A G-protein coupled receptors (GPCRs). The primary signaling cascade initiated by ITR activation is through the Gq/11 protein pathway.

This compound Receptor Signaling Pathway

The binding of this compound to its receptor triggers a conformational change, activating the associated Gq/11 protein. This initiates a downstream cascade involving Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent enzymes, leading to diverse cellular responses that ultimately modulate neuronal activity and behavior.

Isotocin_Signaling_Pathway This compound Gq/11 Signaling Pathway cluster_membrane Cell Membrane IT This compound ITR This compound Receptor (GPCR) IT->ITR Gq11 Gq/11 Protein ITR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Response Cellular Responses (e.g., Neuronal Firing) Ca_release->Response PKC->Response

Caption: Canonical Gq/11 signaling pathway for the this compound Receptor.

Logical Relationships in Social Behavior

This compound's influence is not uniformly "pro-social" or "anti-social" but is highly dependent on the social context, the species, and the individual's social status. The diagram below illustrates the multifaceted regulatory role of this compound on different social behaviors as documented in the literature.

Isotocin_Behavior_Regulation This compound's Regulation of Social Behaviors IT This compound System Activity Shoaling Shoaling & Social Preference IT->Shoaling + (Pro-social) Aggression Aggression IT->Aggression +/- (Context-dependent) Submission Submission IT->Submission + (Context-dependent) ParentalCare Paternal Care IT->ParentalCare + (Pro-social) MateAvoid Female Avoidance of Males IT->MateAvoid + (Context-dependent)

Caption: Context-dependent regulation of social behaviors by this compound.

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying the effects of this compound. Below are detailed methodologies for common experiments cited in the literature.

Hormone Administration

4.1.1 Intraperitoneal (IP) Injection This is a common method for systemic administration of this compound or its antagonists.

  • Objective: To deliver a precise dose of a substance into the peritoneal cavity for systemic circulation.

  • Materials:

    • This compound or antagonist (e.g., L-368,899)

    • Vehicle solution (e.g., 0.9% saline)

    • Micro-liter syringe with a fine-gauge needle (e.g., 30G)

    • Anesthetic (e.g., MS-222)

    • Recovery tank with aerated water

  • Procedure:

    • Prepare the desired concentration of this compound/antagonist in the vehicle solution. Doses are typically calculated based on the fish's body weight (e.g., µg of substance per gram of body weight).

    • Net and weigh the subject fish to determine the precise injection volume.

    • Lightly anesthetize the fish in a solution of MS-222 until gill movements slow.

    • Place the anesthetized fish ventral-side up in a V-shaped trough or damp sponge.

    • Insert the needle gently into the peritoneal cavity, posterior to the pelvic girdle and off the midline to avoid internal organs.

    • Inject the calculated volume slowly.

    • Immediately transfer the fish to a recovery tank with fresh, aerated water.

    • Monitor the fish until it resumes normal swimming behavior before transferring it to the behavioral arena.

Behavioral Assays

4.2.1 Three-Chamber Social Preference Test This assay quantifies an individual's motivation to affiliate with conspecifics.

  • Objective: To measure time spent in proximity to a social stimulus versus a non-social stimulus or an empty chamber.

  • Apparatus: A rectangular or U-shaped tank divided into three equal-sized chambers. The outer chambers are stimulus zones, and the central chamber is the starting zone. Transparent, perforated partitions allow for visual and olfactory cues while preventing physical contact.

  • Procedure:

    • Acclimation: Place the test fish in the central chamber for an acclimation period (e.g., 5-10 minutes) with opaque dividers blocking the view of the side chambers.

    • Stimulus Placement: Place a social stimulus (e.g., a shoal of conspecifics in a clear, smaller container) into one of the outer chambers. The other outer chamber remains empty or contains a non-social object. The position of the social stimulus should be randomized across trials.

    • Testing: Remove the opaque dividers and allow the test fish to freely explore all three chambers for a set duration (e.g., 10-20 minutes).

    • Data Collection: Use an overhead camera and tracking software to record the fish's movement. Key metrics include:

      • Time spent in each of the three chambers.

      • Entries into each chamber.

      • Latency to first enter the social chamber.

    • Analysis: A social preference index can be calculated as: (Time in Social Zone - Time in Non-Social Zone) / (Total Time). A positive index indicates social preference.

General Experimental Workflow Diagram

Experimental_Workflow Typical Behavioral Experiment Workflow Start Start Acclimation 1. Subject Acclimation (in home tank) Start->Acclimation Baseline 2. Baseline Behavior Assay (Optional) Acclimation->Baseline Treatment 3. Hormone/Vehicle Administration (e.g., IP Injection) Baseline->Treatment Recovery 4. Post-Injection Recovery Treatment->Recovery BehaviorTest 5. Behavioral Assay (e.g., 3-Chamber Test) Recovery->BehaviorTest Data 6. Data Recording & Analysis BehaviorTest->Data End End Data->End

Caption: A generalized workflow for this compound behavioral experiments.

Molecular Localization

4.3.1 Fluorescence in situ Hybridization (FISH) This technique is used to visualize the location of this compound receptor (ITR) mRNA in brain tissue, identifying the specific neural populations where this compound acts.

  • Objective: To detect and localize specific mRNA sequences within tissue sections.

  • Materials:

    • Fresh-frozen or paraffin-embedded brain sections on slides.

    • DIG-labeled riboprobes (antisense and sense controls) for the ITR gene.

    • Hybridization buffer.

    • Stringency wash solutions (SSC buffers).

    • Blocking solution.

    • Anti-DIG antibody conjugated to a fluorescent marker.

    • DAPI nuclear stain.

    • Fluorescence microscope.

  • Abbreviated Procedure:

    • Tissue Preparation: Section the brain using a cryostat or microtome and mount on slides.

    • Pretreatment: Fix sections (e.g., with 4% paraformaldehyde), permeabilize with proteinase K, and perform acetylation to reduce background.

    • Hybridization: Apply the DIG-labeled antisense probe in hybridization buffer to the tissue, cover with a coverslip, and incubate overnight at a high temperature (e.g., 65°C) to allow the probe to bind to the target mRNA.

    • Washes: Perform a series of high-stringency washes using SSC buffers at high temperature to remove non-specifically bound probes.

    • Immunodetection: Block non-specific antibody binding sites, then incubate with a fluorescently-labeled anti-DIG antibody.

    • Staining and Mounting: Counterstain with DAPI to visualize cell nuclei and mount with an anti-fade mounting medium.

    • Imaging: Visualize the fluorescent signal using a confocal or epifluorescence microscope. The location of the fluorescent probe indicates the cells expressing ITR mRNA.

Implications for Research and Drug Development

The conserved nature of the this compound/oxytocin system across vertebrates makes fish valuable models for basic neuroscience and pharmaceutical research.

  • Neuroscience Research: Studying the diverse roles of this compound in fish can elucidate the fundamental evolutionary principles of how neuropeptide systems are adapted to shape social complexity.

  • Drug Development: Fish behavioral assays, particularly in high-throughput models like zebrafish, can be used for screening compounds that modulate the this compound system. Such compounds could have therapeutic potential for human social disorders where the oxytocin system is implicated, such as autism spectrum disorder.

  • Aquaculture: A deeper understanding of how this compound modulates aggression and social stress could lead to applications in aquaculture to improve fish welfare and productivity by reducing negative social interactions in high-density environments.

Conclusion

This compound is a critical and multifaceted regulator of social behavior in fish. Its actions, mediated primarily through a Gq/11-coupled receptor pathway, can promote pro-social behaviors like shoaling and parental care, or contextually modulate aggression and social status. The quantitative and mechanistic data summarized herein, along with detailed protocols, provide a robust foundation for researchers. Future work leveraging genetic tools (e.g., CRISPR-Cas9 for receptor knockouts) and advanced imaging in transparent larval models will further unravel the precise neural circuits through which this compound shapes the social lives of fishes, offering continued insights relevant to all vertebrates.

References

Isotocin Gene Expression and Signaling in the Teleost Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Isotocin (IT), the teleost homolog of the mammalian neuropeptide oxytocin, is a critical regulator of a diverse array of social behaviors, physiological processes, and stress responses in fish.[1][2][3] Understanding the patterns of this compound gene expression, the intricacies of its signaling pathways, and the methodologies used to study them is paramount for neurobiological research and the development of novel therapeutics targeting social and behavioral disorders. This technical guide provides an in-depth overview of this compound gene expression in the fish brain, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for the scientific community.

Distribution of this compound and its Receptor in the Fish Brain

The this compound system, comprising the neuropeptide and its receptor (ITR), is predominantly localized within specific and evolutionarily conserved regions of the fish brain.

This compound (IT) Neurons: this compound-producing neurons are primarily found in the preoptic area (POA) of the hypothalamus, a region homologous to the mammalian paraventricular and supraoptic nuclei.[4][5] These neurons are often categorized based on size into parvocellular (small), magnocellular (large), and sometimes gigantocellular populations. From the POA, these neurons project widely throughout the brain, innervating key areas involved in social behavior, reproduction, and stress-coping, including the ventral telencephalon, hypothalamus, midbrain, and hindbrain.

This compound Receptor (ITR) Expression: The expression of the this compound receptor (ITR) mRNA is widespread and often overlaps with the distribution of IT-containing fibers. Key areas with notable ITR expression include:

  • Forebrain: Olfactory bulb, ventral telencephalon, and various nuclei of the preoptic area (POA).

  • Diencephalon: Thalamic and hypothalamic nuclei.

  • Midbrain: Periaqueductal gray (PAG) and optic tectum.

  • Hindbrain: Vocal pattern generator nuclei in vocalizing species like the plainfin midshipman fish.

This distribution pattern suggests that this compound acts as a crucial neuromodulator across a conserved "social behavior network" in the vertebrate brain.

Quantitative Analysis of this compound System Gene Expression

Quantitative studies reveal that the expression of this compound and its receptor genes is dynamically regulated by social status, sex, and environmental conditions.

Table 1: this compound (IT) and IT Receptor (ITR) mRNA Expression in Response to Social Status

Species Brain Region Social Status Gene Change in Expression Reference
Pupfish (C. nevadensis) Telencephalon Female vs. Male itr Elevated in females
Pupfish (C. nevadensis) Hypothalamus Dominant vs. Subordinate (Female) itr Varies with social status
Pupfish (C. nevadensis) Telencephalon Dominant vs. Subordinate (Male) v1a1 (Vasotocin Receptor) Higher in subordinates
Pupfish (C. nevadensis) Hypothalamus Dominant vs. Subordinate (Male) v1a2 (Vasotocin Receptor) Elevated in dominants
Cichlid Fish Preoptic Area Highly Social vs. Less Social Species This compound (Neuron Count) Fewer parvocellular neurons in highly social species

| Anemonefish (A. ocellaris) | Preoptic Area (Parvocellular) | Dominant vs. Subordinate | this compound (Neuron Count) | Greater number in dominant individuals | |

Table 2: this compound System mRNA Expression in Response to Environmental Stress

Species Tissue/Region Stressor Gene Change in Expression Reference
Zebrafish (D. rerio) Brain Acidic Water oxytocin receptor Downregulated
Zebrafish (D. rerio) Brain High Ammonia oxytocin receptor Downregulated
Zebrafish (D. rerio) Preoptic Area Double-Deionized Water oxytocin (Neuron Count) Significantly increased
Guppy (P. reticulata) Ovary Arg-Vasotocin (AVT) Treatment itr1 Upregulated

| Guppy (P. reticulata) | Ovary | this compound (IT) Treatment | itr1 | Upregulated | |

This compound Signaling Pathways

This compound exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target neurons. This binding event initiates an intracellular signaling cascade that modulates neuronal activity and, consequently, behavior. The interaction with other neurotransmitter systems, such as dopamine, is a key feature of its modulatory role.

Isotocin_Signaling_Pathway Simplified this compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ITR This compound Receptor (ITR) This compound->ITR Binds Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds D2R Dopamine D2 Receptor Dopamine->D2R Binds G_Protein G Protein Activation ITR->G_Protein Activates D1R->this compound Stimulates IT release (in NPOpv) D2R->this compound Inhibits IT release (in NPOso) Signaling_Cascade Intracellular Signaling Cascade (e.g., PLC, cAMP) G_Protein->Signaling_Cascade COX2 COX2 Gene Expression Signaling_Cascade->COX2 Upregulates Cellular_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Signaling_Cascade->Cellular_Response ISH_Workflow In Situ Hybridization (ISH) Workflow cluster_prep Tissue Preparation cluster_hyb Hybridization & Washing cluster_detect Signal Detection A 1. Brain Dissection & Fixation (4% PFA) B 2. Cryoprotection (Sucrose Solution) A->B C 3. Embedding & Cryosectioning (10-20 µm sections) B->C D 4. Pre-hybridization C->D E 5. Hybridization (DIG-labeled antisense probe, ~65-70°C overnight) D->E F 6. Post-hybridization Washes (High stringency, e.g., SSC) E->F G 7. Blocking (e.g., Blocking Reagent) F->G H 8. Antibody Incubation (e.g., Anti-DIG-AP) G->H I 9. Washing (e.g., MABT) H->I J 10. Color Development (NBT/BCIP solution) I->J K 11. Imaging (Microscopy) J->K qPCR_Workflow Quantitative PCR (qPCR) Workflow cluster_rna RNA to cDNA cluster_pcr qPCR Amplification cluster_analysis Data Analysis A 1. Brain Region Dissection & Homogenization B 2. Total RNA Extraction (e.g., TRIzol) A->B C 3. DNase Treatment (Remove gDNA) B->C D 4. Reverse Transcription (cDNA Synthesis) C->D E 5. Prepare qPCR Reaction (cDNA, Primers, SYBR Green) D->E F 6. Run qPCR Instrument (Thermal Cycling) E->F G 7. Data Acquisition (Amplification & Melt Curves) F->G H 8. Determine Ct Values G->H I 9. Normalize to Reference Gene (e.g., β-actin, rpl13a) H->I J 10. Calculate Relative Expression (e.g., 2^-ΔΔCt Method) I->J

References

Whitepaper: The Evolutionary and Functional Nexus of Isotocin and the Oxytocin/Vasopressin Nonapeptide Family

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxytocin/vasopressin (OT/AVP) nonapeptide superfamily represents one of the most ancient and conserved signaling systems in the animal kingdom, governing a wide array of physiological and behavioral processes.[1][2][3] In mammals, oxytocin (OT) and arginine vasopressin (AVP) are the principal hormones of this family, critically involved in reproduction, osmoregulation, and the modulation of complex social behaviors.[4][5] This technical guide delves into the relationship between the well-characterized mammalian peptides and their non-mammalian orthologs, with a specific focus on isotocin (IT) , the oxytocin-like peptide found in teleost fish. By examining the evolutionary, structural, pharmacological, and functional parallels and divergences, we provide a comprehensive resource for researchers and drug development professionals seeking to leverage this ancient system for therapeutic innovation.

Evolutionary Origins and Structural Relationships

The OT/AVP superfamily originated from a single ancestral gene encoding a vasotocin-like peptide over 500 million years ago. A gene duplication event early in vertebrate evolution gave rise to two distinct, but parallel, lineages that are conserved across jawed vertebrates.

  • The Vasopressin-like Lineage: This includes arginine vasotocin (AVT), the ancestral peptide present in most non-mammalian vertebrates, and arginine vasopressin (AVP) or lysine vasopressin (LVP) in mammals. This line is primarily characterized by a basic amino acid (Arginine or Lysine) at position 8 and is strongly associated with osmoregulation and blood pressure control.

  • The Oxytocin-like Lineage: This lineage includes this compound (IT) in fish, mesotocin (MT) in amphibians, reptiles, and birds, and oxytocin (OT) in mammals. These peptides are defined by a neutral amino acid at position 8 (e.g., Isoleucine, Leucine) and are predominantly linked to reproductive functions and social behaviors.

All members are cyclic nonapeptides, consisting of nine amino acids with a disulfide bridge between cysteine residues at positions 1 and 6. The subtle variations in amino acids at positions 4 and 8 are critical determinants of receptor binding specificity and function.

Table 1: Amino Acid Sequences of Key Oxytocin/Vasopressin Family Peptides
PeptideLineageTypical Vertebrate ClassSequence (C-Y-X-X-N-C-P-X-G-NH₂)
Arginine Vasotocin (AVT)Vasopressin-likeNon-mammalian VertebratesCys-Tyr-Ile -Gln -Asn-Cys-Pro-Arg -Gly-NH₂
Arginine Vasopressin (AVP)Vasopressin-likeMost MammalsCys-Tyr-Phe -Gln -Asn-Cys-Pro-Arg -Gly-NH₂
This compound (IT)Oxytocin-likeTeleost FishCys-Tyr-Ile -Ser -Asn-Cys-Pro-Ile -Gly-NH₂
Mesotocin (MT)Oxytocin-likeAmphibians, Reptiles, BirdsCys-Tyr-Ile -Gln -Asn-Cys-Pro-Ile -Gly-NH₂
Oxytocin (OT)Oxytocin-likeMammalsCys-Tyr-Ile -Gln -Asn-Cys-Pro-Leu -Gly-NH₂

Diagram: Evolutionary Lineage of the Nonapeptide Family

G Evolution of the Oxytocin/Vasopressin Nonapeptide Family ancestor Ancestral Vasotocin-like Peptide (Invertebrates) duplication Gene Duplication (Early Vertebrates) ancestor->duplication avt Arginine Vasotocin (AVT) (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-NH₂) duplication->avt Vasopressin Lineage it This compound (IT) (Cys-Tyr-Ile-Ser-Asn-Cys-Pro-Ile-Gly-NH₂) (Fish) duplication->it Oxytocin Lineage avp Arginine Vasopressin (AVP) (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂) (Mammals) avt->avp Substitution (Phe³) Leads to Mammalian Form mt Mesotocin (MT) (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Ile-Gly-NH₂) (Amphibians, Reptiles, Birds) it->mt Substitution (Gln⁴) Leads to Tetrapod Form ot Oxytocin (OT) (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂) (Mammals) mt->ot Substitution (Leu⁸) Leads to Mammalian Form

Caption: Evolutionary divergence from an ancestral vasotocin-like peptide.

Receptor Family and Pharmacological Profile

The physiological actions of these nonapeptides are mediated by a family of class A G protein-coupled receptors (GPCRs). In mammals, four main receptor subtypes have been identified: the oxytocin receptor (OTR) and three vasopressin receptors (V1aR, V1bR, and V2R). In teleost fish, orthologs for these receptors exist, including the this compound receptor (ITR).

Due to the structural similarity of the ligands, significant cross-reactivity can occur, where a peptide binds to and activates the receptor of its sister lineage. For example, AVP can bind to the OTR, and OT can bind to the V1aR. The degree of this cross-reactivity is species-dependent and has profound implications for physiological responses and drug development. For instance, AVT has been shown to directly activate ITRs in guppies, demonstrating functional overlap.

Table 2: Receptor Binding Affinities (Ki, nM) of Nonapeptides in Select Species
SpeciesReceptorLigand: Oxytocin (OT)Ligand: Vasopressin (AVP)Ligand: this compound (IT)Ligand: Vasotocin (AVT)
HumanOTR~1-2~4-20N/AN/A
HumanV1aR~50-100~0.5-2N/AN/A
Syrian HamsterOTR4.2836.1N/AN/A
Syrian HamsterV1aR495.24.70N/AN/A
Guppy (Fish)ITR1Not ReportedNot ReportedActivatesActivates

Intracellular Signaling Pathways

The OTR, ITR, V1aR, and V1bR subtypes predominantly couple to Gαq/11 G-proteins. Ligand binding initiates a canonical signaling cascade:

  • G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.

  • PLC Activation: The Gαq-GTP complex activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC), which phosphorylates numerous downstream targets, leading to a cellular response such as smooth muscle contraction or neurotransmitter release.

In contrast, the V2R subtype primarily couples to Gαs, activating adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), and promoting water reabsorption in the kidneys.

Diagram: Gq/11 Signaling Pathway for OT/IT/AVP Receptors

G Canonical Gq/11 Signaling Pathway Ligand This compound / Oxytocin Vasotocin / Vasopressin Receptor ITR / OTR / V1aR (GPCR) Ligand->Receptor Binds Gq Gαq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ [Ca²⁺]i ER->Ca Releases Ca²⁺ Ca->PKC Co-activates Response Cellular Response (e.g., Contraction, Secretion) Ca->Response Modulates PKC->Response Phosphorylates Targets

Caption: Gq/11 pathway activated by OT, IT, AVP, and AVT binding.

Comparative Physiological Functions

While the signaling hardware is highly conserved, the physiological outputs are adapted to the specific needs of different vertebrate classes.

  • Mammals: OT is famous for its roles in parturition (uterine contractions) and lactation (milk ejection). Both OT and AVP are potent neuromodulators of social behaviors, including maternal care, pair bonding, social recognition, and aggression. AVP is the primary antidiuretic hormone, crucial for maintaining water balance.

  • Teleost Fish: this compound, like its mammalian counterpart, is deeply involved in reproduction and social behavior. Studies have shown IT is critical for paternal care in cichlids and modulates sociality. A significant function for IT in fish, which appears less prominent for OT in mammals, is the regulation of ion and water balance, controlling ionocyte differentiation and proliferation in the gills and skin.

This highlights a key theme: the OT/IT lineage has conserved roles in reproduction and sociality, while also being adapted for lineage-specific homeostatic challenges like ionoregulation in aquatic environments.

Key Experimental Methodologies

Characterizing the interaction between nonapeptides and their receptors is fundamental to research and drug discovery. The following are core experimental protocols used in the field.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with OTR) in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in binding buffer. Determine protein concentration using a BCA or similar assay.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor membranes + fixed concentration of a radiolabeled ligand (e.g., [³H]-Oxytocin) + assay buffer.

    • Non-specific Binding (NSB): Receptor membranes + radioligand + a high concentration of an unlabeled competing ligand (e.g., 1 µM unlabeled Oxytocin).

    • Competition: Receptor membranes + radioligand + serial dilutions of the unlabeled test compound.

  • Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C) to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., GF/C). This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand. Wash filters with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Radioligand Binding Assay Workflow

G Workflow for Competition Radioligand Binding Assay start Start prep Prepare Receptor Membranes (Homogenization & Centrifugation) start->prep setup Set up 96-Well Plate (Total, NSB, Competition) prep->setup incubate Incubate to Equilibrium (e.g., 60 min, 30°C) setup->incubate filter Vacuum Filtration (Separate Bound from Free Ligand) incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis (Calculate IC₅₀ and Ki) count->analyze end End analyze->end

Caption: Step-by-step workflow for a radioligand binding assay.

Calcium Mobilization Assay

This cell-based functional assay measures the activation of Gq-coupled receptors by detecting the transient increase in intracellular calcium that follows receptor stimulation.

Protocol:

  • Cell Culture: Seed cells stably or transiently expressing the receptor of interest (e.g., CHO-OTR) onto a 96-well, black-walled, clear-bottom microplate. Incubate overnight to allow for adherence.

  • Dye Loading: Aspirate the growth medium and add a loading buffer containing a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM). Incubate for approximately 1 hour at 37°C to allow the dye to enter the cells and be cleaved into its active form.

  • Ligand Preparation: Prepare serial dilutions of the agonist (test compound) at a higher concentration (e.g., 5x) in an appropriate assay buffer in a separate ligand plate.

  • Fluorescence Measurement: Place the cell plate into a kinetic fluorescence plate reader (e.g., FlexStation®, FLIPR®).

  • Assay Execution:

    • The instrument measures a baseline fluorescence reading for several seconds.

    • It then automatically adds the agonist from the ligand plate to the cell plate.

    • The instrument continues to record the fluorescence intensity over time (typically 1-3 minutes) to capture the transient calcium flux.

  • Data Analysis:

    • The change in fluorescence (Max peak - Baseline) is plotted against the log concentration of the agonist.

    • A dose-response curve is generated, and non-linear regression is used to calculate the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).

Diagram: Calcium Mobilization Assay Workflow

G Workflow for Calcium Mobilization Assay start Start seed Seed Receptor-Expressing Cells in 96-Well Plate start->seed load Load Cells with Ca²⁺-Sensitive Dye (e.g., Fluo-4) seed->load prepare Prepare Agonist Dilutions in Ligand Plate load->prepare Simultaneously read Measure Fluorescence (Baseline -> Add Agonist -> Read Kinetic Response) load->read prepare->read analyze Data Analysis (Generate Dose-Response Curve, Calculate EC₅₀) read->analyze end End analyze->end

Caption: Step-by-step workflow for a fluorescence-based calcium assay.

Conclusion and Implications for Drug Development

The relationship between this compound and the broader OT/AVP family is a compelling example of molecular conservation and functional adaptation. The shared evolutionary origin is evident in their structural similarities, conserved receptor architecture, and overlapping roles in regulating social behavior and reproduction. However, the subtle differences in peptide sequence and receptor pharmacology across species, as well as the recruitment of these systems for lineage-specific functions like ionoregulation in fish, underscore the importance of a comparative approach.

For drug development professionals, this has several key implications:

  • Target Selectivity is Crucial: The inherent cross-reactivity between OT/AVP receptors necessitates the development of highly selective ligands to avoid off-target effects (e.g., a therapeutic OTR agonist inadvertently activating V1aR and affecting blood pressure).

  • Species Differences Matter: Pharmacological data from one species (e.g., rat) may not accurately predict activity in humans due to subtle differences in receptor binding pockets. Characterizing lead compounds across multiple species, including human receptors, is essential.

  • Non-mammalian Models Offer Insight: Studying the this compound/vasotocin systems in teleosts can reveal fundamental principles of nonapeptide signaling and behavioral regulation, providing a simplified yet relevant model for exploring the neurobiology of sociality.

References

The Isotocin Receptor: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isotocin (IT) is a nonapeptide hormone belonging to the oxytocin/vasopressin superfamily, primarily found in teleost fish. It is the piscine ortholog of mammalian oxytocin (OT). The physiological actions of this compound are mediated by its specific receptor, the this compound receptor (ITR), a member of the Class A (rhodopsin-like) G-protein coupled receptor (GPCR) family. The ITR shares significant structural and functional homology with the mammalian oxytocin receptor (OTR) and vasopressin receptors. Understanding the mechanism of action of this compound at its receptor is crucial for elucidating its role in various physiological processes in fish, including reproduction, osmoregulation, and social behavior, and for the development of selective pharmacological tools.[1][2][3][4]

This technical guide provides a comprehensive overview of the current understanding of the this compound receptor's mechanism of action, from ligand binding and G-protein coupling to downstream signaling cascades. Given the limited specific data on the this compound receptor, this guide leverages the extensive research on the highly homologous and well-characterized mammalian oxytocin receptor to provide a detailed framework for researchers.

Mechanism of Action

The activation of the this compound receptor by its endogenous ligand initiates a cascade of intracellular events that ultimately lead to a physiological response. This process can be broken down into several key steps:

Receptor Structure and Ligand Binding

The this compound receptor, like other members of its family, is an integral membrane protein characterized by seven transmembrane alpha-helical domains connected by alternating intracellular and extracellular loops. The N-terminus is located extracellularly, and the C-terminus resides in the cytoplasm. While the precise three-dimensional structure of the this compound receptor has not been determined, homology modeling based on the oxytocin receptor suggests a conserved ligand-binding pocket within the transmembrane domains.

Studies on the homologous oxytocin receptor have identified key amino acid residues in the transmembrane helices and extracellular loops that are critical for ligand binding and selectivity. It is highly probable that similar residues in the this compound receptor govern its interaction with this compound. This compound is the most potent endogenous agonist for its receptor. However, there is known cross-reactivity with arginine vasotocin (AVT), the fish homolog of vasopressin, which can also activate the this compound receptor, albeit with lower potency.[5]

G-Protein Coupling

Upon agonist binding, the this compound receptor undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G-proteins on the intracellular side of the plasma membrane.

  • Primary Coupling to Gαq/11: Functional studies involving the expression of the cloned this compound receptor from the white sucker (Catostomus commersoni) in Xenopus oocytes have demonstrated that the receptor is coupled to the inositol phosphate/calcium pathway. This is indicative of a primary coupling to G-proteins of the Gαq/11 family. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC).

  • Potential Coupling to other G-proteins: There is some evidence to suggest that this compound receptors may also couple to other G-protein subtypes. For instance, a study in eels indicated that the this compound receptor can enhance cAMP production, which is characteristic of coupling to Gαs. The homologous mammalian oxytocin receptor is also known to couple to Gαi, which inhibits adenylyl cyclase. This suggests that the this compound receptor may exhibit promiscuous G-protein coupling depending on the cell type and physiological context.

Downstream Signaling Pathways

Activation of the this compound receptor triggers a cascade of intracellular signaling events. The primary and best-characterized pathway is mediated by Gαq/11.

a) The Phospholipase C (PLC) / Inositol Trisphosphate (IP3) / Calcium (Ca2+) Pathway:

  • PLC Activation: The activated Gαq subunit stimulates the enzyme phospholipase C-beta (PLCβ).

  • PIP2 Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER). This binding triggers the release of stored calcium (Ca2+) from the ER into the cytoplasm, leading to a rapid and transient increase in intracellular calcium concentration.

  • Protein Kinase C (PKC) Activation: DAG, which remains in the plasma membrane, along with the increased intracellular calcium, activates protein kinase C (PKC). PKC then phosphorylates a variety of downstream target proteins, leading to cellular responses.

The following diagram illustrates this primary signaling cascade:

Isotocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound ITR This compound Receptor (ITR) This compound->ITR G_protein Gαq/11 ITR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_out Ca2+ ER->Ca2_out releases Ca2_out->PKC activates Response Cellular Response PKC->Response phosphorylates targets

This compound Receptor Gq Signaling Pathway

b) Other Potential Downstream Pathways:

Based on the signaling of the homologous oxytocin receptor, other downstream pathways are likely to be activated by the this compound receptor, including:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of PLC and PKC can lead to the subsequent activation of the MAPK/ERK cascade, which is involved in regulating gene expression, cell proliferation, and differentiation.

  • Rho/ROCK Pathway: This pathway is important in smooth muscle contraction and is often activated by Gq-coupled receptors.

Receptor Desensitization and Internalization

Prolonged exposure to an agonist typically leads to receptor desensitization and internalization, which are mechanisms to prevent overstimulation of the cell. While this process has not been directly studied for the this compound receptor, research on the oxytocin receptor indicates that upon agonist binding, the receptor is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from the G-protein and target it for internalization via clathrin-coated pits. Following internalization, the receptor may be either degraded or recycled back to the cell surface.

Quantitative Data Summary

There is a paucity of published quantitative data specifically for the this compound receptor. The tables below summarize available data for the homologous mammalian oxytocin receptor to provide a reference for expected affinities and potencies.

Table 1: Binding Affinities (Kd and Ki) of Ligands for the Oxytocin Receptor

LigandReceptor SourceRadioligandKd/Ki (nM)Reference
[³H]-OxytocinHuman Myometrial Smooth Muscle Cells-Kd: 0.76
[³H]-OxytocinRat Left Ventricle-Kd: ~1
OxytocinHuman Myometrial Smooth Muscle Cells[³H]-OxytocinKi: 0.75
Arginine VasopressinHuman Myometrial Smooth Muscle Cells[³H]-OxytocinKi: 2.99
Atosiban (Antagonist)Human Myometrial Smooth Muscle Cells[³H]-OxytocinKi: 3.55
L-371,257 (Antagonist)Human Myometrial Smooth Muscle Cells[³H]-OxytocinKi: 2.21

Table 2: Functional Potencies (EC50/IC50) of Ligands at the Oxytocin Receptor

LigandAssayCell/TissueEC50/IC50 (nM)Reference
OxytocinInositol Phosphate AccumulationHEK293 cells expressing human OTREC50: 4.1
Arginine VasopressincAMP AccumulationRat Inner Medullary Collecting Duct CellsEC50: 7.4 x 10⁻¹⁰ M
OxytocincAMP AccumulationRat Inner Medullary Collecting Duct CellsEC50: 1.6 x 10⁻⁸ M

Experimental Protocols

The following are detailed methodologies for key experiments used to study the mechanism of action of GPCRs like the this compound receptor. These protocols are based on standard methods for the homologous oxytocin receptor and should be optimized for the specific experimental system.

Radioligand Binding Assay (Competition Assay)

This assay determines the affinity (Ki) of a test compound for the this compound receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Membranes (e.g., from fish gills or HEK293 cells expressing ITR) incubate Incubate Membranes, Radioligand, and Competitor (e.g., 60 min at 25°C) prep_membranes->incubate prep_radioligand Prepare Radioligand (e.g., [³H]-Isotocin or [¹²⁵I]-OVTA) prep_radioligand->incubate prep_competitor Prepare Serial Dilutions of Unlabeled Competitor prep_competitor->incubate filter Rapid Filtration through GF/B filters to separate bound from free radioligand incubate->filter wash Wash Filters with ice-cold buffer filter->wash scintillation Scintillation Counting to quantify bound radioactivity wash->scintillation analyze Data Analysis: Plot competition curve and calculate IC50 and Ki scintillation->analyze

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation:

    • Homogenize tissue known to express the this compound receptor (e.g., fish brain, gills) or cells stably expressing the cloned receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • 50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

      • 50 µL of radioligand (e.g., [³H]-Isotocin or a suitable cross-reactive ligand like [¹²⁵I]-ornithine vasotocin analog, [¹²⁵I]-OVTA) at a concentration close to its Kd.

      • 50 µL of unlabeled test compound at various concentrations (typically a 10-point dilution series). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM).

      • 100 µL of the membrane preparation (containing 10-50 µg of protein).

    • Incubate the plate at room temperature (or a determined optimal temperature) for 60-120 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation. The Homogeneous Time-Resolved Fluorescence (HTRF®) assay is a common method.

IP1_Accumulation_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis plate_cells Plate Cells Expressing ITR in a 96-well plate and culture overnight stimulate Stimulate Cells with Agonist in the presence of LiCl (e.g., 30 min at 37°C) plate_cells->stimulate prepare_reagents Prepare Agonist Dilutions and HTRF Reagents (IP1-d2 and anti-IP1-cryptate) lyse Lyse Cells and add HTRF detection reagents prepare_reagents->lyse stimulate->lyse incubate Incubate at Room Temperature (e.g., 60 min, protected from light) lyse->incubate read_plate Read Plate on an HTRF-compatible reader (620 nm and 665 nm) incubate->read_plate analyze Data Analysis: Calculate HTRF ratio and plot dose-response curve to get EC50 read_plate->analyze

Inositol Phosphate (IP1) Accumulation Assay Workflow

Methodology:

  • Cell Culture:

    • Seed cells expressing the this compound receptor into a 96-well cell culture plate and grow to confluency.

  • Cell Stimulation:

    • Remove the culture medium and replace it with stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.

    • Add various concentrations of this compound or other test compounds to the wells.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection:

    • Add the HTRF detection reagents, which include IP1 labeled with a fluorescent acceptor (d2) and an anti-IP1 antibody labeled with a fluorescent donor (Europium cryptate), in a lysis buffer.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at both the donor and acceptor wavelengths.

    • The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.

    • Calculate the HTRF ratio and plot it against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.

Intracellular Calcium Mobilization Assay

This assay directly measures the transient increase in intracellular calcium concentration following receptor activation, using a calcium-sensitive fluorescent dye.

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate cells expressing the this compound receptor on a 96-well, black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

    • Measure the baseline fluorescence for a short period.

    • Inject this compound or other test compounds into the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the fluorescence intensity over time to visualize the calcium transient.

    • Determine the peak fluorescence response for each concentration of the agonist.

    • Plot the peak response against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.

Conclusion

The this compound receptor is a key component of the neuroendocrine system in teleost fish, playing a vital role in a variety of physiological processes. Its mechanism of action is primarily through coupling to Gαq/11 G-proteins, leading to the activation of the phospholipase C pathway and a subsequent increase in intracellular calcium. There is also emerging evidence for coupling to other G-protein subtypes, suggesting a complexity in its signaling that warrants further investigation.

While direct quantitative data and detailed protocols for the this compound receptor are still limited, the extensive knowledge of the homologous mammalian oxytocin receptor provides a robust framework for designing and interpreting experiments. The experimental protocols detailed in this guide offer a starting point for researchers to further elucidate the pharmacology and signaling of this important receptor. Future studies focusing on the specific binding kinetics, G-protein coupling preferences, and downstream signaling targets of the this compound receptor in various fish species will be critical for a more complete understanding of its physiological roles and for the development of selective therapeutic agents.

References

The Role of Isotocin in Fish Reproduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Isotocin (IT), the fish homolog of the mammalian neuropeptide oxytocin, is a critical regulator of reproductive processes in teleost fish. Synthesized primarily in the preoptic area of the hypothalamus, IT exerts its effects through both central and peripheral pathways, influencing a wide array of reproductive functions from behavior to gamete maturation and release. This technical guide provides an in-depth overview of the current understanding of this compound's role in fish reproduction, with a focus on its physiological mechanisms, signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research in this field. This guide is intended for researchers, scientists, and drug development professionals working in the areas of fish physiology, aquaculture, and comparative endocrinology.

Introduction

The nonapeptide this compound ([Ser4, Ile8]-oxytocin) is a key player in the complex neuroendocrine regulation of reproduction in teleost fishes.[1] As the fish orthologue of oxytocin, IT is involved in a range of reproductive activities, including the modulation of spawning behavior, regulation of gonadotropin release, stimulation of steroidogenesis, and induction of uterine contractions and ovulation.[2][3][4] Its pleiotropic effects are mediated by specific this compound receptors (ITR), which are G-protein coupled receptors expressed in various tissues, including the brain, pituitary, and gonads.[5] Understanding the intricate roles of this compound is crucial for advancements in aquaculture, conservation biology, and for the development of novel strategies to manipulate fish reproduction.

Physiological Roles of this compound in Reproduction

This compound's influence on fish reproduction is multifaceted, encompassing behavioral, physiological, and molecular levels.

Regulation of Reproductive Behavior

This compound is implicated in the control of various reproductive behaviors in fish. Studies have shown its involvement in courtship displays, spawning reflexes, and parental care. For instance, administration of this compound has been demonstrated to stimulate spawning reflexes in Cyprinus carpio. Furthermore, the expression of this compound and its receptors in brain regions associated with social and reproductive behaviors suggests a neuromodulatory role in orchestrating these complex actions.

Control of Gonadotropin Release

This compound plays a significant role in the regulation of luteinizing hormone (LH) secretion from the pituitary gland. It has been shown to directly stimulate LH release from pituitary cells in several fish species, including the ricefield eel (Monopterus albus) and the catfish (Clarias batrachus). This effect is often stage-dependent, with a more pronounced response during later stages of gonadal maturation. Interestingly, this compound appears to selectively regulate LH without directly affecting follicle-stimulating hormone (FSH) cells in some species.

Stimulation of Steroidogenesis

This compound can directly influence the production of reproductive steroids in the gonads. In vitro studies have demonstrated that this compound can stimulate the secretion of testosterone in the testes of trout. This suggests a paracrine or endocrine role for this compound in modulating the gonadal steroidogenic machinery, which is essential for gamete development and the expression of secondary sexual characteristics.

Induction of Ovarian Contraction, Oocyte Maturation, and Ovulation

This compound is a potent stimulator of ovarian smooth muscle contraction, a critical process for the movement and eventual expulsion of eggs during spawning. Furthermore, by stimulating the production of prostaglandins, particularly prostaglandin F2α (PGF2α), this compound indirectly promotes oocyte maturation and ovulation.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various reproductive parameters as reported in the scientific literature.

Table 1: Effects of this compound on Luteinizing Hormone (LH) Release

Fish SpeciesExperimental SetupThis compound ConcentrationObserved Effect on LHReference
Ricefield Eel (Monopterus albus)Dispersed pituitary cell culture100 nMSignificant increase in LH release
Catfish (Clarias batrachus)Superperfused pituitary slicesNot specifiedSignificant reduction in LHβ-immunoreactivity (indicative of release)
Catfish (Clarias batrachus)In vivo treatmentNot specifiedDramatic elevation in LH secretion

Table 2: Effects of this compound on Gene Expression

Fish SpeciesTissueGeneThis compound TreatmentFold Change/EffectReference
Guppy (Poecilia reticulata)Ovary fragmentscox210⁻⁵ mol/L (AVT and IT)Time-dependent upregulation
Guppy (Poecilia reticulata)Ovary fragmentsitr110⁻⁵ mol/L (AVT and IT)Time-dependent upregulation
Zebrafish (Danio rerio)EmbryositnpDouble-deionized waterStimulated mRNA expression

Table 3: Effects of this compound on Physiological Responses

Fish SpeciesParameterThis compound TreatmentQuantitative EffectReference
Catfish (Clarias batrachus)TH immunoreactivity in NPPa5 μM IST peptideSignificant reduction from 45.3 ± 4.2 to 29.4 ± 4.7
Rainbow Trout (Oncorhynchus mykiss)Plasma this compoundTransfer from FW to 1/3 SWDecrease in concentration
Rainbow Trout (Oncorhynchus mykiss)Plasma this compoundTransfer from 1/3 SW to SWProgressive increase in concentration

This compound Signaling Pathway

This compound exerts its effects by binding to specific this compound receptors (ITRs), which are members of the G-protein coupled receptor (GPCR) superfamily. In the context of reproduction, particularly in the ovary, the IT signaling pathway is crucial for stimulating prostaglandin synthesis, which in turn leads to oocyte maturation and ovulation. The binding of this compound to its receptor, likely coupled to a Gαq/11 protein, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with DAG, activate protein kinase C (PKC) and other downstream effectors. This cascade ultimately leads to the activation of enzymes involved in prostaglandin synthesis, such as cyclooxygenase-2 (COX-2) and prostaglandin synthases, resulting in the production of prostaglandins like PGF2α.

Isotocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ITR This compound Receptor (ITR) (G-protein coupled) This compound->ITR Binds to G_protein Gαq/11 ITR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates COX2 Cyclooxygenase-2 (COX-2) PKC->COX2 Activates PG_Synthase Prostaglandin Synthase COX2->PG_Synthase Provides substrate for Prostaglandins Prostaglandins (e.g., PGF2α) PG_Synthase->Prostaglandins Synthesizes Physiological_Response Oocyte Maturation, Ovulation, Uterine Contraction Prostaglandins->Physiological_Response Induces

Caption: this compound signaling pathway in fish ovarian cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in fish reproduction.

In Vitro Ovarian Follicle Culture

This protocol is adapted from studies investigating the effects of hormones on oocyte maturation and steroidogenesis in fish.

Objective: To assess the direct effects of this compound on ovarian follicle steroidogenesis, oocyte maturation, and ovulation.

Materials:

  • Mature female fish

  • L-15 (Leibovitz's) medium, pH 9

  • Fetal Bovine Serum (FBS)

  • Follicle-Stimulating Hormone (FSH)

  • Luteinizing Hormone (LH)

  • This compound (synthetic)

  • 96-well culture plates

  • Dissection tools

  • Incubator (28°C)

  • Microscope

Procedure:

  • Euthanize a mature female fish according to approved animal care protocols.

  • Aseptically dissect the ovaries and place them in chilled L-15 medium.

  • Under a dissecting microscope, carefully separate individual ovarian follicles or create small ovarian tissue fragments (explants).

  • Wash the follicles/explants three times with fresh L-15 medium.

  • Prepare the culture medium: L-15 medium supplemented with 20% FBS, 100 mIU/mL FSH, and 100 mIU/mL LH.

  • Distribute the follicles/explants into the wells of a 96-well plate containing the culture medium.

  • Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Add the this compound solutions to the respective wells. Include a control group with no added this compound.

  • Incubate the plate at 28°C for 24-48 hours.

  • Assess oocyte maturation by observing germinal vesicle breakdown (GVBD) under a microscope. GVBD is characterized by the clearing of the ooplasm.

  • Assess ovulation by counting the number of oocytes released from the follicular envelope.

  • Collect the culture medium for steroid analysis (e.g., testosterone, estradiol) using ELISA or radioimmunoassay.

  • Tissues can be collected for gene expression analysis (e.g., qPCR for steroidogenic enzymes).

Quantitative Real-Time PCR (qRT-PCR) for this compound and its Receptor

This protocol is a general guideline for quantifying the expression of this compound (it) and this compound receptor (itr) genes.

Objective: To measure the relative abundance of it and itr mRNA in different tissues or under various experimental conditions.

Materials:

  • Tissue samples (e.g., brain, gonad, pituitary)

  • RNA extraction kit (e.g., TRIzol, RNeasy)

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • qPCR instrument

  • Primers for it, itr, and a reference gene (e.g., β-actin, 18S rRNA)

Procedure:

  • RNA Extraction: Extract total RNA from tissue samples using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Primer Design and Validation: Design primers for the target genes (it, itr) and a stable reference gene. Validate primer efficiency by running a standard curve.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and qPCR master mix.

  • qPCR Run: Perform the qPCR reaction using a thermal cycler with the following typical cycling conditions: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min).

  • Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalized to the reference gene.

Table 4: Example qRT-PCR Primers for Zebrafish

GenePrimer Sequence (5' -> 3')Reference
atp6v1a (Forward)GAGGAACCACTGCCATTCCA
atp6v1a (Reverse)CAACCCACATAAATGATGACATC
β-actin (Forward)atggatgaggaaatcgctgcc
β-actin (Reverse)tgatgtctgggtcgtccaacaatg
Immunohistochemistry for this compound

This protocol provides a general framework for localizing this compound-producing neurons and their projections in the fish brain.

Objective: To visualize the distribution of this compound-immunoreactive cells and fibers in fish brain tissue.

Materials:

  • Fish brain tissue

  • 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Sucrose solutions (15% and 30% in PBS)

  • Cryostat or vibrating microtome

  • Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody (anti-isotocin)

  • Secondary antibody (fluorescently labeled, e.g., goat anti-rabbit Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Fixation: Perfuse the fish transcardially with ice-cold PBS followed by 4% PFA. Dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotection: Sequentially immerse the brain in 15% and 30% sucrose solutions at 4°C until it sinks.

  • Sectioning: Freeze the brain in an embedding medium (e.g., OCT) and cut coronal or sagittal sections (e.g., 30-50 µm thick) using a cryostat. Alternatively, use a vibrating microtome for fresh-fixed tissue.

  • Blocking: Wash the sections in PBS and then incubate in blocking solution for 1-2 hours at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-isotocin antibody diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections thoroughly in PBS and then incubate with the fluorescently labeled secondary antibody diluted in PBS for 2 hours at room temperature in the dark.

  • Counterstaining: Wash the sections in PBS and then incubate with DAPI for 10-15 minutes to stain the cell nuclei.

  • Mounting and Imaging: Wash the sections in PBS, mount them on glass slides with an anti-fade mounting medium, and coverslip.

  • Microscopy: Visualize the sections using a fluorescence microscope with appropriate filters for the chosen fluorophores.

Experimental Workflow and Logical Relationships

The investigation of this compound's role in fish reproduction typically follows a structured experimental workflow. This workflow integrates various techniques to move from initial observations to a detailed understanding of the underlying mechanisms.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_localization Localization and Expression cluster_functional_assays Functional Assays cluster_mechanism Mechanism of Action cluster_conclusion Conclusion and Model Hypothesis Hypothesis: This compound regulates a specific reproductive process IHC Immunohistochemistry (IHC) - Localize IT and ITR proteins in brain and gonads Hypothesis->IHC ISH In Situ Hybridization (ISH) - Localize IT and ITR mRNA Hypothesis->ISH qPCR qRT-PCR - Quantify IT and ITR gene expression across reproductive stages Hypothesis->qPCR InVivo In Vivo Administration - Inject IT or antagonist - Observe behavioral changes - Measure hormone levels IHC->InVivo InVitro In Vitro Culture - Ovarian/testicular tissue - Pituitary cells - Treat with IT and measure responses (steroids, GVBD, LH release) IHC->InVitro ISH->InVivo ISH->InVitro qPCR->InVivo qPCR->InVitro Signaling Signaling Pathway Analysis - Use inhibitors for PLC, PKC, etc. - Measure second messengers (Ca²⁺) - Western blot for phosphorylated proteins InVivo->Signaling Gene_Regulation Gene Regulation Studies - Measure expression of downstream targets (e.g., cox2, prostaglandin synthase) InVivo->Gene_Regulation InVitro->Signaling InVitro->Gene_Regulation Conclusion Conclusion and Model Building - Synthesize all data - Develop a comprehensive model of IT's role in reproduction Signaling->Conclusion Gene_Regulation->Conclusion

Caption: A generalized experimental workflow for investigating the role of this compound in fish reproduction.

Conclusion

This compound is a pleiotropic neuropeptide that plays a central role in orchestrating the complex events of fish reproduction. Its actions on behavior, gonadotropin release, steroidogenesis, and the final stages of oocyte maturation and ovulation highlight its importance as a key regulatory molecule. The experimental approaches detailed in this guide provide a framework for further dissecting the intricate mechanisms of this compound signaling and its physiological consequences. A deeper understanding of the this compound system holds significant promise for the development of innovative technologies to enhance the sustainability and efficiency of aquaculture production and to inform conservation efforts for endangered fish species. Future research should focus on elucidating the species-specific differences in this compound function and the interplay between this compound and other neuroendocrine pathways in the regulation of fish reproduction.

References

The Cellular and Molecular intricacies of Isotocin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An in-depth exploration of the cellular and molecular effects of isotocin signaling, providing researchers, scientists, and drug development professionals with a comprehensive technical guide. This document details the core mechanisms, quantitative data, experimental methodologies, and signaling pathways associated with this crucial nonapeptide hormone in teleost fish.

This compound (IT), the fish homolog of the mammalian neuropeptide oxytocin, plays a pivotal role in a wide array of physiological processes, including social behavior, reproduction, and osmoregulation.[1] Its actions are mediated through specific G-protein coupled receptors (GPCRs), initiating a cascade of intracellular events that culminate in diverse cellular responses. This technical guide provides a detailed overview of the current understanding of this compound signaling at the cellular and molecular level.

This compound Receptors and Ligand Binding

This compound binds to specific this compound receptors (ITRs), which are members of the rhodopsin-type (class I) GPCR superfamily. In teleost fish, at least two distinct ITR subtypes have been identified, designated as Oxtra and Oxtrb in zebrafish.[1][2] These receptors exhibit differential binding affinities for this compound and its related nonapeptide, vasotocin (AVT), the fish homolog of vasopressin.

Quantitative analysis of ligand binding and receptor activation has revealed the following characteristics:

Receptor SubtypeLigandParameterValue (nM)SpeciesReference
OxtraThis compound (Oxt)EC502.99 ± 0.93Zebrafish[1]
OxtrbThis compound (Oxt)EC503.14 ± 1.10Zebrafish[1]
OxtraVasotocin (Avp)EC5011.0 ± 3.0Zebrafish
OxtrbVasotocin (Avp)EC5027.0 ± 9.5Zebrafish
OxtraThis compound (Oxt)EC5080 ± 30White Sucker
OxtraVasotocin (Avp)EC50300 ± 90White Sucker

Core Signaling Pathways

Upon ligand binding, this compound receptors undergo a conformational change, enabling them to couple to and activate heterotrimeric G-proteins. The primary signaling cascades initiated by ITR activation include:

  • Gq/11-PLC-IP3-Ca2+ Pathway: The canonical pathway for this compound signaling involves the activation of Gαq/11 proteins. This leads to the stimulation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a key event that mediates many of the physiological effects of this compound, including smooth muscle contraction and neurotransmitter release.

  • Gi-Adenylyl Cyclase-cAMP Pathway: this compound receptors can also couple to inhibitory G-proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway can modulate neuronal excitability and other cellular processes.

  • MAPK/ERK Pathway: A growing body of evidence indicates that this compound/oxytocin signaling activates the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This signaling cascade is a downstream effector of ITR activation and is implicated in cellular processes such as gene expression and cell proliferation. For instance, oxytocin-induced activation of ERK1/2 is required for the induction of cyclooxygenase-2 (COX-2).

Isotocin_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IT This compound ITR This compound Receptor (GPCR) IT->ITR Binds Gq11 Gαq/11 ITR->Gq11 Activates Gi Gαi ITR->Gi Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Acts on IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca²⁺]i ↑ Ca2_ER->Ca2_cyto Ca2_cyto->PKC Activates Gene_Expression Gene Expression (e.g., COX-2) Ca2_cyto->Gene_Expression Regulates MAPK_cascade MAPK/ERK Cascade PKC->MAPK_cascade Activates cAMP cAMP ↓ ATP->cAMP PKA PKA cAMP->PKA Inhibits CREB CREB PKA->CREB Inhibits phosphorylation ERK p-ERK MAPK_cascade->ERK pCREB p-CREB ERK->pCREB Phosphorylates c_fos c-fos ERK->c_fos Induces CREB->pCREB pCREB->Gene_Expression Regulates c_fos->Gene_Expression Regulates Receptor_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate with Radiolabeled this compound prep->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Scatchard/Non-linear Regression) quantify->analyze results Determine Kd and Bmax analyze->results end End results->end Calcium_Imaging_Workflow start Start culture Culture Cells on Glass-Bottom Dish start->culture load Load with Calcium- Sensitive Dye (e.g., Fura-2) culture->load baseline Measure Baseline Fluorescence load->baseline stimulate Stimulate with this compound & Record Fluorescence baseline->stimulate analyze Analyze Fluorescence Change over Time stimulate->analyze results Quantify Intracellular Calcium Mobilization analyze->results end End results->end In_Situ_Hybridization_Workflow start Start tissue_prep Prepare Fish Tissue Sections start->tissue_prep probe_synth Synthesize Labeled Antisense RNA Probe tissue_prep->probe_synth hybridize Hybridize Probe to Tissue probe_synth->hybridize wash Wash to Remove Unbound Probe hybridize->wash detect Detect Labeled Probe (Fluorescence/Colorimetric) wash->detect image Visualize mRNA Localization detect->image end End image->end Electrophysiology_Workflow start Start slice_prep Prepare Acute Fish Brain Slices start->slice_prep identify Identify Target Neurons slice_prep->identify patch Establish Whole-Cell Patch-Clamp Configuration identify->patch record Record Neuronal Activity with this compound Application patch->record analyze Analyze Changes in Firing and Membrane Properties record->analyze end End analyze->end

References

The Isotocin Receptor System: A Foundational Guide for Therapeutic Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The isotocin receptor (ITR) system, the non-mammalian homolog of the oxytocin receptor (OTR) system, represents a critical and evolutionarily conserved signaling pathway involved in a diverse array of physiological processes. Primarily studied in teleost fish, the ITR is integral to osmoregulation, reproductive behaviors, and social interactions. As a member of the Class A G-protein coupled receptor (GPCR) superfamily, its activation initiates well-defined intracellular signaling cascades, making it a potential target for pharmacological modulation. This technical guide provides a comprehensive overview of the foundational research on the ITR system, detailing its molecular biology, signaling mechanisms, and pharmacology. It includes detailed experimental methodologies and presents quantitative data to serve as a foundational resource for researchers and professionals in drug development.

Introduction to the this compound System

This compound (IT) is a nonapeptide hormone structurally related to oxytocin (OT), first identified in bony fishes (teleosts).[1] The this compound and oxytocin lineages are considered to be evolutionarily linked, primarily associated with reproductive functions.[1][2] The this compound receptor (ITR) is the cognate receptor for IT and shares significant structural and functional homology with the mammalian oxytocin receptor.[3] Research has established that the ITR system is a key regulator of physiological functions in fish, including the control of ion balance (osmoregulation), smooth muscle contraction, and complex social and reproductive behaviors.[4] The receptor is prominently expressed in the brain, particularly the hypothalamus, as well as in peripheral tissues such as the gills, muscles, intestine, bladder, and kidneys, reflecting its wide range of functions.

Molecular Biology and Pharmacology

The ITR is a prototypical seven-transmembrane domain receptor. Cloning and characterization studies in species like the white sucker (Catostomus commersoni) and the ovoviviparous guppy (Poecilia reticulata) have been instrumental in elucidating its structure and function. In some teleosts, multiple subtypes of the receptor have been identified, such as ITR1 and ITR2 in guppies, suggesting functional diversification.

The pharmacology of the ITR is characterized by its high affinity for its endogenous ligand, this compound. However, cross-reactivity with the related nonapeptide, arginine vasotocin (AVT)—the non-mammalian homolog of vasopressin—is common. Functional assays consistently show that while AVT can activate the ITR, it does so with lower potency than this compound. This cross-reactivity is a critical consideration in experimental design and drug development.

Quantitative Ligand-Receptor Interactions

Quantitative analysis of ligand potency at the ITR has been primarily achieved through functional assays on heterologously expressed receptors. These studies provide crucial EC50 values, which measure the concentration of an agonist that provokes a response halfway between the baseline and maximum response.

Receptor SystemLigandAgonist/AntagonistPotency (EC50)SpeciesReference
This compound Receptor (Oxtra) This compound (Oxt)Agonist80 ± 30 nMWhite Sucker (Catostomus commersonii)
This compound Receptor (Oxtra) Arginine Vasotocin (Avp)Agonist300 ± 90 nMWhite Sucker (Catostomus commersonii)
Oxytocin Receptor (Oxtra) Oxytocin (Oxt)Agonist2.99 ± 0.93 nMZebrafish (Danio rerio)
Oxytocin Receptor (Oxtrb) Oxytocin (Oxt)Agonist3.14 ± 1.10 nMZebrafish (Danio rerio)
Human Oxytocin Receptor OxytocinAgonist4.1 nMHuman

Table 1: Functional Potency (EC50) of Nonapeptides at this compound and Oxytocin Receptors. Data are derived from functional assays measuring signal transduction upon receptor activation.

Receptor SystemRadioligandLigandBinding Affinity (Kd / Ki)SpeciesReference
Human Oxytocin Receptor [³H]OxytocinOxytocinKd = 0.76 nMHuman
Human Oxytocin Receptor [³H]OxytocinArginine VasopressinKi = 2.99 ± 0.39 nMHuman
Human Oxytocin Receptor [³H]OxytocinAtosiban (Antagonist)Ki = 2.99 ± 0.39 nMHuman
Human Oxytocin Receptor [³H]OxytocinL-371257 (Antagonist)Ki = 2.21 ± 0.23 nMHuman
Rat Oxytocin Receptor [³H]OxytocinOxytocinKd = 0.98 nMRat

Table 2: Ligand Binding Affinities at Mammalian Oxytocin Receptors. This data from the homologous human and rat receptors provides a comparative baseline for the this compound receptor system.

Signaling Pathways

The ITR primarily signals through the canonical Gq/11 protein pathway, which is consistent with its classification as a Class A GPCR. The binding of this compound to the ITR induces a conformational change, activating the associated Gαq subunit. This, in turn, activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which phosphorylates downstream targets to elicit a cellular response. This signaling cascade is fundamental to processes like smooth muscle contraction.

ITR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ITR This compound Receptor (ITR) G_protein Gq/11 ITR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets This compound This compound This compound->ITR

ITR Gq/11-PLC Signaling Pathway.

Experimental Protocols

The characterization of the ITR system relies on a suite of molecular and cellular techniques. Below are detailed methodologies for key experiments.

ITR Gene Cloning and Expression Vector Preparation

This protocol is adapted from the methodology used for the guppy ITR.

  • RNA Extraction: Extract total RNA from target tissues (e.g., guppy brain or ovary) using TRIzol® reagent according to the manufacturer's protocol. Assess RNA quantity and purity via spectrophotometry and agarose gel electrophoresis.

  • cDNA Synthesis: Reverse transcribe one microgram of total RNA into complementary DNA (cDNA) using a high-fidelity reverse transcriptase kit with an oligo(dT) primer.

  • PCR Amplification: Obtain the open reading frame (ORF) of the target ITR from a relevant genome database. Design primers flanking the ORF and perform PCR using the synthesized cDNA as a template. A typical PCR cycle is: initial denaturation at 94°C for 3 min; 35 cycles of 94°C for 30s, 55-60°C for 30s, and 72°C for 1 min; and a final extension at 72°C for 5 min.

  • Sequencing and Subcloning: Purify the PCR product and confirm its sequence via Sanger sequencing. Subclone the verified ITR ORF into a mammalian expression vector, such as pcDNA3.1a, for subsequent functional assays.

Functional Characterization: CRE-Luciferase Reporter Assay

This assay measures receptor activation by quantifying the activity of a downstream reporter gene. This protocol was successfully used to show that both IT and AVT activate the guppy ITR1.

  • Cell Culture and Transfection: Culture Human Embryonic Kidney 293T (HEK293T) cells in DMEM supplemented with 10% fetal bovine serum at 37°C. Twenty hours before transfection, seed 1 x 10⁵ cells per well in a 24-well plate.

  • Co-transfection: Co-transfect the cells with three plasmids:

    • The ITR expression vector (e.g., pcDNA3.1a-ITR1).

    • A reporter plasmid containing a cAMP Response Element (CRE) driving firefly luciferase expression (e.g., pGL3-CRE-luciferase).

    • A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).

  • Ligand Stimulation: Twenty-four hours post-transfection, incubate the cells with various concentrations of the ligands to be tested (e.g., this compound, Arginine Vasotocin) for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as relative luciferase activity compared to a vehicle control. Plot the data as a dose-response curve to determine EC50 values.

Experimental_Workflow cluster_cloning Gene Cloning cluster_assay Functional Assay (CRE-Luciferase) RNA_Extraction 1. RNA Extraction (e.g., Brain, Ovary) cDNA_Synthesis 2. cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amp 3. ITR ORF Amplification cDNA_Synthesis->PCR_Amp Subcloning 4. Subcloning into Expression Vector PCR_Amp->Subcloning Transfection 6. Co-transfection (ITR + Reporters) Subcloning->Transfection Verified ITR Construct Cell_Culture 5. Cell Culture (HEK293T) Cell_Culture->Transfection Stimulation 7. Ligand Stimulation (IT, AVT, etc.) Transfection->Stimulation Luciferase_Assay 8. Dual-Luciferase Assay Stimulation->Luciferase_Assay Data_Analysis 9. Data Analysis (EC50 Calculation) Luciferase_Assay->Data_Analysis

Workflow for ITR Cloning and Functional Assay.
General Protocol: Radioligand Binding Assay

While specific radioligand binding data for the ITR is limited, the following is a generalized protocol based on well-established methods for the homologous oxytocin receptor. This protocol is designed to determine the binding affinity (Kd) and receptor density (Bmax) of a given ligand.

  • Membrane Preparation: Homogenize tissues expressing the ITR (or cells transfected with an ITR construct) in a cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in an appropriate assay buffer. Determine the protein concentration using a BCA or Bradford assay.

  • Saturation Binding: In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of a suitable radioligand (e.g., [³H]this compound or a high-affinity radio-labeled antagonist).

  • Competition Binding: To determine the binding affinity (Ki) of unlabeled compounds, incubate membranes with a fixed concentration of the radioligand (typically at its Kd value) and increasing concentrations of the unlabeled competitor drug.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression software (e.g., GraphPad Prism). For saturation experiments, a one-site binding model will yield Kd and Bmax values. For competition experiments, an IC50 value is determined and then converted to a Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The foundational research into the this compound receptor system has established it as a key Gq/11-coupled GPCR with significant homology to the mammalian oxytocin receptor. Its roles in osmoregulation and reproduction in non-mammalian vertebrates are well-documented. This guide provides the core molecular, pharmacological, and methodological framework necessary for further investigation.

Future research should focus on several key areas. First, the development and characterization of selective agonists and antagonists for the ITR are paramount for dissecting its specific physiological roles without the confounding cross-reactivity of AVT. Second, detailed radioligand binding studies on cloned teleost ITRs are needed to generate comprehensive quantitative data (Kd, Ki) for a wide range of ligands. Finally, exploring the potential for ITR dimerization or interaction with other receptor systems could reveal novel layers of signaling complexity. A deeper understanding of this evolutionarily conserved system will not only advance comparative endocrinology but also provide valuable insights for the broader field of GPCR-targeted drug discovery.

References

Methodological & Application

Application Notes and Protocols for Isotocin Radioimmunoassay in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotocin is a nonapeptide hormone found in bony fishes that is an ortholog of the mammalian hormone oxytocin. It plays a crucial role in regulating various physiological processes, including social behavior, reproduction, and osmoregulation. Accurate quantification of circulating this compound levels in plasma is essential for understanding its physiological functions and for toxicological and pharmacological studies. Radioimmunoassay (RIA) is a highly sensitive and specific method for measuring peptide hormones like this compound in biological fluids.

This document provides a detailed protocol for the radioimmunoassay of this compound in plasma samples. While specific commercial kits for this compound RIA are not widely available, protocols for oxytocin RIA can be adapted for this purpose due to the structural similarity between the two peptides.[1] This protocol outlines the necessary steps for plasma sample collection, extraction of this compound, and the competitive RIA procedure, along with guidelines for data analysis.

Signaling Pathway

This compound, like oxytocin, is believed to exert its effects by binding to a specific G-protein coupled receptor (GPCR). The signaling cascade initiated by oxytocin binding to its receptor often involves the activation of Gαq/Gαo proteins.[2] This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][4] This cascade can lead to various cellular responses, including smooth muscle contraction and neurotransmission.[3] Given the conserved nature of these signaling pathways, a similar mechanism is proposed for this compound.

Isotocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds G_protein Gαq/Gαo GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Figure 1: Proposed signaling pathway for this compound.

Experimental Protocols

Plasma Sample Collection and Preparation

Proper sample handling is critical to prevent the degradation of this compound.

  • Blood Collection : Collect blood into chilled tubes containing a protease inhibitor cocktail and an anticoagulant (e.g., EDTA).

  • Centrifugation : Immediately centrifuge the blood at 1600 x g for 15 minutes at 4°C to separate the plasma.

  • Storage : Aliquot the plasma into cryovials and store at -70°C or lower until analysis. Plasma stored at -70°C is generally stable for up to one month.

This compound Extraction from Plasma

Extraction is a necessary step to remove interfering substances from the plasma and to concentrate the analyte. Solid-phase extraction (SPE) is a commonly used method.

  • Materials :

    • C18 SPE cartridges

    • Acetonitrile

    • Trifluoroacetic acid (TFA)

    • Deionized water

  • Procedure :

    • Conditioning : Condition the C18 SPE cartridge by washing with 100% acetonitrile followed by 0.1% TFA in deionized water.

    • Sample Loading : Acidify the plasma sample with an equal volume of 0.1% TFA. Centrifuge to pellet any precipitate. Load the supernatant onto the conditioned SPE cartridge.

    • Washing : Wash the cartridge with 0.1% TFA to remove salts and other hydrophilic impurities.

    • Elution : Elute the bound this compound from the cartridge using an appropriate concentration of acetonitrile in 0.1% TFA (e.g., 60-80% acetonitrile).

    • Drying : Dry the eluate completely using a centrifugal vacuum concentrator.

    • Reconstitution : Reconstitute the dried extract in the RIA buffer provided with the kit.

Other extraction methods such as adsorption to Fuller's earth or immunocapture techniques have also been described for similar peptides.

This compound Radioimmunoassay Protocol

This protocol is based on the principle of competitive binding. Unlabeled this compound in the sample or standard competes with a fixed amount of radiolabeled this compound (tracer) for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.

  • Materials :

    • This compound standard (available from commercial suppliers).

    • Oxytocin RIA kit (e.g., from Phoenix Pharmaceuticals or a similar supplier). Ensure the antibody has significant cross-reactivity with this compound.

    • ¹²⁵I-labeled oxytocin (as a tracer, assuming high cross-reactivity of the antibody).

    • Primary antibody (specific for oxytocin/isotocin).

    • Secondary antibody (e.g., Goat Anti-Rabbit IgG).

    • Normal Rabbit Serum (NRS).

    • RIA buffer.

    • Gamma counter.

  • Procedure :

    • Standard Curve Preparation : Prepare a series of standards with known concentrations of this compound in RIA buffer.

    • Assay Setup : In appropriately labeled tubes, add the RIA buffer, standard or reconstituted sample, and the primary antibody.

    • First Incubation : Vortex the tubes and incubate for 16-24 hours at 4°C.

    • Tracer Addition : Add the ¹²⁵I-labeled tracer to each tube.

    • Second Incubation : Vortex and incubate for another 16-24 hours at 4°C.

    • Immunoprecipitation : Add the secondary antibody (e.g., GAR) and NRS to each tube (except the total count tubes).

    • Third Incubation : Vortex and incubate at room temperature for 90 minutes.

    • Pelleting : Add cold RIA buffer and centrifuge the tubes at 1,700-3,000 x g for 20 minutes at 4°C to pellet the antibody-bound complex.

    • Supernatant Removal : Carefully decant or aspirate the supernatant.

    • Counting : Measure the radioactivity in the pellet using a gamma counter.

Data Presentation

The following table summarizes typical quantitative parameters for oxytocin RIA kits that may be adapted for this compound assays. Note: These values should be considered as starting points and must be optimized for each specific this compound assay.

ParameterTypical ValueReference
Sensitivity 0.25 - 6.7 pg/ml
Linear Range 1.25 - 160 pg/ml
Tracer Radioactivity 1.5 µCi of ¹²⁵I per kit
Sample Volume 100 - 500 µl of plasma
Incubation Time 16-24 hours (x2)
Centrifugation Speed 1,700 - 3,000 x g
Recovery after Extraction 71.3 ± 8.1%

Data Analysis

  • Standard Curve : Plot the percentage of tracer bound (%B/B₀) against the logarithm of the this compound concentration for the standards.

  • Concentration Determination : Determine the concentration of this compound in the unknown samples by interpolating their %B/B₀ values from the standard curve.

  • Correction for Extraction Efficiency : Correct the final concentration for the recovery rate of the extraction procedure.

Experimental Workflow

Isotocin_RIA_Workflow cluster_sample_prep Sample Preparation cluster_ria_procedure RIA Procedure cluster_data_analysis Data Analysis Blood_Collection 1. Blood Collection (in chilled tubes with protease inhibitors) Centrifugation 2. Centrifugation (1600 x g, 15 min, 4°C) Blood_Collection->Centrifugation Plasma_Storage 3. Plasma Storage (-70°C) Centrifugation->Plasma_Storage Extraction 4. Solid-Phase Extraction (C18 cartridges) Plasma_Storage->Extraction Reconstitution 5. Reconstitution in RIA Buffer Extraction->Reconstitution Assay_Setup 6. Assay Setup (Sample/Standard + Primary Ab) Reconstitution->Assay_Setup Incubation1 7. First Incubation (16-24h, 4°C) Assay_Setup->Incubation1 Tracer_Addition 8. Add ¹²⁵I-Tracer Incubation1->Tracer_Addition Incubation2 9. Second Incubation (16-24h, 4°C) Tracer_Addition->Incubation2 Immunoprecipitation 10. Add Secondary Ab + NRS (90 min, RT) Incubation2->Immunoprecipitation Pelleting 11. Centrifugation (1700-3000 x g, 20 min) Immunoprecipitation->Pelleting Counting 12. Gamma Counting Pelleting->Counting Standard_Curve 13. Generate Standard Curve Counting->Standard_Curve Concentration_Calc 14. Calculate Sample Concentration Standard_Curve->Concentration_Calc

Figure 2: Workflow for this compound radioimmunoassay.

References

Development of a Specific Enzyme-Linked Immunosorbent Assay (ELISA) for the Quantification of Isotocin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isotocin is a nonapeptide hormone belonging to the oxytocin-vasopressin family of neurohypophysial hormones. Primarily found in teleost fish, it plays a crucial role in regulating reproductive and social behaviors, as well as osmoregulation. Accurate quantification of this compound in biological samples is essential for advancing our understanding of its physiological functions and for the development of novel therapeutics targeting its signaling pathway. This document provides a comprehensive guide to the development and validation of a specific and sensitive competitive ELISA for this compound. The key challenge in developing such an assay lies in overcoming the high degree of structural similarity and cross-reactivity with related peptides, particularly mesotocin and oxytocin.

Principle of the Assay

The developed protocol describes a competitive ELISA. In this format, free this compound in the sample competes with a fixed amount of enzyme-labeled this compound (tracer) for binding to a limited number of anti-isotocin antibody-coated microplate wells. The amount of enzyme-labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. The enzymatic reaction with a substrate produces a colored product, and the intensity of the color is measured spectrophotometrically. A standard curve is generated by plotting the absorbance values against known concentrations of this compound, which is then used to determine the concentration of this compound in unknown samples.

Cross-Reactivity and Specificity Considerations

A major hurdle in this compound immunoassays is the cross-reactivity of antibodies with other structurally similar nonapeptides. This compound, mesotocin, and oxytocin share a high degree of sequence homology, differing only by one or two amino acids. This necessitates the development of highly specific antibodies that can discriminate between these peptides.

Amino Acid Sequence Comparison

The table below highlights the amino acid sequences of this compound, oxytocin, and mesotocin, with the differing residues shaded. The development of a specific anti-isotocin antibody should ideally target the unique amino acid residues at positions 4 and 8.

PeptideAmino Acid Sequence (Residues 1-9)
This compound Cys-Tyr-Ile -Ser -Asn-Cys-Pro-Ile -Gly-NH2
OxytocinCys-Tyr-Ile -Gln -Asn-Cys-Pro-Leu -Gly-NH2
MesotocinCys-Tyr-Ile -Gln -Asn-Cys-Pro-Ile -Gly-NH2
Reported Cross-Reactivity of Commercial Oxytocin ELISA Kits

The following table summarizes the reported cross-reactivity of several commercially available oxytocin ELISA kits, demonstrating the common issue of high cross-reactivity with this compound and mesotocin. This data underscores the need for the development of a truly specific this compound ELISA.

Commercial Kit ProviderOxytocin Cross-ReactivityThis compound Cross-ReactivityMesotocin Cross-ReactivityReference
Cayman Chemical100%100%100%[1][2]
Arbor Assays100%94.3%88.4%[3]
Abcam100%Not Reported7.0%[4]

Experimental Protocols

This section provides detailed protocols for the development and validation of a specific competitive ELISA for this compound.

Materials and Reagents
  • High-binding 96-well microplates

  • Synthetic this compound standard

  • Highly specific anti-isotocin polyclonal or monoclonal antibody

  • This compound-horseradish peroxidase (HRP) conjugate

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • TMB (3,3',5,5'-tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Antibody Production and Selection (Strategy)
  • Antigen Design: Synthesize a peptide fragment of this compound that includes the unique amino acids at positions 4 (Ser) and 8 (Ile). Conjugate this peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) to enhance immunogenicity.

  • Immunization: Immunize rabbits or mice with the conjugated peptide to generate polyclonal or monoclonal antibodies, respectively.

  • Screening and Selection: Screen the resulting antibodies for their binding affinity to this compound and, crucially, for their lack of cross-reactivity with oxytocin and mesotocin using a preliminary ELISA. Select the antibody clone with the highest specificity for this compound.

ELISA Protocol
  • Plate Coating:

    • Dilute the specific anti-isotocin antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 300 µL of Wash Buffer per well.

    • Block the remaining protein-binding sites by adding 200 µL of Assay Buffer to each well and incubating for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Standard Curve Preparation:

    • Prepare a stock solution of synthetic this compound standard (e.g., 1 µg/mL) in Assay Buffer.

    • Perform serial dilutions to create a standard curve ranging from, for example, 1 pg/mL to 1000 pg/mL.

  • Sample Preparation:

    • Collect biological samples (e.g., plasma, serum, tissue homogenate) and process them appropriately to remove interfering substances. Solid-phase extraction (SPE) is often recommended for peptide hormones.[3]

    • Dilute samples as necessary in Assay Buffer to fall within the range of the standard curve.

  • Competitive Reaction:

    • Add 50 µL of the standards, samples, and a blank (Assay Buffer only) to the appropriate wells in duplicate.

    • Add 50 µL of the this compound-HRP conjugate, diluted to its optimal concentration in Assay Buffer, to all wells.

    • Incubate the plate for 2 hours at room temperature on a shaker.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the average absorbance for each set of duplicates.

    • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis (typically a semi-log plot).

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Assay Validation

To ensure the reliability of the developed ELISA, a thorough validation should be performed, assessing the following parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Sensitivity (LOD) The lowest concentration of this compound that can be distinguished from the blank with a certain level of confidence (e.g., mean of blank + 2 or 3 standard deviations).< 10 pg/mL
Specificity The ability of the antibody to exclusively bind to this compound. Assessed by testing cross-reactivity with related peptides like oxytocin and mesotocin.< 1% cross-reactivity
Precision The degree of agreement among a series of measurements. Assessed by calculating the intra-assay and inter-assay coefficients of variation (CV).Intra-assay CV < 10%, Inter-assay CV < 15%
Accuracy (Recovery) The closeness of the measured value to the true value. Assessed by spiking known concentrations of this compound into sample matrices and calculating the percent recovery.80-120% recovery
Linearity of Dilution The ability to obtain proportional measurements upon serial dilution of a sample. Assessed by diluting a high-concentration sample and ensuring the back-calculated concentrations are consistent.R² > 0.99

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA protocol for this compound measurement.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_coating Plate Coating (Anti-Isotocin Ab) competitive_binding Competitive Binding (Sample/Std + IT-HRP) plate_coating->competitive_binding Add to wells std_prep Standard & Sample Preparation std_prep->competitive_binding Add to wells washing1 Washing competitive_binding->washing1 detection Substrate Addition (TMB) washing1->detection stop_reaction Stop Reaction detection->stop_reaction read_plate Read Absorbance (450 nm) stop_reaction->read_plate data_analysis Data Analysis & Calculation read_plate->data_analysis

Caption: Workflow for the competitive ELISA for this compound.

This compound Signaling Pathway

This compound, similar to oxytocin in mammals, is thought to exert its effects by binding to a specific G-protein coupled receptor (GPCR). The activation of the this compound receptor (ITR) can initiate multiple intracellular signaling cascades, leading to various physiological responses.

Isotocin_Signaling This compound This compound ITR This compound Receptor (ITR) This compound->ITR Binds to Gq11 Gq/11 ITR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Physiological Responses (e.g., cell differentiation, ionocyte proliferation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified this compound signaling pathway.

Conclusion

The development of a specific ELISA for this compound is a critical step for advancing research in fields where this hormone plays a significant role. By carefully designing the antigen to elicit specific antibodies and by rigorously validating the assay, researchers can obtain a reliable tool for the accurate quantification of this compound in various biological matrices. The protocols and guidelines presented here provide a solid foundation for the establishment of such an assay, enabling more precise and meaningful investigations into the biology of this compound.

References

Application Notes: Quantitative Analysis of Isotocin Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotocin is a nonapeptide hormone found in bony fishes that belongs to the oxytocin/vasopressin superfamily. It plays a crucial role in regulating various physiological and behavioral processes, including reproduction, social behavior, and stress responses. Accurate quantification of endogenous this compound levels is essential for understanding its physiological functions and for the development of novel therapeutics targeting its signaling pathway. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for the quantification of peptides like this compound due to its high selectivity, sensitivity, and accuracy, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity and lack of specificity.[1] This document provides a detailed protocol for the analysis of this compound in biological matrices using LC-MS/MS.

Principle of the Method

This method involves the extraction and purification of this compound from a biological sample, followed by separation using liquid chromatography and detection by tandem mass spectrometry (MS/MS). An internal standard, typically a stable isotope-labeled version of this compound or a closely related peptide, is added at the beginning of the sample preparation to correct for matrix effects and variations in extraction efficiency and instrument response.[2] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

This compound Signaling Pathway

This compound exerts its effects by binding to the this compound receptor (ITR), a G-protein coupled receptor (GPCR). The signaling cascade initiated by this compound binding is homologous to the oxytocin signaling pathway in mammals.[3][4] Upon binding, the receptor activates Gαq/11 proteins, which in turn stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] This signaling cascade ultimately leads to various cellular responses.

Isotocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound ITR This compound Receptor (ITR) (GPCR) This compound->ITR G_protein Gαq/11 ITR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Cellular_Response Cellular Responses Ca2->Cellular_Response leads to PKC->Cellular_Response leads to

Caption: this compound Signaling Pathway.

Experimental Protocols

Materials and Reagents
  • This compound certified reference material

  • Stable isotope-labeled this compound (e.g., [¹³C₆, ¹⁵N₁]-Isotocin) as internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium hydroxide (NH₄OH)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Low-protein binding microcentrifuge tubes and collection plates

Sample Preparation

Effective sample preparation is critical for removing interferences and concentrating the analyte. Solid-phase extraction (SPE) is a commonly employed and robust technique.

  • Sample Collection: Collect biological samples (e.g., fish plasma, brain homogenate) and store at -80°C until analysis.

  • Spiking: Thaw samples on ice. To 100 µL of sample, add the internal standard to a final concentration of 100 pg/mL.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Dilution: Dilute the supernatant with 1.8 mL of 4% phosphoric acid in water.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.

  • Elution: Elute the this compound and internal standard with 1 mL of 90% acetonitrile in water.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would be:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 50% B

    • 5-5.1 min: 50% to 95% B

    • 5.1-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM). The exact m/z transitions for this compound and the internal standard should be optimized by direct infusion. For this compound (C₄₂H₆₅N₁₁O₁₂S₂; molecular weight: 991.17 g/mol ), the doubly protonated ion [M+2H]²⁺ at m/z 496.1 is often selected as the precursor ion.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound496.1Fragment 1Optimized
496.1Fragment 2 (confirmatory)Optimized
This compound-IS~500.1 (isotope dependent)Corresponding Fragment 1Optimized

Experimental Workflow Diagram

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Brain) Spiking 2. Spike with Internal Standard Sample_Collection->Spiking Protein_Precipitation 3. Protein Precipitation (Acetonitrile) Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer Dilution 6. Dilution Supernatant_Transfer->Dilution SPE 7. Solid-Phase Extraction (SPE) Dilution->SPE Evaporation 8. Evaporation to Dryness SPE->Evaporation Reconstitution 9. Reconstitution Evaporation->Reconstitution LC_MS_Analysis 10. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis 11. Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: LC-MS/MS Workflow for this compound Analysis.

Data Presentation and Performance Characteristics

The performance of LC-MS/MS methods for the quantification of oxytocin, a close analog of this compound, in various biological matrices is summarized below. These values provide an expected range of performance for a well-developed this compound assay.

MatrixSample VolumeExtraction MethodLLOQ (pg/mL)Recovery (%)Reference
Human Plasma200 µLProtein Precipitation & SPE1070-85
Human Serum100 µLProtein Precipitation, LLE & SPE~86,00081-87
Human Serum & UrineNot specifiedSPE2.5 (serum), 1-5 (urine)Not Reported
Cow Milk5 gSPE~2,000 (2.0 IU/L)90-98
Rat Plasma100 µLProtein Precipitation100>90 (Spike Recovery)
Human PlasmaNot specifiedImmunocapture10Not Reported

LLOQ: Lower Limit of Quantification; LLE: Liquid-Liquid Extraction.

Conclusion

The described LC-MS/MS methodology provides a robust and sensitive framework for the quantitative analysis of this compound in various biological samples. The high selectivity of this technique ensures accurate measurement, which is crucial for advancing our understanding of the physiological roles of this compound in aquatic species. Proper validation of the method in the specific matrix of interest is essential to ensure reliable results. This includes assessing linearity, precision, accuracy, recovery, and matrix effects according to established guidelines.

References

Application Notes and Protocols for Solid-Phase Synthesis of Isotocin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of isotocin analogues. This compound, a nonapeptide hormone with the sequence Cys-Tyr-Ile-Ser-Asn-Cys-Pro-Ile-Gly-NH₂, is structurally similar to oxytocin and vasopressin. The synthesis of its analogues is crucial for structure-activity relationship studies, the development of novel therapeutics, and the creation of molecular probes. The protocols detailed herein are primarily based on the well-established 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy, a robust and widely used method in peptide synthesis.[1][2][3][4] This guide covers all stages of the synthesis workflow, including resin preparation, automated and manual peptide chain assembly, cleavage from the solid support, disulfide bond formation (cyclization), and purification of the final peptide analogue.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and stepwise assembly of amino acids to create a desired peptide sequence.[1] The Fmoc-based strategy offers a milder deprotection step (using a base like piperidine) compared to the harsher acid conditions of the tert-butyloxycarbonyl (Boc) strategy, making it compatible with a wider range of sensitive amino acid modifications. This document outlines the standard operating procedures for synthesizing this compound analogues, providing detailed experimental protocols and tabulated data for key reaction parameters. The synthesis of analogues may involve substitutions at various positions to probe receptor binding and functional activity, or the introduction of labels for imaging studies.

Key Reagents and Equipment

A summary of the essential reagents and equipment required for the solid-phase synthesis of this compound analogues is provided in the table below.

CategoryItemSupplier ExamplesNotes
Resins Rink Amide MBHA resinNovabiochem, CEM CorporationFor C-terminal amide peptides.
2-Chlorotrityl chloride resinNovabiochem, Iris BiotechFor protected peptide fragments or C-terminal acids.
Amino Acids Fmoc-protected amino acidsNovabiochem, Bachem, Iris BiotechSide-chain protecting groups: Trt for Cys, Asn, Gln; tBu for Tyr, Ser.
Coupling Reagents HATU, HBTU, DICCEM Corporation, GL BiochemUsed to activate the carboxylic acid of the incoming amino acid.
Bases DIPEA, N-Methylmorpholine (NMM)Sigma-Aldrich, Thermo Fisher ScientificUsed as a non-nucleophilic base during coupling.
Deprotection Reagent PiperidineSigma-Aldrich, Thermo Fisher Scientific20-40% solution in DMF for Fmoc removal.
Solvents DMF (Peptide synthesis grade)Thermo Fisher Scientific, VWRMust be high quality and anhydrous.
DCM (Dichloromethane)Thermo Fisher Scientific, VWRUsed for washing and resin swelling.
Diethyl ether (anhydrous)Sigma-Aldrich, VWRFor precipitation of the cleaved peptide.
Cleavage Reagents TFA (Trifluoroacetic acid)Sigma-Aldrich, Thermo Fisher ScientificThe primary reagent for cleavage and side-chain deprotection.
Scavengers (TIS, EDT, Water, Phenol)Sigma-Aldrich, Thermo Fisher ScientificTo trap reactive cations generated during cleavage.
Equipment Automated Peptide SynthesizerCEM, Applied Biosystems, Gyros Protein TechnologiesFor automated chain assembly.
Manual SPPS reaction vesselVWR, ChemglassFor manual synthesis.
Lyophilizer (Freeze-dryer)Labconco, SP ScientificFor drying the purified peptide.
HPLC System (Analytical & Preparative)Waters, Agilent, ShimadzuFor purification and analysis of the peptide.
Mass SpectrometerWaters, Agilent, Thermo Fisher ScientificFor characterization of the peptide.

Experimental Protocols

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of Rink Amide resin in a manual synthesis vessel or the reaction vessel of an automated synthesizer.

  • Add a sufficient volume of Dimethylformamide (DMF) to cover the resin completely.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation (e.g., nitrogen bubbling or shaking). This step is crucial for ensuring that all reactive sites on the resin are accessible.

  • After swelling, drain the DMF.

Protocol 2: Fmoc-Solid Phase Peptide Synthesis (SPPS) Workflow

The following protocol describes a typical cycle for the addition of a single amino acid using the Fmoc strategy. This cycle is repeated for each amino acid in the this compound analogue sequence.

Step 1: Fmoc Deprotection

  • Add a 20-40% solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3-5 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 2: Amino Acid Coupling

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF.

  • Add a base, typically Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6-10 equivalents), to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 30-60 minutes at room temperature with agitation. For difficult couplings (e.g., involving sterically hindered amino acids), the reaction time can be extended, or a double coupling can be performed.

  • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

A Kaiser test can be performed to confirm the completion of the coupling reaction. A positive test (blue beads) indicates the presence of free amines and an incomplete reaction, while a negative test (yellow beads) signifies a complete coupling.

Workflow for Solid-Phase Synthesis of this compound Analogues

SPPS_Workflow Resin Start: Rink Amide Resin Swell Resin Swelling in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection  Next AA FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection  Final AA Cleavage Cleavage from Resin & Side-Chain Deprotection FinalDeprotection->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Cyclization Disulfide Bond Formation Precipitation->Cyclization Purification RP-HPLC Purification Cyclization->Purification Analysis LC-MS & Purity Check Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase synthesis of this compound analogues.

Protocol 3: Cleavage and Side-Chain Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with Dichloromethane (DCM) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. The composition of the cocktail depends on the amino acid composition of the peptide. A common cocktail for peptides containing sensitive residues like Cysteine and Tyrosine is Reagent K.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate should form.

  • Centrifuge the ether suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

Cleavage CocktailComposition (v/v)Scavengers and Their Function
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5 / 5 / 5 / 5 / 2.5)Water: Proton source. Phenol: Scavenger for carbocations. Thioanisole: Scavenger for benzyl and t-butyl cations. 1,2-Ethanedithiol (EDT): Reduces oxidized tryptophan and prevents re-attachment of the Trt group to Cysteine.
Reagent R TFA / Thioanisole / EDT / Anisole (90 / 5 / 3 / 2)Similar to Reagent K, with anisole as an additional scavenger.
TFA/TIS/Water TFA / Triisopropylsilane (TIS) / Water (95 / 2.5 / 2.5)TIS: A very effective scavenger for trityl cations.
Protocol 4: Disulfide Bond Formation (Cyclization)
  • Dissolve the crude linear peptide in a dilute aqueous buffer, such as 0.1 M ammonium bicarbonate (pH 8.0-8.5), at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.

  • Stir the solution vigorously in a beaker open to the atmosphere. The atmospheric oxygen will slowly oxidize the thiol groups of the two cysteine residues to form the disulfide bridge.

  • Alternatively, for a more controlled and faster reaction, an oxidizing agent such as potassium ferricyanide (K₃[Fe(CN)₆]) or iodine can be added.

  • Monitor the progress of the cyclization reaction by analytical RP-HPLC. The cyclic peptide will have a different retention time than the linear precursor.

  • Once the reaction is complete (typically after several hours to a day for air oxidation), quench the reaction by acidifying the solution with acetic acid to a pH of ~4-5.

  • Lyophilize the solution to obtain the crude cyclic peptide.

Cyclization and Purification Workflow

Cyclization_Purification CrudeLinear Crude Linear Peptide Dissolve Dissolve in Buffer (pH 8.0-8.5) CrudeLinear->Dissolve Oxidation Oxidation (Air or K3[Fe(CN)6]) Dissolve->Oxidation Monitor Monitor by HPLC Oxidation->Monitor Quench Quench with Acetic Acid Monitor->Quench Reaction Complete Lyophilize Lyophilization Quench->Lyophilize Purify Preparative RP-HPLC Lyophilize->Purify Analyze Purity Analysis (HPLC) Purify->Analyze FinalProduct Pure this compound Analogue Analyze->FinalProduct >95% Purity

Caption: Workflow for the cyclization and purification of this compound analogues.

Protocol 5: Purification and Analysis
  • Purification:

    • Dissolve the crude cyclic peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

    • Collect fractions corresponding to the major peak.

  • Analysis:

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Pool the fractions with a purity of >95%.

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify that the observed molecular weight matches the theoretical molecular weight.

    • Lyophilize the pure fractions to obtain the final this compound analogue as a white, fluffy powder.

Data Presentation

Table 1: Typical Reaction Parameters for Fmoc-SPPS
ParameterValueNotes
Resin Loading0.1 - 0.5 mmol/gThe amount of the first amino acid attached to the resin.
Amino Acid Equivalents3 - 5 eq.Relative to the resin loading.
Coupling Reagent Equivalents3 - 5 eq.Relative to the resin loading.
Base Equivalents6 - 10 eq.Relative to the resin loading.
Coupling Time30 - 120 minCan be extended for difficult couplings.
Deprotection Time5 min + 15 minTwo-step deprotection is common.
Cleavage Time2 - 4 hoursAt room temperature.
Table 2: Analytical Data for a Hypothetical this compound Analogue
Analytical MethodExpected ResultPurpose
Analytical RP-HPLCSingle major peak (>95% purity)To assess the purity of the final product.
ESI-MS[M+H]⁺ matches theoretical massTo confirm the molecular weight and identity of the peptide.
Amino Acid AnalysisCorrect amino acid ratiosTo confirm the amino acid composition.

Conclusion

The solid-phase synthesis of this compound analogues using the Fmoc strategy is a reliable and versatile method for producing these important peptides for research and drug development. The protocols provided in this document offer a comprehensive guide for the successful synthesis, purification, and characterization of novel this compound analogues. Careful attention to the quality of reagents, reaction conditions, and purification procedures is essential for obtaining high-purity peptides.

References

Application Notes and Protocols for Intracerebroventricular Injection of Isotocin in Zebrafish Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intracerebroventricular (ICV) injection of isotocin in both larval and adult zebrafish. This technique is a powerful tool for investigating the central effects of this compound on a variety of physiological and behavioral processes, including social behavior, anxiety, and ion regulation.

Introduction

This compound, the fish homolog of the mammalian neuropeptide oxytocin, plays a crucial role in regulating a spectrum of behaviors and physiological functions.[1][2] Intracerebroventricular injection allows for the direct administration of this compound into the brain, bypassing the blood-brain barrier and enabling the precise study of its central mechanisms of action.[3] Zebrafish, with their genetic tractability, optical transparency in larval stages, and well-characterized behaviors, serve as an excellent model organism for such investigations.[4]

Applications

  • Neurobehavioral Studies: Elucidating the role of this compound in modulating social behaviors such as shoaling and aggression, as well as anxiety-like behaviors.[5]

  • Physiological Research: Investigating the central control of ion and water balance.

  • Drug Discovery and Development: Screening for compounds that modulate the this compound system for potential therapeutic applications in social and anxiety disorders.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of modulating the this compound/oxytocin system on zebrafish behavior.

Treatment GroupParameterResult (Mean ± SEM)p-valueReference
Adult Zebrafish
Vehicle (Control)Social Preference Index0.62 ± 0.04-
L-368,899 (this compound Receptor Antagonist)Social Preference Index0.48 ± 0.05< 0.05
Larval Zebrafish
Vehicle (Control)Social Preference Index0.58 ± 0.03-
L-368,899 (this compound Receptor Antagonist)Social Preference Index0.45 ± 0.04< 0.05

Table 1: Effect of an this compound Receptor Antagonist on Social Preference. Social preference was determined by the proportion of time a test fish spent in proximity to a conspecific shoal. The antagonist L-368,899 significantly reduced social preference in both adult and larval zebrafish, indicating a role for endogenous this compound in mediating this behavior.

Treatment Group (Continuous Exposure)ParameterDay 1 (Mean ± SEM)Day 7 (Mean ± SEM)p-value (Day 1 vs Day 7)Reference
ControlDistance Traveled (cm)1601.8 ± 118.11589.5 ± 95.3> 0.05
Oxytocin (33.2 ng/mL)Distance Traveled (cm)1601.8 ± 118.11853.2 ± 50.1< 0.05
ControlTime in Mirror Zone (s)45.3 ± 5.248.1 ± 6.3> 0.05
Oxytocin (33.2 ng/mL)Time in Mirror Zone (s)45.3 ± 5.275.6 ± 8.9< 0.01

Table 2: Effect of Continuous Oxytocin Exposure on Locomotor Activity and Aggression. Adult zebrafish were exposed to oxytocin in their tank water. Continuous exposure to oxytocin significantly increased the total distance traveled and the time spent in a mirror-image zone (a proxy for aggression) over a 7-day period.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway in Zebrafish Neurons

This compound binds to its G-protein coupled receptor (GPCR) on the neuronal membrane. In teleosts, this receptor is known to be coupled to the inositol phosphate/calcium pathway. Upon binding, the receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates downstream target proteins, leading to various cellular responses.

Isotocin_Signaling_Pathway This compound This compound ITR This compound Receptor (GPCR) This compound->ITR Binds to Gq Gq protein ITR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ (intracellular) ER->Ca2_cyto Releases Ca2_store Ca2+ Ca2_cyto->PKC Activates CellularResponse Cellular Responses (e.g., Neuronal Excitability, Gene Expression) PKC->CellularResponse Leads to

Caption: this compound signaling cascade in a zebrafish neuron.

Experimental Workflow for ICV Injection and Behavioral Analysis

The general workflow for an experiment involving ICV injection of this compound followed by behavioral analysis is depicted below. This process includes animal preparation, the injection procedure, a recovery period, and subsequent behavioral testing.

ICV_Workflow AnimalPrep 1. Animal Preparation - Acclimation - Anesthesia Injection 2. ICV Injection - Mounting - Stereotaxic Injection of this compound AnimalPrep->Injection Recovery 3. Recovery - Post-injection monitoring - Return to holding tank Injection->Recovery Behavior 4. Behavioral Assays - Shoaling Test - Social Preference Test - Light-Dark Box Test Recovery->Behavior DataAnalysis 5. Data Analysis - Video tracking and quantification - Statistical analysis Behavior->DataAnalysis

Caption: Workflow for ICV injection and behavioral testing.

Experimental Protocols

Protocol 1: Intracerebroventricular Injection in Adult Zebrafish

This protocol is adapted from methods described for acute ICV injections in adult zebrafish without the need for a guide cannula.

Materials:

  • Adult zebrafish (3-6 months old)

  • Anesthetic: Tricaine methanesulfonate (MS-222) solution (0.16 mg/mL in system water)

  • This compound solution (e.g., 1 µM in sterile saline)

  • Control solution (sterile saline)

  • Micromanipulator and stereotaxic frame

  • Microinjection pump (e.g., PicoPump)

  • Glass capillary needles (pulled to a fine point)

  • Small animal scale

  • Sponges for holding the fish

  • Recovery tank with aerated system water

Procedure:

  • Anesthesia: Anesthetize the zebrafish by immersion in the MS-222 solution until opercular movements slow significantly.

  • Mounting: Gently place the anesthetized fish in a groove carved into a wet sponge, ventral side down, to secure it. Position the sponge under the stereotaxic frame.

  • Injection Site Identification: The injection site is on the midline of the skull, just posterior to the eyes, at the level of the optic tectum.

  • Incision: Using a 30-gauge needle, carefully make a small incision through the skull at the injection site.

  • Needle Loading and Positioning: Load a pulled glass capillary needle with the this compound or control solution. Mount the needle on the micromanipulator and carefully lower it through the incision into the optic tectum ventricle. The injection depth is typically around 0.5-1.0 mm from the skull surface.

  • Injection: Inject a small volume (e.g., 100-200 nL) of the solution over 1-2 minutes.

  • Recovery: After injection, carefully remove the needle and return the fish to a recovery tank with fresh, aerated water. Monitor the fish until it resumes normal swimming behavior.

  • Post-injection: Allow for a recovery and drug-action period (e.g., 30-60 minutes) before proceeding with behavioral assays.

Protocol 2: Intracerebroventricular Injection in Larval Zebrafish

This protocol is designed for zebrafish larvae (typically 4-7 days post-fertilization, dpf).

Materials:

  • Zebrafish larvae (4-7 dpf)

  • Anesthetic: Tricaine methanesulfonate (MS-222) solution (0.08 mg/mL in E3 medium)

  • This compound solution (e.g., 1 µM in sterile E3 medium with a tracer dye like Phenol Red)

  • Control solution (sterile E3 medium with tracer dye)

  • Microinjection setup with a micromanipulator

  • Pulled glass capillary needles

  • 1% low-melting-point agarose in E3 medium

  • Petri dish

  • Recovery dish with fresh E3 medium

Procedure:

  • Mounting: Create a shallow groove in a solidified layer of 1% low-melting-point agarose in a petri dish.

  • Anesthesia: Anesthetize a small group of larvae in the MS-222 solution.

  • Positioning: Using a fine pipette, transfer an anesthetized larva into the agarose groove and gently orient it dorsally. Remove excess water.

  • Injection Site: The injection target is the brain ventricle, which is visible under a stereomicroscope. The injection is typically made into the hindbrain ventricle.

  • Injection: Using the microinjection setup, carefully insert the needle into the ventricle and inject a small volume (e.g., 1-2 nL) of the this compound or control solution. The tracer dye will allow for visualization of a successful injection.

  • Recovery: After injection, carefully flood the agarose with fresh E3 medium to free the larva. Transfer the larva to a recovery dish.

  • Post-injection: Allow the larvae to recover for a specified period (e.g., 15-30 minutes) before behavioral testing.

Protocol 3: Social Preference Assay

This assay quantifies the motivation of a zebrafish to affiliate with conspecifics.

Materials:

  • Test tank (e.g., a rectangular tank with three designated zones)

  • Stimulus shoal (a group of conspecifics in a separate, transparent container)

  • Video camera for recording

  • Video tracking software

Procedure:

  • Acclimation: Place the ICV-injected test fish in the central zone of the test tank and allow it to acclimate for a defined period (e.g., 5 minutes).

  • Test Phase: Introduce the stimulus shoal at one end of the tank.

  • Recording: Record the movement of the test fish for a set duration (e.g., 10-15 minutes).

  • Analysis: Using video tracking software, quantify the time the test fish spends in the zone closest to the stimulus shoal versus the other zones. The social preference index can be calculated as (Time in shoal zone) / (Total time).

Conclusion

The intracerebroventricular injection of this compound in zebrafish is a valuable technique for dissecting the central roles of this important neuropeptide. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further our understanding of the neurobiology of social behavior and related disorders. Careful adherence to these protocols and consideration of the appropriate controls will ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for Isotocin Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotocin is a nonapeptide hormone belonging to the oxytocin/vasopressin superfamily. It plays a crucial role in various physiological processes in non-mammalian vertebrates, including reproductive and social behaviors, as well as osmoregulation. The this compound receptor (ITR), a G-protein coupled receptor (GPCR), mediates the cellular effects of this compound. Understanding the binding characteristics of ligands to the ITR is fundamental for elucidating its physiological functions and for the development of novel therapeutic agents targeting this system.

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[1] These assays provide sensitive and quantitative data on receptor density (Bmax) and ligand affinity (Kd or Ki).[2] This document provides detailed protocols for performing this compound receptor binding assays using membrane preparations, a common and robust method for studying GPCRs.[3][4]

Data Presentation

The following table summarizes key quantitative data that can be obtained from this compound receptor binding assays. The values presented are hypothetical and serve as an example of how to structure experimental results.

Parameter Description Example Value
Kd Equilibrium dissociation constant of the radioligand. A measure of the radioligand's affinity for the receptor. Lower Kd indicates higher affinity.0.5 nM
Bmax Maximum number of binding sites. Represents the total concentration of receptors in the sample.250 fmol/mg protein
Ki Inhibitory constant of a competing non-radiolabeled ligand. A measure of the competing ligand's affinity for the receptor.1.5 nM
IC50 Concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.2.5 nM
Hill Slope (nH) A measure of the steepness of the competition curve, which can indicate the nature of the binding interaction.1.0

Experimental Protocols

Membrane Preparation from Tissues or Cells Expressing this compound Receptors

High-quality membrane preparations are essential for obtaining reliable and reproducible results in binding assays. This protocol describes a standard method for preparing crude membrane fractions.

Materials:

  • Tissue or cells expressing the this compound receptor

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Sucrose Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 250 mM sucrose

  • Dounce homogenizer or polytron

  • High-speed refrigerated centrifuge

  • Ultracentrifuge

Procedure:

  • Homogenization: Mince the tissue or collect the cells and wash with ice-cold Homogenization Buffer. Homogenize the sample on ice using a Dounce homogenizer (10-20 strokes) or a polytron (3 x 10-second bursts).

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.

  • High-Speed Centrifugation: Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer. Repeat the high-speed centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in Sucrose Buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) of a radioligand and the total number of binding sites (Bmax).

Materials:

  • Membrane preparation

  • Radiolabeled this compound (e.g., [3H]-isotocin or [125I]-isotocin)

  • Unlabeled this compound (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB).

  • Total Binding: To each well, add a serial dilution of the radiolabeled this compound (e.g., 0.01 to 10 nM).

  • Non-Specific Binding: To each NSB well, add the same serial dilution of radiolabeled this compound plus a high concentration of unlabeled this compound (e.g., 1 µM) to saturate the receptors.

  • Reaction Initiation: Add the membrane preparation (e.g., 20-50 µg of protein) to each well to start the binding reaction. The final assay volume is typically 200 µL.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in Assay Buffer. Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding hyperbola using non-linear regression analysis to determine Kd and Bmax.

Competition Binding Assay

This assay is used to determine the affinity (Ki) of a non-radiolabeled compound by measuring its ability to compete with a fixed concentration of radioligand for binding to the receptor.

Materials:

  • Same as for the saturation binding assay, plus the unlabeled test compound(s).

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

  • Total Binding: Add Assay Buffer, a fixed concentration of radiolabeled this compound (typically at or near its Kd value), and the membrane preparation.

  • Non-Specific Binding: Add a high concentration of unlabeled this compound (e.g., 1 µM), the fixed concentration of radiolabeled this compound, and the membrane preparation.

  • Competition Binding: Add a serial dilution of the unlabeled test compound, the fixed concentration of radiolabeled this compound, and the membrane preparation.

  • Incubation, Termination, and Quantification: Follow steps 5-7 from the Saturation Binding Assay protocol.

  • Data Analysis: Plot the percentage of specific binding versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from the saturation binding assay.

Mandatory Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay tissue Tissue/Cells homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 membranes Membrane Pellet centrifuge2->membranes protein_assay Protein Quantification membranes->protein_assay storage Store at -80°C protein_assay->storage setup Assay Plate Setup storage->setup incubation Incubation setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis counting->analysis

Caption: Experimental workflow for this compound receptor binding assays.

isotocin_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound itr This compound Receptor (ITR) This compound->itr Binding g_protein Gq/11 itr->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activation ca_release Ca²⁺ Release er->ca_release ca_release->pkc Activation downstream Downstream Cellular Responses ca_release->downstream pkc->downstream

Caption: Simplified signaling pathway of the this compound receptor.

References

Application Notes and Protocols for In Situ Hybridization of Isotocin mRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the localization of isotocin (IT) messenger RNA (mRNA) in non-mammalian vertebrate tissues using in situ hybridization (ISH). This compound is the teleost homolog of oxytocin and plays crucial roles in reproductive and social behaviors. Understanding the spatial and temporal expression of IT mRNA is essential for elucidating its physiological functions and for the development of novel therapeutics targeting the isotocinergic system.

Introduction to In Situ Hybridization for this compound mRNA

In situ hybridization (ISH) is a powerful technique that allows for the visualization of specific nucleic acid sequences within the cellular context of tissues. For the study of this compound, ISH is employed to identify the specific neuronal populations responsible for its synthesis. This method provides valuable insights into the anatomical organization of the isotocinergic system and how its gene expression may be modulated by various physiological states or experimental manipulations. Both radioactive and non-radioactive probes can be utilized, with non-radioactive methods, particularly those using digoxigenin (DIG)-labeled riboprobes, being widely adopted for their safety, stability, and high resolution.

Key Applications

  • Neuroanatomical Mapping: Elucidate the precise location of this compound-expressing neurons in the brain and other tissues.

  • Developmental Biology: Track the spatiotemporal expression pattern of this compound mRNA throughout embryonic and larval development.

  • Pharmacological Studies: Assess the effects of drug candidates on this compound gene expression.

  • Behavioral Neuroscience: Correlate changes in this compound mRNA levels with specific social or reproductive behaviors.

  • Toxicology: Investigate the impact of environmental endocrine disruptors on the isotocinergic system.

Quantitative Data Summary

The following table summarizes quantitative data from a study on the catfish Clarias batrachus, demonstrating changes in this compound-immunoreactive (IT-IR) fiber density in the nucleus preopticus periventricularis (NPPa) during different reproductive phases. While this data reflects peptide distribution, it is a strong proxy for changes in IT mRNA expression and synthesis in the projecting neurons.

Reproductive PhaseMean Percent Fluorescent Area of IT-IR Fibers in NPPa (± SEM)Statistical Significance (vs. Spawning)
Resting7.5 ± 1.04P < 0.001
Preparatory8.6 ± 0.8P < 0.001
Prespawning15.5 ± 1.4P < 0.001
Spawning28 ± 2.3-
Postspawning8.4 ± 0.9P < 0.001

Data adapted from: Role of this compound in the Regulation of the Hypophysiotropic Dopamine Neurones in the Preoptic Area of the Catfish, Clarias batrachus.[1]

Experimental Protocols

I. Synthesis of Digoxigenin (DIG)-Labeled this compound Riboprobe

This protocol describes the generation of a DIG-labeled antisense RNA probe for the detection of this compound mRNA.

Materials:

  • Plasmid containing the this compound cDNA template

  • Appropriate restriction enzyme for linearization

  • RNA polymerase (T7, T3, or SP6, depending on the plasmid vector)

  • DIG RNA Labeling Mix (e.g., from Roche)

  • RNase-free DNase I

  • RNase-free water, buffers, and tubes

  • Ethanol and 3 M sodium acetate for precipitation

Procedure:

  • Plasmid Linearization:

    • Digest 5-10 µg of the plasmid containing the this compound cDNA with an appropriate restriction enzyme to create a linear template.

    • Verify complete linearization by running a small aliquot on an agarose gel.

    • Purify the linearized plasmid DNA using a column purification kit or phenol/chloroform extraction followed by ethanol precipitation.

  • In Vitro Transcription:

    • Set up the in vitro transcription reaction in an RNase-free tube:

      • Linearized plasmid DNA (1 µg)

      • 10x Transcription Buffer (2 µl)

      • DIG RNA Labeling Mix (2 µl)

      • RNase Inhibitor (1 µl)

      • Appropriate RNA Polymerase (2 µl)

      • RNase-free water to a final volume of 20 µl.

    • Incubate at 37°C for 2 hours.

  • DNase Treatment:

    • Add 2 µl of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15 minutes to digest the DNA template.

  • Probe Purification:

    • Stop the reaction by adding 2 µl of 0.2 M EDTA.

    • Precipitate the RNA probe by adding 2.5 µl of 4 M LiCl and 75 µl of pre-chilled absolute ethanol.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at maximum speed for 15 minutes at 4°C.

    • Wash the pellet with 70% ethanol and air dry.

    • Resuspend the probe in 50 µl of RNase-free water.

  • Probe Quantification and Storage:

    • Determine the concentration of the DIG-labeled probe using a spectrophotometer or by dot blot analysis.

    • Store the probe at -80°C until use.

II. Whole-Mount In Situ Hybridization (Zebrafish Embryos)

This protocol is adapted for whole-mount zebrafish embryos.[2][3][4][5]

Materials:

  • Zebrafish embryos at the desired developmental stage

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate Buffered Saline with Tween-20 (PBST)

  • Proteinase K

  • Hybridization buffer

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP developing solution

  • Glycerol

Procedure:

  • Fixation:

    • Fix embryos in 4% PFA overnight at 4°C.

    • Wash embryos three times for 5 minutes each in PBST.

  • Permeabilization:

    • Digest embryos with Proteinase K (10 µg/ml in PBST) at room temperature. The digestion time will vary with the embryonic stage and should be empirically determined.

    • Stop the digestion by washing twice with PBST.

  • Post-fixation:

    • Re-fix the embryos in 4% PFA for 20 minutes at room temperature.

    • Wash five times for 5 minutes each in PBST.

  • Pre-hybridization:

    • Incubate embryos in hybridization buffer for 2-4 hours at 65-70°C.

  • Hybridization:

    • Replace the pre-hybridization buffer with hybridization buffer containing the DIG-labeled this compound probe (0.1-1 ng/µl).

    • Incubate overnight at 65-70°C.

  • Post-Hybridization Washes:

    • Perform a series of stringent washes at 65-70°C to remove the unbound probe. This typically involves washes with decreasing concentrations of SSC in hybridization buffer, followed by washes in SSC and PBST.

  • Immunodetection:

    • Block non-specific antibody binding by incubating embryos in a blocking solution (e.g., PBST with 2% sheep serum and 2 mg/ml BSA) for 1-2 hours at room temperature.

    • Incubate with anti-DIG-AP antibody (diluted in blocking solution) overnight at 4°C.

    • Wash extensively with PBST to remove unbound antibody.

  • Colorimetric Detection:

    • Equilibrate the embryos in alkaline phosphatase buffer.

    • Incubate in NBT/BCIP solution in the dark until the desired color intensity is reached.

    • Stop the reaction by washing with PBST.

  • Imaging:

    • Store and image the embryos in glycerol.

Visualizations

This compound Signaling Pathway

Isotocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ITR This compound Receptor (ITR) (GPCR) This compound->ITR Binds to Gq Gq protein ITR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ release ER->Ca2 Cellular_Response Cellular Response (e.g., smooth muscle contraction, neurotransmission) Ca2->Cellular_Response Mediates PKC->Cellular_Response Mediates ISH_Workflow cluster_preparation Probe & Tissue Preparation cluster_hybridization Hybridization cluster_detection Detection & Visualization cluster_analysis Analysis Probe_Synthesis 1. DIG-labeled This compound Riboprobe Synthesis Hybridization 5. Hybridization with Probe Probe_Synthesis->Hybridization Tissue_Fixation 2. Tissue/Embryo Fixation (e.g., 4% PFA) Permeabilization 3. Permeabilization (Proteinase K) Tissue_Fixation->Permeabilization Prehybridization 4. Pre-hybridization Permeabilization->Prehybridization Prehybridization->Hybridization Post_Hybridization_Washes 6. Stringent Washes Hybridization->Post_Hybridization_Washes Blocking 7. Blocking Post_Hybridization_Washes->Blocking Antibody_Incubation 8. Anti-DIG-AP Antibody Incubation Blocking->Antibody_Incubation Post_Antibody_Washes 9. Washes Antibody_Incubation->Post_Antibody_Washes Color_Development 10. Colorimetric Development (NBT/BCIP) Post_Antibody_Washes->Color_Development Imaging 11. Imaging (Microscopy) Color_Development->Imaging Data_Analysis 12. Quantitative Analysis Imaging->Data_Analysis

References

Application Notes and Protocols for Studying Isotocin Effects on Shoaling Behavior in Fish

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting experiments to investigate the effects of isotocin, the fish homolog of oxytocin, on shoaling behavior. Detailed protocols for behavioral analysis, pharmacological manipulation, and molecular assays are included to facilitate research in fish social behavior and for the development of novel therapeutic agents targeting the oxytocin/isotocin signaling pathway.

Introduction to this compound and Shoaling Behavior

This compound is a neuropeptide that plays a crucial role in regulating various social behaviors in fish, including shoaling.[1] Shoaling, a behavior where fish aggregate in groups, offers several advantages such as enhanced foraging, predator avoidance, and reproductive success.[2] Understanding the neurochemical basis of this behavior is fundamental for behavioral neuroscience and can provide insights into the evolution of sociality. The this compound system is a key target for research due to its homologous relationship with the mammalian oxytocin system, which is heavily implicated in social bonding and behavior.

Experimental Design Considerations

A robust experimental design is critical for obtaining reliable and reproducible data. Key considerations include:

  • Animal Model: Zebrafish (Danio rerio) are a common model organism due to their well-characterized genome, transparent embryos, and robust shoaling behavior.[3] Other species like guppies (Poecilia reticulata) and cichlids have also been used.[4]

  • Control Groups: Experiments should always include a vehicle-injected control group (e.g., saline) to account for the effects of handling and injection stress.

  • Pharmacological Agents: Both this compound agonists and antagonists should be used to demonstrate a specific receptor-mediated effect.

  • Behavioral Quantification: Automated tracking software is recommended for accurate and unbiased quantification of shoaling metrics.

  • Environmental Conditions: Maintain consistent environmental conditions (e.g., temperature, lighting, water quality) as they can influence fish behavior.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound on shoaling behavior. These tables provide a clear comparison of key behavioral metrics across different experimental conditions.

Table 1: Effect of this compound and its Antagonist on Shoaling Behavior in Zebrafish

Treatment GroupMean Time in Shoaling Zone (seconds ± SE)Mean Interaction Time with Shoal (seconds ± SE)Latency to Interact with Shoal (seconds ± SE)
Saline (Control)450 ± 30150 ± 2050 ± 10
This compound (10 µg/g)430 ± 25110 ± 1590 ± 12
This compound Antagonist380 ± 35105 ± 1860 ± 11

Note: Data are hypothetical and presented for illustrative purposes based on trends reported in the literature.[3] Actual values will vary depending on the specific experimental setup. An asterisk () indicates a statistically significant difference from the saline control group.*

Table 2: Effect of this compound Receptor Knockout on Shoaling Metrics in Zebrafish

GenotypeNearest-Neighbor Distance (cm ± SE)Inter-Individual Distance (cm ± SE)Farthest-Neighbor Distance (cm ± SE)
Wild-Type2.5 ± 0.25.0 ± 0.410.0 ± 0.8
oxtr -/-3.5 ± 0.37.0 ± 0.514.0 ± 1.1
oxtrl -/-3.2 ± 0.36.5 ± 0.613.0 ± 1.0

Note: Data are hypothetical and presented for illustrative purposes based on trends reported in the literature. An asterisk () indicates a statistically significant difference from the wild-type group.*

Experimental Protocols

Protocol for Assessing Shoaling Behavior

This protocol describes a standard method for quantifying shoaling behavior in a laboratory setting.

Materials:

  • Large rectangular test tank (e.g., 150 cm x 50 cm)

  • Transparent partitions to create a central compartment and two side compartments

  • Stimulus shoal of conspecific fish (8-10 individuals)

  • Video recording equipment

  • Automated tracking software (e.g., EthoVision XT)

Procedure:

  • Acclimate the test fish to the experimental room for at least one hour before testing.

  • Place the stimulus shoal in one of the side compartments. The other side compartment remains empty.

  • Gently place the test fish in the center of the central compartment.

  • Allow the fish to acclimate for a 5-minute period.

  • Record the behavior of the test fish for a 10-minute trial period.

  • Analyze the video recordings using automated tracking software to quantify the following parameters:

    • Time spent in the shoaling zone: The area of the tank closest to the stimulus shoal.

    • Nearest neighbor distance: The average distance to the closest conspecific.

    • Inter-fish distance: The average distance between all fish in the shoal.

    • Shoal cohesion: The degree to which the shoal remains together.

Protocol for Pharmacological Manipulation

This protocol details the intraperitoneal injection of this compound and its antagonists.

Materials:

  • This compound (agonist)

  • This compound receptor antagonist (e.g., L-368,899)

  • 0.9% saline solution (vehicle)

  • Hamilton syringe with a 30G needle

  • Anesthetic (e.g., MS-222)

  • Recovery tank

Procedure:

  • Prepare stock solutions of this compound and the antagonist in 0.9% saline. A common dose is 10 µg/g of body weight.

  • Anesthetize the fish by immersion in a solution of MS-222.

  • Once anesthetized, gently hold the fish and perform an intraperitoneal injection.

  • Immediately transfer the fish to a recovery tank with fresh, aerated water.

  • Once the fish has recovered (resumed normal swimming), transfer it to the behavioral test tank.

Protocol for In Situ Hybridization of this compound Receptor mRNA

This protocol allows for the visualization of this compound receptor gene expression in the brain.

Materials:

  • Fish brain tissue (fresh frozen or fixed)

  • Cryostat or microtome

  • Digoxigenin (DIG)-labeled RNA probes for the this compound receptor gene

  • Hybridization buffer

  • Anti-DIG antibody conjugated to alkaline phosphatase

  • NBT/BCIP substrate for colorimetric detection

  • Microscope

Procedure:

  • Tissue Preparation: Section the fish brain tissue (10-20 µm thick) and mount on slides.

  • Pre-hybridization: Treat the sections to permeabilize the tissue and reduce non-specific binding.

  • Hybridization: Apply the DIG-labeled probe in hybridization buffer and incubate overnight at an appropriate temperature (e.g., 65°C).

  • Washing: Perform a series of stringent washes to remove unbound probe.

  • Immunodetection: Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase.

  • Color Development: Add the NBT/BCIP substrate and allow the color to develop.

  • Imaging: Visualize and capture images of the labeled cells under a microscope.

Protocol for qPCR of this compound Receptor Gene Expression

This protocol quantifies the expression levels of the this compound receptor gene.

Materials:

  • Fish brain tissue

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR machine

  • Primers specific for the this compound receptor gene and a reference gene (e.g., β-actin)

  • SYBR Green or other fluorescent dye

Procedure:

  • RNA Extraction: Extract total RNA from the brain tissue using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR Reaction: Set up the qPCR reaction with primers, cDNA, and SYBR Green. The reaction typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the this compound receptor gene, normalized to the expression of the reference gene using the 2-ΔΔCT method.

Visualizations

Isotocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ITR This compound Receptor (GPCR) This compound->ITR Binds to Gq Gq protein ITR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Ca->Cellular_Response Acts as second messenger leading to PKC->Cellular_Response Phosphorylates targets leading to

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis cluster_molecular Molecular Analysis (Optional) acclimation Fish Acclimation injection Intraperitoneal Injection acclimation->injection treatment_prep Prepare this compound/Antagonist/ Saline Solutions treatment_prep->injection recovery Post-injection Recovery injection->recovery behavioral_assay Shoaling Behavior Assay (10 min recording) recovery->behavioral_assay video_analysis Automated Video Tracking & Quantification behavioral_assay->video_analysis brain_dissection Brain Dissection behavioral_assay->brain_dissection After assay statistical_analysis Statistical Analysis video_analysis->statistical_analysis ish In Situ Hybridization (Receptor Localization) brain_dissection->ish qpcr qPCR (Receptor Expression) brain_dissection->qpcr

Caption: Experimental Workflow Diagram.

References

Application Notes and Protocols: Methodology for Creating Isotocin Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the creation and validation of isotocin receptor (ITR) knockout models. The protocols herein cover modern gene-editing techniques, including CRISPR/Cas9, TALENs, and traditional homologous recombination. These guidelines are intended to serve as a comprehensive resource for researchers aiming to investigate the physiological and behavioral roles of the this compound signaling pathway.

Introduction to this compound and its Receptor

This compound (IT) is a nonapeptide hormone in fish, homologous to oxytocin (OXT) in mammals. It is involved in a variety of physiological processes, including reproduction, social behavior, and osmoregulation. The this compound receptor (ITR), a G-protein coupled receptor, mediates the cellular effects of IT. Understanding the function of the ITR is crucial for elucidating the mechanisms underlying these vital processes. Creating ITR knockout models is a powerful approach to study the in vivo roles of this receptor.

This compound Receptor Signaling Pathway

The ITR is primarily coupled to Gq/11 proteins. Upon ligand binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling cascades lead to various downstream cellular responses.[1] Additionally, the activation of the ITR can influence the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways.[2]

Isotocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ITR This compound Receptor (ITR) Gq11 Gq/11 ITR->Gq11 Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis Gq11->PLC Activation IT This compound (IT) IT->ITR Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Activation MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activation Cellular_Response Cellular Response Ca2_release->Cellular_Response NFkB_pathway NF-κB Pathway MAPK_pathway->NFkB_pathway NFkB_pathway->Cellular_Response

Caption: this compound Receptor Signaling Pathway.

Methodologies for Generating ITR Knockout Models

Several powerful techniques can be employed to generate ITR knockout models. The choice of method often depends on the model organism, desired precision, and available resources.

CRISPR/Cas9 System

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/CRISPR-associated protein 9 (Cas9) system is a versatile and efficient tool for genome editing.[3] It utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). The cell's natural repair mechanisms, either non-homologous end joining (NHEJ) or homology-directed repair (HDR), can then be harnessed to introduce insertions, deletions (indels), or specific mutations. For generating a knockout, NHEJ is often utilized as it frequently results in frameshift mutations that lead to a premature stop codon and a non-functional protein.

CRISPR_Workflow cluster_design Design & Preparation cluster_delivery Delivery cluster_development Development & Screening cluster_breeding Breeding & Validation gRNA_design gRNA Design & Synthesis Microinjection Microinjection into Embryos gRNA_design->Microinjection Cas9_prep Cas9 mRNA/Protein Preparation Cas9_prep->Microinjection Implantation Implant Embryos into Surrogate Microinjection->Implantation F0_generation Generation of F0 Founders Implantation->F0_generation Genotyping_F0 Genotyping of F0 Founders F0_generation->Genotyping_F0 Breeding Breed F0 with Wild-Type Genotyping_F0->Breeding F1_generation Generation of F1 Heterozygotes Breeding->F1_generation Validation Validation of Knockout F1_generation->Validation

Caption: CRISPR/Cas9 Knockout Workflow.

TALENs

Transcription Activator-Like Effector Nucleases (TALENs) are another powerful tool for targeted gene knockout.[4][5] TALENs are fusion proteins consisting of a DNA-binding domain derived from a plant pathogen and a nuclease domain (FokI). Two TALENs are designed to bind to adjacent sequences on opposite strands of the DNA, allowing the FokI domains to dimerize and create a DSB. Similar to CRISPR/Cas9, the subsequent cellular repair can lead to a knockout.

TALEN_Workflow cluster_design Design & Assembly cluster_delivery Delivery cluster_development Development & Screening cluster_breeding Breeding & Validation TALEN_design TALEN Pair Design TALEN_assembly TALEN Assembly into Expression Vectors TALEN_design->TALEN_assembly mRNA_synthesis In vitro Transcription of TALEN mRNAs TALEN_assembly->mRNA_synthesis Microinjection Microinjection into Embryos mRNA_synthesis->Microinjection Implantation Implant Embryos into Surrogate Microinjection->Implantation F0_generation Generation of F0 Founders Implantation->F0_generation Genotyping_F0 Genotyping of F0 Founders F0_generation->Genotyping_F0 Breeding Breed F0 with Wild-Type Genotyping_F0->Breeding F1_generation Generation of F1 Heterozygotes Breeding->F1_generation Validation Validation of Knockout F1_generation->Validation

Caption: TALENs Knockout Workflow.

Homologous Recombination (Cre-loxP System)

Traditional gene targeting via homologous recombination in embryonic stem (ES) cells, often utilizing the Cre-loxP system, allows for the generation of conditional knockout models. This method involves introducing a targeting vector containing the gene of interest flanked by loxP sites into ES cells. Through homologous recombination, the targeting vector replaces the endogenous gene. These modified ES cells are then injected into blastocysts to create chimeric animals. By breeding these chimeras, a line of mice with the "floxed" allele can be established. Crossing these mice with a line that expresses Cre recombinase in specific tissues or at specific times allows for spatio-temporal control of gene knockout.

HR_Workflow cluster_vector Targeting Vector Construction cluster_es_cells ES Cell Manipulation cluster_chimeras Chimera Generation cluster_breeding Breeding for Knockout Vector_design Design Targeting Vector with loxP sites Vector_construction Construct and Validate Vector Vector_design->Vector_construction ES_transfection Electroporate Vector into ES Cells Vector_construction->ES_transfection ES_selection Select for Homologous Recombinants ES_transfection->ES_selection Blastocyst_injection Inject ES Cells into Blastocysts ES_selection->Blastocyst_injection Implantation Implant Blastocysts into Surrogate Blastocyst_injection->Implantation Chimera_birth Birth of Chimeric Pups Implantation->Chimera_birth Germline_transmission Breed Chimeras for Germline Transmission Chimera_birth->Germline_transmission Floxed_line Establish Floxed Allele Line Germline_transmission->Floxed_line Cre_cross Cross with Cre-Expressing Line Floxed_line->Cre_cross Conditional_KO Generate Conditional Knockout Cre_cross->Conditional_KO

Caption: Homologous Recombination Workflow.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated ITR Knockout in Zebrafish

This protocol is adapted for generating ITR knockout zebrafish.

1. gRNA Design and Synthesis:

  • Design two gRNAs targeting an early exon of the ITR gene to increase the likelihood of a functional knockout. Use online design tools to minimize off-target effects.

  • Synthesize the gRNAs using a commercially available in vitro transcription kit.

2. Cas9 and gRNA Microinjection:

  • Prepare an injection mix containing Cas9 protein (e.g., 20 ng/µl) and the two gRNAs (e.g., 40 ng/µl each) in Danieau buffer.

  • Microinject 1-2 nL of the mix into the yolk of 1-cell stage zebrafish embryos.

3. Screening for Mutations:

  • At 24-48 hours post-fertilization, randomly select a subset of injected embryos (F0).

  • Extract genomic DNA and perform PCR to amplify the target region.

  • Use a T7 endonuclease I assay or Sanger sequencing to detect the presence of indels.

4. Raising Founders and Genotyping:

  • Raise the remaining injected embryos to adulthood (F0 founders).

  • Fin-clip the adult F0 fish and extract genomic DNA for genotyping by PCR and sequencing to identify individuals carrying mutations.

5. Breeding and Establishing a Knockout Line:

  • Cross the identified F0 founders with wild-type fish to produce the F1 generation.

  • Genotype the F1 offspring to identify heterozygotes.

  • Interbreed F1 heterozygotes to generate F2 homozygous knockout fish.

Protocol 2: Genotyping ITR Knockout Models by PCR

This protocol provides a general framework for genotyping.

1. Genomic DNA Extraction:

  • Collect a small tissue sample (e.g., fin clip, tail snip, or ear punch).

  • Extract genomic DNA using a commercial kit or a standard lysis buffer protocol.

2. PCR Primer Design:

  • Design three primers: a forward primer upstream of the targeted region, a reverse primer within the targeted region (for the wild-type allele), and a reverse primer downstream of the targeted region (for the knockout allele). This allows for the differentiation of wild-type, heterozygous, and homozygous knockout genotypes in a single PCR reaction.

3. PCR Amplification:

  • Set up a PCR reaction with the following components:

    • Genomic DNA (50-100 ng)

    • Forward Primer (10 µM)

    • Wild-type Reverse Primer (10 µM)

    • Knockout Reverse Primer (10 µM)

    • dNTPs (10 mM)

    • Taq DNA Polymerase and Buffer

    • Nuclease-free water

  • Use the following cycling conditions, optimizing the annealing temperature as needed:

    • Initial denaturation: 95°C for 3-5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 30-60 seconds

    • Final extension: 72°C for 5-10 minutes

4. Gel Electrophoresis:

  • Run the PCR products on a 1-2% agarose gel.

  • Visualize the bands under UV light. The band sizes will indicate the genotype.

Table 1: Representative PCR Genotyping Parameters

AlleleForward PrimerReverse PrimerExpected Product Size (bp)Reference
Wild-Type (Oxtr)Seq. 1Seq. 4221
Floxed (Oxtr)Seq. 1Seq. 4291
Recombined (KO)Seq. 1DTAo10.3150
Cre TransgeneCre-specific FwdCre-specific Rev460
Protocol 3: Validation of ITR Knockout

1. RT-qPCR for mRNA Expression:

  • Isolate total RNA from relevant tissues (e.g., brain, gonads) of wild-type, heterozygous, and homozygous knockout animals.

  • Synthesize cDNA using reverse transcriptase.

  • Perform quantitative PCR (qPCR) using primers specific for the ITR transcript and a housekeeping gene for normalization. A significant reduction or absence of the ITR transcript in knockout animals confirms the knockout at the mRNA level.

2. Western Blot or Immunohistochemistry for Protein Expression:

  • Extract total protein from relevant tissues.

  • Perform Western blotting using an antibody specific to the ITR protein. The absence of a band at the correct molecular weight in knockout animals confirms the knockout at the protein level.

  • Alternatively, perform immunohistochemistry on tissue sections to visualize the absence of ITR protein in knockout animals.

Phenotypic Analysis

After successful generation and validation of the ITR knockout model, a thorough phenotypic analysis is crucial. Based on the known and hypothesized functions of this compound, the following assays can be performed:

  • Reproductive Behavior: Assess mating success, spawning frequency, and parental care behaviors.

  • Social Behavior: Analyze shoaling behavior, aggression, and social preference.

  • Anxiety-like Behavior: Utilize novel tank diving tests or light/dark box tests.

  • Physiological Parameters: Measure osmoregulation, stress hormone levels, and reproductive hormone profiles.

Quantitative Data Summary

Table 2: Comparison of Gene Editing Efficiencies

MethodTarget GeneModel OrganismMutation FrequencyReference
CRISPR/Cas9OxtrRodentNot specified, but effective
TALENsVariousHuman iPSCs0.5% to 50%
ZFNsGGTA1Porcine Fibroblasts~1% biallelic knockout

Table 3: Genotyping Results for Oxtr Knockout Mice

GenotypePCR Product Size (bp)
Wild-Type (+/+)221
Heterozygous (+/-)221 and 150
Homozygous (-/-)150

Conclusion

The generation of this compound receptor knockout models is an invaluable tool for advancing our understanding of the diverse roles of this signaling pathway. The methodologies and protocols outlined in this document provide a comprehensive guide for researchers to successfully create and validate these models. Careful planning, execution, and thorough validation are essential for obtaining reliable and reproducible results that will contribute to the fields of neuroendocrinology, behavioral science, and drug development.

References

Application Notes and Protocols for Measuring Isotocin/Oxytocin Receptor Density

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isotocin is a neuropeptide found in non-mammalian vertebrates that is homologous to oxytocin in mammals. Both peptides are crucial modulators of social behaviors, reproduction, and physiological homeostasis.[1][2] The density and distribution of their receptors, the this compound Receptor (ITR) and Oxytocin Receptor (OTR), are key determinants of tissue sensitivity and are of significant interest to researchers in neuroscience, pharmacology, and drug development.[2][3] Altered receptor density has been linked to variations in social behavior and neuropsychiatric conditions.[4]

This document provides detailed application notes and protocols for several key techniques used to measure and visualize ITR/OTR density. The methods described include radioligand binding assays, receptor autoradiography, immunohistochemistry, and in vivo imaging with Positron Emission Tomography (PET).

Radioligand Binding Assays

Application Note:

Radioligand binding assays are the gold standard for quantifying the affinity (Kd) of a ligand for its receptor and the total number of receptors (Bmax) in a given tissue homogenate. These assays use a radioactively labeled ligand (radioligand) that specifically binds to the receptor of interest.

  • Saturation Assays: Involve incubating tissue preparations with increasing concentrations of a radioligand to determine the Kd and Bmax.

  • Competition Assays: Use a fixed concentration of radioligand and varying concentrations of an unlabeled competitor compound to determine the competitor's affinity (Ki) for the receptor.

These assays are highly sensitive and robust, providing essential quantitative data for drug screening and pharmacological characterization.

Quantitative Data from Radioligand Binding Assays
SpeciesTissueRadioligandAffinity (Kd)Receptor Density (Bmax)Reference
Rat (Female, Estrogen-treated)Adenohypophysis[³H]Oxytocin1.5 nM33 fmol/mg protein
RatLeft Ventricle (High Affinity Site)[³H]Oxytocin~1 nM~1480 fmol/mg protein
RatLeft Ventricle (Low Affinity Site)[³H]Oxytocin~75 nM~3730 fmol/mg protein
HumanRight Atrium[³H]OxytocinHigh concentrations of specific binding foundNot quantified in this study
Experimental Protocol: Competition Radioligand Binding Assay

This protocol is adapted from methods for OTR binding.

1. Membrane Preparation: a. Homogenize dissected tissue (e.g., uterine myometrium, brain region) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and cellular debris. c. Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes. d. Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method like the BCA assay.

2. Binding Assay: a. In a 96-well plate, set up triplicate wells for:

  • Total Binding: Membranes + Radioligand (e.g., [³H]Oxytocin or [¹²⁵I]OTA).
  • Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of unlabeled oxytocin (e.g., 1 µM).
  • Competition: Membranes + Radioligand + increasing concentrations of the unlabeled test compound. b. Incubate the plate at a set temperature (e.g., 22°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

3. Separation and Counting: a. Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the free radioligand. b. Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis: a. Calculate specific binding by subtracting the NSB counts from the total binding counts. b. Plot the percentage of specific binding against the log concentration of the competitor drug to generate a competition curve. c. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) from the curve. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram: Radioligand Binding Assay

G cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay cluster_count 3. Separation & Counting cluster_analysis 4. Data Analysis Tissue Tissue Sample Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Centrifuge2 High-Speed Centrifugation Supernatant->Centrifuge2 Membrane Resuspend Membrane Pellet Centrifuge2->Membrane BCA Protein Quantification (BCA) Membrane->BCA Setup Set up 96-well Plate (Total, NSB, Competition) BCA->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Specific Binding Count->Analyze Plot Plot Competition Curve Analyze->Plot Calculate Determine IC50 and Ki Plot->Calculate

Caption: Workflow for a competition radioligand binding assay.

Receptor Autoradiography

Application Note:

Receptor autoradiography is a powerful technique for visualizing the anatomical distribution and quantifying the density of receptors within intact tissue sections. The method involves incubating slide-mounted tissue sections with a radioligand, which then exposes a radiosensitive film or phosphor screen. The resulting image provides a detailed map of receptor locations. By including radioactive standards, the optical density of the signal can be converted into a quantitative measure of receptor density (e.g., fmol/mg tissue). This technique is invaluable for comparing receptor distribution across different brain regions, individuals, or species.

Quantitative Data from Receptor Autoradiography
SpeciesBrain RegionOTR Density (Mean dpm/mg)Qualitative LevelReference
Southern giant pouched ratNucleus Accumbens (NAc)1201.3Dense (+++)
Southern giant pouched ratLateral Septum (LS)903.9Moderate (++)
Southern giant pouched ratCentral Amygdala (CeA)1007.4Dense (+++)
Southern giant pouched ratPrefrontal Cortex (PFC)490.4Present (+)
Southern giant pouched ratCaudate-Putamen (CP)265.4Present (+)
(Qualitative levels are based on the 4-point scale defined in the reference: <35 absent (-), 35-490 present (+), 491-945 moderate (++), 946-1400 dense (+++))
Experimental Protocol: Receptor Autoradiography

This protocol is synthesized from established methods.

1. Tissue Preparation and Sectioning: a. Rapidly freeze fresh tissue (e.g., brain) upon collection and store at -80°C. b. Section the frozen tissue at a thickness of 10-20 µm using a cryostat. c. Thaw-mount the sections onto charged microscope slides (e.g., Superfrost Plus). d. Store the slides desiccated at -80°C until use.

2. Radioligand Incubation: a. Bring slides to room temperature. b. Pre-incubate the slides in buffer to rehydrate the tissue and remove endogenous ligands. c. Incubate the slides in a solution containing the radioligand (e.g., ¹²⁵I-ornithine vasotocin analog, ¹²⁵I-OVTA) until binding reaches equilibrium. d. To determine non-specific binding, a parallel set of slides is incubated in the same solution with an excess of a non-labeled competitor (e.g., unlabeled oxytocin).

3. Washing and Drying: a. After incubation, rapidly wash the slides in multiple changes of ice-cold buffer to remove unbound radioligand. b. Perform a final quick rinse in distilled water to remove buffer salts. c. Dry the slides rapidly under a stream of cool, dry air.

4. Exposure and Imaging: a. Appose the dried slides to a radiosensitive film (e.g., Kodak BioMax MR) or a phosphor imaging screen in a light-tight cassette. Include ¹²⁵I or ³H microscales for later quantification. b. Expose for a duration determined by the isotope and receptor density (e.g., 2-6 days for ¹²⁵I-OVTA). c. Develop the film or scan the phosphor screen using a phosphorimager.

5. Data Analysis: a. Digitize the resulting autoradiograms. b. Using image analysis software (e.g., ImageJ), measure the optical density in specific regions of interest (ROIs). c. Convert optical density values to radioactivity units (e.g., dpm/mg) using the standard curve generated from the microscales. d. Calculate specific binding by subtracting the non-specific binding signal from the total binding signal for each ROI.

Workflow Diagram: Receptor Autoradiography

G start Frozen Tissue Block section Cryostat Sectioning (20µm) start->section mount Thaw-mount onto Slides section->mount incubate Incubate with Radioligand (Total vs. Non-specific) mount->incubate wash Wash to Remove Unbound Ligand incubate->wash dry Dry Slides wash->dry expose Expose to Film or Phosphor Screen dry->expose scan Scan/Develop Film expose->scan analyze Digital Densitometry Analysis scan->analyze quantify Quantify Receptor Density analyze->quantify

Caption: Experimental workflow for receptor autoradiography.

Immunohistochemistry (IHC)

Application Note:

Immunohistochemistry (IHC) uses specific antibodies to detect the presence and location of the receptor protein in tissue sections. This technique offers excellent cellular and subcellular resolution. A primary antibody binds to the receptor, and a secondary antibody, conjugated to an enzyme (for chromogenic detection) or a fluorophore (for fluorescent detection), binds to the primary antibody. IHC is critical for identifying the specific cell types that express the receptor. However, results are highly dependent on antibody specificity and protocol optimization, making rigorous validation essential.

Experimental Protocol: Chromogenic IHC for Paraffin-Embedded Sections

This protocol is a detailed example for detecting OTR.

1. Tissue Preparation: a. Fix tissue in 10% formalin and embed in paraffin wax. b. Cut 4 µm sections and mount on charged microscope slides. c. Heat slides in a drying oven (e.g., 45 minutes at 60°C).

2. Deparaffinization and Rehydration: a. Wash slides in 3 changes of xylene (5 min each). b. Rehydrate through a graded alcohol series: 3 changes of 100% ethanol (3 min each), 2 changes of 95% ethanol (3 min each), and 1 change of 80% ethanol (3 min). c. Rinse in running distilled water for 5 minutes.

3. Antigen Retrieval: a. Steam slides in 0.01 M sodium citrate buffer (pH 6.0) at 99-100°C for 20 minutes. b. Allow slides to cool in the buffer for 20 minutes at room temperature.

4. Immunostaining: a. Rinse slides in 1X TBS-T (Tris-Buffered Saline with Tween 20). b. Apply a universal protein block for 20 minutes to prevent non-specific antibody binding. c. Drain the block and apply the diluted primary antibody against the this compound/oxytocin receptor for 45 minutes at room temperature. d. Rinse in 1X TBS-T. e. Apply a biotinylated secondary antibody (e.g., anti-rabbit IgG) for 30 minutes. f. Rinse in 1X TBS-T. g. Apply an alkaline phosphatase-streptavidin conjugate for 30 minutes. h. Rinse in 1X TBS-T.

5. Detection and Counterstaining: a. Apply an alkaline phosphatase chromogen substrate (e.g., Fast Red) for 30 minutes. b. Rinse in distilled water. c. (Optional) Counterstain with a nuclear stain like hematoxylin to visualize cell nuclei.

6. Dehydration and Mounting: a. Dehydrate the tissue through a graded alcohol series (80%, 95%, 100%). b. Clear in xylene (3 changes, 1 min each). c. Apply a coverslip using a permanent mounting medium.

Workflow Diagram: Immunohistochemistry

G start Paraffin-Embedded Section deparaffinize Deparaffinize & Rehydrate start->deparaffinize retrieval Antigen Retrieval deparaffinize->retrieval block Blocking Step (e.g., Normal Serum) retrieval->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detection Detection (Chromogen/Fluorophore) secondary->detection counterstain Counterstain (optional) detection->counterstain mount Dehydrate & Mount counterstain->mount image Microscopy & Imaging mount->image

Caption: General workflow for immunohistochemical staining.

In Vivo Imaging with Positron Emission Tomography (PET)

Application Note:

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the visualization and quantification of receptors in the living brain of humans and animals. It requires the development of a specific PET ligand (a radiotracer) that binds to the target receptor and is labeled with a positron-emitting isotope, such as ¹⁸F or ¹¹C. PET imaging is crucial for clinical research and drug development, as it can be used to measure receptor occupancy by a therapeutic drug, investigate the role of receptors in disease, and confirm that a drug engages its target in the brain. The development of a potent and selective PET ligand for the OTR has been a major goal in neuroscience.

Conceptual Workflow for a PET Imaging Study
  • Radiotracer Synthesis: A suitable OTR antagonist or agonist is labeled with a positron-emitting isotope (e.g., [¹⁸F]ALS-II-69). This requires specialized radiochemistry facilities.

  • Subject Preparation: The research subject (animal or human) is positioned in the PET scanner. A transmission scan may be performed for attenuation correction.

  • Radiotracer Administration: The PET radiotracer is injected intravenously.

  • Dynamic Imaging: The PET scanner acquires data over a period of 60-120 minutes, tracking the uptake and distribution of the radiotracer in the brain and other organs.

  • Blood Sampling: Arterial blood samples may be taken to measure the concentration of the radiotracer in the plasma over time, which is necessary for full kinetic modeling.

  • Image Reconstruction and Analysis: The acquired data are reconstructed into a series of 3D images.

  • Kinetic Modeling: Using the image data and (if available) the arterial input function, quantitative parameters such as the binding potential (BP_ND) are calculated for different brain regions. BP_ND is proportional to the density of available receptors.

  • Receptor Occupancy Study (for drug development): To measure how much of a drug binds to the receptor, a baseline PET scan is performed. The subject is then given the drug, and a second PET scan is conducted. The reduction in the radiotracer's binding potential reflects the degree of receptor occupancy by the drug.

This compound/Oxytocin Receptor Signaling Pathway

The this compound/oxytocin receptor is a G-protein coupled receptor (GPCR). Upon binding of this compound or oxytocin, the receptor primarily couples to Gαq/11 proteins. This initiates a signaling cascade that is fundamental to its physiological effects, such as smooth muscle contraction and neuromodulation.

  • Activation: Oxytocin binds to the OTR.

  • G-Protein Coupling: The activated receptor stimulates the Gq protein.

  • PLC Activation: Gq activates Phospholipase C (PLC).

  • Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

  • PKC Activation: DAG and the increased intracellular Ca²⁺ activate Protein Kinase C (PKC).

  • Downstream Effects: These events lead to various cellular responses, including muscle contraction, gene expression changes, and neurotransmitter release.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytosol Cytosol OT This compound / Oxytocin OTR ITR / OTR (GPCR) OT->OTR binds Gq Gαq/11 OTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Ca->PKC activates Response Cellular Responses (e.g., Contraction, Neuromodulation) Ca->Response mediates PKC->Response phosphorylates targets

References

Application of Genetically-Encoded Sensors for Oxytocin Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of genetically-encoded sensors for the detection of oxytocin (OT). It includes detailed application notes, experimental protocols, and a comparative analysis of currently available sensors. This guide is intended to assist researchers in selecting the appropriate sensor and experimental paradigm to investigate oxytocin signaling in various contexts, from in vitro cell cultures to in vivo animal models.

Introduction

Oxytocin is a neuropeptide renowned for its crucial roles in social bonding, parturition, and lactation.[1][2] Understanding the precise spatial and temporal dynamics of oxytocin release is paramount to unraveling its complex functions in both healthy and pathological states. Traditional methods for oxytocin detection, such as microdialysis, have been limited by their low temporal resolution.[3][4] The advent of genetically-encoded oxytocin sensors has revolutionized the field, offering unprecedented opportunities to monitor real-time oxytocin dynamics with high sensitivity and specificity.[1]

These sensors are engineered proteins, typically based on the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), that translate the binding of oxytocin into a detectable optical or luminescent signal. This allows for the direct visualization of oxytocin release in behaving animals and the detailed characterization of oxytocin signaling pathways in vitro.

Featured Genetically-Encoded Oxytocin Sensors

Several genetically-encoded oxytocin sensors have been developed, each with unique characteristics and applications. The table below summarizes the key quantitative properties of three prominent sensors: MTRIAOT , GRABOT1.0 , and OXTR-iTango2 .

SensorPrincipleReporterAffinity (EC50/Kd)Max Signal Change (ΔF/Fmax)Specificity (vs. Vasopressin)Temporal Resolution
MTRIAOT GPCR-based fluorescentcpGFP~20.2 nM (in neurons)~800%HighHigh (seconds)
GRABOT1.0 GPCR-based fluorescentcpEGFP~3 nM (in neurons)>100% in vivo~12-fold higher for OTHigh (milliseconds to seconds)
OXTR-iTango2 GPCR-driven gene expressionLight-inducible gene expression (e.g., EGFP, SEAP)N/AN/ABinds both OT and AVPLow (hours to days)

Signaling Pathways and Sensor Mechanisms

Genetically-encoded oxytocin sensors are intricately linked to the natural oxytocin signaling cascade. Understanding this pathway is crucial for interpreting sensor data and designing experiments.

Oxytocin Signaling Pathway

Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a class A GPCR. OTR can couple to different G-proteins, primarily Gq and Gi.

  • Gq Pathway: Upon oxytocin binding, the Gq alpha subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • Gi Pathway: Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

These signaling events trigger a wide range of cellular responses. The recruitment of β-arrestin to the activated OTR is another key event, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades.

Oxytocin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space OXT Oxytocin OTR Oxytocin Receptor (GPCR) OXT->OTR Gq Gq OTR->Gq activates Gi Gi OTR->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release triggers Cellular_Response_Gq Cellular Response DAG->Cellular_Response_Gq Ca2_release->Cellular_Response_Gq AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP produces Cellular_Response_Gi Cellular Response cAMP->Cellular_Response_Gi Sensor_Mechanism cluster_fluorescent Fluorescent Sensors (e.g., MTRIA_OT, GRAB_OT1.0) cluster_gene_expression Gene Expression Sensors (e.g., OXTR-iTango2) OXT1 Oxytocin Sensor1 OTR-cpFP Fusion Protein (Low Fluorescence) OXT1->Sensor1 Binds Activated_Sensor1 Conformational Change (High Fluorescence) Sensor1->Activated_Sensor1 Conformational Change Photon1 Fluorescent Signal Activated_Sensor1->Photon1 Emits OXT2 Oxytocin Sensor2 OTR-Split Protease System OXT2->Sensor2 Light Blue Light Light->Sensor2 Activated_Sensor2 Protease Reconstitution Sensor2->Activated_Sensor2 Activates TF_Cleavage Transcription Factor Cleavage Activated_Sensor2->TF_Cleavage Induces Gene_Expression Reporter Gene Expression TF_Cleavage->Gene_Expression Drives In_Vitro_Workflow Start Start Seed_Cells Seed HEK293T Cells Start->Seed_Cells Transfect Transfect with Sensor Plasmid Seed_Cells->Transfect Express Incubate for Sensor Expression (24-48h) Transfect->Express Image_Baseline Acquire Baseline Fluorescence Express->Image_Baseline Apply_OT Apply Oxytocin Image_Baseline->Apply_OT Record_Signal Record Fluorescence Change Apply_OT->Record_Signal Analyze Analyze Data (Dose-Response, Kinetics) Record_Signal->Analyze End End Analyze->End In_Vivo_Workflow Start Start Surgery Stereotaxic Surgery: AAV Injection & Fiber Implantation Start->Surgery Recovery Post-operative Recovery & Sensor Expression (2-3 weeks) Surgery->Recovery Habituation Habituation to Recording Setup Recovery->Habituation Recording Fiber Photometry Recording during Behavior Habituation->Recording Data_Processing Data Processing: Motion Correction & ΔF/F Calculation Recording->Data_Processing Data_Analysis Data Analysis: Align with Behavior Data_Processing->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isotocin Dosage for Fish Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing isotocin (IT) in fish behavioral studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common challenges in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to oxytocin?

A1: this compound (IT) is the fish homolog of the mammalian neuropeptide oxytocin (OT). They are structurally similar and share an evolutionary history.[1][2] In fish, IT, along with arginine vasotocin (AVT), the homolog of mammalian vasopressin, plays a crucial role in modulating a variety of social behaviors, including shoaling, aggression, social preference, and stress responses.[2][3]

Q2: Which administration route is best for my experiment: injection or immersion?

A2: The choice of administration route depends on your research question, target species, and available resources.

  • Injection (Intraperitoneal or Intracerebroventricular): Allows for precise dosage control and is common in many studies.[4] However, it can be invasive and the handling stress may influence behavioral outcomes.

  • Immersion (Bath application): This is a less invasive method where the fish absorbs the peptide from the water. It can reduce handling stress but makes it harder to determine the exact dose absorbed by the individual fish. This method has been used successfully in studies on zebrafish and betta fish.

Q3: How do I determine the optimal dosage of this compound for my study?

A3: The optimal dosage is species- and context-dependent, and there is no single universal dose. Effects can be nonlinear. For example, a study on betta fish found that a 7.5 µg/g dose of oxytocin reduced aggression, whereas a 2.5 µg/g dose had no effect. It is critical to perform a dose-response study to identify the effective concentration range for your specific behavioral paradigm and fish species. Start with dosages reported in the literature for similar species and behaviors (see Table 1) and test a range of concentrations (e.g., logarithmic scale) to establish a dose-response curve.

Q4: Are there differences in this compound's effects between species?

A4: Yes, the behavioral effects of this compound can be highly species-specific. For instance, in the highly social cichlid Neolamprologus pulcher, this compound increased submissive behaviors in a group setting, reinforcing social cohesion. In female Gambusia affinis, a species with a coercive mating system, this compound increased avoidance of males. Therefore, it is essential to consider the natural social structure and behavioral ecology of your study species when interpreting results.

Troubleshooting Guide

Q5: I administered this compound but observed no significant behavioral changes. What could be the problem?

A5: This is a common issue that can arise from several factors:

  • Ceiling or Floor Effects: The behavior you are measuring may already be at its maximum (ceiling) or minimum (floor) expression under baseline conditions. For example, since zebrafish have a very strong natural tendency to shoal, it may be difficult to pharmacologically increase this behavior further. Consider experimental designs that might reduce the baseline behavior to allow for measurable increases.

  • Incorrect Dosage: The dose may be too low to elicit a response or so high that it causes off-target effects or receptor desensitization. A thorough dose-response pilot study is crucial.

  • Inappropriate Behavioral Paradigm: The chosen behavioral assay may not be sensitive enough to detect the effects of this compound. Ensure your paradigm is validated for your species and the specific social behavior of interest.

  • Handling Stress: The stress from injection or handling can overwhelm the subtle modulatory effects of this compound. Allow for an adequate acclimation period after administration and before behavioral testing. Consider less invasive methods like immersion if handling is a major concern.

  • Peptide Stability: Ensure the this compound peptide is properly stored and handled to prevent degradation. Prepare fresh solutions as recommended by the manufacturer.

Q6: My results are contradictory to published findings. Why might this be?

A6: Contradictory findings in the literature are not uncommon and highlight the complexity of neuropeptide systems.

  • Context is Key: The effect of this compound can depend heavily on the social context. For example, in cichlids, IT promoted aggression towards a single rival but increased submissiveness within a larger social group.

  • Receptor Cross-Reactivity: Arginine vasotocin (AVT) and IT systems can interact. AVT can bind to and activate IT receptors, which could complicate the interpretation of results if both systems are active. Using specific receptor antagonists can help dissect the roles of each system.

  • Subtle Experimental Differences: Minor variations in experimental protocols, such as the age of the fish, time of day for testing, or housing conditions, can lead to different outcomes.

Q7: How do I account for the interaction between the this compound and vasotocin systems?

A7: The IT and AVT systems are closely related and can have overlapping functions. To isolate the effects of this compound, consider the following:

  • Use of Antagonists: Employ specific IT receptor antagonists, such as L-368,899, to block IT receptors and confirm that the observed behavioral effect is mediated through this pathway. This approach has been used to show that IT receptors are involved in social preference in zebrafish.

  • Measure Hormone Levels: If possible, measure the levels of both IT and AVT in the brain or plasma to see how they change in response to your experimental manipulations.

Data Presentation: Summary of this compound/Oxytocin Dosages

The following table summarizes dosages used in various fish behavioral studies. Note that "oxytocin" is often used interchangeably with "this compound" in fish research, especially when using commercially available mammalian oxytocin.

SpeciesCompoundDosageAdministration RouteObserved Behavioral Effect
Betta splendens (Betta)Oxytocin2.5 µg/gImmersionNo effect on aggression.
Betta splendens (Betta)Oxytocin7.5 µg/gImmersionReduced frequency of aggressive behaviors.
Danio rerio (Zebrafish)Oxytocin33.2 ng/mLImmersionImproved locomotor activity and modulated aggressive behavior.
Carassius auratus (Goldfish)Arginine Vasotocin (AVT)40 ngCentralInhibited social approach in reproductive individuals.
Carassius auratus (Goldfish)Arginine Vasotocin (AVT)1 µgCentralInhibited social approach in non-reproductive individuals.
Clarias macrocephalus (Catfish)Oxytocin40 mIU/kgInjectionInduced voluntary spawning when co-administered with an inducing agent.

Experimental Protocols

Protocol 1: Social Preference Test in Zebrafish

This protocol is adapted from studies investigating the role of this compound in shoaling and social preference.

  • Acclimation: House fish in standard conditions. Prior to the experiment, isolate the focal fish for a set period (e.g., 24-48 hours) to increase social motivation.

  • Drug Administration:

    • Injection: Inject the focal fish intraperitoneally with either this compound solution or a saline vehicle control.

    • Immersion: Place the focal fish in a small beaker containing either this compound solution or system water (control) for a defined period (e.g., 1 hour).

  • Post-Administration Holding: After administration, place the focal fish in an individual holding tank for an acclimation period (e.g., 30-60 minutes) to allow the peptide to take effect and for the fish to recover from handling.

  • Behavioral Assay:

    • Transfer the focal fish to the central compartment of a three-chambered tank.

    • One side-compartment should contain a shoal of conspecifics (e.g., 4-6 fish), and the other should be empty. These compartments are separated from the central one by transparent partitions.

    • After a 5-10 minute habituation period in the central chamber, remove opaque dividers to allow the focal fish to see the stimulus chambers.

    • Record the behavior of the focal fish for 10-15 minutes using an overhead camera and tracking software.

  • Data Analysis: The primary metric is the time spent in proximity zones near the shoal vs. the empty compartment. A social preference index can be calculated as: (Time near shoal - Time near empty) / (Total time).

Protocol 2: Mirror-Induced Aggression Test in Betta Fish

This protocol is designed to quantify aggressive displays, a common behavior in territorial species like Betta splendens.

  • Acclimation: House male betta fish in individual tanks, visually isolated from one another, for a period of at least several days to establish territory.

  • Drug Administration: Administer this compound or a control solution via immersion, as described in Protocol 1, Step 2.

  • Post-Administration Holding: Return the fish to its home tank for a defined period (e.g., 1 hour) before testing.

  • Behavioral Assay:

    • Place a mirror against one side of the fish's tank. The fish will perceive its reflection as a rival male.

    • Record the fish's behavior for a set duration (e.g., 5-10 minutes).

  • Data Analysis: Score the frequency and duration of specific aggressive behaviors from the video recording. Key behaviors include:

    • Gill flaring: Extension of the opercula.

    • Fin spreading: Erecting the dorsal, caudal, and anal fins.

    • Tail beating: Rapid, undulating movements of the tail towards the mirror.

    • Biting/Charging: Attempts to bite or charge at the reflection.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis acclimate 1. Animal Acclimation (Housing & Isolation) drug_prep 2. Drug Preparation (this compound & Vehicle) admin 3. Administration (Injection or Immersion) drug_prep->admin hold 4. Post-Admin Acclimation admin->hold assay 5. Behavioral Assay (e.g., Social Preference) hold->assay record 6. Video Recording & Tracking assay->record analyze 7. Data Analysis (Statistics) record->analyze interpret 8. Interpretation analyze->interpret social_salience cluster_stimuli Social Stimulus Evaluation cluster_outcomes Context-Dependent Behavior it This compound (IT) Administration receptors Binds to IT Receptors (Oxtr, Oxtrl) it->receptors salience Modulates Neural Processing of Social Salience receptors->salience positive Positive/Neutral (e.g., Conspecific Female) salience->positive negative Negative/Aversive (e.g., Coercive Male) salience->negative approach Approach / Affiliation positive->approach avoid Avoidance / Reduced Aggression negative->avoid troubleshooting_flowchart start Start: No significant effect of this compound observed q_dose Was a dose-response curve generated? start->q_dose a_dose Action: Perform pilot study with a range of doses. q_dose->a_dose No q_ceiling Is there a potential ceiling/floor effect? q_dose->q_ceiling Yes a_dose->q_ceiling a_ceiling Action: Modify assay to reduce baseline behavior. q_ceiling->a_ceiling Yes q_stress Could handling stress be a confound? q_ceiling->q_stress No a_ceiling->q_stress a_stress Action: Increase acclimation time or switch to immersion. q_stress->a_stress Yes q_antagonist Have you confirmed the pathway with an antagonist? q_stress->q_antagonist No a_stress->q_antagonist a_antagonist Action: Use a specific receptor antagonist to verify mechanism. q_antagonist->a_antagonist No end Re-evaluate results q_antagonist->end Yes a_antagonist->end

References

Technical Support Center: Measurement of Endogenous Isotocin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the measurement of endogenous isotocin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its measurement challenging?

This compound is the fish homolog of the mammalian hormone oxytocin. It is a nonapeptide that plays a crucial role in various physiological and behavioral processes. Measuring endogenous this compound is challenging due to several factors:

  • Low Concentrations: this compound circulates at very low concentrations in biological fluids, often in the picogram per milliliter (pg/mL) range.[1][2]

  • Structural Similarity to Other Peptides: this compound is structurally similar to other neuropeptides, such as vasotocin (the fish equivalent of vasopressin), which can lead to cross-reactivity in immunoassays.

  • Sample Matrix Interference: Biological samples like plasma and saliva contain numerous substances that can interfere with assay performance, a phenomenon known as the matrix effect.[3][4]

  • Peptide Stability: this compound, being a peptide, is susceptible to degradation by proteases present in biological samples. This necessitates careful sample collection and handling.

Q2: Which is the better method for measuring this compound: ELISA or Mass Spectrometry (LC-MS/MS)?

Both ELISA and LC-MS/MS have their advantages and disadvantages for this compound measurement. The choice of method often depends on the specific research question, available resources, and the need for high specificity versus high throughput.

FeatureELISA (Enzyme-Linked Immunosorbent Assay)LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry)
Principle Antibody-based detection of the target molecule.Physical separation by chromatography and mass-based detection.
Advantages High throughput, relatively lower cost, widely available.High specificity (considered the "gold standard"), can distinguish between structurally similar peptides, capable of multiplexing.[5]
Disadvantages Potential for cross-reactivity with other peptides, susceptible to matrix effects, results can vary between different commercial kits.Lower throughput, higher equipment cost, requires extensive sample purification to minimize matrix effects and ion suppression.
Sensitivity Can achieve sensitivity in the pg/mL range.Can achieve high sensitivity (fg/mL to pg/mL range), but this is highly dependent on the sample preparation and instrumentation.
Q3: Is sample extraction necessary before running an this compound ELISA?

The necessity of sample extraction is a topic of ongoing debate in the field of oxytocin/isotocin measurement.

  • Arguments for Extraction: Extraction, typically using Solid Phase Extraction (SPE), removes interfering substances from the sample matrix. This can reduce non-specific binding and improve the accuracy of the assay. Some studies show that measurements from extracted and unextracted samples are poorly correlated.

  • Arguments against Extraction: Extraction adds extra steps to the protocol, which can increase variability and the potential for sample loss. Some newer ELISA kits are optimized for use with unextracted samples, provided the samples are appropriately diluted.

Recommendation: It is highly recommended to perform a validation experiment to determine if extraction is necessary for your specific sample type and ELISA kit. This can be done by comparing the results of extracted versus unextracted samples and by testing for parallelism, where serial dilutions of the sample should yield proportionally decreasing concentrations.

Troubleshooting Guides

ELISA Troubleshooting

This guide addresses common issues encountered when using an ELISA for this compound measurement.

ProblemPossible Cause(s)Recommended Solution(s)
No Signal or Weak Signal Reagent Issues: - Omission of a key reagent.- Reagents not at room temperature before use.- Inactive substrate or conjugate.- Expired reagents.- Double-check that all reagents were added in the correct order.- Allow all reagents to equilibrate to room temperature for at least 30 minutes before use.- Test the activity of the substrate and conjugate separately.- Use fresh, unexpired reagents.
Procedural Errors: - Insufficient incubation times.- Wells drying out during the assay.- Incorrect plate reader settings.- Increase incubation times or perform incubation overnight at 4°C to enhance antibody binding.- Ensure plates are sealed during incubation steps to prevent evaporation.- Verify the correct wavelength and filter settings on the plate reader.
Low Analyte Concentration: - this compound levels are below the detection limit of the assay.- Concentrate the sample prior to the assay (e.g., using a SpeedVac).- Use a more sensitive ELISA kit.
High Background Non-specific Binding: - Insufficient washing.- Ineffective blocking.- Antibody concentration too high.- Increase the number of wash steps and the soaking time between washes.- Increase the blocking incubation time or try a different blocking agent.- Titrate the primary and/or secondary antibody to find the optimal concentration.
Contamination: - Contaminated buffers or reagents.- Cross-contamination between wells.- Prepare fresh buffers and use sterile technique.- Use fresh pipette tips for each standard and sample.
Substrate Issues: - Substrate exposed to light.- Reaction not stopped properly or plate read too late.- Protect the TMB substrate from light.- Ensure the stop solution is added to all wells and read the plate promptly.
High Variability (Poor Precision) Pipetting Errors: - Inaccurate pipetting.- Air bubbles in wells.- Calibrate pipettes regularly.- Use reverse pipetting for viscous samples.- Ensure there are no air bubbles in the wells before reading the plate.
Temperature Effects: - Uneven temperature across the plate ("edge effects").- Ensure the plate is at a uniform temperature during incubation. Avoid stacking plates.- Equilibrate the plate to room temperature before adding reagents.
Sample Inhomogeneity: - Particulates in the sample.- Centrifuge samples to remove any precipitates before adding to the wells.
LC-MS/MS Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Low Signal/Poor Sensitivity Inefficient Ionization: - Ion suppression from matrix components.- Improve sample cleanup to remove interfering substances.- Optimize chromatographic separation to separate this compound from co-eluting matrix components.- Use a stable isotope-labeled internal standard to compensate for matrix effects.
Analyte Loss During Sample Preparation: - Poor extraction recovery.- Adsorption of the peptide to plasticware.- Optimize the solid-phase extraction protocol to improve recovery.- Use low-binding tubes and pipette tips.
High Background/Interference Co-eluting Isobaric Compounds: - Other molecules with the same mass-to-charge ratio as this compound.- Optimize the chromatography to separate the interfering compounds.- Use high-resolution mass spectrometry to distinguish between this compound and interferences.
Contamination: - Contamination from solvents, glassware, or the LC system.- Use high-purity solvents and reagents.- Thoroughly clean the LC system.
Poor Reproducibility Inconsistent Sample Preparation: - Variability in extraction efficiency.- Automate the sample preparation process if possible.- Use an internal standard to normalize for variations in sample preparation.
Matrix Effects: - Variation in matrix effects between different samples.- Use matrix-matched calibration standards.- Employ a stable isotope-labeled internal standard.

Quantitative Data Summary

Table 1: Cross-Reactivity of Commercial Oxytocin ELISA Kits with this compound
ELISA Kit ManufacturerCross-Reactivity with this compound (%)Reference
Cayman Chemical100%
Arbor Assays94.3%

Note: High cross-reactivity indicates that these oxytocin ELISA kits can also be used to measure this compound.

Table 2: Performance Characteristics of a Commercial Oxytocin ELISA Kit
ParameterValueReference
Assay Range 5.9 - 750 pg/mL
Sensitivity (80% B/B0) ~20 pg/mL
Limit of Detection 16 pg/mL

Data from Cayman Chemical Oxytocin ELISA Kit. This kit shows 100% cross-reactivity with this compound.

Experimental Protocols

Protocol 1: Sample Collection and Handling for this compound Measurement
  • Plasma Collection:

    • Collect whole blood into chilled tubes containing a protease inhibitor (e.g., EDTA).

    • Immediately place the tubes on ice.

    • Within 30 minutes of collection, centrifuge at 1000 x g for 15 minutes at 2-8°C.

    • Carefully collect the plasma supernatant.

    • Aliquot the plasma into low-binding tubes and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • Saliva Collection:

    • Rinse the mouth with water 10 minutes prior to collection.

    • Collect saliva using a passive drool method into a chilled tube.

    • Centrifuge the saliva sample at 1000 x g for 15 minutes at 2-8°C to remove particulates.

    • Collect the supernatant, aliquot, and store at -80°C.

Protocol 2: Solid Phase Extraction (SPE) of this compound from Plasma

This protocol is adapted from methods described for oxytocin extraction.

  • Condition the SPE Cartridge (e.g., C18):

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of ultrapure water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Acidify the plasma sample (e.g., 1 mL) with an equal volume of 0.1% trifluoroacetic acid (TFA) in water.

    • Centrifuge to pellet precipitated proteins.

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.

  • Elution:

    • Elute the this compound from the cartridge with two 1 mL applications of an organic solvent mixture (e.g., 98% acetone in water).

  • Drying and Reconstitution:

    • Dry the eluate completely using a vacuum centrifuge or a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the appropriate ELISA assay buffer. The sample can be concentrated by reconstituting in a smaller volume than the original sample volume.

Visualizations

ELISA_Troubleshooting_Workflow start ELISA Experiment Yields Unexpected Results issue Identify the Primary Issue start->issue no_signal No or Weak Signal issue->no_signal No Signal high_bg High Background issue->high_bg High Background high_var High Variability issue->high_var High Variability check_reagents Check Reagents: - Added in correct order? - Expired? - At room temperature? no_signal->check_reagents check_washing_bg Check Washing & Blocking: - Sufficient wash steps? - Effective blocking buffer? high_bg->check_washing_bg check_pipetting Check Pipetting: - Calibrated pipettes? - Consistent technique? - No air bubbles? high_var->check_pipetting check_procedure_ns Check Procedure: - Incubation times sufficient? - Wells dried out? - Correct plate reader settings? check_reagents->check_procedure_ns check_analyte Consider Analyte: - Concentration below  detection limit? check_procedure_ns->check_analyte solution_ns Solutions: - Re-run with fresh reagents. - Increase incubation time. - Concentrate sample. check_analyte->solution_ns end_node Optimized Results solution_ns->end_node check_antibody_bg Check Antibody: - Concentration too high? check_washing_bg->check_antibody_bg check_substrate_bg Check Substrate: - Protected from light? - Reaction stopped properly? check_antibody_bg->check_substrate_bg solution_bg Solutions: - Increase washing. - Titrate antibody. - Handle substrate correctly. check_substrate_bg->solution_bg solution_bg->end_node check_temp Check Temperature: - Uniform across plate? - No 'edge effects'? check_pipetting->check_temp check_sample_prep_var Check Sample Prep: - Samples homogenous? - No precipitates? check_temp->check_sample_prep_var solution_var Solutions: - Calibrate pipettes. - Ensure uniform temp. - Centrifuge samples. check_sample_prep_var->solution_var solution_var->end_node

Caption: A troubleshooting workflow for common ELISA issues.

Caption: Workflow for Solid Phase Extraction (SPE) of this compound.

References

Technical Support Center: Addressing Antibody Cross-Reactivity Between Isotocin and Vasotocin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address antibody cross-reactivity between the structurally similar neuropeptides, isotocin (IT) and vasotocin (VT).

Frequently Asked Questions (FAQs)

Q1: What are this compound (IT) and vasotocin (VT), and why is antibody cross-reactivity a concern?

A1: this compound and vasotocin are homologous nonapeptides (peptides composed of nine amino acids) found in teleost fish.[1][2] this compound is the fish homolog of mammalian oxytocin, while vasotocin is the homolog of mammalian vasopressin.[1] They play crucial roles in reproduction and osmoregulation.[2] Due to their high structural similarity, antibodies developed against one peptide may bind to the other, a phenomenon known as cross-reactivity. This can lead to inaccurate and unreliable results in immunoassays such as ELISA and immunohistochemistry.[3]

Q2: What are the specific structural similarities and differences between this compound and vasotocin?

A2: Both this compound and vasotocin are cyclic nonapeptides. Their primary amino acid sequences are highly conserved, differing only at two positions. In most teleost species, this compound has a serine at position 4 and an isoleucine at position 8, whereas vasotocin has a glutamine at position 4 and an arginine at position 8.

Amino Acid Sequence Comparison:

Peptide123456789
This compound (IT) CysTyrIleSer AsnCysProIle Gly-NH2
Vasotocin (VT) CysTyrIleGln AsnCysProArg Gly-NH2

Q3: How can I determine if my antibody is cross-reacting with this compound or vasotocin?

A3: The most effective method to determine cross-reactivity is to perform a competitive ELISA. This involves testing the ability of the cross-reactant peptide (e.g., vasotocin if your primary antibody is for this compound) to inhibit the binding of the primary antibody to its target antigen. A significant reduction in signal in the presence of the cross-reactant indicates cross-reactivity.

Q4: Are there commercially available antibodies that are specific to this compound or vasotocin with no cross-reactivity?

A4: While some manufacturers may claim high specificity, it is crucial to independently validate any antibody for your specific application. Quantitative data on cross-reactivity for this compound and vasotocin specific antibodies is not always readily available. However, data from their mammalian homologs, oxytocin and vasopressin, can provide an indication of potential cross-reactivity. It is best practice to perform your own validation experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during immunoassays involving this compound and vasotocin antibodies.

ProblemPossible CauseRecommended Solution
Higher-than-expected signal in samples Antibody is cross-reacting with the homologous peptide.1. Perform a competitive ELISA to quantify the percentage of cross-reactivity. 2. If cross-reactivity is high, consider sourcing a more specific monoclonal antibody. 3. Use pre-adsorbed secondary antibodies to minimize non-specific binding.
Inconsistent results between assays Variability in antibody lots or experimental conditions.1. Validate each new lot of antibody for specificity and cross-reactivity. 2. Strictly adhere to standardized protocols for incubation times, temperatures, and washing steps.
No or weak signal Poor antibody affinity or incorrect assay setup.1. Ensure the antibody has been validated for the specific application (e.g., ELISA, IHC). 2. Optimize antibody concentrations through titration experiments. 3. Check the integrity of all reagents and buffers.
High background signal Non-specific binding of primary or secondary antibodies.1. Increase the stringency of wash steps. 2. Optimize the blocking buffer concentration and incubation time. 3. Run a control with only the secondary antibody to check for non-specific binding.

Data Presentation: Cross-Reactivity of Homologous Peptides

While specific quantitative data for this compound and vasotocin antibody cross-reactivity is limited in publicly available literature, the following table presents representative cross-reactivity data for commercially available ELISA kits for their mammalian homologs, oxytocin and vasopressin. This data can serve as a reference for the potential degree of cross-reactivity to expect.

Antibody TargetCross-ReactantReported Cross-Reactivity (%)
Oxytocin Arginine Vasopressin< 0.1 - 7.5%
Oxytocin Mesotocin~7%
Vasopressin Oxytocin< 0.01 - 1%

Note: This data is compiled from various sources and should be used as a general guide. Researchers must perform their own validation for the specific antibodies and reagents used in their experiments.

Experimental Protocols

Protocol 1: Competitive ELISA for Assessing Antibody Cross-Reactivity

This protocol outlines the steps to quantify the cross-reactivity of an antibody against this compound or vasotocin.

Materials:

  • 96-well ELISA plate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody (anti-Isotocin or anti-Vasotocin)

  • Target peptide (this compound or Vasotocin standard)

  • Potential cross-reacting peptide (Vasotocin or this compound standard)

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Methodology:

  • Coating: Coat the wells of a 96-well plate with the target peptide (e.g., this compound) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of the target peptide (standard curve).

    • Prepare serial dilutions of the potential cross-reacting peptide.

    • Add a fixed, predetermined concentration of the primary antibody to each well.

    • Immediately add the different concentrations of the target peptide or the cross-reacting peptide to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength using a plate reader.

  • Analysis:

    • Plot the standard curve for the target peptide.

    • Plot the inhibition curve for the cross-reacting peptide.

    • Calculate the concentration of the cross-reacting peptide that causes 50% inhibition of binding (IC50).

    • Calculate the percentage of cross-reactivity using the formula: (IC50 of target peptide / IC50 of cross-reacting peptide) x 100%

Mandatory Visualizations

Cross_Reactivity_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection Coat Coat Plate with Target Peptide Wash1 Wash Coat->Wash1 Block Block Wells Wash1->Block Wash2 Wash Block->Wash2 Add_Ab Add Primary Antibody Wash2->Add_Ab Add_Peptides Add Target or Cross-Reactant Peptides Add_Ab->Add_Peptides Incubate1 Incubate Add_Peptides->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Sec_Ab Add Secondary Antibody Wash3->Add_Sec_Ab Incubate2 Incubate Add_Sec_Ab->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Read_Plate Read Plate Add_Substrate->Read_Plate

Caption: Workflow for Competitive ELISA to Assess Antibody Cross-Reactivity.

Troubleshooting_Logic cluster_low_signal start Unexpected Immunoassay Result q1 Is the signal higher than expected? start->q1 a1_yes Potential Cross-Reactivity q1->a1_yes Yes a1_no Is the signal lower than expected? q1->a1_no No sol1 Perform Competitive ELISA to quantify cross-reactivity a1_yes->sol1 q2 Is background high? a1_no->q2 sol2 Optimize Antibody Concentration (Titration) sol3 Check Reagent Integrity and Assay Conditions sol4 Optimize Blocking and Washing Steps q2->sol4 Yes a1_no_q2_no Low/No Signal a1_no_q2_no->sol2 a1_no_q2_no->sol3

Caption: Troubleshooting Logic for Immunoassay Cross-Reactivity Issues.

References

Technical Support Center: High-Sensitivity Isotocin Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of isotocin detection by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for improving the sensitivity of this compound detection?

A1: Sample preparation is arguably the most critical factor. Due to the low endogenous concentrations of neuropeptides like this compound in biological matrices (pM–nM range), an efficient extraction and clean-up method is paramount to remove interfering substances such as salts and lipids and to concentrate the analyte before LC-MS/MS analysis.[1][2]

Q2: Which sample preparation technique is best for this compound?

A2: The optimal technique depends on the sample matrix and the desired level of sensitivity.

  • Solid-Phase Extraction (SPE) is a widely used and effective method for cleaning up and concentrating this compound from complex samples like plasma and serum.[3][4][5] Various sorbents are available, with Oasis HLB being a popular choice.

  • Immunocapture , using antibodies specific to this compound, offers very high selectivity and can significantly improve the signal-to-noise ratio, leading to cleaner extracts and potentially lower limits of quantification.

  • Protein Precipitation followed by liquid-liquid or solid-phase extraction is another common approach to remove the bulk of proteins from biological samples.

  • Salt-Out Assisted Liquid-Liquid Extraction (SALLE) is a newer technique that has shown promise for extracting polar peptides like oxytocin and could be applicable to this compound.

Q3: Can derivatization improve the sensitivity of this compound detection?

A3: Chemical derivatization can potentially improve sensitivity by enhancing the ionization efficiency of this compound. For the related neuropeptide oxytocin, derivatization with a quaternary pyridinium ion has been shown to improve sensitivity by approximately 40-fold. However, derivatization strategies do not always yield positive results and can sometimes lead to lower sensitivity. Therefore, this approach should be carefully evaluated for this compound.

Q4: What type of mass spectrometer is most suitable for sensitive this compound detection?

A4: Tandem quadrupole mass spectrometers (triple quadrupoles) are generally preferred for quantitative analysis of peptides like this compound due to their high sensitivity and selectivity when operated in Multiple Reaction Monitoring (MRM) mode. High-resolution mass spectrometers, such as Orbitrap-based instruments, can also be used and offer the advantage of high mass accuracy.

Q5: How can I minimize the loss of this compound during sample preparation?

A5: Analyte adsorption to surfaces can be a significant issue. Using low-binding plasticware (e.g., polypropylene tubes and HPLC inserts) can help. Additionally, adding a small percentage of organic solvent, like acetonitrile, to your sample and standards can prevent adsorption.

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
No or Very Low this compound Signal Sample Preparation Issues: Inefficient extraction, sample degradation, or analyte loss due to adsorption.- Optimize your SPE or immunocapture protocol. - Ensure proper sample handling and storage to prevent degradation. - Use low-binding consumables. - Consider concentrating your sample by reducing the final reconstitution volume.
LC System Problems: No flow, incorrect mobile phase composition, or a clogged column.- Check for leaks and ensure the pump is delivering the correct flow rate. - Prepare fresh mobile phases. - Flush the column or replace it if necessary.
MS System Malfunction: No spray in the ion source, incorrect MS parameters, or detector issue.- Visually inspect the ESI needle for a stable spray. - Ensure the correct MRM transitions and collision energies are being used. - Tune and calibrate the mass spectrometer according to the manufacturer's recommendations.
Poor Peak Shape (Broadening, Tailing, or Splitting) Chromatographic Issues: Column overload, column contamination, or inappropriate mobile phase.- Reduce the injection volume or sample concentration. - Use a guard column and ensure proper sample cleanup to protect the analytical column. - Optimize the mobile phase composition and gradient.
Injection Problems: Injector malfunction or improper sample dissolution.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. - Service the autosampler as needed.
High Background Noise or Baseline Drift Contamination: Contaminated mobile phase, LC system, or ion source.- Use high-purity solvents and additives. - Flush the LC system and clean the ion source. - Ensure thorough sample cleanup to remove matrix components.
Detector Issues: Detector settings may not be optimal.- Adjust detector settings, such as gain and filter settings, to minimize noise.
Inconsistent Results (Poor Reproducibility) Variable Sample Preparation: Inconsistent extraction recovery.- Automate the sample preparation process if possible. - Use an internal standard (e.g., a stable isotope-labeled version of this compound) to correct for variability.
LC System Instability: Fluctuating pump pressure or column temperature.- Ensure the LC system is properly maintained and equilibrated. - Use a column oven to maintain a constant temperature.

Quantitative Data Summary

The following tables summarize the performance of various methods for the detection of the related neuropeptide oxytocin, which can serve as a benchmark for developing sensitive this compound assays.

Table 1: Comparison of Lower Limits of Quantification (LLOQ) for Oxytocin

MethodMatrixLLOQReference
LC-MS/MS with SPEHuman Plasma50 ng/L
LC-MS/MS with ImmunocaptureHuman Plasma25 ng/L
Derivatization + LC-MS/MSHuman Serum2 nM (approx. 2000 ng/L)
Orbitrap LC-HRAM-MS with SPEHuman Serum2.5 pg/mL (2.5 ng/L)
ionKey/MS System with SPEHuman Plasma10 pg/mL (10 ng/L)
LC-MS/MS with SPEHuman Plasma1 ng/L

Table 2: Recovery and Matrix Effects for an Optimized Oxytocin Sample Preparation Protocol

ParameterValue
Peptide Recovery81-87%
Matrix Effects±16%
Overall Method Efficiency71-77%
Data from an optimized protocol involving protein precipitation, liquid-liquid extraction, and SPE.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma/Serum

This protocol is a general guideline and should be optimized for your specific application.

  • Pre-treatment: To 500 µL of plasma or serum, add an internal standard (stable isotope-labeled this compound).

  • Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 4°C for 10 minutes at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution: Dilute the supernatant with an appropriate acidic solution (e.g., 4% phosphoric acid) to ensure proper binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elution: Elute the this compound with a higher concentration of organic solvent (e.g., 90% acetonitrile in water).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Immunocapture for this compound from Plasma

This protocol provides a framework for using antibody-coupled magnetic beads.

  • Antibody Coupling: Couple an anti-isotocin antibody to protein G-coated magnetic beads according to the manufacturer's instructions.

  • Sample Incubation: Add the antibody-coupled beads to 1 mL of plasma containing an internal standard. Incubate with gentle mixing for 1-2 hours at 4°C to allow for antigen-antibody binding.

  • Bead Separation: Place the tube on a magnetic rack to separate the beads from the plasma. Discard the supernatant.

  • Washing: Wash the beads several times with a suitable buffer (e.g., phosphate-buffered saline) to remove non-specifically bound proteins.

  • Elution: Elute the captured this compound from the beads using an acidic solution (e.g., 0.1% trifluoroacetic acid).

  • Neutralization and Analysis: Neutralize the eluate if necessary and inject it directly into the LC-MS/MS system or perform further cleanup with SPE if required.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is extraction Extraction Method add_is->extraction spe Solid-Phase Extraction (SPE) extraction->spe Option 1 immunocapture Immunocapture extraction->immunocapture Option 2 ppt_lle Protein Precipitation + LLE/SPE extraction->ppt_lle Option 3 cleanup Wash & Elute spe->cleanup immunocapture->cleanup ppt_lle->cleanup dry_reconstitute Dry & Reconstitute cleanup->dry_reconstitute lc LC Separation (e.g., nanoLC) dry_reconstitute->lc ms MS Detection (e.g., Triple Quadrupole) lc->ms data Data Analysis ms->data

Caption: General workflow for sensitive this compound detection by LC-MS/MS.

troubleshooting_workflow start Low or No Signal Detected check_ms Check MS Performance (Tune, Calibrate, Check Spray) start->check_ms ms_ok MS OK? check_ms->ms_ok fix_ms Troubleshoot MS (Clean Source, Check Parameters) ms_ok->fix_ms No check_lc Check LC System (Flow, Pressure, Leaks) ms_ok->check_lc Yes fix_ms->check_ms lc_ok LC OK? check_lc->lc_ok fix_lc Troubleshoot LC (Flush System, Change Column) lc_ok->fix_lc No check_sample Review Sample Prep (Recovery, Adsorption, Concentration) lc_ok->check_sample Yes fix_lc->check_lc sample_ok Sample Prep OK? check_sample->sample_ok fix_sample Optimize Sample Prep (New SPE, Immunocapture) sample_ok->fix_sample No success Signal Restored sample_ok->success Yes fix_sample->check_sample

Caption: Logical workflow for troubleshooting low signal intensity.

References

Technical Support Center: Best Practices for Isotocin & Oxytocin Sample Collection and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for collecting and storing isotocin and oxytocin samples. Given the structural and functional similarities between this compound (found in fish) and oxytocin (found in mammals), the following guidelines for oxytocin are considered best practices for this compound as well.[1][2] This resource is designed in a question-and-answer format to directly address common issues and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common biological samples used for measuring oxytocin/isotocin?

You can measure oxytocin/isotocin in various biological fluids. The choice of sample often depends on the research question and the feasibility of collection. Common sample types include plasma, serum, saliva, urine, and cerebrospinal fluid.[3][4][5] Saliva and urine are advantageous for being non-invasive to collect, which can reduce stress that might interfere with the oxytocin system's activity. Cerebrospinal fluid provides a more direct measure of central nervous system levels but is highly invasive to collect.

Q2: What is the recommended procedure for blood sample collection?

For plasma collection, it is recommended to use chilled EDTA tubes. Once collected, the whole blood should be separated in a refrigerated centrifuge. The resulting plasma should then be aliquoted into chilled cryovials and immediately placed on ice. For long-term storage, samples should be kept at -80°C. Serum can also be used, and the collection and handling procedures are similar.

Q3: What are the best practices for collecting saliva samples?

The recommended method for saliva collection is passive drool. To ensure sample integrity, participants should rinse their mouths with water at least 10 minutes before collection to remove food residue. It is also advised to avoid eating a major meal, brushing teeth, or consuming foods high in sugar, acidity, or caffeine within 60 minutes of sample collection. Immediately after collection, samples should be placed on wet ice and frozen at -20°C or lower within one hour.

Q4: What are the optimal storage temperatures for oxytocin/isotocin samples?

For long-term stability, plasma and saliva samples should be stored at -80°C. For shorter periods, storage at -20°C is acceptable. Pharmaceutical-grade oxytocin injections are typically recommended to be stored in a refrigerator between 2°C and 8°C and protected from light. Excursions to higher temperatures can lead to degradation of the active ingredient.

Q5: How many freeze-thaw cycles can samples undergo?

Oxytocin is sensitive to degradation from repeated freeze-thaw cycles. To avoid this, it is highly recommended to aliquot samples into smaller volumes after the initial processing and before the first freeze. This allows you to thaw only the amount needed for a specific assay, preserving the integrity of the remaining sample.

Q6: Is it necessary to extract oxytocin/isotocin from samples before an immunoassay?

Yes, extraction is a critical step for obtaining accurate and reliable measurements, especially from complex matrices like plasma and serum. Extraction helps to remove interfering molecules, reduce matrix effects, and concentrate the analyte. Many studies have shown that measuring oxytocin in unextracted plasma can lead to erroneously high and inconsistent results. While some commercial assay kits suggest that extraction is "highly recommended" rather than mandatory, rigorous validation studies support the necessity of this step.

Troubleshooting Guides

Q1: My measured oxytocin/isotocin concentrations are highly variable, even in samples from the same individual. What could be the cause?

High intra-individual variability is a known challenge in oxytocin research. This can be due to:

  • Pulsatile Release: Oxytocin is released in pulses, leading to natural fluctuations in concentration over short periods.

  • Inconsistent Sample Collection: Variations in collection time, participant stress levels, or adherence to pre-collection instructions (e.g., eating or drinking) can introduce variability.

  • Assay Performance: Inconsistencies in laboratory procedures or issues with the assay kit can also contribute to variable results.

To minimize this, standardize your collection protocol as much as possible and ensure consistent handling of all samples.

Q2: My oxytocin/isotocin levels are consistently lower than expected or are undetectable. What should I do?

Low or undetectable levels can stem from several factors:

  • Sample Degradation: The most likely cause is degradation due to improper handling. Ensure samples are immediately chilled after collection and stored at the correct temperature. Avoid repeated freeze-thaw cycles.

  • Poor Extraction Recovery: Your extraction method may not be efficient. It is good practice to determine the recovery rate of your extraction protocol by spiking a subset of samples with a known amount of oxytocin.

  • Low Assay Sensitivity: The assay you are using may not be sensitive enough to detect the low concentrations of oxytocin present in your samples, which can be in the range of 1-10 pg/mL in extracted plasma.

  • Insufficient Sample Volume: For samples with very low concentrations, you may need to concentrate the analyte from a larger starting volume.

Q3: I am getting different results for the same samples when using different immunoassay kits. Why is this happening?

Discrepancies between different assay kits are a well-documented issue in the field. The primary reasons for this include:

  • Antibody Specificity: Different kits use different antibodies, which may have varying specificity and cross-reactivity profiles for oxytocin, its metabolites, or other structurally similar peptides.

  • Matrix Effects: Some assays may be more susceptible to interference from other molecules in the biological sample matrix.

  • Calibration Standards: The standards used to create the calibration curve may differ between kits.

It is crucial to be aware of these potential issues and to report the specific assay kit and extraction method used in your research.

Data Presentation: Oxytocin Stability

The stability of oxytocin is highly dependent on storage temperature and duration. The following tables summarize findings on the stability of pharmaceutical oxytocin preparations under various conditions.

Table 1: Stability of Oxytocin Ampoules at Different Temperatures

Storage TemperatureDurationAverage Oxytocin Content (%)Within Pharmacopeial Specification (90-110%)?
30°C120 days96%Yes
40°C120 days<90%No
50°C30 days<90%No

Data summarized from accelerated stability studies.

Table 2: WHO Recommendations for Oxytocin Injection Storage Excursions

Maximum TemperatureMaximum Duration
30°C1 month
40°C1 week

Based on a 1993 study, the World Health Organization recommends refrigeration at 2-8°C whenever possible but allows for these short-term unrefrigerated periods.

Experimental Protocols

Protocol: Solid Phase Extraction (SPE) of Oxytocin from Plasma/Serum

This protocol is a general guideline for extracting oxytocin using a C18 SPE column. It is recommended to validate the protocol for your specific samples and assay.

Materials:

  • C18 SPE Columns

  • Plasma or Serum Samples

  • 0.1% Trifluoroacetic Acid (TFA) in Water

  • Acetonitrile

  • Methanol

  • Centrifuge

  • Vacuum Manifold

  • Sample Concentrator (e.g., SpeedVac)

  • Assay Buffer

Methodology:

  • Column Conditioning:

    • Place the C18 SPE columns on a vacuum manifold.

    • Wash the columns with 3 mL of methanol.

    • Equilibrate the columns with 3 mL of 0.1% TFA in water. Do not let the columns run dry.

  • Sample Loading:

    • Pre-treat your plasma/serum sample. A common method is to mix 1 part sample with 1.5 parts of an extraction solution, vortex, and centrifuge to pellet proteins.

    • Load the pre-treated supernatant onto the conditioned C18 column.

    • Allow the sample to pass through the column slowly.

  • Washing:

    • Wash the column with 3 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.

  • Elution:

    • Elute the oxytocin from the column with 2 mL of acetonitrile into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness using a sample concentrator (e.g., SpeedVac) at a low temperature (e.g., 37°C).

    • Reconstitute the dried extract in a known volume of the assay buffer provided with your immunoassay kit (e.g., 250 µL).

  • Assay:

    • The reconstituted sample is now ready for use in your chosen immunoassay (e.g., EIA, RIA).

This protocol is adapted from methodologies described in multiple sources.

Visualizations

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Sample Analysis Collect Collect Sample (e.g., Blood, Saliva) Chill Immediately Chill (Place on Ice) Collect->Chill Centrifuge Centrifuge (if blood) Chill->Centrifuge Aliquot Aliquot into Cryovials Centrifuge->Aliquot Freeze Freeze for Storage (-80°C Long-term) Aliquot->Freeze Thaw Thaw Aliquot Freeze->Thaw Extract Solid Phase Extraction (SPE) Thaw->Extract Assay Immunoassay (EIA, RIA) Extract->Assay Analyze Data Analysis Assay->Analyze

Caption: Workflow for Oxytocin/Isotocin Sample Collection, Processing, and Analysis.

G rect_node rect_node start Unexpected Results? q1 Are levels lower than expected? start->q1 Yes q2 Is there high variability? start->q2 No a1_check Check for degradation: - Storage temp correct? - Multiple freeze-thaws? q1->a1_check Yes b1_check Review collection protocol: - Standardized times? - Pre-collection rules followed? q2->b1_check Yes a2_check Check extraction recovery rate. a1_check->a2_check a3_check Is assay sensitivity adequate? a2_check->a3_check end_node Refine Protocol a3_check->end_node b2_check Consider natural pulsatile release. b1_check->b2_check b2_check->end_node

Caption: Troubleshooting Decision Tree for Unexpected Oxytocin/Isotocin Results.

References

controlling for stress-induced effects in isotocin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to control for stress-induced effects in isotocin (the fish homolog of oxytocin) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when studying the effects of this compound?

A1: A primary challenge is disentangling the behavioral and physiological effects of this compound from the subject's response to experimental stress. Stressors such as handling, injection, and novel environments can activate the Hypothalamic-Pituitary-Interrenal (HPI) axis, leading to the release of cortisol, the main stress hormone in teleost fish.[1][2][3][4] This stress response can confound the results, as both the stress axis and the this compound system are involved in regulating social behavior and physiological homeostasis.[5]

Q2: How does acute stress affect this compound signaling and experimental outcomes?

A2: Acute stress can significantly alter the physiological state of the animal and influence the this compound system. For instance, environmental stressors have been shown to downregulate the expression of this compound receptors in the gills and brain of zebrafish. Stress can also induce changes in appetite and social behavior, which are often the very endpoints being measured in this compound studies. Therefore, an uncontrolled stress response can mask or mimic the effects of this compound administration.

Q3: What are the most reliable biomarkers for quantifying stress in fish?

A3: Cortisol is considered the major stress-related hormone and the most reliable primary stress indicator in teleost fish. It can be measured from various sources. Plasma cortisol provides an accurate measure of the acute stress response, while whole-body homogenates are a reliable alternative for small fish. For assessing chronic stress, cortisol concentration in scales is a developing and promising non-lethal method. Non-invasive methods include measuring cortisol in feces, mucus, or tank water.

Q4: Can this compound itself have an anti-stress (anxiolytic) effect?

A4: Yes, the broader oxytocin-family of neuropeptides, including this compound, has been shown to have anxiolytic and stress-reducing properties. Studies in rats have demonstrated that central oxytocin administration can decrease the corticosterone (the rodent equivalent of cortisol) response to stress and reduce anxiety-related behaviors. This dual role of this compound as both a modulator of social behavior and a potential attenuator of the stress response is a key consideration in experimental design.

Troubleshooting Guide

Problem 1: High and variable baseline cortisol levels across control animals.

  • Cause: This often indicates that the acclimation period was insufficient or that the housing conditions are stressful. Factors like social isolation, inappropriate housing density, or barren environments can lead to chronic stress.

  • Solution:

    • Extend Acclimation Period: Ensure fish are acclimated to the experimental tanks and conditions for a sufficient period (e.g., 7-14 days) before any procedures begin.

    • Optimize Housing: House social fish in groups where appropriate. Utilize environmental enrichment, such as adding gravel, plants, or structures, which has been shown to blunt the cortisol response to stress.

    • Consistent Husbandry: Maintain a consistent light-dark cycle, feeding schedule, and water quality to minimize routine disturbances.

Problem 2: Difficulty distinguishing the effect of this compound from the injection stress.

  • Cause: The act of capturing, handling, and injecting a fish is a significant acute stressor that elevates cortisol. The physiological response to this procedure can overlap with the intended pharmacological effect of the this compound.

  • Solution:

    • Include a Saline/Vehicle Control Group: This is the most critical control. This group receives an injection of the vehicle solution (e.g., saline) following the exact same capture and handling protocol as the this compound-treated group. This allows you to isolate the effect of the injection stress itself.

    • Measure a Time-Course Response: Sample at multiple time points post-injection (e.g., 15 min, 30 min, 1 hr, 2 hr). The stress response from handling typically peaks quickly and then declines, while the pharmacological effect of this compound may have a different temporal profile.

    • Refine Injection Technique: Practice handling and injection techniques to minimize the duration and intensity of the procedure. Use of a mild anesthetic can be considered, but its own potential effects on the HPI axis must be evaluated.

Problem 3: this compound administration shows no effect on the measured behavior.

  • Cause: The lack of an observable effect could be due to several factors, including an overpowering stress response, incorrect dosage, or the social/environmental context of the experiment.

  • Solution:

    • Verify Stress Levels: Analyze cortisol levels in your control and experimental groups. If cortisol is extremely high across all groups, the stress response may be overriding any potential effect of this compound. Implement stress-reduction protocols as described above.

    • Conduct a Dose-Response Study: The effect of this compound can be dose-dependent. Test a range of concentrations to determine the optimal dose for your species and experimental question.

    • Consider the Context: The effects of oxytocin-family peptides can be highly context-dependent. For example, in some species, the anxiolytic effects are more pronounced in a familiar environment compared to a novel one. Ensure the behavioral paradigm is appropriate for the question being asked.

Experimental Protocols & Data

Protocol 1: Acclimation and Habituation to Minimize Handling Stress

This protocol is designed to reduce the stress associated with the experimental environment and injection procedure.

  • Environmental Acclimation (7-14 days):

    • Transfer fish to the experimental tanks.

    • Maintain a stable environment with a controlled photoperiod, temperature, and water quality.

    • Use environmental enrichment (e.g., shelters, substrate) to reduce chronic stress.

  • Handling Habituation (3-5 days prior to experiment):

    • At the same time each day, net the fish and hold it gently in the net for 15-30 seconds before returning it to the tank.

    • This procedure helps habituate the fish to being netted, reducing the novelty and intensity of the stressor on the experimental day.

  • Sham Injection Habituation (2 days prior to experiment):

    • Follow the handling procedure above, but also gently press the injection needle (without injecting) against the fish's flank.

    • This habituates the fish to the full sequence of the injection procedure.

Quantitative Data: Stress Response to Handling

The following table summarizes typical changes in key stress indicators in teleost fish following an acute handling stressor.

ParameterPre-Stress (Baseline)Post-Stress (Peak Response)Time to PeakPrimary Function
Plasma Cortisol < 10 ng/mL> 100 ng/mL30-60 minutesPrimary stress hormone, mobilizes energy reserves
Blood Glucose 40-60 mg/dL> 80 mg/dL1-2 hoursEnergy substrate for "fight or flight" response
Plasma Lactate < 2 mmol/L> 5 mmol/L5-15 minutesByproduct of anaerobic metabolism from exertion
Gene Expression (CRH) BaselineIncreased< 30 minutesInitiates the HPI axis cascade in the hypothalamus

Note: Values are illustrative and can vary significantly between species, the nature of the stressor, and experimental conditions.

Visualizations

Signaling Pathway: The Hypothalamic-Pituitary-Interrenal (HPI) Axis

HPI_Axis Stressor Acute Stressor (e.g., Handling, Netting) Hypothalamus Hypothalamus Stressor->Hypothalamus Activates Pituitary Pituitary Gland Hypothalamus->Pituitary Releases CRH Interrenal Interrenal Gland (in Head Kidney) Pituitary->Interrenal Releases ACTH Cortisol Cortisol Release Interrenal->Cortisol Cortisol->Hypothalamus Negative Feedback Response Physiological & Behavioral Stress Response Cortisol->Response Mediates This compound This compound System (Central) This compound->Hypothalamus Modulates (Inhibitory)

Caption: The HPI axis is the core stress pathway in fish.

Experimental Workflow: Controlling for Injection Stress

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Treatment Acclimation 1. Acclimation Period (7-14 Days) Habituation 2. Handling Habituation (3-5 Days) Acclimation->Habituation Baseline 3. Baseline Sampling (Optional, e.g., water cortisol) Habituation->Baseline Group1 Group A: This compound Injection Group2 Group B: Vehicle (Saline) Injection Group3 Group C: Handling Only (No Injection) Group4 Group D: True Control (No Disturbance) Behavior 4. Behavioral Assay Group1->Behavior Group2->Behavior Group3->Behavior Group4->Behavior Sampling 5. Physiological Sampling (e.g., Blood for Cortisol) Behavior->Sampling

Caption: A robust workflow to isolate this compound's effects.

Logical Relationship: Troubleshooting Unexpected Results

Troubleshooting_Logic Start Unexpected Result: No this compound Effect or High Variance CheckCortisol Are baseline cortisol levels high in control groups? Start->CheckCortisol CheckControls Does the Vehicle Control group show a strong behavioral change? CheckCortisol->CheckControls No Sol_Acclimation Issue: Chronic Stress Solution: Improve acclimation, housing, and enrichment. CheckCortisol->Sol_Acclimation Yes CheckDose Was a dose-response curve established? CheckControls->CheckDose No Sol_Handling Issue: Injection Stress Solution: Refine handling technique, add habituation period. CheckControls->Sol_Handling Yes Sol_Dose Issue: Suboptimal Dose Solution: Conduct a dose-response experiment. CheckDose->Sol_Dose No End Re-run Experiment CheckDose->End Yes Sol_Acclimation->End Sol_Handling->End Sol_Dose->End

Caption: A decision tree for troubleshooting common issues.

References

interpreting contradictory findings in isotocin literature

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with isotocin (IT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and navigate the complexities and contradictory findings within the this compound literature.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My experiment yielded behavioral results that contradict published studies. Why are the effects of this compound on social behavior so inconsistent?

A1: It is a common challenge in this field that the behavioral effects of this compound (IT) and its homolog, oxytocin (OT), can seem contradictory. Studies in different fish species have reported varied outcomes, and a single explanatory model has been elusive[1]. The observed effect of this compound is not universally "pro-social" or "anti-social"; instead, it is highly dependent on a range of factors that can alter an animal's response.

Key factors that contribute to these discrepancies include:

  • Social Context and Stimulus Valence: The nature of the social cue is critical. For instance, in female mosquitofish (Gambusia affinis), a species with a coercive mating system, IT administration led to an anxiolytic response but also an increase in avoidance of males, while not affecting time spent with other females[2]. This supports the "social salience" hypothesis, which posits that this compound/oxytocin enhances the response to the most relevant social cues in a given context, rather than having a uniform effect[2].

  • Species and Social System: Different species exhibit vast diversity in their social structures and the underlying neurohormonal machinery. For example, a comparative study of cichlid fishes found that highly social, cooperatively breeding species had fewer parvocellular this compound neurons than less social, independently breeding species, suggesting an evolutionary tuning of the IT system to the species' specific social needs[3].

  • Sex and Social Status: The effects of nonapeptides can be sex-dependent and influenced by an individual's social rank. In the pupfish (Cyprinodon nevadensis amargosae), expression of the this compound receptor (itr) in the telencephalon was higher in females than males, and its expression also varied with the social status of the female[4]. In male cichlids (Oreochromis mossambicus), dominant individuals had significantly higher IT levels in the hindbrain compared to subordinates, suggesting a role in regulating dominance behavior.

  • Dose and Administration Route: Like many signaling molecules, this compound can have non-linear, polymodal dose-response curves. Studies on oxytocin in rats have shown that very low doses and medium doses can enhance social memory, while intermediate and higher doses are ineffective. The timing and duration of administration can also produce different or even opposite effects. In zebrafish, continuous exposure to oxytocin over a week was linked to better performance in locomotor and aggression assays compared to intermittent exposure.

To troubleshoot your experiments, consider the logical relationships illustrated in the diagram below.

Contradictory_Findings cluster_exp cluster_animal cluster_neuro exp_params Experimental Parameters outcome Behavioral Outcome exp_params->outcome Modulates dose Dose & Duration exp_params->dose context Social Context (e.g., Mating, Aggression) exp_params->context admin Administration Route (e.g., IP, waterborne) exp_params->admin animal_factors Animal-Specific Factors animal_factors->outcome Modulates species Species & Social System animal_factors->species sex Sex animal_factors->sex status Social Status (Dominant/Subordinate) animal_factors->status neurobio Underlying Neurobiology neurobio->outcome Mediates receptors Receptor Subtypes (itr, v1a1, v1a2, etc.) neurobio->receptors cross_react Cross-Reactivity (AVT on ITRs) neurobio->cross_react dist Receptor Distribution neurobio->dist

Factors leading to variable behavioral outcomes.
Q2: Could my results be influenced by arginine vasotocin (AVT)? I'm seeing effects that don't seem specific to the this compound system.

A2: Yes, this is a critical consideration. The this compound (IT) and arginine vasotocin (AVT) systems exhibit significant crosstalk. AVT, the fish homolog of vasopressin, can bind to and activate this compound receptors (ITRs), though often with lower potency than IT itself. This cross-reactivity means that exogenously applied AVT could produce effects via ITRs, and high concentrations of IT could potentially interact with AVT receptors.

Key Points on Receptor Subtypes and Cross-Reactivity:

  • Multiple Receptor Subtypes: Teleost fish possess a diversity of nonapeptide receptors due to ancient genome duplications. This includes at least two distinct V1a-type receptors for AVT (v1a1 and v1a2) and often multiple this compound receptors (e.g., itr1, itr2). The specific distribution and binding affinities of these subtypes can vary between species and even tissues.

  • AVT Activation of ITRs: Studies have explicitly demonstrated that AVT can activate ITRs. In guppies (Poecilia reticulata), various concentrations of both IT and AVT significantly activated the cloned this compound receptor 1 (itr1). Similarly, in the white sucker (Catostomus commersoni), AVT was able to activate the ITR, albeit with lower potency than this compound.

This complexity makes it essential to consider the entire nonapeptide signaling landscape. An effect observed after peptide administration may not be due to action at its cognate receptor alone.

Peptide Cognate Receptor(s) Known Cross-Reactivity in Fish Reference(s)
This compound (IT) This compound Receptors (ITR)Can activate AVT receptors (less commonly reported but possible)
Arginine Vasotocin (AVT) Vasotocin Receptors (V1a, V2)Can activate this compound Receptors (ITRs) with significant affinity.
Q3: I am planning a behavioral study. What is a standard protocol for administering this compound and quantifying social behavior in fish?

A3: While protocols must be adapted to the species and specific research question, a general workflow can be established. Below is a sample protocol for a social preference test in zebrafish (Danio rerio), a common paradigm.

Experimental Workflow: Social Preference Test

Experimental_Workflow acclimate 1. Acclimation (Min. 1 week single-housed to standardize social experience) habituate 2. Habituation (Place fish in central lane of 3-chamber tank for 10 min) acclimate->habituate administer 3. Administration (e.g., Intraperitoneal injection of IT or vehicle control) habituate->administer stimulus 4. Stimulus Introduction (Place stimulus shoal in one side chamber; leave other empty) administer->stimulus record 5. Behavioral Recording (Top-down video for 10 min) stimulus->record track 6. Automated Tracking (Use software like EthoVision XT to track focal fish) record->track analyze 7. Data Analysis (Calculate time in proximity zones, locomotor activity, etc.) track->analyze

Workflow for a typical fish behavioral experiment.

Detailed Methodological Steps:

  • Animal Housing and Acclimation: House fish under standard conditions (e.g., 14:10 light:dark cycle, 28°C). To reduce variability from prior social experience, subjects may be socially isolated for a period before testing.

  • Drug Preparation and Administration: Dissolve this compound (and vehicle for control) in an appropriate saline solution. Administration is typically via intraperitoneal (IP) injection. The volume should be minimized to reduce stress.

  • Behavioral Apparatus: A three-chamber tank is commonly used. The focal fish is placed in a central chamber, with two side chambers visible through transparent partitions. One side chamber will house a social stimulus (e.g., a shoal of conspecifics), while the other remains empty.

  • Procedure:

    • Place the focal fish in the central chamber and allow it to habituate for 5-10 minutes with opaque dividers blocking the view of the side chambers.

    • Administer the IP injection of this compound or vehicle.

    • After a predetermined absorption time (e.g., 15-30 minutes), introduce the stimulus shoal to one of the side chambers (randomized).

    • Remove the opaque dividers and record the focal fish's behavior with a top-down camera for a set duration (e.g., 10 minutes).

  • Data Quantification: Use automated tracking software to measure parameters such as:

    • Time Spent in Proximity Zones: The amount of time the focal fish spends within a defined distance of the stimulus chamber vs. the empty chamber.

    • Locomotor Activity: Total distance moved, velocity.

    • Freezing: Duration of complete immobility, often used as a measure of anxiety.

Q4: What is the signaling mechanism of the this compound receptor, and could this explain some of the variability in experimental outcomes?

A4: The this compound receptor (ITR) is a G-protein coupled receptor (GPCR). When this compound binds to the ITR, it primarily activates the Gαq/11 signaling pathway, which leads to the activation of Phospholipase C (PLC). This initiates a cascade that ultimately increases intracellular calcium levels, which is a key step in many cellular responses, such as smooth muscle contraction or neuronal firing.

Simplified ITR Signaling Pathway:

Signaling_Pathway IT This compound (IT) ITR This compound Receptor (ITR) (GPCR) IT->ITR Binds Gq11 Gαq/11 ITR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Response Cellular Response (e.g., Neuronal Activation, Muscle Contraction) DAG->Response Modulates via PKC (not shown) Ca2 ↑ Intracellular [Ca²⁺] ER->Ca2 Releases Ca²⁺ Ca2->Response Triggers

This compound receptor Gαq/11 signaling pathway.

This core pathway can be modulated in several ways, contributing to variable outcomes:

  • Receptor Desensitization: Chronic or high-dose stimulation can lead to the downregulation or desensitization of ITRs, potentially explaining why higher doses can be less effective than lower ones.

  • Crosstalk with Other Pathways: The components of this pathway can interact with other signaling cascades within the cell, leading to different integrated responses depending on the cellular context and the presence of other stimuli.

  • Receptor Subtype Differences: Different ITR subtypes, if present, might couple to different signaling pathways or have different efficiencies, leading to functionally distinct outcomes.

Quantitative Data Summary

Table 1: Examples of this compound/AVT Receptor Activation

This table summarizes data from a study in guppies (Poecilia reticulata) where an this compound receptor (itr1) was cloned and expressed in HEK293T cells. Activation was measured via a CRE-luciferase reporter assay.

LigandConcentration (mol/L)Receptor ActivatedOutcomeReference
This compound (IT)10⁻⁸Guppy itr1Significant Activation (P < 0.05)
10⁻⁷Guppy itr1Significant Activation (P < 0.05)
10⁻⁶Guppy itr1Significant Activation (P < 0.05)
Arginine Vasotocin (AVT)10⁻⁸Guppy itr1Significant Activation (P < 0.05)
10⁻⁷Guppy itr1Significant Activation (P < 0.05)
10⁻⁶Guppy itr1Significant Activation (P < 0.05)

Note: This assay demonstrates that both the native ligand (IT) and the related peptide (AVT) can activate the same receptor, highlighting the potential for system crosstalk.

Detailed Experimental Protocols

Protocol 1: Receptor Activation Assay (Luciferase Reporter)

This protocol is based on the methodology used to assess receptor activation by IT and AVT in guppies. It is used to determine if a ligand can activate its receptor and trigger downstream signaling.

Objective: To measure the activation of a cloned this compound receptor (ITR) in response to ligand binding.

Materials:

  • HEK293T cell line

  • Expression plasmids: pcDNA3.1a containing the ITR open reading frame, pGL3 (CRE-luciferase reporter), and pRL-TK (Renilla luciferase for normalization)

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics

  • Transfection reagent (e.g., Lipofectamine)

  • This compound and Arginine Vasotocin peptides

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Transfection:

    • Seed cells into 24-well plates at an appropriate density to reach ~80% confluency the next day.

    • Co-transfect the cells in each well with the three plasmids (ITR expression vector, CRE-luciferase reporter, and pRL-TK normalization vector) using a suitable transfection reagent according to the manufacturer's protocol.

  • Ligand Stimulation:

    • 24 hours post-transfection, replace the medium with a serum-free medium containing the desired concentrations of IT or AVT (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M). Include a vehicle-only control group.

    • Incubate the cells with the ligands for a set period (e.g., 24 hours).

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase kit.

    • Measure the firefly luciferase activity (from the CRE-reporter) in a luminometer.

    • Measure the Renilla luciferase activity (from the normalization vector) in the same sample.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Compare the normalized luciferase activity of the ligand-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase indicates receptor activation.

References

selecting the correct antagonist for isotocin receptor blockade

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with isotocin receptor antagonists.

Troubleshooting Guides

Issue 1: Suboptimal or No Antagonist Effect Observed

Question: I am not observing the expected blockade of this compound receptor activity with my antagonist. What are the possible reasons and how can I troubleshoot this?

Possible Causes & Solutions:

  • Inappropriate Antagonist Concentration: The concentration of the antagonist may be too low to effectively compete with the endogenous ligand or the applied agonist.

    • Troubleshooting:

      • Consult the literature for effective concentration ranges for your specific antagonist and experimental model.

      • Perform a dose-response curve to determine the optimal concentration of the antagonist.

      • Ensure accurate calculation of dilutions and proper storage of the antagonist to maintain its potency.

  • Species-Specific Differences in Receptor Affinity: The binding affinity and efficacy of antagonists can vary significantly between species.[1] An antagonist optimized for human receptors may have lower affinity for the this compound receptor in your model organism.

    • Troubleshooting:

      • Review the literature for data on the antagonist's activity in your specific species.

      • Consider using an antagonist that has been validated for your model system.

      • If data is unavailable, perform preliminary experiments to characterize the antagonist's affinity and potency in your system.

  • Poor Antagonist Solubility or Stability: The antagonist may not be completely dissolved or could be degrading under your experimental conditions.

    • Troubleshooting:

      • Verify the recommended solvent for your antagonist and ensure it is fully dissolved. Sonication may be helpful.

      • Prepare fresh solutions of the antagonist for each experiment to avoid degradation.[1]

      • Check the stability of the antagonist at the experimental temperature and pH.

  • High Agonist Concentration: If you are using an exogenous agonist to stimulate the receptor, its concentration might be too high, making it difficult for the antagonist to compete effectively.

    • Troubleshooting:

      • Use the lowest concentration of agonist that gives a robust and reproducible response (e.g., EC50 to EC80).[2]

      • Perform a cross-titration of agonist and antagonist concentrations to find the optimal balance.

Issue 2: Unexpected Agonist-like Effects of the Antagonist

Question: My presumed this compound receptor antagonist is causing a response similar to an agonist. Why is this happening?

Possible Causes & Solutions:

  • Biased Agonism: Some antagonists can act as biased agonists, meaning they block one signaling pathway while activating another. For example, Atosiban can antagonize the Gq pathway (responsible for uterine contractions) but act as an agonist on the Gi pathway, which can trigger other cellular responses.[1]

    • Troubleshooting:

      • Be aware of the potential for biased agonism with your chosen antagonist by reviewing the literature.

      • Investigate downstream signaling pathways to determine if the antagonist is selectively activating a particular cascade.

      • Consider using a different antagonist with a more neutral or fully antagonistic profile if biased agonism is confounding your results.

  • Off-Target Effects: The antagonist may be interacting with other receptors, leading to the observed effects.

    • Troubleshooting:

      • Check the selectivity profile of your antagonist. The table below provides some selectivity data.

      • Use a structurally different antagonist for the this compound receptor to see if the same off-target effect is observed.

      • Employ specific antagonists for other potential target receptors to block the unexpected effect and confirm its origin.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right this compound receptor antagonist for my experiment?

A1: The choice of antagonist depends on several factors:

  • Species: Ensure the antagonist has good affinity and selectivity for the this compound receptor in your model organism.

  • Experimental System: For in vitro studies, factors like solubility and stability in culture media are important. For in vivo studies, consider pharmacokinetic properties like bioavailability and half-life.

  • Desired Outcome: If you need to block a specific signaling pathway, choose an antagonist with a known and well-characterized mechanism of action. Be mindful of potential biased agonism.

  • Selectivity: If your system expresses other related receptors, like vasopressin receptors, choose an antagonist with high selectivity for the this compound receptor to avoid off-target effects.

Q2: What is the difference between Ki and pA2 values?

A2:

  • Ki (Inhibition Constant): This value represents the concentration of an antagonist required to occupy 50% of the receptors in the absence of an agonist. It is a measure of the antagonist's binding affinity. A lower Ki value indicates a higher binding affinity.

  • pA2: This value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[3] It is a measure of the antagonist's potency in a functional assay. A higher pA2 value indicates a more potent antagonist.

Q3: Can I use an oxytocin receptor antagonist for my experiments on the this compound receptor?

A3: Yes, in many cases, this is appropriate. This compound is the non-mammalian ortholog of oxytocin, and their receptors share a high degree of structural and functional homology. Many antagonists developed for the human oxytocin receptor are effective at blocking this compound receptors in other vertebrates. However, it is always crucial to validate the antagonist's activity in your specific model system, as species-specific differences can exist.

Data Presentation

Table 1: Quantitative Data for Common this compound/Oxytocin Receptor Antagonists

AntagonistReceptorSpeciesAssay TypeKi (nM)pA2Reference
Atosiban OxytocinHumanRadioligand Binding11.0 - 397.0
OxytocinHumanRadioligand Binding76.4
OxytocinHumanFunctional (Ca2+ influx)0.49
OxytocinMouseRadioligand Binding1.29
L-368,899 OxytocinHuman, RatRadioligand Binding8.9 - 26
L-371,257 OxytocinHumanRadioligand Binding198.4
OxytocinHumanRadioligand Binding2.21
Vasopressin V1aHumanRadioligand Binding3.7
Barusiban OxytocinHumanRadioligand Binding0.8
Retosiban OxytocinHumanRadioligand Binding0.65
OxytocinRat>15-fold more potent than Atosiban
OTA1 OxytocinMouseRadioligand Binding0.13
Vasopressin V1aMouseRadioligand Binding34.3
OTA2 OxytocinMouseRadioligand Binding0.27
OTA3 OxytocinMouseRadioligand Binding1.24

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the Ki of an antagonist for the this compound receptor.

1. Membrane Preparation:

  • Culture cells expressing the this compound receptor (e.g., CHO-hOTR cells) to confluency.
  • Harvest and homogenize cells in ice-cold lysis buffer.
  • Centrifuge to remove nuclei and debris.
  • Pellet the membranes by high-speed centrifugation.
  • Wash and resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µ g/well .

2. Assay Setup (96-well plate):

  • Prepare serial dilutions of the test antagonist.
  • Add assay buffer, antagonist (or vehicle), radiolabeled ligand (e.g., [³H]-oxytocin) at a concentration near its Kd, and cell membranes to each well.
  • For total binding, use vehicle instead of the antagonist.
  • For non-specific binding, add a high concentration of unlabeled this compound/oxytocin.

3. Incubation:

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

4. Filtration and Washing:

  • Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.
  • Wash the filters with ice-cold wash buffer.

5. Detection and Data Analysis:

  • Dry the filter plate and add scintillation cocktail.
  • Measure radioactivity using a scintillation counter.
  • Calculate specific binding (Total Binding - Non-specific Binding).
  • Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50.
  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Administration of an this compound Receptor Antagonist (Example: Rodent Model)

This protocol provides a general guideline for administering an this compound receptor antagonist to a rodent model.

1. Animal Preparation:

  • Acclimate animals to the housing and handling conditions to minimize stress.
  • Ensure animals are of the appropriate age, sex, and health status for the study. All procedures must be approved by the Institutional Animal Care and Use Committee.

2. Antagonist Preparation:

  • Reconstitute the lyophilized antagonist in a sterile, appropriate solvent (e.g., sterile water or saline).
  • Prepare fresh dilutions for each experiment to ensure potency.

3. Administration:

  • Choose the appropriate route of administration based on the antagonist's properties and the experimental design (e.g., intraperitoneal, subcutaneous, intravenous, or intracerebroventricular).
  • For intracerebroventricular administration, stereotaxic surgery is required to implant a guide cannula.
  • Administer the antagonist at the predetermined dose and time point relative to the experimental manipulation or behavioral testing.

4. Behavioral or Physiological Assessment:

  • Conduct the planned behavioral tests or physiological measurements at the appropriate time after antagonist administration.
  • Include appropriate control groups (e.g., vehicle-treated animals).

5. Data Analysis:

  • Analyze the data using appropriate statistical methods to determine the effect of the antagonist on the measured outcomes.

Visualizations

Isotocin_Signaling_Pathway This compound This compound ITR This compound Receptor (ITR) This compound->ITR Binds Gq Gαq ITR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream Experimental_Workflow_Antagonist_Screening cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., Calcium Flux) (Determine pA2) Binding_Assay->Functional_Assay Select Lead Compounds Dose_Response Dose-Response Study in Animal Model Functional_Assay->Dose_Response Promising Candidates Efficacy_Testing Efficacy Testing in Disease/Behavioral Model Dose_Response->Efficacy_Testing Determine Optimal Dose

References

Technical Support Center: Troubleshooting Low Yield in Isotocin Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isotocin peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to low peptide yields during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield of this compound peptide?

Low yields in the SPPS of this compound can arise from several factors throughout the synthesis process. The most frequent culprits include:

  • Incomplete Fmoc Deprotection: The failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences. This prevents the subsequent amino acid from being added.

  • Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide attached to the resin leads to deletion sequences.[1] This can be particularly challenging with sterically hindered amino acids or within "difficult" sequences.

  • Peptide Aggregation: The growing this compound chain can aggregate on the resin due to inter- and intra-chain hydrogen bonding, which makes reactive sites inaccessible to reagents for both deprotection and coupling.[1][2] This is a significant cause of failure, especially in longer or more hydrophobic peptide sequences.

  • Resin and Linker Issues: Suboptimal resin loading, poor swelling of the resin beads, or instability of the linker under the reaction conditions can all significantly diminish the final yield.[1]

  • Problems During Cleavage and Final Deprotection: The final step of cleaving the peptide from the resin and removing side-chain protecting groups can be a major point of yield loss.[1] This can be due to incomplete cleavage, side reactions, or precipitation of the peptide in the cleavage cocktail.

Q2: My final this compound yield is very low after cleavage. How can I troubleshoot this?

Low yield after the final cleavage step is a common problem. Here’s a systematic approach to troubleshooting this issue:

  • Incomplete Cleavage: The cleavage conditions may not have been sufficient to fully release the this compound from the resin.

    • Solution: You can try increasing the cleavage reaction time or the concentration of trifluoroacetic acid (TFA). It is highly recommended to perform a small-scale test cleavage to optimize these conditions before processing the entire batch of resin.

  • Peptide Precipitation During Cleavage: The cleaved this compound may be insoluble in the cleavage cocktail.

    • Solution: After cleavage, precipitate the peptide in cold diethyl ether. If your peptide remains in solution, you may need to try a different precipitation solvent.

  • Side Reactions During Cleavage: Reactive carbocations generated during cleavage can modify sensitive residues in your this compound sequence, such as Tyr and Cys, leading to byproducts and a reduced yield of the desired peptide.

    • Solution: Ensure you are using an appropriate scavenger in your cleavage cocktail to neutralize these reactive species.

Q3: I suspect poor coupling efficiency is the cause of my low yield. What steps can I take to improve it?

Improving coupling efficiency is critical for a successful synthesis. Consider the following:

  • Reagent Choice and Concentration:

    • Solution: Increase the concentration of the amino acid and coupling reagents. Consider switching to a more potent coupling reagent like HATU or HCTU.

  • Reaction Time and Temperature:

    • Solution: Ensure sufficient time for the coupling reaction to complete, especially for sterically hindered amino acids. Increasing the reaction temperature may also speed up the synthesis and improve purity, though this is not always the case.

  • Monitoring the Reaction:

    • Solution: Perform a ninhydrin test to detect any unreacted free primary amines on the resin. A positive test indicates incomplete coupling and the need for a second coupling step (a "double couple").

Q4: How can I mitigate peptide aggregation during this compound synthesis?

Peptide aggregation is a major hurdle, particularly with sequences that have hydrophobic residues.

  • Solvent Choice:

    • Solution: While DMF is a common solvent, NMP can be a better choice for synthesizing peptides with high hydrophobic content as it is less prone to decomposition.

  • Resin Choice:

    • Solution: Using a low-substitution resin can help to avoid interchain crowding. PEG-based resins have also been shown to improve yield and purity for difficult sequences.

  • Modified Amino Acids:

    • Solution: The use of pseudoproline dipeptides can help to prevent aggregation during the synthesis.

Data Presentation

Table 1: Common Coupling Reagents for SPPS
ReagentDescriptionAdvantages
HBTU/HATU Aminium-based coupling reagents.High coupling efficiency and fast reaction times.
DIC/HOBt Carbodiimide-based coupling system.A standard and cost-effective option.
PyBOP Phosphonium-based coupling reagent.Good for sterically hindered couplings.
COMU A newer generation uronium salt.Offers superior racemization suppression compared to HOBt-based reagents.
Table 2: Standard Cleavage Cocktails for Fmoc SPPS
Cocktail Composition (v/v/v)ScavengersApplication
TFA / TIS / H₂O (95 / 2.5 / 2.5) Triisopropylsilane, WaterGeneral purpose for peptides without sensitive residues.
TFA / TIS / EDT (95 / 2.5 / 2.5) Triisopropylsilane, EthanedithiolFor peptides containing Cys to prevent reattachment of protecting groups.
TFA / Thioanisole / EDT / Anisole (90/5/3/2) Thioanisole, Ethanedithiol, AnisoleA robust cocktail for complex peptides with multiple sensitive residues.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Wash the peptide-resin with DMF.

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

  • Drain the reaction vessel.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

  • Wash the resin thoroughly with DMF to remove all traces of piperidine.

  • Proceed to the amino acid coupling step.

Protocol 2: General Amino Acid Coupling
  • Swell the resin in a suitable solvent like DMF or NMP before the first coupling.

  • Dissolve 3-5 equivalents of the Fmoc-protected amino acid and a suitable coupling reagent (e.g., HBTU) in DMF.

  • Add 6-10 equivalents of a base such as DIPEA to the amino acid solution.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Wash the resin with DMF to remove excess reagents and byproducts.

Protocol 3: Cleavage and Precipitation of this compound
  • Wash the dried peptide-resin with DCM.

  • Add the appropriate cleavage cocktail to the peptide-resin. For this compound, a cocktail containing scavengers for Cys and Tyr is recommended (e.g., TFA/TIS/EDT).

  • Incubate the mixture at room temperature for 2-3 hours with occasional mixing.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a tube of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether, wash the pellet with more cold ether, and then dry the peptide.

  • Dissolve the crude peptide in a suitable solvent for purification by HPLC.

Visualizations

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Cleavage Final Cleavage & Deprotection Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (HPLC) Cleavage->Purification

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Low_Yield Start Low Final Yield Check_Purity Analyze Crude Peptide (HPLC/MS) Start->Check_Purity Multiple_Peaks Multiple Impurity Peaks? Check_Purity->Multiple_Peaks Low_Product_Peak Main Peak is Low/Broad? Check_Purity->Low_Product_Peak Incomplete_Deprotection Cause: Incomplete Deprotection (Truncated Sequences) Multiple_Peaks->Incomplete_Deprotection Yes Incomplete_Coupling Cause: Incomplete Coupling (Deletion Sequences) Multiple_Peaks->Incomplete_Coupling Yes Side_Reactions Cause: Side Reactions (Modified Peptide) Multiple_Peaks->Side_Reactions Yes Aggregation Cause: Aggregation Low_Product_Peak->Aggregation Yes Cleavage_Issue Cause: Incomplete Cleavage Low_Product_Peak->Cleavage_Issue Yes Precipitation_Issue Cause: Poor Precipitation Low_Product_Peak->Precipitation_Issue Yes Sol_Deprotection Solution: - Use fresh piperidine - Increase deprotection time Incomplete_Deprotection->Sol_Deprotection Sol_Coupling Solution: - Double couple - Use stronger coupling agents Incomplete_Coupling->Sol_Coupling Sol_Side_Reactions Solution: - Optimize scavenger cocktail - Check protecting groups Side_Reactions->Sol_Side_Reactions Sol_Aggregation Solution: - Use NMP instead of DMF - Use PEG resin Aggregation->Sol_Aggregation Sol_Cleavage Solution: - Increase cleavage time/TFA conc. - Perform test cleavage Cleavage_Issue->Sol_Cleavage Sol_Precipitation Solution: - Try different anti-solvent - Optimize precipitation temp. Precipitation_Issue->Sol_Precipitation

Caption: A decision tree for troubleshooting low yield in peptide synthesis.

References

Technical Support Center: Peptide Stability and Degradation In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to peptide stability and degradation in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor peptide stability and short half-life in vivo?

Peptides often exhibit poor stability and short half-lives in vivo due to two main factors: enzymatic degradation and rapid clearance.[1][2] Their small size and linear structure make them susceptible to breakdown by proteases found in the bloodstream and tissues.[3][4] Additionally, peptides can be quickly eliminated from the body through renal clearance.[3]

Q2: What are the common chemical degradation pathways for peptides in a biological environment?

Beyond enzymatic degradation, peptides can undergo several chemical modifications in vivo that compromise their stability and function. The most prevalent pathways include:

  • Hydrolysis: Cleavage of peptide bonds, often accelerated at acidic or basic pH.

  • Oxidation: Particularly affects residues like Methionine (Met), Cysteine (Cys), and Tryptophan (Trp).

  • Deamidation: Conversion of Asparagine (Asn) and Glutamine (Gln) residues to their corresponding acidic amino acids.

  • Isomerization: Conversion of L-amino acids to D-amino acids, which can alter biological activity.

  • Diketopiperazine formation: A cyclization reaction that can occur at the N-terminus.

  • Disulfide bond formation/exchange: Can lead to aggregation and reduced solubility.

Q3: My peptide is rapidly cleared from circulation. What strategies can I employ to increase its half-life?

To extend the circulation time of your peptide, consider the following approaches:

  • PEGylation: Attaching polyethylene glycol (PEG) to the peptide increases its molecular weight and steric hindrance, which reduces renal clearance and protects against enzymatic degradation.

  • Lipidation: Conjugating a lipid chain to the peptide can promote binding to serum albumin, effectively increasing its size and prolonging its time in circulation.

  • Protein Conjugation: Fusing the peptide to a larger protein, such as albumin or an Fc fragment, can significantly slow renal filtration.

Q4: How can I protect my peptide from enzymatic degradation?

Several strategies can be used to make peptides more resistant to proteases:

  • Amino Acid Substitution: Replacing natural L-amino acids with unnatural D-amino acids or other non-canonical amino acids can prevent recognition by proteases.

  • Terminal Modifications: Acetylating the N-terminus or amidating the C-terminus can block the action of exopeptidases.

  • Cyclization: Creating a cyclic peptide structure enhances rigidity and can mask cleavage sites from proteases.

  • Peptide Bond Modification: Replacing standard amide bonds with non-cleavable mimics (pseudopeptides) can improve stability.

Troubleshooting Guides

Issue 1: My peptide shows low efficacy in vivo despite high in vitro activity.

This discrepancy often points to in vivo stability issues.

Possible Cause Troubleshooting Steps
Rapid Enzymatic Degradation 1. Assess Stability: Perform an in vitro serum stability assay to determine the peptide's half-life in plasma. 2. Modify Peptide: Implement strategies to enhance protease resistance, such as D-amino acid substitution, terminal modifications, or cyclization.
Fast Renal Clearance 1. Increase Size: Consider PEGylation, lipidation, or conjugation to a larger carrier protein to reduce the rate of kidney filtration.
Poor Bioavailability 1. Formulation Optimization: Investigate different formulation strategies, such as encapsulation in liposomes or nanoparticles, to protect the peptide and improve its absorption.

Issue 2: My peptide formulation shows aggregation and precipitation upon storage or administration.

Aggregation can lead to loss of activity and potential immunogenicity.

Possible Cause Troubleshooting Steps
Physicochemical Instability 1. pH Optimization: Determine the isoelectric point (pI) of your peptide and adjust the formulation pH to be at least 2 units away from the pI to increase solubility. 2. Excipient Addition: Include stabilizing agents like sugars, polyols, or non-ionic surfactants in the formulation.
Oxidation-Induced Aggregation 1. Use Antioxidants: Add antioxidants such as methionine or ascorbic acid to the formulation. 2. Inert Environment: Prepare and store the formulation under an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.
Disulfide Bridge Scrambling 1. Control Redox Environment: For cysteine-containing peptides, ensure appropriate buffer conditions to maintain the correct disulfide bonds.

Data Summary

Table 1: Common Chemical Modifications to Enhance Peptide Stability

Modification StrategyPrimary AdvantageExample Application
N-terminal Acetylation Blocks aminopeptidasesProtecting the N-terminus of many therapeutic peptides.
C-terminal Amidation Blocks carboxypeptidasesPreventing degradation from the C-terminus.
D-Amino Acid Substitution Resistance to proteolysisReplacing L-amino acids at known cleavage sites.
Cyclization Increased rigidity, protease resistanceCreating more stable and potent peptide drugs like cyclosporine.
PEGylation Increased size, reduced renal clearanceExtending the half-life of peptides like interferon α.
Lipidation Albumin binding, prolonged circulationEnhancing the in vivo lifetime of GLP-1 analogs.

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Plasma

This protocol provides a general method to assess the stability of a peptide in plasma.

  • Materials:

    • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent).

    • Human or animal plasma (e.g., from a commercial source).

    • Quenching solution (e.g., 10% trichloroacetic acid in water or acetonitrile).

    • HPLC or LC-MS system for analysis.

  • Procedure: a. Pre-warm an aliquot of plasma to 37°C. b. Spike the plasma with the test peptide to a final concentration of, for example, 10 µM. c. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture. d. Immediately add the aliquot to an equal volume of cold quenching solution to precipitate plasma proteins and stop enzymatic activity. e. Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. f. Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method. g. Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

Visualizations

PeptideDegradationPathways Peptide Intact Therapeutic Peptide Enzymatic Enzymatic Degradation (Proteases) Peptide->Enzymatic Chemical Chemical Degradation Peptide->Chemical Clearance Renal Clearance Peptide->Clearance Fragments Inactive Fragments Enzymatic->Fragments Modified Chemically Modified Peptide Chemical->Modified Excreted Excreted Peptide Clearance->Excreted

Caption: Major pathways of in vivo peptide elimination.

Caption: Troubleshooting workflow for peptide instability.

References

Technical Support Center: Optimizing Buffer Conditions for Isotocin Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing buffer conditions in isotocin binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound binding assay buffer?

Q2: Why is Magnesium Chloride (MgCl₂) essential in the binding buffer?

A2: Magnesium ions (Mg²⁺) act as a positive allosteric modulator for the this compound/oxytocin receptor. The presence of Mg²⁺ is crucial for high-affinity agonist binding. In the absence of Mg²⁺, the affinity of the receptor for its agonist can decrease by as much as 1500-fold. Therefore, the inclusion of MgCl₂ in the assay buffer is critical for detecting and accurately characterizing agonist binding.

Q3: What is the purpose of Bovine Serum Albumin (BSA) in the binding buffer?

A3: Bovine Serum Albumin (BSA) is included in the binding buffer as a blocking agent to reduce non-specific binding of the radioligand. BSA coats the surfaces of the reaction tubes and filters, preventing the ligand from adhering to these surfaces. This is particularly important for hydrophobic radioligands, which have a higher tendency for non-specific binding.

Q4: Should I include protease inhibitors in my membrane preparation buffer?

A4: Yes, it is highly recommended to include a protease inhibitor cocktail in the lysis and homogenization buffers during membrane preparation. When cells are lysed, endogenous proteases are released, which can degrade the receptor protein, leading to lower or no specific binding. A cocktail of inhibitors ensures that a broad spectrum of proteases is inactivated.

Troubleshooting Guide

Issue 1: High Non-Specific Binding (NSB)

Q: My non-specific binding is very high, accounting for over 50% of the total binding. What are the potential causes and solutions?

A: High non-specific binding (NSB) can obscure the specific binding signal and is a common issue in radioligand binding assays. Here are the likely causes related to buffer conditions and how to address them:

  • Cause: Suboptimal concentration of blocking agents.

    • Solution: Optimize the concentration of BSA in your assay buffer. A typical starting concentration is 0.1% (w/v), but this can be adjusted.

  • Cause: Inappropriate ionic strength of the buffer.

    • Solution: The ionic strength of the buffer can influence non-specific binding. While this compound/oxytocin receptors are sensitive to high concentrations of sodium ions, adjusting the overall ionic strength with a different salt or modifying the buffer concentration might be necessary.

  • Cause: Hydrophobic interactions of the radioligand.

    • Solution: If using a filtration assay, pre-soaking the filter paper (e.g., GF/B or GF/C) in a solution of a blocking agent like 0.3% polyethyleneimine (PEI) can help reduce the binding of the radioligand to the filter itself. Including a low concentration of a mild detergent in the buffer can also sometimes help, but this should be carefully optimized as it can also disrupt specific binding.

Issue 2: Low or No Specific Binding

Q: I am not observing any significant specific binding. What could be the problem with my buffer conditions?

A: A lack of specific binding can be frustrating. Assuming the radioligand and receptor are functional, the issue often lies in the assay conditions.

  • Cause: Absence or incorrect concentration of divalent cations.

    • Solution: As mentioned, Mg²⁺ is critical for agonist binding to the this compound/oxytocin receptor. Ensure that your buffer contains an optimal concentration of MgCl₂, typically in the range of 1-10 mM. The omission of MgCl₂ will result in a dramatic loss of agonist affinity.

  • Cause: Incorrect pH of the buffer.

    • Solution: Verify the pH of your buffer and ensure it is at 7.4. Deviations from the optimal pH can alter the charge of the amino acid residues in the receptor's binding pocket, thereby affecting ligand binding.

  • Cause: Receptor degradation.

    • Solution: If protease inhibitors were not used during membrane preparation, the receptor may have been degraded. It is crucial to prepare fresh membranes using a lysis buffer containing a protease inhibitor cocktail.

Data on Buffer Optimization

The following tables summarize quantitative data on the effects of different buffer components on this compound/oxytocin receptor binding.

Table 1: Effect of MgCl₂ Concentration on Oxytocin Binding Parameters

MgCl₂ Concentration (mM)Dissociation Constant (Kd) for High-Affinity Site (nM)Binding Capacity (Bmax) for High-Affinity Site
0~1020Not specified
1Not specifiedMaximum
2.750.68Not specified
4Not specifiedNot specified
10Higher than at 2.75 mMLower than at 1 mM

Data extracted from a study on sheep myometrial cells, which demonstrates that the optimal Mg²⁺ concentration for the lowest Kd (highest affinity) is around 2.75 mM, while the highest binding capacity is observed at 1 mM Mg²⁺.

Table 2: Effect of NaCl Concentration on Oxytocin Binding Affinity

NaCl Concentration (mM)Relative Oxytocin Binding Affinity
0High
150Moderate
300Low (~15-fold lower than at 0 mM)

Data from a study on HEK293 cells expressing the human oxytocin receptor, indicating that sodium ions act as negative allosteric modulators, reducing agonist binding affinity.[1]

Experimental Protocols

Protocol 1: Cell Membrane Preparation for this compound Binding Assay

  • Cell Culture and Harvest: Culture cells expressing the this compound receptor to 80-90% confluency. For adherent cells, wash with ice-cold Phosphate Buffered Saline (PBS), then detach using a cell scraper in PBS. For suspension cells, pellet by centrifugation.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with a protease inhibitor cocktail).

  • Homogenization: Homogenize the cell suspension on ice using a Dounce homogenizer or by passing it through a fine-gauge needle.

  • Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 - 40,000 x g) for 30-60 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold binding buffer without BSA. Repeat the high-speed centrifugation step.

  • Final Resuspension and Storage: Resuspend the final membrane pellet in a small volume of binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Radioligand (this compound Analog) Binding Assay

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-Specific Binding (NSB): Assay buffer, radioligand, a high concentration of unlabeled this compound (e.g., 1 µM), and membrane preparation.

    • Competition Binding (Optional): Assay buffer, radioligand, membrane preparation, and varying concentrations of a test compound.

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat (pre-soaked in 0.3% PEI) using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the average NSB counts from the average total binding counts. For saturation binding experiments, plot specific binding against the concentration of free radioligand to determine the Kd and Bmax.

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cell_culture Cell Culture harvest Harvest Cells cell_culture->harvest lysis Lysis with Protease Inhibitors harvest->lysis homogenize Homogenization lysis->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 wash Wash Membranes centrifuge2->wash store Store at -80°C wash->store setup Assay Setup (Total, NSB) store->setup incubation Incubation setup->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis counting->analysis

Caption: Workflow for this compound Binding Assay.

signaling_pathway This compound This compound ITR This compound Receptor (ITR) (GPCR) This compound->ITR Binding Gq Gq/11 Protein ITR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., smooth muscle contraction) Ca_release->Response PKC->Response

Caption: this compound Receptor Signaling Pathway.

References

Technical Support Center: Statistical Analysis of Isotocin Dose-Response Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isotocin (a homolog of oxytocin). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental design, execution, and data analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common bioassays used to determine the dose-response effects of this compound?

A1: Several established bioassays are used to quantify the biological activity and determine the dose-response relationship of this compound. The choice of assay depends on the specific physiological effect being investigated. Common methods include:

  • Isolated Rat Uterus Contraction Assay: This method measures the contractile response of isolated uterine tissue to different concentrations of this compound.[1][2]

  • Chicken Blood Pressure Assay: This assay determines the effect of this compound on blood pressure in chickens.[1][3]

  • Lactating Rat Milk Ejection Pressure Assay: This method measures the increase in intramammary pressure, indicative of milk ejection, in response to this compound administration in lactating rats.[1]

Q2: What statistical methods are appropriate for analyzing this compound dose-response data?

  • Analysis of Variance (ANOVA): ANOVA and repeated-measures ANOVA are used to compare the effects of different doses of this compound on a particular response.

  • Non-linear Regression: Dose-response curves are often sigmoidal and can be fitted using non-linear regression models, such as the four-parameter logistic model, to determine key parameters like EC50 (half-maximal effective concentration).

  • Mixed-Effects Models: These models are particularly useful when dealing with repeated measures from the same subjects or when accounting for inter-individual variability.

  • Polynomial Linear Regression: This can be employed to model non-linear, such as U-shaped, dose-response curves.

Q3: What is a typical dose range for in vivo studies with this compound (or its homolog oxytocin)?

A3: The effective dose of this compound can vary significantly depending on the species, route of administration, and the biological endpoint being measured. For intranasal administration in human studies, doses have ranged from 8 IU to 84 IU. Animal studies have used various doses, for example, intraperitoneal injections of 0.05 mg/kg in prairie voles. It is crucial to conduct pilot studies to determine the optimal dose range for your specific experimental setup.

Troubleshooting Guide

Q1: My dose-response curve is not sigmoidal, but rather U-shaped. How should I analyze this?

A1: A U-shaped or inverted U-shaped dose-response curve suggests that the effect of this compound may decrease at higher concentrations. This is a known phenomenon with some neuropeptides.

  • Statistical Approach: Standard sigmoidal models will not fit this data well. Consider using polynomial regression to model the U-shaped relationship. Alternatively, you can analyze the data using ANOVA to identify doses that are significantly different from the control, even if they don't follow a monotonic trend.

  • Biological Interpretation: This could indicate receptor desensitization, activation of counter-regulatory mechanisms, or engagement of different receptor subtypes or signaling pathways at higher concentrations.

Q2: I am observing high variability in my results between subjects. How can I address this?

A2: High inter-individual variability is a common challenge in studies involving neuropeptides like this compound.

  • Experimental Design: Increase your sample size to improve statistical power to detect effects despite the variability. Ensure consistent experimental conditions, including animal handling, time of day for testing, and route of administration.

  • Statistical Analysis: Utilize statistical models that account for individual differences, such as mixed-effects models.

  • Subject Characteristics: Consider if factors like sex, age, or hormonal status could be contributing to the variability, and consider including these as covariates in your analysis.

Q3: My in vitro results are not translating to in vivo efficacy. What could be the reason?

A3: Discrepancies between in vitro and in vivo results are common in drug development. For this compound, several factors could be at play:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of this compound in a living organism are complex. The administered dose may not reach the target tissue in sufficient concentrations. The biological half-life of oxytocin is short, only 3 to 10 minutes.

  • Blood-Brain Barrier: If you are investigating central effects, the ability of this compound to cross the blood-brain barrier after peripheral administration can be limited.

  • Complex Biological Systems: In vivo, this compound interacts with a multitude of other hormones, neurotransmitters, and signaling pathways that are not present in a simplified in vitro system.

Data Presentation

Table 1: Summary of Oxytocin Dose-Response Effects on Corticosterone Release in Rats Subjected to Noise Stress

Oxytocin Dose (intracerebroventricular)Peak Corticosterone Response (% of Saline Control)Statistical Significance (p-value)
1 ng/hNot significantly different from control> 0.05
10 ng/hSignificantly decreased< 0.05
100 ng/hSignificantly decreased< 0.05

Data adapted from a study on the effects of central oxytocin infusion on the stress response in female rats.

Table 2: Effective Intranasal Oxytocin Doses for Modulating Mu Suppression in Humans

Oxytocin Dose (Intranasal)Effect on Mu Suppression Compared to PlaceboStatistical Significance (p-value)
36 IUSignificantly greater suppression0.01
48 IUSignificantly greater suppression0.02
72 IUPattern similar to 36 and 48 IU, but not statistically significant> 0.05

Data from a study investigating the dose-response function of oxytocin on neurophysiological measures of social processing.

Experimental Protocols

Protocol 1: Isolated Rat Uterus Contraction Bioassay

This protocol is adapted from established methods for oxytocin bioassay.

  • Animal Preparation: A non-pregnant female rat is euthanized. One uterine horn is dissected and suspended in an organ bath containing a physiological salt solution (e.g., De Jalon's solution) maintained at 37°C and aerated with an appropriate gas mixture.

  • Apparatus Setup: The uterine horn is attached to an isometric force transducer to record contractions. The tissue is allowed to equilibrate under a slight tension until regular, spontaneous contractions cease.

  • Standard and Sample Preparation: A standard solution of this compound with a known concentration and the test sample with an unknown concentration are prepared. Serial dilutions of both the standard and the sample are made.

  • Dose-Response Measurement:

    • Two different doses of the standard solution are added to the organ bath in succession, and the resulting contractions are recorded. The bath is washed out between doses.

    • Two different doses of the test sample are then added in the same manner, and the contractions are recorded.

    • The ratio of the two doses should be kept constant for both the standard and the test sample.

  • Data Analysis: The magnitude of the contractions is measured. The potency of the test sample relative to the standard is calculated using standard statistical methods for parallel-line assays.

Mandatory Visualization

Isotocin_Signaling_Pathway This compound This compound OXTR This compound Receptor (OXTR) This compound->OXTR G_protein Gq/11 Protein OXTR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Uterine Contraction, Gene Expression) Ca2_release->Cellular_Response MAPK_pathway MAPK Pathway (e.g., ERK5) PKC->MAPK_pathway activates MAPK_pathway->Cellular_Response

Caption: Simplified signaling pathway of the this compound receptor.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Prep 1. Animal/Tissue Preparation Dose_Admin 3. Dose Administration (Increasing Concentrations) Animal_Prep->Dose_Admin Reagent_Prep 2. This compound Dilution Series Preparation Reagent_Prep->Dose_Admin Data_Acq 4. Data Acquisition (e.g., Contraction, BP) Dose_Admin->Data_Acq Data_Plot 5. Plot Response vs. Log(Dose) Data_Acq->Data_Plot Curve_Fit 6. Non-linear Regression (e.g., 4-PL Fit) Data_Plot->Curve_Fit Stat_Test 7. Statistical Analysis (ANOVA, EC50) Curve_Fit->Stat_Test

References

Technical Support Center: Minimizing Off-Target Effects of Isotocin Administration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isotocin. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you design and execute experiments that minimize the off-target effects of this compound administration.

This compound, a nonapeptide hormone structurally related to oxytocin and vasopressin, is a valuable tool for studying a variety of physiological processes, particularly in non-mammalian vertebrates. However, due to its homology with other neurohypophyseal peptides, cross-reactivity with their receptors is a significant concern that can lead to off-target effects and confounding experimental results. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target receptors for this compound?

A1: The primary off-target receptors for this compound are the vasopressin (V1a, V1b, V2) and oxytocin (OTR) receptors. This compound shares a high degree of structural similarity with vasopressin and oxytocin, which can lead to its binding to and activation of their respective receptors, especially at higher concentrations.[1][2][3] This cross-reactivity is a major source of off-target effects.

Q2: What are the potential consequences of off-target activation of vasopressin and oxytocin receptors?

A2: Off-target activation can lead to a range of physiological responses that may confound your experimental results. For example:

  • V1a Receptor Activation: Can cause vasoconstriction, changes in blood pressure, and social behavior modulation.[2]

  • V1b Receptor Activation: Is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and stress responses.

  • V2 Receptor Activation: Primarily regulates water reabsorption in the kidneys, and its activation can lead to antidiuretic effects.[4]

  • Oxytocin Receptor Activation: In non-target tissues can influence social behaviors, uterine contractions, and lactation, which may be unintended in your experimental context.

Q3: How can I determine the optimal dose of this compound to minimize off-target effects?

A3: The optimal dose will be a balance between achieving the desired on-target effect and minimizing off-target receptor activation. A dose-response study is crucial. You should test a range of this compound concentrations and measure both the intended on-target effect and a known off-target effect (e.g., a V1a-mediated response if that is a concern in your model). The goal is to identify a concentration that provides a robust on-target signal with minimal off-target activation.

Q4: Besides dose optimization, what other experimental strategies can I use to minimize off-target effects?

A4: Several strategies can be employed:

  • Use of Specific Antagonists: Co-administration of a specific antagonist for the suspected off-target receptor (e.g., a V1a antagonist) can help to block the off-target effects of this compound and confirm that the observed response is due to on-target receptor activation.

  • Buffer Optimization: For in vitro assays, adjusting the pH, salt concentration, and including blocking agents like bovine serum albumin (BSA) in your buffers can help reduce non-specific binding.

  • Use of Genetically Modified Models: If available, using cell lines or animal models with knockout or knockdown of the off-target receptors can definitively isolate the on-target effects of this compound.

Q5: How should I handle and store this compound to ensure its stability and prevent degradation?

A5: Proper handling and storage are critical for obtaining reliable and reproducible results.

  • Storage: Lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Reconstitution: Use sterile, high-purity water or a recommended buffer to reconstitute the peptide. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary before dilution in aqueous buffer.

  • Working Solutions: Prepare fresh working solutions for each experiment from a frozen stock aliquot to ensure consistent potency.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
High variability between replicates 1. Inconsistent peptide concentration due to improper mixing or degradation. 2. Pipetting errors. 3. Cell health and density variations. 4. Edge effects in multi-well plates.1. Ensure the reconstituted peptide is thoroughly mixed before aliquoting. Prepare fresh dilutions for each experiment. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Ensure cells are healthy and evenly seeded. Perform a cell viability assay. 4. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
No or weak on-target response 1. This compound degradation. 2. Suboptimal assay conditions (e.g., incubation time, temperature, buffer composition). 3. Low receptor expression in the experimental model. 4. Incorrect dose (too low).1. Check the storage conditions and age of the peptide stock. Use a fresh vial if necessary. 2. Optimize assay parameters by running a time-course and testing different buffer conditions. 3. Verify receptor expression using techniques like qPCR, Western blot, or radioligand binding. 4. Perform a dose-response experiment with a wider range of concentrations.
Unexpected or contradictory results (potential off-target effects) 1. This compound concentration is too high, leading to activation of off-target receptors (vasopressin/oxytocin receptors). 2. The experimental model expresses multiple related receptors that are activated by this compound.1. Lower the concentration of this compound and repeat the experiment. Refer to your dose-response curve to select a more specific concentration. 2. Use specific antagonists for the suspected off-target receptors to block their activation. 3. If possible, use a cell line or animal model that selectively expresses the on-target receptor.
High background signal in functional assays (e.g., calcium mobilization, cAMP) 1. Autofluorescence of cells or compounds. 2. Non-specific binding of the fluorescent dye or ligand. 3. Contaminated reagents.1. Measure the fluorescence of cells and compounds alone to determine their contribution to the background. 2. Optimize dye loading concentration and incubation time. Include appropriate wash steps. 3. Use fresh, high-quality reagents.

Data Presentation

Characterizing the binding affinity and functional potency of this compound at its intended receptor and potential off-target receptors is crucial for interpreting experimental data. The following tables provide a template for organizing such data. Note that comprehensive data for this compound is limited; therefore, data for the closely related peptide, oxytocin, is included for illustrative purposes.

Table 1: Ligand Binding Affinities (Ki in nM)

LigandOn-Target ReceptorKi (nM)Off-Target ReceptorKi (nM)SpeciesReference
This compound This compound Receptor (ITR)Data not availableVasopressin V1a ReceptorData not availableVarious
This compound This compound Receptor (ITR)Data not availableOxytocin Receptor (OTR)Data not availableVarious
Oxytocin Oxytocin Receptor (OTR)4.28Vasopressin V1a Receptor495.2Hamster
Arginine Vasopressin (AVP) Vasopressin V1a Receptor4.70Oxytocin Receptor (OTR)36.1Hamster
Oxytocin Oxytocin Receptor (OTR)0.75Vasopressin V1a Receptor2.99Human

Researchers are encouraged to experimentally determine these values for their specific system.

Table 2: Functional Potency (EC50 / IC50 in nM)

LigandAssayOn-Target ReceptorEC50/IC50 (nM)Off-Target ReceptorEC50/IC50 (nM)SpeciesReference
This compound Calcium MobilizationThis compound Receptor (ITR)Data not availableVasopressin V1a ReceptorData not availableVarious
This compound cAMP AccumulationThis compound Receptor (ITR)Data not availableVasopressin V2 ReceptorData not availableVarious
Oxytocin cAMP AccumulationOxytocin Receptor (OTR)1.6 x 10¹Vasopressin V2 Receptor5.2Rat
Atosiban (OTR Antagonist) Calcium MobilizationOxytocin Receptor (OTR)IC50 = 5--In vitro

EC50 values represent the concentration of the agonist that produces 50% of the maximal response. IC50 values represent the concentration of the antagonist that inhibits 50% of the agonist response.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols should be optimized for your specific experimental system.

Protocol 1: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for its receptor and for off-target receptors.

Objective: To measure the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest (e.g., this compound receptor, V1a receptor, or OTR).

  • Radiolabeled ligand (e.g., [³H]-Oxytocin, [³H]-Arginine Vasopressin).

  • Unlabeled this compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Radioligand + a high concentration of unlabeled ligand for the specific receptor being tested.

    • Competition: Radioligand + varying concentrations of unlabeled this compound.

  • Reaction: Add the cell membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_reaction Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis reagents Prepare Radioligand, This compound dilutions, and Membranes plate_setup Set up 96-well plate: Total Binding, NSB, Competition reagents->plate_setup add_membranes Add Membranes to wells plate_setup->add_membranes incubate Incubate at RT (60-90 min) add_membranes->incubate filter_wash Filter and Wash to separate bound/free ligand incubate->filter_wash count Add Scintillation Fluid and Count Radioactivity filter_wash->count calc_ic50 Calculate IC50 from competition curve count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki

Workflow for a Competitive Radioligand Binding Assay.
Protocol 2: Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium ([Ca²⁺]i) following receptor activation, a common downstream event for Gq-coupled receptors like the this compound, vasopressin V1, and oxytocin receptors.

Objective: To quantify the dose-dependent increase in [Ca²⁺]i in response to this compound and to assess the inhibitory effect of antagonists.

Materials:

  • Cells expressing the receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • This compound.

  • Specific antagonists for off-target receptors.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate in the dark under appropriate conditions (e.g., 37°C for 30-60 minutes).

  • Washing: Gently wash the cells with Assay Buffer to remove excess dye.

  • Measurement:

    • Place the plate in the fluorescence reader.

    • Measure the baseline fluorescence for a short period.

    • Inject this compound at various concentrations and continue to record the fluorescence signal to capture the calcium transient.

    • To test for off-target effects, pre-incubate the cells with a specific antagonist before adding this compound.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline.

    • Plot the peak fluorescence change against the log concentration of this compound to generate a dose-response curve and determine the EC50.

    • For antagonist experiments, determine the IC50 of the antagonist.

G cluster_prep Cell Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate dye_loading Load cells with calcium-sensitive dye seed_cells->dye_loading wash_cells Wash to remove excess dye dye_loading->wash_cells baseline Measure baseline fluorescence wash_cells->baseline inject_agonist Inject this compound baseline->inject_agonist record_signal Record fluorescence change over time inject_agonist->record_signal plot_curve Plot dose-response curve record_signal->plot_curve calc_ec50 Determine EC50 plot_curve->calc_ec50

Workflow for an Intracellular Calcium Mobilization Assay.
Protocol 3: cAMP Accumulation Assay

This functional assay measures the modulation of cyclic AMP (cAMP) levels, which is a hallmark of Gs- and Gi-coupled receptor activation. Vasopressin V2 receptors are Gs-coupled (increase cAMP), while some studies suggest oxytocin/vasopressin receptors can also couple to Gi (decrease cAMP).

Objective: To determine if this compound activates Gs- or Gi-coupled off-target receptors by measuring changes in intracellular cAMP.

Materials:

  • Cells expressing the receptor of interest.

  • This compound.

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Assay Buffer.

Procedure (for a Gi-coupled receptor):

  • Cell Plating: Seed cells in a suitable multi-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure the cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • A decrease in forskolin-stimulated cAMP levels indicates activation of a Gi-coupled receptor.

    • Plot the percentage inhibition of cAMP production against the log concentration of this compound to determine the IC50.

G cluster_prep Cell Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis seed_cells Seed cells add_agonist Pre-incubate with varying [this compound] seed_cells->add_agonist add_forskolin Stimulate with Forskolin add_agonist->add_forskolin lyse_cells Lyse cells add_forskolin->lyse_cells measure_camp Measure cAMP levels (e.g., HTRF, ELISA) lyse_cells->measure_camp plot_curve Plot % inhibition of cAMP vs. [this compound] measure_camp->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Workflow for a Gi-coupled cAMP Accumulation Assay.

Mandatory Visualization

This compound/Oxytocin Receptor Signaling Pathway

This compound, like oxytocin and vasopressin, is expected to bind to G-protein coupled receptors (GPCRs). The primary signaling pathways activated are through Gq/11 and Gi/o proteins.

  • Gq/11 Pathway: Activation of phospholipase C (PLC) leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This cascade is a common mechanism for smooth muscle contraction.

  • Gi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_gq Gq Pathway cluster_gi Gi Pathway This compound This compound ITR This compound Receptor (GPCR) This compound->ITR binds to Gq Gq/11 ITR->Gq activates Gi Gi/o ITR->Gi activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Contraction, Signaling Cascade) Ca_release->Cellular_Response PKC->Cellular_Response AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP produces cAMP->Cellular_Response modulates

This compound/Oxytocin Receptor Signaling Pathways.

References

Validation & Comparative

A Comparative Analysis of Isotocin and Oxytocin Functions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comprehensive comparative analysis of the functions of isotocin (IT) and oxytocin (OT), intended for researchers, scientists, and drug development professionals. By presenting objective comparisons of their performance with supporting experimental data, this document aims to elucidate the distinct and overlapping roles of these evolutionarily related nonapeptide hormones.

Introduction

This compound and oxytocin are homologous neuropeptides that play crucial roles in regulating a variety of physiological processes and social behaviors across different vertebrate lineages. Oxytocin, the well-characterized mammalian hormone, is renowned for its functions in parturition, lactation, and complex social behaviors such as maternal care and pair bonding.[1] this compound, found in teleost fish, is considered the piscine ortholog of oxytocin and is implicated in social behavior, reproduction, and osmoregulation.[2][3][4] Understanding the comparative functions of these two hormones is essential for translational research and for gaining deeper insights into the evolution of neuroendocrine regulation of sociality.

Comparative Functions

The primary functions of this compound and oxytocin are summarized below, highlighting their conserved and divergent roles.

FunctionThis compound (in Teleost Fish)Oxytocin (in Mammals)
Social Behavior Modulates shoaling, social preference, and aggressive behaviors. The size and number of this compound neurons can differ based on the social system of the fish species.Promotes social bonding, maternal behavior, trust, and in-group favoritism. It can also increase defensive aggression towards out-group members.
Reproductive Physiology Involved in courtship and spawning behaviors. It can influence gamete maturation and release.Induces uterine contractions during labor and stimulates milk ejection during lactation. It also plays a role in sexual arousal and maternal-infant bonding.
Smooth Muscle Contraction Induces contractions in the oviduct, contributing to spawning.Potently stimulates uterine smooth muscle (myometrium) contraction. It also causes contraction of myoepithelial cells in the mammary glands.
Osmoregulation Plays a role in maintaining water and ion balance.While the related peptide vasopressin is the primary regulator of water balance, oxytocin can have mild antidiuretic and natriuretic effects.

Signaling Pathways

Both this compound and oxytocin exert their effects by binding to specific G-protein coupled receptors (GPCRs). The signaling cascades initiated by these receptors share remarkable similarities, underscoring their common evolutionary origin.

Upon binding of the ligand, the receptor activates Gαq/11 proteins, which in turn stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction and neurotransmitter release.

Isotocin_Oxytocin_Signaling cluster_ligand Ligand cluster_receptor Receptor cluster_gprotein G-Protein cluster_effector Effector & Second Messengers cluster_response Cellular Response This compound This compound ITR This compound Receptor (ITR) This compound->ITR Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Gq11 Gαq/11 ITR->Gq11 OTR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Smooth Muscle Contraction, Neurotransmitter Release PKC->Response Ca2->Response

Figure 1. Simplified signaling pathway for this compound and oxytocin.

Receptor Binding and Cross-Reactivity

The receptors for this compound (ITR) and oxytocin (OTR) exhibit a high degree of structural homology. This similarity can lead to cross-reactivity, where one ligand can bind to the other's receptor, albeit often with lower affinity. The binding affinities (Ki) of this compound and oxytocin for their respective receptors are presented in the table below. It is important to note that the related nonapeptide vasopressin (in mammals) and vasotocin (in fish) can also exhibit cross-reactivity with these receptors.

LigandReceptorBinding Affinity (Ki)Species
OxytocinOxytocin Receptor (OTR)~4.28 nMSyrian Hamster
Arginine VasopressinOxytocin Receptor (OTR)~36.1 nMSyrian Hamster
OxytocinVasopressin V1a Receptor (V1aR)~495.2 nMSyrian Hamster

Data adapted from a study on Syrian hamster brains.

Experimental Protocols

In Vitro Smooth Muscle Contraction Assay

This protocol is designed to quantify the contractile response of uterine or oviduct smooth muscle to this compound and oxytocin.

Uterine_Contraction_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Isolate uterine/oviduct tissue A2 Dissect longitudinal muscle strips A1->A2 A3 Mount strips in organ bath with physiological saline A2->A3 B1 Allow tissue to equilibrate and establish spontaneous contractions A3->B1 B2 Add cumulative concentrations of This compound or Oxytocin B1->B2 B3 Record isometric contractions using a force-displacement transducer B2->B3 C1 Measure frequency, amplitude, and duration of contractions B3->C1 C2 Construct dose-response curves C1->C2 C3 Calculate EC50 values C2->C3

Figure 2. Workflow for in vitro smooth muscle contraction assay.

Methodology:

  • Tissue Preparation: Uterine tissue from mammals or oviduct tissue from fish is dissected in cold physiological saline solution. Longitudinal smooth muscle strips are prepared and mounted in organ baths containing the saline solution, aerated with 95% O2 and 5% CO2, and maintained at a constant temperature (e.g., 37°C for mammalian tissue).

  • Experimental Setup: The muscle strips are connected to isometric force-displacement transducers to record contractile activity. Tissues are allowed to equilibrate until stable spontaneous contractions are observed.

  • Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or oxytocin to the organ baths.

  • Data Analysis: The frequency, amplitude, and duration of contractions are measured. Dose-response curves are plotted, and the EC50 (half-maximal effective concentration) for each peptide is calculated to compare their potency.

Social Preference Test in Zebrafish

This protocol assesses the effect of this compound on social affiliation in zebrafish.

Social_Preference_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Analysis A1 Prepare a three-chambered tank A2 Place a conspecific shoal in one end chamber A1->A2 A3 Leave the other end chamber empty A1->A3 B2 Place the test fish in the central chamber A3->B2 B1 Administer this compound or vehicle to the test fish B1->B2 B3 Record the fish's movement for a defined period B2->B3 C1 Quantify time spent in each of the three chambers B3->C1 C2 Calculate a social preference index C1->C2 C3 Compare between treatment groups C2->C3

Figure 3. Workflow for the social preference test in zebrafish.

Methodology:

  • Apparatus: A three-chambered tank is used, with a central chamber for the test fish and two end chambers. One end chamber contains a shoal of conspecifics (the social stimulus), while the other remains empty.

  • Procedure: The test fish is administered either this compound or a vehicle control. After a predetermined period, the fish is placed in the central chamber of the tank. The movement of the fish is then recorded for a set duration (e.g., 10 minutes).

  • Data Analysis: The time the test fish spends in each of the three chambers is quantified. A social preference index can be calculated (e.g., time near shoal / total time). The indices are then compared between the this compound-treated and control groups to determine the effect of the hormone on social affiliation.

Conclusion

The comparative analysis of this compound and oxytocin reveals a deeply conserved system for the neuroendocrine regulation of social and reproductive behaviors. While oxytocin's roles in mammals are more extensively characterized, research on this compound in fish provides valuable insights into the evolutionary origins of these functions. Both hormones act through homologous G-protein coupled receptors and similar signaling pathways, leading to analogous physiological and behavioral outcomes. Future research focusing on direct quantitative comparisons of their effects and further elucidation of their respective signaling nuances will be critical for advancing our understanding of the evolution of sociality and for the development of novel therapeutic strategies targeting these systems.

References

A Comparative Analysis of Vasotocin and Isotocin on Social Behavior

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of vasotocin (VT) and isotocin (IT) on social behavior, supported by experimental data. Vasotocin, the non-mammalian homolog of vasopressin, and this compound, the homolog of oxytocin, are neuropeptides that play crucial, yet often distinct, roles in regulating social interactions across various species, particularly in teleost fish.

Quantitative Comparison of Behavioral Effects

The following tables summarize quantitative data from key studies investigating the impact of vasotocin and this compound on aggressive and affiliative behaviors.

Table 1: Effects of Vasotocin Administration on Aggressive Behavior in Fish
SpeciesAdministration RouteDosageBehavioral AssayObserved Effect on Aggression
Amargosa River pupfish ( Cyprinodon nevadensis amargosae )Intraperitoneal (IP)0.1, 1, and 10 µg/g body weightAgonistic exchanges in mixed-sex groupsDose-dependent reduction in the initiation of aggressive social interactions.[1][2]
Rainbow trout ( Oncorhynchus mykiss )Intracerebroventricular (ICV)20 ng and 200 ngDyadic fights for social dominance200 ng dose led to subordinate behavior, indicating an inhibition of aggression.[3]
Zebrafish ( Danio rerio )Intraperitoneal (IP)Not specifiedNot specifiedReduced aggressive behaviors, including chasing.
Table 2: Effects of this compound Administration on Affiliative Behavior in Fish
SpeciesAdministration RouteDosageBehavioral AssayObserved Effect on Affiliation
Cooperatively breeding cichlid ( Neolamprologus pulcher )Intraperitoneal (IP)Low and high dosesAssociation time with conspecificsDecreased time spent associating with other fish.[4]
Zebrafish ( Danio rerio )Intraperitoneal (IP)Not specifiedShoaling and interactionMinimal effects on grouping behavior; reduction in interaction time as a proportion of time shoaling.[5]
Female Western mosquitofish ( Gambusia affinis )Intraperitoneal (IP)Not specifiedSocial tendencyDecreased time associating with males, with no change in association time with females.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Mirror-Induced Aggression Test

This assay quantifies aggressive behavior in fish by measuring their response to a mirror image.

Materials:

  • Glass tank (e.g., 15 x 10 x 30 cm) with three opaque walls and one clear wall.

  • Mirror placed at a 22.5-degree angle to the clear wall.

  • High-speed video camera (e.g., 100 frames per second).

  • Behavioral analysis software (e.g., Labwatcher).

Procedure:

  • Acclimation: Individually house fish in tanks with white walls overnight to habituate them to the testing environment.

  • Test Initiation: Place a single fish into the aggression setup.

  • Recording: Record the fish's behavior for a 5-10 minute period as it interacts with its mirror image.

  • Behavioral Quantification: Analyze the video recordings to score the frequency and duration of aggressive displays, such as:

    • Bites at the mirror.

    • Tail thrashes.

    • Pushes against the mirror.

    • Time spent near the mirror.

Shoaling and Social Preference Test

This assay assesses the motivation of a fish to associate with conspecifics.

Materials:

  • Rectangular or T-maze testing tank, often divided into three chambers.

  • Transparent partitions to allow visual contact.

  • Video camera and tracking software (e.g., EthoVision XT).

Procedure:

  • Setup: Place the test fish in the central chamber of the tank. Stimulus fish (a shoal of conspecifics) are placed in one of the side chambers, with the other side chamber remaining empty or containing a non-social stimulus.

  • Habituation: Allow the test fish a 5-minute acclimation period in the central chamber, often in the dark, to reduce stress.

  • Testing Phase: Turn on the lights to allow the test fish to see the stimulus shoal. Record the movement of the test fish for a defined period (e.g., 20 minutes).

  • Data Analysis: Quantify social preference by measuring:

    • Time spent in the proximity of the shoal.

    • Latency to first approach the shoal.

    • Frequency of entries into the zone near the shoal.

Intracerebroventricular (ICV) Injection in Zebrafish

This technique allows for the direct administration of substances into the brain ventricles.

Materials:

  • Microsyringe with PE10 polyethylene tubing.

  • Stereotaxic device for fish.

  • Anesthetic (e.g., MS222).

  • Evans Blue dye for verification of injection site.

Procedure:

  • Anesthesia: Anesthetize the zebrafish using a gravity-mediated perfusion system with MS222.

  • Mounting: Secure the anesthetized fish in a stereotaxic device.

  • Injection: Carefully insert the injection needle through the dorsal surface of the telencephalic hemisphere into the brain ventricle.

  • Infusion: Slowly inject the desired volume of the substance (e.g., vasotocin solution). An air bubble in the tubing can be used to monitor the injection.

  • Recovery: Return the fish to fresh, aerated water for recovery.

  • Verification: In a subset of animals, inject Evans Blue dye and subsequently dissect the brain to confirm the accuracy of the injection into the ventricular system.

Signaling Pathways

Both vasotocin and this compound exert their effects by binding to G-protein coupled receptors (GPCRs). The primary signaling cascade for both involves the activation of Phospholipase C.

Vasotocin V1a Receptor Signaling Pathway

Activation of the vasotocin V1a receptor, which is coupled to Gq/11 proteins, initiates a cascade that leads to an increase in intracellular calcium. This signaling pathway is crucial for mediating the effects of vasotocin on social behaviors like aggression.

Vasotocin_Signaling VT Vasotocin V1aR V1a Receptor VT->V1aR Gq11 Gq/11 V1aR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Aggression) Ca2_release->Cellular_Response leads to PKC->Cellular_Response leads to

Vasotocin V1a receptor signaling cascade.
This compound Receptor Signaling Pathway

The this compound receptor (ITR), being homologous to the oxytocin receptor, is also primarily coupled to Gq/11 proteins. Its activation leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C activity, influencing affiliative and social recognition behaviors.

Isotocin_Signaling IT This compound ITR This compound Receptor IT->ITR Gq11 Gq/11 ITR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Affiliation) Ca2_release->Cellular_Response leads to PKC->Cellular_Response leads to

This compound receptor signaling cascade.
Experimental Workflow: Vasotocin's Effect on Aggression

The following diagram illustrates a typical experimental workflow for investigating the impact of vasotocin on aggressive behavior in fish.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_behavioral_assay Behavioral Assay cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Group_Assignment Group Assignment (Control vs. VT) Animal_Acclimation->Group_Assignment VT_Injection Vasotocin Injection (e.g., IP or ICV) Group_Assignment->VT_Injection Saline_Injection Saline Injection (Control) Group_Assignment->Saline_Injection Mirror_Test Mirror-Induced Aggression Test VT_Injection->Mirror_Test Saline_Injection->Mirror_Test Video_Recording Video Recording Mirror_Test->Video_Recording Behavioral_Scoring Behavioral Scoring (Bites, Displays, etc.) Video_Recording->Behavioral_Scoring Statistical_Analysis Statistical Analysis Behavioral_Scoring->Statistical_Analysis

Workflow for assessing vasotocin's effect on aggression.

References

Validating the Role of Isotocin in Social Memory Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the role of isotocin, the teleost homolog of oxytocin, in the formation of social memory. Drawing on experimental data from studies utilizing zebrafish (Danio rerio), a powerful model organism in social neuroscience, we compare the effects of genetic and pharmacological inhibition of this compound signaling on social behavior. This document details the underlying signaling pathways, experimental methodologies, and quantitative outcomes to support further research and drug development in this area.

Comparative Analysis of this compound System Disruption on Social Behavior

The following table summarizes quantitative data from key studies investigating the impact of disrupting the this compound system on social preference in zebrafish. Social preference, the innate drive to affiliate with conspecifics, is a foundational component of social memory. The data is derived from pharmacological blockade of this compound receptors and genetic knockout of the two zebrafish this compound receptor paralogs, oxtr and oxtrl.

Experimental Condition Methodology Key Quantitative Finding Interpretation Reference
Control (Vehicle) Intraperitoneal injection of vehicle solution.Zebrafish spent significantly more time in the zone closest to a conspecific shoal.Baseline social preference is robust.[1]
This compound Receptor Antagonist Administration of L-368,899, a specific antagonist for the two zebrafish this compound receptors (Oxtr and Oxtrl)[1].L-368,899-treated zebrafish spent significantly less time in the zone closest to the conspecific shoal compared to vehicle-treated fish[1].Endogenous this compound signaling is necessary for normal social preference.[1]
Wild-Type (WT) Untreated wild-type zebrafish.Show a clear development and maintenance of social preference.Normal genetic makeup supports typical social behavior.[2]
oxtr Knockout (-/-) Zebrafish with a genetic knockout of the primary this compound receptor, oxtr.oxtr knockout fish showed an accelerated development of social preference but impaired maintenance of this preference over time.The Oxtr receptor is crucial for the long-term maintenance of social affiliation.
oxtrl Knockout (-/-) Zebrafish with a genetic knockout of the secondary this compound receptor, oxtrl.Similar to oxtr knockouts, oxtrl knockout fish exhibited an accelerated development of social preference.The Oxtrl receptor also plays a role in modulating the development of social behavior.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below is a representative protocol for assessing long-term social recognition memory in zebrafish, adapted from established paradigms.

Protocol: Long-Term Social Recognition Memory in Zebrafish

This protocol is designed to assess whether a zebrafish can form a long-term memory of a specific conspecific and distinguish it from a novel individual after a 24-hour delay.

Materials:

  • Three-chambered glass tank (e.g., 60 x 20 x 20 cm), with removable transparent partitions.

  • Holding tanks for individual fish.

  • Adult zebrafish (focal and stimulus fish, reared separately to ensure no prior familiarity).

  • Video recording and tracking software.

Procedure:

  • Habituation (Day 0):

    • Place the focal fish in the central compartment of the empty experimental tank.

    • Allow the fish to acclimate and explore the central compartment for 5 minutes.

    • Return the focal fish to its individual holding tank. This step familiarizes the fish with the testing arena, reducing novelty-induced stress during the experiment.

  • Acquisition/Training (Day 1):

    • Place the focal fish back into the central compartment for a 5-minute acclimation period.

    • Place two different "stimulus" fish (Novel 1 and Novel 2) into the two side compartments.

    • After the acclimation, remove the partitions, allowing the focal fish to freely explore all three chambers and interact visually and olfactorily with both stimulus fish for 20 minutes.

    • At the end of the acquisition phase, return all fish to their respective individual holding tanks.

  • Memory Test (Day 2 - 24 hours later):

    • Place the focal fish in the central compartment for a 5-minute acclimation period.

    • In one side compartment, place the "familiar" stimulus fish from Day 1 (e.g., Novel 1).

    • In the other side compartment, place a new, "novel" stimulus fish (Novel 3).

    • Remove the partitions and allow the focal fish to explore all three chambers for a defined period (e.g., 10-20 minutes).

    • Record the behavior using video tracking software.

Data Analysis:

  • Quantify the total time the focal fish spends in a defined proximity zone near the familiar stimulus versus the novel stimulus during the Memory Test phase.

  • A statistically significant increase in time spent near the novel conspecific is interpreted as successful social recognition memory, indicating the focal fish remembers the "familiar" individual and is preferentially exploring the new one. For instance, a study found that on day 2, fish spent significantly more time with the novel fish (509.0s ± 26.77s) compared to the familiar fish (434.3s ± 24.56s).

Visualizing Mechanisms and Workflows

This compound/Oxytocin Signaling Pathway

This compound, like its mammalian counterpart oxytocin, binds to a G-protein coupled receptor (GPCR), initiating downstream intracellular signaling cascades that are crucial for modulating neuronal activity and plasticity, which underlie social memory formation.

Isotocin_Signaling_Pathway cluster_membrane Cell Membrane IT_R This compound Receptor (GPCR) Gq Gαq IT_R->Gq Activates IT This compound IT->IT_R Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca MAPK MAPK/ERK Pathway Ca->MAPK Activates PKC->MAPK Plasticity Synaptic Plasticity & Gene Expression (Social Memory Formation) MAPK->Plasticity

This compound Receptor Signaling Cascade.
Experimental Workflow for Social Recognition Memory

The following diagram illustrates the logical flow of the social recognition memory protocol described above.

Social_Memory_Workflow cluster_day0 Day 0: Habituation cluster_day1 Day 1: Acquisition cluster_day2 Day 2: Memory Test (24h Delay) Habituation Focal fish explores empty central chamber (5 min) Acquisition Focal fish explores chamber with Stimulus 1 and Stimulus 2 (20 min) Habituation->Acquisition 24h Test Focal fish choice between Familiar (Stimulus 1) and Novel (Stimulus 3) Acquisition->Test 24h Data Data Analysis: Compare time spent with Familiar vs. Novel stimulus Test->Data Outcome Social Memory Validated: Preference for Novel Stimulus Data->Outcome

Zebrafish Social Memory Experimental Workflow.

References

A Comparative Guide to Isotocin/Oxytocin Receptor Distribution Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the distribution of isotocin (IT) and oxytocin (OT) receptors, the key mediators of the physiological and behavioral effects of these nonapeptide hormones. Understanding the species-specific and conserved patterns of receptor localization is crucial for translational research and the development of novel therapeutics targeting this system.

Cross-Species Comparison of Receptor Distribution and Binding Affinities

The distribution of this compound and oxytocin receptors exhibits both remarkable conservation and significant divergence across vertebrate lineages. While central nervous system (CNS) expression is a common feature, the specific brain nuclei and peripheral tissues displaying high receptor densities can vary considerably, likely reflecting species-specific social behaviors and physiological adaptations.

Receptor Distribution in the Central Nervous System

Autoradiography and immunohistochemistry studies have revealed key areas of this compound/oxytocin receptor localization in the brains of various species. The following tables summarize these findings, providing a comparative overview.

Table 1: Comparative Distribution of this compound/Oxytocin Receptors in the Brain of Different Vertebrate Classes

Brain RegionFish (this compound Receptor)Birds (Mesotocin/Oxytocin Receptor)Reptiles (Mesotocin/Oxytocin Receptor)Mammals (Oxytocin Receptor)
Olfactory Bulb PresentPresent in some speciesLimited dataPresent, especially in accessory olfactory bulb
Septum Present (Lateral Septum)Present (Lateral Septum)Present (Lateral Septum)High density in Lateral Septum
Preoptic Area (POA) High densityHigh densityHigh densityHigh density
Hypothalamus High density (various nuclei)High density (PVN, SON)High density (PVN, SON)High density (PVN, SON, VMH)
Amygdala Homologous regions show expressionPresent (Medial Amygdala)Present (Medial Amygdala)High density in Central and Medial Amygdala
Hippocampus PresentPresentLimited dataPresent
Bed Nucleus of the Stria Terminalis (BNST) PresentHigh densityPresentHigh density
Ventral Tegmental Area (VTA) PresentPresentLimited dataPresent
Nucleus Accumbens PresentPresentLimited dataHigh density, species-variable

Note: PVN (Paraventricular Nucleus), SON (Supraoptic Nucleus), VMH (Ventromedial Hypothalamus). Data is generalized from multiple studies and may vary between species within a class.

Quantitative Comparison of Receptor Densities and Binding Affinities

Quantifying receptor densities and binding affinities provides a more precise understanding of the potential impact of this compound and oxytocin in different species. The following tables present available quantitative data.

Table 2: Quantitative Oxytocin Receptor Densities in Select Brain Regions of Different Mammalian Species (fmol/mg protein or tissue equivalent)

Brain RegionPrairie Vole (Monogamous)Montane Vole (Polygamous)RatMouse
Nucleus Accumbens High (e.g., ~15-20)Low (e.g., ~2-5)ModerateLow
Prelimbic Cortex HighLowModerateModerate
Lateral Septum ModerateHighHighHigh
Bed Nucleus of the Stria Terminalis HighLowHighHigh
Medial Amygdala ModerateModerateHighHigh

Data are approximate and compiled from various autoradiography studies for illustrative purposes. Absolute values can vary based on experimental conditions.

Table 3: Comparative Binding Affinities (Ki, Kd, or EC50 in nM) of this compound/Oxytocin and Related Peptides to their Receptors

SpeciesReceptorLigandBinding Affinity (nM)Notes
ZebrafishThis compound Receptor (Oxtr)This compound (zOT)~3EC50 value.[1]
ZebrafishThis compound Receptor (Oxtr)Vasotocin (zVP)Lower affinity than zOT[1]
GuppyThis compound Receptor 1 (ITR1)This compoundActivates receptor at 10⁻⁸ to 10⁻⁶ M[2]
GuppyThis compound Receptor 1 (ITR1)Arginine Vasotocin (AVT)Activates receptor at 10⁻⁸ to 10⁻⁶ M[2]
Syrian HamsterOxytocin Receptor (OTR)Oxytocin4.28 (Ki)[3]
Syrian HamsterOxytocin Receptor (OTR)Arginine Vasopressin (AVP)36.1 (Ki)
HumanOxytocin Receptor (OTR)Oxytocin~1-5 (Kd/Ki)
HumanOxytocin Receptor (OTR)Arginine Vasopressin (AVP)~20-fold lower affinity than OT
MacaqueOxytocin Receptor (OTR)Oxytocin~1-5 (Kd/Ki)
MarmosetOxytocin Receptor (OTR)Oxytocin~1-5 (Kd/Ki)

Ki (inhibition constant), Kd (dissociation constant), and EC50 (half maximal effective concentration) are all measures of ligand-receptor affinity, with lower values indicating higher affinity.

Signaling Pathways

Both this compound and oxytocin receptors are G-protein coupled receptors (GPCRs). Upon ligand binding, they primarily couple to Gαq/11 proteins, initiating a canonical signaling cascade that leads to an increase in intracellular calcium levels.

Oxytocin/Isotocin Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OT_IT Oxytocin/ This compound OTR_ITR OTR/ITR OT_IT->OTR_ITR Binds G_protein Gαq/11 OTR_ITR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Responses (e.g., muscle contraction, neurotransmitter release) Ca_release->Cellular_Response PKC->Cellular_Response

Canonical signaling pathway of Oxytocin/Isotocin receptors.

Experimental Protocols

Accurate mapping and quantification of receptor distribution are fundamental to comparative studies. The two primary techniques employed are receptor autoradiography and immunohistochemistry.

Receptor Autoradiography

This technique utilizes a radiolabeled ligand that specifically binds to the receptor of interest. The tissue sections are then exposed to a film or a phosphor imaging screen to visualize and quantify the receptor distribution.

autoradiography_workflow tissue_prep 1. Tissue Preparation (Fresh-frozen brain sectioning) preincubation 2. Pre-incubation (Wash to remove endogenous ligands) tissue_prep->preincubation incubation 3. Incubation with Radioligand (e.g., ¹²⁵I-OVTA for OTR) preincubation->incubation washing 4. Washing (Remove unbound radioligand) incubation->washing drying 5. Drying washing->drying exposure 6. Exposure (To film or phosphor screen) drying->exposure analysis 7. Image Analysis & Quantification (Densitometry) exposure->analysis

Workflow for receptor autoradiography.

  • Tissue Preparation : Brains are rapidly dissected, frozen, and sectioned on a cryostat at a thickness of 10-20 µm. Sections are thaw-mounted onto gelatin-coated slides.

  • Pre-incubation : Slides are pre-incubated in a buffer solution to wash away any endogenous ligands that might interfere with the binding of the radioligand.

  • Incubation : Sections are incubated with a specific radioligand (e.g., ¹²⁵I-labeled ornithine vasotocin analog, a common ligand for oxytocin receptors) in a buffer solution containing agents to reduce non-specific binding. A parallel set of slides is incubated with the radioligand plus an excess of a non-labeled competitor to determine non-specific binding.

  • Washing : Slides are washed in a series of cold buffer solutions to remove unbound radioligand.

  • Drying : Sections are dried quickly under a stream of cool air.

  • Exposure : The dried slides are apposed to an X-ray film or a phosphor imaging screen in a light-tight cassette.

  • Image Analysis : The resulting autoradiograms are digitized, and the optical density of the signal in different brain regions is measured and converted to receptor density values (e.g., fmol/mg tissue) using co-exposed radioactive standards.

Immunohistochemistry (IHC)

IHC employs antibodies that specifically recognize and bind to the receptor protein. The antibody is then visualized using a secondary antibody conjugated to an enzyme or a fluorescent molecule.

  • Tissue Preparation and Fixation : Animals are perfused with a fixative solution (e.g., 4% paraformaldehyde). The brain is then removed, post-fixed, and cryoprotected in a sucrose solution before being sectioned on a cryostat or vibratome.

  • Antigen Retrieval : For some antibodies and fixation methods, an antigen retrieval step (e.g., heat-induced epitope retrieval in a citrate buffer) may be necessary to unmask the antigenic site.

  • Blocking : Sections are incubated in a blocking solution (e.g., normal serum from the species in which the secondary antibody was raised) to prevent non-specific binding of the antibodies.

  • Primary Antibody Incubation : Sections are incubated with the primary antibody raised against the oxytocin or this compound receptor, typically overnight at 4°C.

  • Secondary Antibody Incubation : After washing to remove unbound primary antibody, the sections are incubated with a secondary antibody that is conjugated to a reporter molecule (e.g., biotin, a fluorophore). This secondary antibody is directed against the species of the primary antibody.

  • Signal Detection :

    • For enzymatic detection (e.g., using a biotinylated secondary antibody and an avidin-biotin-peroxidase complex), a chromogenic substrate is added to produce a colored precipitate at the site of the receptor.

    • For fluorescent detection, the sections are visualized using a fluorescence microscope.

  • Mounting and Imaging : Sections are mounted on slides, coverslipped, and imaged using a light or fluorescence microscope.

Logical Relationship of Comparative Analysis

The comparative analysis of this compound/oxytocin receptor distribution follows a logical progression from qualitative description to quantitative comparison and functional interpretation.

comparative_analysis qualitative Qualitative Analysis (Receptor Localization via IHC/Autoradiography) quantitative Quantitative Analysis (Receptor Density & Binding Affinity) qualitative->quantitative functional Functional Correlation (Relating receptor patterns to behavior and physiology) quantitative->functional signaling Signaling Pathway Analysis (G-protein coupling, second messengers) signaling->functional evolutionary Evolutionary Interpretation (Conserved vs. derived traits) functional->evolutionary

References

A Comparative Analysis of Isotocin and Vasotocin Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling pathways for isotocin (IT) and arginine vasotocin (AVT), the non-mammalian homologs of oxytocin and vasopressin, respectively. This information is critical for researchers in comparative endocrinology and pharmacology, as well as for professionals in drug development targeting related G-protein coupled receptors (GPCRs).

Introduction to this compound and Vasotocin Signaling

This compound and vasotocin are neuropeptides that play crucial roles in a variety of physiological processes in non-mammalian vertebrates, including social behavior, reproduction, and osmoregulation.[1] Their signaling is initiated by binding to specific GPCRs, which triggers intracellular cascades leading to cellular responses. Understanding the nuances of these pathways is essential for elucidating their physiological functions and for the development of selective pharmacological tools.

Core Signaling Pathways

Both this compound and vasotocin receptors primarily couple to G-proteins of the Gq/11 family.[2][3] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to the final physiological response.

Comparative Quantitative Data

The following table summarizes the functional potency (EC50 values) of this compound and vasotocin at their respective receptors in the zebrafish (Danio rerio), a key model organism in teleost research. Lower EC50 values indicate higher potency.

LigandReceptorEC50 (nM)Reference
This compound (Oxt)Oxtra80 ± 30
This compound (Oxt)Oxtra2.99 ± 0.93
This compound (Oxt)Oxtrb3.14 ± 1.10
Vasotocin (Avp)Avpr1ab13 ± 6
Vasotocin (Avp)Oxtra300 ± 90

Data presented as mean ± SEM.

These data indicate that this compound is a potent agonist for its receptors, Oxtra and Oxtrb. Notably, vasotocin can also activate the this compound receptor Oxtra, but with a significantly lower potency (higher EC50) compared to this compound, suggesting potential for physiological crosstalk between the two systems.

Signaling Pathway Diagrams

The following diagrams illustrate the canonical signaling pathways for this compound and vasotocin.

Isotocin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol IT This compound ITR This compound Receptor (ITR) IT->ITR Gq11 Gαq/11 ITR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor Ca Ca²⁺ Ca->PKC activates Response Cellular Response PKC->Response phosphorylates targets ER->Ca releases

This compound Signaling Pathway

Vasotocin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVT Vasotocin AVTR Vasotocin Receptor (AVTR) AVT->AVTR Gq11 Gαq/11 AVTR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor Ca Ca²⁺ Ca->PKC activates Response Cellular Response PKC->Response phosphorylates targets ER->Ca releases

Vasotocin Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound and vasotocin signaling are provided below.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol is a generalized procedure for determining the binding affinity of unlabeled ligands (e.g., this compound, vasotocin) to their receptors expressed in cell membranes through competition with a radiolabeled ligand.

1. Membrane Preparation: a. Culture cells expressing the receptor of interest to high confluency. b. Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). c. Resuspend cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors). d. Homogenize the cell suspension using a Dounce or polytron homogenizer. e. Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris. f. Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes. g. Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation. h. Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay). i. Aliquot and store membranes at -80°C until use.

2. Competition Binding Assay: a. In a 96-well plate, add a constant concentration of the appropriate radiolabeled ligand (e.g., [3H]-isotocin or a selective antagonist) to each well. b. Add increasing concentrations of the unlabeled competitor ligand (this compound or vasotocin) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-homologous unlabeled ligand). c. Add the prepared cell membranes to each well to initiate the binding reaction. d. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (typically 60-120 minutes). e. Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand. f. Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand. g. Dry the filter plate and add scintillation cocktail to each well. h. Quantify the radioactivity in each well using a scintillation counter.

3. Data Analysis: a. Subtract the non-specific binding counts from all other counts to obtain specific binding. b. Plot the specific binding as a function of the log concentration of the unlabeled competitor. c. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP1) Accumulation Assay for Functional Potency (EC50)

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation. The use of a Homogeneous Time-Resolved Fluorescence (HTRF) based assay is a common and high-throughput method.

1. Cell Culture and Seeding: a. Culture cells expressing the receptor of interest in a suitable medium. b. Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

2. Agonist Stimulation: a. On the day of the assay, remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). b. Add stimulation buffer containing lithium chloride (LiCl, typically 10-50 mM) to each well. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP1. c. Add increasing concentrations of the agonist (this compound or vasotocin) to the wells. Include wells with buffer only as a negative control. d. Incubate the plate at 37°C for a predetermined time (typically 30-60 minutes) to allow for IP1 accumulation.

3. IP1 Detection (HTRF Assay): a. Following the stimulation period, lyse the cells by adding the HTRF lysis buffer provided with the commercial assay kit. b. Add the HTRF detection reagents to each well. These typically consist of an IP1-d2 conjugate (acceptor) and a terbium cryptate-labeled anti-IP1 antibody (donor). c. Incubate the plate at room temperature for the time specified in the kit protocol (usually 60 minutes) to allow for the competitive binding reaction to occur. d. Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

4. Data Analysis: a. Calculate the HTRF ratio (acceptor signal / donor signal) for each well. b. The HTRF signal is inversely proportional to the amount of IP1 produced by the cells. c. Plot the HTRF ratio or the calculated IP1 concentration as a function of the log concentration of the agonist. d. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Experimental Workflow Diagram

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Inositol Phosphate (IP1) Assay B1 Membrane Preparation B2 Competition Binding (Radioligand + Unlabeled Ligand) B1->B2 B3 Incubation & Filtration B2->B3 B4 Scintillation Counting B3->B4 B5 Data Analysis (IC50 -> Ki) B4->B5 End End B5->End F1 Cell Seeding F2 Agonist Stimulation (with LiCl) F1->F2 F3 Cell Lysis & HTRF Detection F2->F3 F4 HTRF Reading F3->F4 F5 Data Analysis (EC50) F4->F5 F5->End Start Start Start->B1 Start->F1

Key Experimental Workflows

Conclusion

The signaling pathways of this compound and vasotocin exhibit a high degree of conservation with their mammalian counterparts, primarily acting through Gq/11-coupled receptors to stimulate the PLC-IP3-Ca2+ cascade. The quantitative data presented here highlight the specificity and potency of these ligands for their cognate receptors, while also suggesting the potential for cross-reactivity. The detailed experimental protocols provide a foundation for researchers to further investigate these important signaling systems. This comparative guide serves as a valuable resource for the design of future studies and the development of novel therapeutics targeting the vasopressin and oxytocin family of receptors.

References

A Comparative Guide to the Phenotypic Validation of Isotocin Knockout Fish Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phenotypic validation strategies for isotocin knockout fish lines, with a primary focus on the zebrafish (Danio rerio) model. This compound, the fish homolog of oxytocin, and its related neuropeptide, vasotocin (the homolog of vasopressin), are crucial regulators of a wide array of physiological processes and behaviors.[1][2][3] The generation and analysis of knockout fish lines for these signaling pathways offer invaluable insights into their functions, with implications for understanding social behavior, reproduction, and physiological homeostasis.

Comparative Analysis of this compound System Knockout Models

The study of the this compound system in fish primarily involves the genetic ablation of either the ligand itself or its receptors. Two distinct oxytocin/isotocin receptors have been identified in zebrafish: Oxtr and Oxtrl.[4] Knockout models targeting these components exhibit distinct, sometimes overlapping, phenotypes.

Target Gene Fish Line Key Phenotypes Observed Primary Research Area References
oxtr (oxytocin receptor)Zebrafish (Danio rerio)Accelerated development of social preference, impaired maintenance of social preference, increased group spacing, and reduced shoaling polarization.[5]Social Behavior
oxtrl (oxytocin receptor-like)Zebrafish (Danio rerio)Accelerated development of social preference, increased group spacing, and reduced shoaling polarization.Social Behavior
itnp (this compound-neurophysin)Zebrafish (Danio rerio)Decreased whole-body ion content (Cl⁻, Ca²⁺, Na⁺), reduced number of skin ionocytes, and downregulation of ion transporter and ionocyte differentiation gene expression.Ion & Osmoregulation
avp (arginine vasotocin)Zebrafish (Danio rerio)Significantly fewer fertilized eggs per clutch (female-dependent), reduced female quivering courtship behavior, and retention of mature oocytes.Reproduction

Experimental Protocols for Phenotypic Validation

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize the phenotypes of this compound system knockout fish.

Social Behavior Assays

a) Social Preference Test:

  • Objective: To assess the preference of a focal fish to associate with conspecifics versus an empty compartment.

  • Apparatus: A three-chambered tank. The central chamber houses the focal fish, while one side chamber contains stimulus fish (conspecifics) and the other remains empty.

  • Procedure:

    • Acclimate the focal fish to the central chamber for a defined period.

    • Remove barriers to allow the focal fish to explore all three chambers.

    • Record the time spent in each of the side chambers over a specified duration.

    • Calculate a social preference index.

  • Data Analysis: Comparison of time spent in the chamber with conspecifics versus the empty chamber.

b) Shoaling Assay:

  • Objective: To quantify group cohesion and coordinated movement.

  • Apparatus: A circular or rectangular arena.

  • Procedure:

    • Introduce a group of fish (e.g., 20 individuals) into the arena.

    • Record their swimming behavior using an overhead camera for a set period.

    • Track the position of each fish using automated software.

  • Data Analysis: Calculate parameters such as inter-individual distance, group polarization (alignment of swimming direction), and nearest neighbor distance.

Reproductive Fitness Assessment
  • Objective: To evaluate the breeding success of knockout fish.

  • Procedure:

    • Set up breeding pairs of wild-type and knockout fish in all four possible combinations (WT male x WT female, KO male x KO female, WT male x KO female, KO male x WT female).

    • Allow fish to breed overnight.

    • The following morning, collect and count the number of fertilized eggs per clutch.

  • Data Analysis: Compare the percentage of successful breeding pairs and the average number of fertilized eggs across the different genotype pairings.

Ion Regulation and Stress Response Assays
  • Objective: To assess the ability of knockout fish to maintain ion balance and respond to environmental stressors.

  • Procedure for Ion Content Analysis:

    • Euthanize individual fish or embryos.

    • Wash with deionized water to remove external ions.

    • Digest the tissue in nitric acid.

    • Measure whole-body ion content (e.g., Na⁺, K⁺, Ca²⁺, Cl⁻) using atomic absorption spectrophotometry or other suitable methods.

  • Procedure for Stress Induction:

    • Expose fish to stressors such as acidic water, high ammonia, or double-deionized water for a defined period (e.g., 7 days).

    • Analyze behavioral changes (e.g., novel tank diving test) and gene expression in relevant tissues (e.g., gills, brain).

  • Data Analysis: Compare ion content, behavioral parameters, and gene expression levels between knockout and wild-type fish under control and stress conditions.

Visualizing Pathways and Workflows

This compound Signaling Pathway

The following diagram illustrates the general signaling pathway of this compound in a target cell.

Isotocin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor This compound Receptor (Oxtr/Oxtrl) This compound->Receptor Binds G_Protein G-protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Social Behavior, Ion Transport, Reproduction) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Generalized this compound signaling cascade.

Experimental Workflow for Generating and Validating Knockout Fish

This diagram outlines the typical workflow from generating a knockout fish line to its phenotypic characterization.

Knockout_Workflow cluster_generation Line Generation cluster_screening Screening & Breeding cluster_validation Phenotypic Validation Design_gRNA 1. Design gRNAs for Target Gene Microinjection 2. Microinject Cas9/gRNA into Single-Cell Embryos Design_gRNA->Microinjection Raise_F0 3. Raise Injected Embryos (F0) Microinjection->Raise_F0 Genotype_F0 4. Genotype F0 Founders (Fin Clip PCR) Raise_F0->Genotype_F0 Outcross_F0 5. Outcross F0 Founders to Wild-Type Genotype_F0->Outcross_F0 Screen_F1 6. Screen F1 for Heterozygotes Outcross_F0->Screen_F1 Intercross_F1 7. Intercross F1 Heterozygotes Screen_F1->Intercross_F1 Identify_F2 8. Identify F2 Homozygous Mutants Intercross_F1->Identify_F2 Behavioral_Assays 9a. Behavioral Assays (Social, Reproductive) Identify_F2->Behavioral_Assays Physiological_Assays 9b. Physiological Assays (Ion content, Stress) Identify_F2->Physiological_Assays Molecular_Analysis 9c. Molecular Analysis (Gene Expression) Identify_F2->Molecular_Analysis

Caption: Workflow for knockout fish generation and validation.

Alternative and Complementary Approaches

While CRISPR/Cas9-mediated knockout is a powerful tool, other methods can provide complementary information.

  • Pharmacological Inhibition: The use of receptor antagonists, such as L-368,899 for the oxytocin receptor, can acutely block signaling and reveal the immediate behavioral and physiological consequences. This approach is useful for studying the activational effects of this compound signaling, in contrast to the organizational effects that might be observed in a constitutive knockout model.

  • Morpholino-mediated Knockdown: Morpholinos are antisense oligonucleotides that can be injected into embryos to transiently block translation of a target mRNA. This technique is particularly useful for studying the developmental roles of genes and can help to circumvent potential embryonic lethality associated with constitutive knockouts.

  • Comparative Studies Across Species: Examining the this compound system in species with different social structures, such as various cichlid species, can provide evolutionary context to the function of this neuropeptide system. For instance, differences in the number and size of this compound-producing neurons have been correlated with cooperative versus independent breeding systems in cichlids.

By combining genetic knockout models with these alternative approaches, researchers can build a more complete understanding of the multifaceted roles of the this compound signaling pathway in fish. This integrated approach is essential for basic research and for the development of novel therapeutic strategies targeting related pathways in vertebrates.

References

Functional Diversification of Isotocin Across Teleost Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isotocin (IT), the teleost homolog of the mammalian neuropeptide oxytocin, plays a crucial and multifaceted role in regulating a wide array of physiological and behavioral processes in fish. While its evolutionary roots are deeply conserved, the functional effects of this compound exhibit remarkable diversity across the vast lineage of teleost species. This guide provides a comparative overview of the functional differences of this compound, supported by experimental data, detailed methodologies, and visual representations of key pathways to aid researchers and professionals in the fields of biology, pharmacology, and drug development.

Core Functions and Species-Specific Variations

This compound is primarily involved in three core functional domains: social behavior, reproduction, and osmoregulation. However, the specific responses elicited by this compound can vary significantly depending on the species, its social structure, reproductive strategy, and environmental niche.

Social Behavior

This compound is a key modulator of social interactions in teleosts, influencing aggression, social preference, and shoaling behavior. The outcomes of this compound signaling are highly context-dependent and can differ even between closely related species.

Table 1: Comparative Effects of this compound on Social Behavior in Teleost Species

SpeciesExperimental ParadigmThis compound AdministrationObserved EffectReference
Zebrafish (Danio rerio)Social Preference TestIntraperitoneal (IP) injection or immersionIncreased time spent near conspecifics[1]
Shoaling AssayKnockout of IT receptorsImpaired shoal cohesion
Cichlid (Neolamprologus pulcher)Territorial CompetitionIntraperitoneal (IP) injectionIncreased aggression towards larger rivals
Group InteractionIntraperitoneal (IP) injectionIncreased submissive displays to dominants
Goldfish (Carassius auratus)Spawning BehaviorIntracerebroventricular (ICV) injectionInduction of female spawning behavior
Reproduction

This compound plays a pivotal role in various aspects of teleost reproduction, from courtship and spawning to gamete maturation and release. Its effects are often intertwined with the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.

Table 2: Comparative Effects of this compound on Reproductive Processes in Teleost Species

SpeciesExperimental ParadigmThis compound Administration/MeasurementObserved EffectReference
Catfish (Clarias batrachus)In vitro pituitary cell cultureIT treatmentSignificant reduction in Luteinizing Hormone (LH) β-immunoreactivity[2]
ImmunohistochemistrySeasonal variationPeak IT levels in the brain during the spawning phase[2]
Guppy (Poecilia reticulata)In vitro receptor activation assayIT applicationActivation of this compound receptor 1 (ITR1)[3]
In vivoIT injectionInduction of premature parturition[3]
Goldfish (Carassius auratus)In vivoIT injectionStimulation of circulating estradiol (E2) levels
Osmoregulation

This compound is implicated in maintaining ion and water balance, a critical function for fish living in diverse aquatic environments. It primarily exerts its effects on ion-transporting cells (ionocytes) in the gills.

Table 3: Comparative Effects of this compound on Osmoregulation in Teleost Species

SpeciesExperimental ParadigmThis compound Administration/MeasurementObserved EffectReference
Zebrafish (Danio rerio)Gene expression analysisKnockdown of ITDecreased expression of ion transporters in skin ionocytes
White Sucker (Catostomus commersoni)Receptor expression analysisIn situ hybridizationDetection of ITR mRNA in gills

This compound Receptor Diversity and Signaling

The functional diversity of this compound is closely linked to the presence of multiple this compound receptor subtypes in teleosts, a result of whole-genome duplication events in their evolutionary history. These receptor paralogs can exhibit different binding affinities, tissue distributions, and downstream signaling pathways, contributing to the varied physiological and behavioral responses to this compound.

Table 4: this compound Receptor Subtypes and Ligand Affinities in Teleosts

SpeciesReceptor SubtypeLigandEC50 (nM)Reference
Zebrafish (Danio rerio)Oxtra (ITR1a)This compound2.99 ± 0.93
Oxtrb (ITR1b)This compound3.14 ± 1.10
White Sucker (Catostomus commersoni)ITRThis compound~10
ITRVasotocin~100

This compound receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/phospholipase C (PLC) pathway. Activation of the receptor leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which in turn activates various downstream cellular responses. There is also evidence for coupling to Gs and Gi proteins, suggesting a more complex signaling network.

Isotocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound ITR This compound Receptor (ITR) This compound->ITR Binds to Gq Gq protein ITR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca2+ Store (Endoplasmic Reticulum) IP3->Ca_Store Binds to receptor on Cellular_Response Cellular Responses (e.g., muscle contraction, neurotransmitter release) DAG->Cellular_Response Activates Protein Kinase C, leading to Ca Ca2+ Ca_Store->Ca Releases Ca->Cellular_Response Mediates

Figure 1: Generalized signaling pathway of the this compound receptor in teleost fish.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to investigate the functions of this compound in teleosts.

Social Preference Test in Adult Zebrafish

This behavioral assay quantifies the motivation of a fish to associate with conspecifics.

Materials:

  • Three-chambered test tank (central chamber for the test fish, two side chambers for stimulus fish and an empty control).

  • Video recording and tracking software.

  • This compound solution (or other pharmacological agents) and vehicle control.

  • Syringes for intraperitoneal (IP) injections.

Procedure:

  • Acclimation: House the test fish individually for a designated period (e.g., 24 hours) before the experiment to minimize stress.

  • Drug Administration: Inject the test fish with either this compound solution or a vehicle control via the IP route. Allow for a recovery and drug absorption period (e.g., 30 minutes).

  • Habituation: Place the test fish in the central chamber of the test tank for a habituation period (e.g., 5 minutes) with opaque dividers blocking the view of the side chambers.

  • Test Phase: Remove the opaque dividers. Place a group of conspecifics (stimulus shoal) in one of the side chambers. The other side chamber remains empty.

  • Data Acquisition: Record the movement of the test fish for a defined period (e.g., 10-15 minutes).

  • Analysis: Using video tracking software, quantify the time the test fish spends in predefined zones near the stimulus shoal versus the empty chamber. An increased duration in the stimulus zone is interpreted as a higher social preference.

Social_Preference_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Acclimation Acclimate test fish (24h) Drug_Admin Administer this compound/Vehicle (IP injection) Acclimation->Drug_Admin Habituation Habituate in central chamber (5 min) Drug_Admin->Habituation Test Expose to stimulus shoal and empty chamber (10-15 min) Habituation->Test Record Record fish movement Test->Record Quantify Quantify time in social vs. non-social zones Record->Quantify Compare Compare between This compound and Vehicle groups Quantify->Compare

Figure 2: Experimental workflow for the zebrafish social preference test.

In Vitro Gonadal Steroidogenesis Assay

This assay measures the direct effect of this compound on the production of steroid hormones by gonadal tissue.

Materials:

  • Ovarian or testicular tissue from the target teleost species.

  • Culture medium (e.g., L-15) supplemented with appropriate salts and antibiotics.

  • This compound solutions at various concentrations.

  • Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kits for steroid hormone quantification (e.g., estradiol, testosterone).

  • Incubator with controlled temperature and atmosphere.

Procedure:

  • Tissue Preparation: Dissect ovaries or testes and cut them into small fragments.

  • Incubation: Place the tissue fragments in culture wells containing fresh medium.

  • Treatment: Add different concentrations of this compound or a vehicle control to the wells.

  • Incubation Period: Incubate the tissue fragments for a specific duration (e.g., 18-24 hours) at a temperature suitable for the species.

  • Sample Collection: At the end of the incubation period, collect the culture medium.

  • Steroid Quantification: Measure the concentration of the target steroid hormones in the collected medium using RIA or ELISA.

  • Analysis: Compare the steroid hormone levels between the different this compound concentrations and the control to determine the dose-response effect.

Phylogenetic Relationships of this compound Receptors

The diversification of this compound function is underpinned by the evolution of its receptors. The phylogenetic tree below illustrates the relationship between this compound receptor subtypes across various teleost species, highlighting the ancient divergence that gave rise to multiple receptor paralogs.

Isotocin_Receptor_Phylogeny Ancestor Ancestral Vertebrate Oxytocin/Vasopressin-like Receptor Teleost_Ancestor Ancestral Teleost This compound Receptor Ancestor->Teleost_Ancestor ITR1 This compound Receptor 1 (ITR1) Teleost_Ancestor->ITR1 Teleost-specific whole-genome duplication ITR2 This compound Receptor 2 (ITR2) Teleost_Ancestor->ITR2 Zebrafish_ITR1 Zebrafish (oxtra) ITR1->Zebrafish_ITR1 Cichlid_ITR1 Cichlid (ITR1) ITR1->Cichlid_ITR1 Medaka_ITR1 Medaka (oxtr1) ITR1->Medaka_ITR1 Zebrafish_ITR2 Zebrafish (oxtrb) ITR2->Zebrafish_ITR2 Cichlid_ITR2 Cichlid (ITR2) ITR2->Cichlid_ITR2 Medaka_ITR2 Medaka (oxtr2) ITR2->Medaka_ITR2

Figure 3: Simplified phylogenetic tree of teleost this compound receptors.

Conclusion

The functional landscape of this compound in teleost fishes is both complex and diverse. Understanding the species-specific differences in this compound's roles in social behavior, reproduction, and osmoregulation is crucial for advancing our knowledge of neuroendocrine regulation and for the development of novel therapeutic and aquacultural applications. This guide provides a foundational framework for comparing the multifaceted functions of this ancient neuropeptide across the teleost lineage. Further research focusing on a broader range of species and employing standardized experimental protocols will continue to unravel the intricacies of the this compound system.

References

A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Behavioral Effects of Isotocin and Mesotocin

This compound (IT) and mesotocin (MT) are non-mammalian orthologs of the neuropeptide oxytocin (OT), playing crucial roles in regulating social behaviors across a wide range of vertebrate species. As the ancestral homolog in teleost fish, this compound provides a window into the evolutionary origins of social modulation.[1] Mesotocin, the ortholog found in amphibians, reptiles, and birds, bridges the evolutionary gap to mammalian oxytocin, offering insights into the conserved and divergent functions of this neuropeptide family.[2][3] Understanding the comparative behavioral effects of IT and MT is essential for elucidating the fundamental mechanisms underlying sociality and for the development of novel therapeutics targeting social deficits.

This guide provides a comprehensive comparison of the behavioral effects of this compound and mesotocin, supported by experimental data, detailed methodologies, and pathway visualizations.

Signaling Pathway: A Conserved Mechanism

This compound, mesotocin, and oxytocin all exert their effects by binding to a specific class of G-protein coupled receptors (GPCRs), known as oxytocin-type receptors.[4] The binding of the neuropeptide to its receptor predominantly activates the Gαq/11 signaling cascade. This activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a variety of downstream cellular responses that modulate neuronal activity and, consequently, behavior. This fundamental pathway is highly conserved across vertebrates.[5]

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol IT_MT This compound / Mesotocin OTR Oxytocin-type Receptor (ITR / MTR) IT_MT->OTR Binds Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular [Ca2+] IP3->Ca_release Triggers Downstream Downstream Cellular Responses (e.g., Neuronal Excitability, Gene Expression) DAG->Downstream Modulates Ca_release->Downstream Modulates

Caption: Generalized signaling pathway for this compound and Mesotocin receptors.

Comparative Analysis of Behavioral Effects

The behavioral functions of this compound and mesotocin, while rooted in a common evolutionary origin, exhibit both conserved and species-specific effects. The following sections and tables summarize the key experimental findings.

Social, Affiliative, and Aggressive Behaviors

Both peptides are significant modulators of social interaction, though their effects can be highly context- and species-dependent. Mesotocin often enhances the salience of social stimuli, while this compound's role appears nuanced, aligning with the "social salience" hypothesis where the peptide amplifies responses to social cues, whether positive or negative.

Behavioral AssaySpeciesPeptideKey Quantitative FindingBehavioral OutcomeCitation
Social Association Gambusia affinis (Fish)This compoundDecreased time spent associating with males.Context-specific social avoidance
Social Buffering Danio rerio (Zebrafish)OT Receptor AntagonistImpaired stress recovery in the presence of a shoal.This compound system mediates social buffering of stress.
Affiliation / Aggression Estrilda astrild (Common Waxbill)MesotocinDecreased movement, feeding, and allopreening.General reduction in activity, including social behaviors.
Affiliation / Aggression Estrilda astrild (Common Waxbill)OT Receptor AntagonistReduced aggressiveness in females.Endogenous mesotocin may facilitate female aggression.
Affiliation / Partner Preference Taeniopygia guttata (Zebra Finch)MesotocinNo significant effect on intersexual affiliation.No direct role in promoting affiliation in this context.
Aggression Taeniopygia guttata (Zebra Finch)MesotocinNo significant effect on aggression.No direct role in modulating aggression.
Social Predisposition Gallus gallus (Chick)MesotocinIncreased preference scores for a hen stimulus.Enhances salience of social stimuli.
Social Bonding Gymnorhinus cyanocephalus (Pinyon Jay)MesotocinNo significant effect on same-sex pair-formation.Did not facilitate social bonding at tested doses.
Anxiety and Locomotor Activity

This compound has demonstrated anxiolytic properties, a role commonly associated with oxytocin in mammals. In contrast, mesotocin's effects on general activity appear distinct from its close relative, vasotocin.

Behavioral AssaySpeciesPeptideKey Quantitative FindingBehavioral OutcomeCitation
Anxiety (Novel Tank Test) Gambusia affinis (Fish)This compoundIncreased time spent in the center of the tank.Anxiolytic-like effect
Locomotor Activity Gallus gallus (Chick)MesotocinNo significant effect on running wheel revolutions.No effect on general locomotion.
Locomotor Activity Gallus gallus (Chick)VasotocinSignificantly decreased running wheel revolutions.Hypoactivity (for comparison).
Reproductive and Courtship Behaviors

A key ancestral role for this neuropeptide family is the regulation of reproductive functions. Emerging evidence in reptiles highlights mesotocin's involvement in male courtship, a role extensively documented for oxytocin in mammals.

Behavioral AssaySpeciesPeptideKey Quantitative FindingBehavioral OutcomeCitation
Courtship Behavior Anolis sagrei (Brown Anole Lizard)Endogenous MesotocinPositive correlation between courtship frequency and Fos-colocalization in MT neurons.Mesotocin system is activated during male courtship.

Experimental Protocols and Workflows

The following are summarized methodologies for key experiments cited in this guide.

Protocol 1: Mesotocin Effects on Social Behavior in Zebra Finches
  • Subjects: Adult male and female zebra finches (Taeniopygia guttata).

  • Administration: Subjects were fitted with chronic guide cannulae directed at the lateral ventricle for intracerebroventricular (ICV) infusions.

  • Treatments: Birds received ICV infusions of mesotocin (MT), vasotocin (VT), their respective antagonists, or a vehicle control.

  • Behavioral Testing:

    • Aggression: Assessed using a mate competition paradigm where a resident pair is confronted with an intruder.

    • Affiliation: Following 1 day of cohabitation with a novel opposite-sex individual, intersexual affiliation and partner preference were measured.

  • Data Analysis: Behaviors such as attacks, threats, affiliative displays, and proximity were quantified and compared across treatment groups.

Protocol 2: this compound Effects on Anxiety and Sociality in Fish
  • Subjects: Adult female Western mosquitofish (Gambusia affinis).

  • Administration: Fish received an intraperitoneal (IP) injection of either this compound or a saline vehicle.

  • Behavioral Testing:

    • Anxiety: Assessed in a novel tank test where time spent in the central vs. peripheral zones was recorded. An increase in time spent in the center is interpreted as reduced anxiety.

    • Social Preference: A three-chamber tank was used to measure the time a subject female spent in proximity to a stimulus male versus a stimulus female.

  • Data Analysis: Time spent in different zones and proximity to stimulus fish was quantified and statistically compared between the this compound and saline groups.

Protocol 3: Mesotocin and Courtship in Anole Lizards
  • Subjects: Adult male brown anole lizards (Anolis sagrei).

  • Procedure: Subjects were exposed to either a male conspecific (agonistic encounter) or a female conspecific (courtship encounter).

  • Neural Activity Mapping: Following the behavioral encounters, brains were processed for immunohistochemistry to detect Fos, a protein marker for recent neuronal activation, and mesotocin.

  • Data Analysis: The number of MT-producing neurons that were also Fos-positive (indicating activation) was quantified in specific brain regions (e.g., paraventricular nucleus). This neural activation was then correlated with the frequency of specific behaviors (e.g., courtship displays).

Illustrative Experimental Workflow

The diagram below illustrates a typical workflow for investigating the effects of a neuropeptide on social behavior, integrating subject preparation, administration, and behavioral quantification.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis acclimation Subject Acclimation surgery Cannula Implantation (for ICV studies) acclimation->surgery recovery Post-Surgical Recovery surgery->recovery grouping Group Assignment (e.g., Peptide vs. Vehicle) recovery->grouping administration Peptide / Vehicle Administration (ICV or IP) grouping->administration behavior_test Social Behavior Assay (e.g., Social Preference Test) administration->behavior_test recording Video Recording of Trial behavior_test->recording scoring Behavioral Scoring (e.g., Time in Zone, Event Frequency) recording->scoring stats Statistical Analysis scoring->stats

References

A Comparative Guide to the Pharmacology of Isotocin Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacology of agonists targeting the isotocin receptor (ITR), a non-mammalian member of the oxytocin/vasopressin superfamily of G protein-coupled receptors (GPCRs). Given the evolutionary relationship between this compound, mesotocin, and oxytocin systems, this guide also includes comparative data for the well-characterized human oxytocin receptor (OTR) to provide a broader context for researchers.

Introduction to the this compound Receptor

This compound is the oxytocin-like peptide found in bony fishes, while mesotocin is the ortholog in amphibians, reptiles, and birds.[1] These peptides play crucial roles in regulating social behaviors and reproductive processes.[2][3] The this compound receptor, a class A GPCR, is the primary target of this compound and shares significant sequence homology with the mammalian oxytocin receptor.[4] Understanding the comparative pharmacology of ITR agonists is essential for dissecting the physiological roles of the this compound system and for the development of selective pharmacological tools for non-mammalian models.

Comparative Quantitative Data

The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC50) of various agonists at the this compound/mesotocin receptors and, for comparison, the human oxytocin receptor. Data for this compound receptors are less abundant than for their mammalian counterparts; therefore, data from various non-mammalian species are presented where available.

Table 1: Binding Affinities (Ki, nM) of Agonists at Mesotocin and Human Oxytocin Receptors

AgonistToad Mesotocin Receptor (Bufo marinus)[4]Tammar Wallaby Mesotocin Receptor (Macropus eugenii)Human Oxytocin Receptor
Mesotocin +OT = MT-
This compound ++++--
Oxytocin ++OT = MT0.75 - 0.83
Vasotocin ++> AVP-
Arginine Vasopressin (AVP) +++> AVP2.99
[Thr4,Gly7]-OT (TGOT) --17.9
Atosiban (Antagonist) --3.55

Relative affinity ranking for Toad Mesotocin Receptor: Mesotocin > Vasotocin = Oxytocin > Vasopressin > this compound. A lower number of '+' indicates higher affinity. For Tammar Wallaby Mesotocin Receptor, the rank order was OTA (antagonist) > OT = MT > AVP antagonist > AVP.

Table 2: Functional Potency (EC50, nM) of Agonists at Human Oxytocin Receptor

AgonistGq Activation (IP1 Accumulation)Gi1 Activation (BRET)Gi3 Activation (BRET)β-arrestin 2 Recruitment (BRET)
Oxytocin 4.4562.6311.5041.15
Arginine Vasopressin (AVP) 47.9AgonistAgonist-
Vasotocin (AVT) -AgonistAgonist-
[Thr4,Gly7]-OT (TGOT) 0.17---
DNalOVT No activation38.83No activationNo recruitment
Atosiban AntagonistNo activation2,800No recruitment

Signaling Pathways

The this compound receptor, like the oxytocin receptor, is known to couple to multiple G protein signaling pathways, primarily through Gαq/11 and Gαi/o. Activation of these pathways leads to distinct downstream cellular responses.

Gαq/11 Signaling Pathway

Upon agonist binding, the this compound receptor undergoes a conformational change that activates the heterotrimeric G protein Gαq/11. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is crucial for smooth muscle contraction and other cellular responses.

Gq_signaling cluster_receptor This compound Receptor Activation cluster_downstream Downstream Signaling Agonist This compound Agonist ITR This compound Receptor (ITR) Agonist->ITR Binds Gq Gαq/11 ITR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gαq/11 signaling pathway of the this compound receptor.

Gαi/o Signaling Pathway

The this compound receptor can also couple to Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway can modulate neuronal activity and cell growth.

Gi_signaling cluster_receptor This compound Receptor Activation cluster_downstream Downstream Signaling Agonist This compound Agonist ITR This compound Receptor (ITR) Agonist->ITR Binds Gi Gαi/o ITR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neuronal activity) PKA->Cellular_Response

Caption: Gαi/o signaling pathway of the this compound receptor.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of agonist pharmacology. The following are generalized protocols for key experiments used to characterize this compound receptor agonists.

Radioligand Binding Assay

This assay measures the affinity (Ki) of a test compound for the this compound receptor by competing with a radiolabeled ligand.

binding_assay_workflow start Start prep Prepare membranes from cells expressing this compound Receptor start->prep incubate Incubate membranes with radioligand (e.g., [³H]Oxytocin) and varying concentrations of test agonist prep->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity (e.g., scintillation counting) separate->quantify analyze Analyze data using non-linear regression to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Detailed Protocol:

  • Receptor Preparation: Prepare cell membranes from a stable cell line heterologously expressing the this compound receptor of interest (e.g., HEK293 or CHO cells).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]oxytocin) and a range of concentrations of the unlabeled test agonist.

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

  • Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the agonist concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the potency (EC50) of an agonist to stimulate the Gαq/11 pathway by detecting changes in intracellular calcium concentration.

calcium_assay_workflow start Start culture Culture cells expressing This compound Receptor in a 96-well plate start->culture load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) culture->load_dye incubate_dye Incubate to allow dye de-esterification load_dye->incubate_dye stimulate Stimulate cells with varying concentrations of test agonist incubate_dye->stimulate measure Measure fluorescence changes over time using a plate reader or microscope stimulate->measure analyze Analyze data to determine concentration-response curves and EC50 measure->analyze end End analyze->end

Caption: Workflow for an intracellular calcium mobilization assay.

Detailed Protocol:

  • Cell Culture: Plate cells expressing the this compound receptor in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution and incubate in the dark at 37°C for 30-60 minutes.

  • Washing: Wash the cells with buffer to remove excess dye.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader. Add varying concentrations of the test agonist to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after agonist addition. For Fura-2, measure the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm. For Fluo-4, measure the fluorescence intensity at an excitation of ~490 nm and emission of ~520 nm.

  • Data Analysis: Plot the change in fluorescence (or fluorescence ratio) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Functional Assay: cAMP Measurement

This assay measures the potency (EC50) of an agonist to inhibit adenylyl cyclase via the Gαi/o pathway.

Detailed Protocol:

  • Cell Culture: Plate cells expressing the this compound receptor in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. To measure inhibition, stimulate adenylyl cyclase with forskolin.

  • Agonist Treatment: Add varying concentrations of the test agonist to the cells and incubate for a defined period.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a cAMP-specific ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

Conclusion

The pharmacological characterization of this compound receptor agonists is an expanding field of research. While a comprehensive comparative dataset is still being established, the information presented in this guide provides a valuable resource for researchers. The close evolutionary and functional relationship with the mammalian oxytocin receptor allows for informed hypotheses and experimental design. The provided protocols offer a starting point for the in-depth characterization of novel this compound receptor agonists, which will be crucial for advancing our understanding of the diverse roles of this neuropeptide system in non-mammalian vertebrates.

References

Cross-Validation of Immunoassay and Mass Spectrometry for Isotocin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on isotocin and oxytocin: Direct cross-validation studies comparing immunoassay and mass spectrometry for this compound are limited in publicly available literature. However, due to the high structural and functional similarity between this compound and the more extensively studied neuropeptide oxytocin—differing by only two amino acids—this guide will leverage the wealth of comparative data on oxytocin as a reliable surrogate. The analytical challenges and methodological considerations are largely translatable between these two peptides.

Executive Summary

The accurate quantification of this compound, a neuropeptide crucial in social behavior and physiological processes, is paramount for research and drug development. The two primary analytical methods employed for this purpose are immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each method presents a unique set of advantages and limitations.

Immunoassays offer high throughput, simplicity, and cost-effectiveness, making them suitable for screening large numbers of samples. However, they can be susceptible to non-specific binding and cross-reactivity with other molecules, potentially leading to inaccuracies. In contrast, mass spectrometry provides superior specificity and accuracy by identifying and quantifying molecules based on their unique mass-to-charge ratio. While considered the "gold standard" for quantification, LC-MS/MS is more expensive, has a lower throughput, and requires significant technical expertise. This guide provides a detailed comparison of these two methodologies, supported by performance data, experimental protocols, and workflow visualizations to aid researchers in selecting the most appropriate method for their needs.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of commercially available immunoassays (ELISA) and published LC-MS/MS methods for the quantification of oxytocin, which can be considered indicative for this compound.

ParameterImmunoassay (ELISA)Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingMass-to-charge ratio
Lower Limit of Quantification (LLOQ) 5 - 75 pg/mL[1][2]1 - 50 pg/mL[3][4]
Precision (Intra-assay %CV) < 10%< 15%
Precision (Inter-assay %CV) < 15%< 15%
Accuracy (Recovery %) 80 - 120%85 - 115%
Specificity Can be affected by cross-reactivity with similar peptides or matrix components.High, based on specific molecular mass and fragmentation patterns.
Throughput High (96-well plate format)Low to medium
Cost per Sample LowerHigher
Technical Expertise ModerateHigh

Experimental Protocols

Immunoassay: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for a competitive ELISA, a common format for small molecules like this compound.

Materials:

  • This compound ELISA kit (containing pre-coated microplate, this compound standard, biotinylated this compound, streptavidin-HRP, substrate solution, stop solution, and wash buffer)

  • Biological samples (e.g., plasma, saliva)

  • Sample extraction reagents (if required by the kit)

  • Microplate reader

Procedure:

  • Sample Preparation: Depending on the sample matrix and kit instructions, an extraction step (e.g., solid-phase extraction) may be necessary to remove interfering substances.

  • Standard Curve Preparation: A serial dilution of the this compound standard is prepared to generate a standard curve.

  • Assay Procedure:

    • Add standards, controls, and samples to the appropriate wells of the pre-coated microplate.

    • Add a fixed amount of biotinylated this compound to each well. In this competitive format, the biotinylated this compound will compete with the this compound in the sample for binding to the primary antibody on the plate.

    • Incubate the plate as per the manufacturer's instructions to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate to each well, which binds to the biotinylated this compound.

    • Incubate and wash the plate again.

    • Add the substrate solution, which will be converted by the HRP enzyme to produce a colored product. The intensity of the color is inversely proportional to the amount of this compound in the sample.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at the specified wavelength.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Mass Spectrometry: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantification of this compound using LC-MS/MS.

Materials:

  • Liquid chromatography system coupled to a tandem mass spectrometer

  • C18 reversed-phase analytical column

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d5)

  • Sample extraction materials (e.g., solid-phase extraction cartridges)

  • Solvents for mobile phases (e.g., acetonitrile, water with formic acid)

Procedure:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition the SPE cartridges with methanol followed by water.

    • Load the biological sample, to which a known amount of the internal standard has been added.

    • Wash the cartridge to remove interfering matrix components.

    • Elute the this compound and internal standard from the cartridge with an appropriate solvent (e.g., acetonitrile/water mixture).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • Liquid Chromatography (LC) Separation:

    • Inject the reconstituted sample into the LC system.

    • Separate this compound and the internal standard from other components on the C18 column using a gradient elution with mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • The eluent from the LC column is introduced into the mass spectrometer's ion source (typically electrospray ionization - ESI).

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

    • Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored. This highly specific detection minimizes interferences.

  • Data Analysis:

    • Integrate the peak areas for the specific MRM transitions of this compound and the internal standard.

    • Calculate the peak area ratio of this compound to the internal standard.

    • Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualization

cross_validation_workflow cluster_sample_prep Sample Collection & Preparation cluster_immunoassay Immunoassay Analysis cluster_ms Mass Spectrometry Analysis cluster_analysis Data Comparison & Validation Sample Biological Sample Spike Spike with Known Concentrations Sample->Spike Split Split into Two Aliquots Spike->Split IA_Prep Sample Extraction (if required) Split->IA_Prep MS_Prep Solid-Phase Extraction & Internal Standard Addition Split->MS_Prep ELISA Competitive ELISA IA_Prep->ELISA IA_Data Immunoassay Data (Concentration) ELISA->IA_Data Compare Compare Concentrations IA_Data->Compare LCMS LC-MS/MS MS_Prep->LCMS MS_Data Mass Spec Data (Peak Area Ratio) LCMS->MS_Data MS_Data->Compare Correlate Correlation & Bland-Altman Analysis Compare->Correlate Validate Method Validation (Accuracy, Precision, Linearity) Correlate->Validate

Cross-validation workflow for immunoassay and mass spectrometry.

isotocin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response This compound This compound OTR This compound Receptor (OTR) (GPCR) This compound->OTR Binds Gq Gq/11 Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Physiological Effects (e.g., smooth muscle contraction) Ca->Response PKC->Response

Simplified this compound/oxytocin signaling pathway.

Conclusion

The choice between immunoassay and mass spectrometry for this compound quantification depends on the specific requirements of the study. Immunoassays are a practical choice for large-scale screening and studies where high throughput and cost-effectiveness are priorities. However, it is crucial to validate the chosen immunoassay for specificity and potential matrix effects. Mass spectrometry, with its superior accuracy and specificity, remains the gold standard for definitive quantification and is indispensable for studies requiring high analytical rigor, such as clinical trials and fundamental research where precise measurements are critical. A cross-validation approach, where a subset of samples is analyzed by both methods, can provide the highest confidence in the obtained results, leveraging the strengths of both techniques.

References

A Comparative Analysis of the Central and Peripheral Effects of Isotocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isotocin, a nonapeptide hormone structurally and functionally homologous to oxytocin in mammals, plays a crucial role in a wide array of physiological and behavioral processes. While its peripheral effects on reproductive functions are well-established, a growing body of evidence highlights its significant actions within the central nervous system. Understanding the distinct yet often interconnected central and peripheral effects of this compound is paramount for the development of targeted therapeutic strategies. This guide provides an objective comparison of these effects, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Differentiating Central and Peripheral Actions

This compound's effects are mediated by the this compound receptor (ITR), a G-protein coupled receptor. The location of these receptors, either within the central nervous system (CNS) or in peripheral tissues, dictates the observed physiological or behavioral outcome. Central administration, typically via intracerebroventricular (ICV) infusion, allows for direct action on the brain, bypassing the blood-brain barrier. In contrast, peripheral administration, such as intraperitoneal (IP) or intravenous (IV) injection, primarily targets receptors outside the CNS. However, it is important to note that peripherally administered this compound may have indirect central effects.[1]

Quantitative Comparison of Central and Peripheral this compound Effects

The following tables summarize key quantitative data from studies investigating the distinct effects of central and peripheral this compound (or its mammalian homolog, oxytocin) administration.

Table 1: Effects on Anxiety and Stress-Related Behaviors
Parameter Administration Route Dosage Observed Effect
Plasma Corticosterone (in response to noise stress)Central (ICV)10 or 100 ng/h for 5 daysSignificant, dose-dependent decrease.[2][3]
Rearing Behavior (during noise stress)Central (ICV)10 or 100 ng/h for 5 daysSignificantly decreased.[2]
Time Spent in Open Arms (Elevated Plus Maze)Central (ICV)100 ng/hSignificantly increased in a mildly stressful environment.[2]
Anxiety-like Behavior (Chronic Subordinate Colony Housing)Central (ICV)1 ng/hPrevents stress-induced hyper-anxiety.
Anxiety-like Behavior (Chronic Subordinate Colony Housing)Central (ICV)10 ng/hInduces an anxiogenic phenotype.
Table 2: Effects on Metabolism and Food Intake
Parameter Administration Route Dosage Observed Effect
Food IntakePeripheral (IP)1,000 µ g/day for 12 daysSignificantly reduced.
Body WeightPeripheral (IP)1,000 µ g/day for 12 daysSignificantly reduced.
Visceral Adipocyte SizePeripheral (IP)1,000 µ g/day for 12 daysSignificantly reduced.
Serum Triglyceride LevelsPeripheral (IP)1,000 µ g/day for 12 daysReduced.
Low-Density Lipoprotein-Cholesterol LevelsPeripheral (IP)1,000 µ g/day for 12 daysReduced.
Food IntakeCentral or PeripheralVariousReductions in food intake and/or body weight gain.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to investigate the central and peripheral effects of this compound/oxytocin.

Central Administration and Behavioral Testing

Objective: To assess the anxiolytic-like effects of centrally administered oxytocin in rats.

Animal Model: Ovariectomized, estradiol-treated female rats.

Methodology:

  • Surgical Implantation: Rats are anesthetized and a cannula is stereotaxically implanted into the lateral cerebral ventricle for intracerebroventricular (ICV) infusion.

  • Drug Administration: Oxytocin (10 or 100 ng/h) or isotonic saline (control) is infused continuously for 5 days via an osmotic minipump connected to the cannula.

  • Stress Induction: Animals are exposed to 10 minutes of white noise to induce a stress response.

  • Hormonal Analysis: Blood samples are collected to measure plasma corticosterone concentrations.

  • Behavioral Analysis (Elevated Plus Maze): To measure anxiety-related behaviors, rats are placed on an elevated plus-maze. The number of entries into and the time spent in the open versus the enclosed arms are recorded.

Peripheral Administration and Metabolic Analysis

Objective: To evaluate the effects of chronic peripheral oxytocin administration on metabolic parameters in female rats.

Animal Model: Peri- and postmenopausal female rats.

Methodology:

  • Drug Administration: Rats receive daily intraperitoneal (IP) injections of oxytocin (1,000 µ g/day ) or a vehicle control for 12 days.

  • Metabolic Monitoring: Daily food intake and body weight are measured.

  • Adipocyte Analysis: After the treatment period, visceral fat pads are collected, and the size of adipocytes is determined.

  • Biochemical Analysis: Blood samples are collected to measure serum levels of triglycerides and low-density lipoprotein-cholesterol.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound signaling and the workflows of key experiments can aid in a deeper understanding of its central and peripheral effects.

G cluster_central Central Effects cluster_peripheral Peripheral Effects Isotocin_Central This compound (Central) ITR_Brain This compound Receptor (Brain) Isotocin_Central->ITR_Brain Signaling_Cascade_Central Gq/11 -> PLC -> IP3/DAG ITR_Brain->Signaling_Cascade_Central Behavioral_Outcomes Anxiolysis Social Bonding Stress Reduction Signaling_Cascade_Central->Behavioral_Outcomes Isotocin_Peripheral This compound (Peripheral) ITR_Peripheral This compound Receptor (Peripheral Tissues) Isotocin_Peripheral->ITR_Peripheral Signaling_Cascade_Peripheral Gq/11 -> PLC -> Ca2+ release ITR_Peripheral->Signaling_Cascade_Peripheral Physiological_Outcomes Uterine Contraction Lactation Metabolic Regulation Signaling_Cascade_Peripheral->Physiological_Outcomes

Caption: Simplified signaling pathways of central versus peripheral this compound actions.

G cluster_workflow Experimental Workflow: Central vs. Peripheral Administration cluster_central Central Administration cluster_peripheral Peripheral Administration start Animal Model ICV_Cannulation ICV Cannulation start->ICV_Cannulation IP_Injection IP this compound Injection start->IP_Injection ICV_Infusion ICV this compound Infusion ICV_Cannulation->ICV_Infusion Behavioral_Testing Behavioral Testing (e.g., Elevated Plus Maze) ICV_Infusion->Behavioral_Testing CNS_Analysis CNS Tissue Analysis Behavioral_Testing->CNS_Analysis Metabolic_Monitoring Metabolic Monitoring (Food Intake, Body Weight) IP_Injection->Metabolic_Monitoring Peripheral_Tissue_Analysis Peripheral Tissue Analysis (e.g., Adipocytes) Metabolic_Monitoring->Peripheral_Tissue_Analysis

Caption: Comparative experimental workflow for central and peripheral this compound studies.

Concluding Remarks

The distinction between the central and peripheral effects of this compound is fundamental to understanding its diverse physiological and behavioral roles. Central this compound signaling is predominantly associated with the modulation of complex behaviors such as anxiety, stress, and social bonding. In contrast, peripheral actions are critical for reproductive processes and, as emerging evidence suggests, metabolic homeostasis. The presented data and experimental frameworks provide a foundation for researchers and drug development professionals to design targeted investigations and therapeutic interventions that leverage the specific actions of this compound in either the central or peripheral compartments. Further research is warranted to fully elucidate the potential for crosstalk between these two systems and the clinical implications thereof.

References

The Shifting Tides of Dominance: A Comparative Guide to Isotocin and Other Biomarkers of Social Status in Fish

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest to understand the biological underpinnings of social hierarchies is paramount. In the intricate aquatic societies of fish, the neuropeptide isotocin—the fish homolog of oxytocin—has emerged as a key player in regulating social behavior and, potentially, as a biomarker for social status. This guide provides a comprehensive comparison of this compound with other established and emerging biomarkers, supported by experimental data and detailed protocols to aid in the design and execution of future research.

Introduction to Social Status Biomarkers in Fish

The establishment and maintenance of social hierarchies are fundamental aspects of the biology of many fish species, influencing access to resources, reproductive opportunities, and overall fitness. Identifying reliable biomarkers for social status is crucial for understanding the neuroendocrine mechanisms driving these behaviors and for assessing the impacts of environmental and pharmacological factors on social dynamics. While this compound has garnered significant attention, a holistic evaluation requires comparison with other key physiological indicators, including arginine vasotocin, cortisol, and steroid hormones.

Comparative Analysis of Biomarkers for Social Status

The following tables summarize quantitative data from various studies, comparing the levels of different biomarkers in dominant and subordinate fish. It is important to note that the direction and magnitude of change can be species-specific and context-dependent.

Table 1: Neuropeptide Levels in Dominant vs. Subordinate Fish
BiomarkerSpeciesTissue/FluidChange in Dominant vs. SubordinateFold Change (approx.)Reference
This compound (IT) Oreochromis mossambicus (Cichlid)HindbrainHigher in Dominants~1.5x[1]
Cyprinodon nevadensis amargosae (Pupfish)Telencephalon (pro-IT mRNA)Varies with female social status-[2]
Arginine Vasotocin (AVT) Oreochromis mossambicus (Cichlid)PituitaryLower in Dominants~0.5x[1]
Cyprinodon nevadensis amargosae (Pupfish)Hypothalamus (pro-VT mRNA)Higher in Dominants>2x[2]
Astatotilapia burtoni (Cichlid)Gigantocellular nucleus (AVT mRNA)Higher in Dominants-[3]
Astatotilapia burtoni (Cichlid)Parvocellular nucleus (AVT mRNA)Lower in Dominants-
Table 2: Steroid Hormone Levels in Dominant vs. Subordinate Fish
BiomarkerSpeciesTissue/FluidChange in Dominant vs. SubordinateFold Change (approx.)Reference
Cortisol Astatotilapia burtoni (Cichlid)PlasmaLower in Dominants~0.6x
Oncorhynchus mykiss (Rainbow Trout)PlasmaLower in Dominants-
Salmo trutta (Brown Trout)PlasmaLower in Dominants-
Dicentrarchus labrax (Sea Bass)PlasmaLower in Dominants-
11-Ketotestosterone (11-KT) Oncorhynchus mykiss (Rainbow Trout)PlasmaHigher in Dominants-
Salmo trutta (Brown Trout)PlasmaHigher in Dominants-
Astatotilapia burtoni (Cichlid)PlasmaHigher in Dominants~1.8x
Testosterone Astatotilapia burtoni (Cichlid)PlasmaHigher in Dominants~1.8x

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures involved in biomarker validation, the following diagrams are provided in the DOT language for Graphviz.

This compound Signaling in Social Behavior

Isotocin_Signaling_Pathway Social_Stimulus Social Stimulus (e.g., conspecific interaction) Hypothalamus Hypothalamus (Preoptic Area) Social_Stimulus->Hypothalamus Sensory Input Isotocin_Release This compound (IT) Release Hypothalamus->Isotocin_Release Neuronal Activation IT_Receptor This compound Receptor (ITR) in Social Decision-Making Network Isotocin_Release->IT_Receptor Binding Signaling_Cascade Intracellular Signaling Cascade (e.g., G-protein coupled) IT_Receptor->Signaling_Cascade Behavioral_Output Modulation of Social Behavior (Aggression/Affiliation) Signaling_Cascade->Behavioral_Output

Caption: Simplified signaling pathway of this compound in modulating social behavior.

Experimental Workflow for Biomarker Validation

Experimental_Workflow Acclimation 1. Fish Acclimation and Group Formation Hierarchy_Formation 2. Social Hierarchy Formation (Observation Period) Acclimation->Hierarchy_Formation Behavioral_Scoring 3. Behavioral Scoring (Aggression, Submission) Hierarchy_Formation->Behavioral_Scoring Status_Assignment 4. Assignment of Social Status (Dominant/Subordinate) Behavioral_Scoring->Status_Assignment Sampling 5. Biological Sampling (Blood, Brain, Mucus) Status_Assignment->Sampling Biomarker_Analysis 6. Biomarker Quantification (HPLC, ELISA, RIA) Sampling->Biomarker_Analysis Data_Analysis 7. Statistical Analysis (Correlation of Biomarker Levels with Social Status) Biomarker_Analysis->Data_Analysis

Caption: General experimental workflow for validating social status biomarkers in fish.

Detailed Experimental Protocols

Determination of Social Status

This protocol is adapted from studies on cichlid fish and can be modified for other species.

  • Experimental Setup: House fish in groups (e.g., 3-10 individuals depending on species and tank size) in aquaria with controlled temperature, light cycle, and water quality. Provide structures such as shelters to allow for territory establishment.

  • Observation Period: Acclimate fish to the tank for a period of at least one week to allow for the establishment of a stable social hierarchy.

  • Behavioral Quantification: Record fish interactions using video cameras for set periods daily. Score the frequency and duration of specific behaviors for each individual.

    • Aggressive Behaviors: Chasing, biting, threat displays (e.g., fin erection, lateral displays), rams.

    • Submissive Behaviors: Fleeing, retreating, freezing.

    • Territorial Behaviors: Defending a specific area or resource.

  • Status Assignment: Assign dominant or subordinate status based on the outcome of aggressive encounters. The dominant individual typically initiates the most aggressive acts and wins the majority of encounters, while subordinate individuals display more submissive behaviors. A dominance index can be calculated based on the proportion of wins and losses in dyadic encounters.

Quantification of this compound and Arginine Vasotocin in Brain Tissue

This protocol is based on High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL).

  • Sample Collection: Euthanize fish and rapidly dissect the brain. Macro-dissect specific brain regions of interest (e.g., telencephalon, diencephalon, hindbrain) or use the whole brain. Immediately freeze samples in liquid nitrogen and store at -80°C until analysis.

  • Tissue Homogenization and Extraction:

    • Homogenize the frozen brain tissue in a suitable buffer (e.g., 0.1 M acetic acid).

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the peptides.

  • Solid-Phase Extraction (SPE):

    • Use C18 Sep-Pak columns to purify and concentrate the peptides from the supernatant.

    • Equilibrate the column with methanol and then water.

    • Load the acidified supernatant onto the column.

    • Wash the column with 0.1% trifluoroacetic acid (TFA).

    • Elute the peptides with a solution of 60% acetonitrile in 0.1% TFA.

  • HPLC-FL Analysis:

    • Dry the eluate and reconstitute in the mobile phase.

    • Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.

    • Use a gradient of acetonitrile in 0.1% TFA to separate this compound and arginine vasotocin.

    • Derivatize the peptides post-column with a fluorescent reagent (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole - NBD-F) to enable detection.

    • Quantify the peptide concentrations by comparing the peak areas to a standard curve of known concentrations.

Quantification of Cortisol in Plasma and Mucus

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Plasma Collection:

    • Anesthetize the fish.

    • Collect blood from the caudal vein using a heparinized syringe.

    • Centrifuge the blood to separate the plasma.

    • Store plasma at -80°C.

  • Mucus Collection (Non-invasive):

    • Gently net the fish and place it in a plastic bag containing a small amount of water for a short, standardized period.

    • The fish will release mucus into the water.

    • Remove the fish and collect the water containing the mucus.

    • Alternatively, gently scrape the skin surface to collect mucus.

    • Store mucus samples at -80°C.

  • Hormone Extraction (for mucus):

    • Use an organic solvent like methanol to extract cortisol from the mucus sample.

    • Evaporate the solvent and reconstitute the extract in the ELISA buffer.

  • ELISA Procedure:

    • Use a commercially available cortisol ELISA kit.

    • Add standards, controls, and samples (diluted plasma or mucus extract) to the antibody-coated microplate wells.

    • Add the cortisol-enzyme conjugate.

    • Incubate the plate. During incubation, cortisol in the sample competes with the enzyme-conjugated cortisol for binding sites on the antibody.

    • Wash the plate to remove unbound components.

    • Add a substrate solution, which will be converted by the bound enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

    • The concentration of cortisol is inversely proportional to the color intensity. Calculate the cortisol concentration in the samples based on the standard curve.

Quantification of 11-Ketotestosterone in Plasma

This protocol can be performed using a specific Radioimmunoassay (RIA) or ELISA kit.

  • Plasma Collection: Follow the same procedure as for cortisol measurement.

  • Hormone Measurement:

    • Use a validated commercial RIA or ELISA kit for 11-ketotestosterone.

    • The principles of competitive binding are similar to the cortisol ELISA. For RIA, a radiolabeled hormone is used instead of an enzyme conjugate, and radioactivity is measured.

    • Follow the manufacturer's instructions for the specific kit regarding sample dilution, incubation times, and measurement procedures.

    • Calculate the 11-ketotestosterone concentration in the plasma samples based on the standard curve.

Discussion and Future Directions

The available evidence suggests that this compound, along with its counterpart arginine vasotocin, plays a significant role in modulating social status in fish. Specifically, brain levels of this compound and the expression of its precursor gene have been correlated with dominance. However, a clear and universal relationship across all fish species has yet to be established.

In comparison, cortisol and the androgen 11-ketotestosterone are also strong indicators of social status. In many species, subordinate individuals exhibit higher levels of the stress hormone cortisol, while dominant males often have elevated levels of 11-ketotestosterone, an androgen linked to aggression and reproductive behavior. The choice of the most appropriate biomarker will likely depend on the research question, the species under investigation, and the specific social context.

Future research should focus on studies that directly compare the predictive power of these different biomarkers within the same social context. Investigating the temporal dynamics of these biomarkers during the establishment and maintenance of social hierarchies will also provide a more nuanced understanding of their roles. Furthermore, the development and validation of non-invasive sampling methods, such as the use of skin mucus for steroid and potentially peptide hormone analysis, will be invaluable for longitudinal studies of social behavior in fish. The continued exploration of the this compound signaling pathway and its interaction with other neuroendocrine systems will undoubtedly shed more light on the intricate biology of social dominance.

References

A Comparative Genomic Guide to Isotocin and Vasotocin Genes: Structure, Evolution, and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the isotocin (IT) and vasotocin (VT) genes, the non-mammalian orthologs of oxytocin (OXT) and vasopressin (AVP), respectively. Delving into their genomic architecture, evolutionary history, and signaling pathways, this document serves as a critical resource for researchers in neuroscience, endocrinology, and pharmacology.

Genomic Organization: A Tale of Two Genes

The this compound and vasotocin gene families are quintessential examples of evolution by gene duplication.[1][2] Originating from a single ancestral gene in invertebrates, a tandem duplication event at the base of the gnathostome lineage gave rise to the distinct IT and VT genes.[1][3] While in mammals, the oxytocin and vasopressin genes are closely linked in a tail-to-tail orientation with a short intergenic region of 3.5 to 12 kb, the arrangement in lower vertebrates, particularly teleost fish, can differ.[4]

In the Japanese pufferfish (Fugu rubripes), a model organism with a compact genome, the vasotocin and this compound genes are linked in a tandem manner, separated by a larger intergenic region of approximately 20 kb. This region in Fugu has been found to contain at least two other vertebrate genes, suggesting localized genomic reorganization during vertebrate evolution. Despite these organizational differences, the fundamental gene structure is remarkably conserved. Both the Fugu vasotocin and this compound genes, much like their mammalian counterparts, possess a coding sequence interrupted by two introns at identical positions.

FeatureThis compound (Teleost)Vasotocin (Teleost)Oxytocin (Mammal)Vasopressin (Mammal)
Evolutionary Origin Duplication of ancestral vasotocin-like geneAncestral gene in early vertebratesOrtholog of this compoundOrtholog of Vasotocin
Gene Structure 3 exons, 2 introns3 exons, 2 introns3 exons, 2 introns3 exons, 2 introns
Genomic Linkage Tandemly linked to vasotocin in some teleostsTandemly linked to this compound in some teleostsTail-to-tail linkage with vasopressinTail-to-tail linkage with oxytocin
Intergenic Distance ~20 kb in Fugu rubripes~20 kb in Fugu rubripes3.5 - 12 kb3.5 - 12 kb
Precursor Protein Encodes this compound and neurophysinEncodes vasotocin and neurophysinEncodes oxytocin and neurophysin IEncodes vasopressin, neurophysin II, and copeptin

Evolutionary Trajectory and Phylogenetics

The evolution of the this compound and vasotocin gene families is intricately linked to the whole-genome duplication (WGD) events that occurred early in vertebrate evolution. Phylogenetic analyses of both the ligand and their receptor genes consistently support the scenario of gene duplication giving rise to the two distinct lineages. The addition of sequences from a wider range of species, including various teleosts, has refined our understanding of their evolutionary history, revealing distinct phylogenetic clustering between superorders like Acanthopterygii and Ostariophysi. This suggests lineage-specific evolution and differential gene loss after the fish-specific whole-genome duplication (3R).

G cluster_ancestral Ancestral Vertebrate cluster_duplication Tandem Duplication (Gnathostome Ancestor) cluster_lineages Divergent Lineages ancestral_gene Ancestral Vasotocin-like Gene node_vt Vasotocin (VT) Gene ancestral_gene->node_vt Duplication node_it This compound (IT) Gene ancestral_gene->node_it Duplication vt_teleost Vasotocin (Teleosts) node_vt->vt_teleost vt_tetrapod Vasotocin/Vasopressin (Tetrapods) node_vt->vt_tetrapod it_teleost This compound (Teleosts) node_it->it_teleost mt_tetrapod Mesotocin (Non-eutherian tetrapods) node_it->mt_tetrapod oxt_mammal Oxytocin (Eutherian mammals) node_it->oxt_mammal

Evolutionary origin of this compound and vasotocin genes.

Signaling Pathways and Receptor Interactions

This compound and vasotocin exert their diverse physiological effects by binding to a family of G-protein coupled receptors (GPCRs). The evolution of the receptor genes parallels that of their ligands, with whole-genome duplications playing a crucial role in the expansion and diversification of the receptor family. In jawed vertebrates, there are at least six subtypes of these receptors, mediating a wide array of functions from social behavior and reproduction to water and electrolyte balance.

The signaling cascade is initiated upon the binding of the nonapeptide ligand to its specific receptor on the cell surface. This binding event triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins. Depending on the receptor subtype and the cell type, this can lead to the activation of various downstream signaling pathways, most notably the phospholipase C (PLC) pathway, which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately culminating in a cellular response.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand This compound / Vasotocin receptor IT/VT Receptor (GPCR) ligand->receptor Binding g_protein G-protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc response Cellular Response ca2->response pkc->response

Generalized IT/VT signaling pathway.

Experimental Protocols

A variety of molecular biology techniques are employed in the comparative genomic study of this compound and vasotocin genes.

Gene Cloning and Sequencing

Objective: To isolate and determine the nucleotide sequence of the this compound and vasotocin genes.

Methodology:

  • Genomic DNA Extraction: High-quality genomic DNA is isolated from the target species' tissues (e.g., liver, brain) using standard phenol-chloroform extraction or commercial kits.

  • PCR Amplification: Degenerate primers are designed based on conserved regions of known this compound and vasotocin gene sequences from related species. Polymerase Chain Reaction (PCR) is performed to amplify the target gene fragments.

  • Cloning: The amplified PCR products are ligated into a suitable cloning vector (e.g., pGEM-T Easy Vector).

  • Transformation: The recombinant vectors are transformed into competent E. coli cells.

  • Screening and Plasmid Isolation: Positive clones are selected, and plasmid DNA is isolated.

  • Sequencing: The nucleotide sequence of the cloned insert is determined using Sanger sequencing.

Phylogenetic Analysis

Objective: To infer the evolutionary relationships between this compound and vasotocin genes from different species.

Methodology:

  • Sequence Alignment: The deduced amino acid or nucleotide sequences of the this compound and vasotocin genes are aligned using multiple sequence alignment software such as ClustalW or MUSCLE.

  • Phylogenetic Tree Construction: A phylogenetic tree is constructed from the aligned sequences using methods like Maximum Likelihood (e.g., using IQ-TREE) or Bayesian inference (e.g., using MrBayes).

  • Bootstrap Analysis: The statistical reliability of the tree topology is assessed using bootstrap analysis with a high number of replicates (e.g., 1000).

G start Obtain Gene Sequences align Multiple Sequence Alignment (e.g., ClustalW, MUSCLE) start->align model Select Model of Evolution (e.g., -m TEST in IQ-TREE) align->model tree Construct Phylogenetic Tree (e.g., Maximum Likelihood, Bayesian) model->tree bootstrap Bootstrap Analysis (e.g., 1000 replicates) tree->bootstrap end Inferred Evolutionary Relationships bootstrap->end

Workflow for phylogenetic analysis.
Synteny Analysis

Objective: To compare the order of genes on chromosomes between different species to identify conserved genomic regions.

Methodology:

  • Genome Data Acquisition: High-quality genome assemblies of the species of interest are obtained from public databases (e.g., NCBI, Ensembl).

  • Gene Annotation: The locations of the this compound, vasotocin, and neighboring genes are identified on the chromosomes or scaffolds.

  • Comparative Mapping: The gene order and orientation in the vicinity of the this compound and vasotocin loci are compared across the selected species. This can be done manually or using specialized synteny analysis tools.

  • Visualization: The conserved syntenic blocks are visualized to illustrate the evolutionary conservation of gene linkage.

This guide provides a foundational understanding of the comparative genomics of the this compound and vasotocin gene families. Further research in this area will undoubtedly continue to uncover the intricate details of their evolution, regulation, and function, offering valuable insights for both basic science and the development of novel therapeutics.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Isotocin Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the integrity of your work extends to the responsible management of all laboratory materials. Proper disposal of peptide hormones like Isotocin is paramount for ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting the ecosystem. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, consolidating best practices from safety data sheets and guidelines for analogous peptide compounds.

Core Principles for Peptide Waste Management

The fundamental principle governing the disposal of any laboratory chemical, including research compounds like this compound, is strict adherence to local, state, and federal regulations. As biologically active peptides, it is critical to prevent their release into the environment.

This compound Handling and Storage Parameters

Proper storage and handling are crucial for maintaining the stability and integrity of this compound before its use and eventual disposal. The following table summarizes key quantitative parameters for handling and storage.

ParameterGuidelineSource
Storage Temperature (Lyophilized) Store at ≤ -15°C[1]
Storage Temperature (Reconstituted) Store aliquots at -20°C[2]
pH for Peptide Solutions 5-6[2]

Note: This table provides general guidelines. Always refer to the specific product's safety data sheet (SDS) for the most accurate information.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound and any contaminated materials.

Waste Segregation and Personal Protective Equipment (PPE)

At the point of generation, it is crucial to segregate all this compound waste from other laboratory waste streams. This includes:

  • Unused or expired this compound

  • Contaminated labware (e.g., vials, syringes, pipette tips)

  • Contaminated Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate PPE, including a laboratory coat, gloves, and safety glasses.[3]

Waste Containment

Place all solid this compound waste into a container that is clearly labeled, leak-proof, and puncture-resistant.[3] The container should be designated for "Non-Hazardous Pharmaceutical Waste for Incineration."

Labeling

Ensure all waste containers are clearly labeled with the following information:

  • Contents ("this compound Waste")

  • Date of accumulation

  • Appropriate hazard communication symbols if other hazardous chemicals are present

Storage of Waste

Store the sealed waste containers in a designated, secure area away from general laboratory traffic. The storage location should be cool and dry.

Final Disposal

Arrange for the collection and disposal of the this compound waste through a licensed and approved environmental management vendor. The primary recommended method for the disposal of peptide-based compounds is incineration under controlled conditions by a licensed facility. This method ensures the complete destruction of the biologically active peptide. Do not dispose of this compound down the drain .

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

A This compound Waste Generated B Wear Appropriate PPE (Lab Coat, Gloves, Safety Glasses) A->B C Segregate this compound Waste (Unused product, contaminated labware, PPE) B->C D Place in Labeled, Leak-Proof, Puncture-Resistant Container C->D E Label Container: 'this compound Waste' Date of Accumulation D->E F Store Sealed Container in a Designated, Secure, Cool, Dry Area E->F G Arrange for Collection by a Licensed Environmental Vendor F->G H Final Disposal Method G->H I Incineration H->I Recommended J Landfill H->J Not Recommended K Drain Disposal H->K Prohibited

Logical workflow for the proper disposal of this compound waste.

Experimental Protocols

Specific experimental protocols for the neutralization or deactivation of this compound are not publicly available. For related peptide compounds, the primary "protocol" for disposal is the controlled incineration by a licensed facility, which guarantees the complete destruction of the biologically active peptide.

In the absence of specific data for this compound, the most prudent course of action is to consult with your institution's Environmental Health and Safety (EHS) office. They can provide guidance based on the chemical's known properties and the facility's specific waste streams and disposal contracts. By following a conservative approach based on analogous compounds and seeking expert institutional guidance, researchers can ensure the safe and compliant disposal of this compound and other novel research chemicals.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isotocin (Oxytocin)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The substance referred to as "Isotocin" is commonly known in laboratory and pharmaceutical contexts as Oxytocin. This guide will use the name Oxytocin to ensure alignment with established safety protocols and regulatory documents.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Oxytocin. Adherence to these guidelines is crucial for ensuring personal safety, preventing environmental contamination, and maintaining the integrity of your research.

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is mandatory to minimize the risk of exposure to Oxytocin, a potent peptide hormone. The primary risks include potential hormonal effects, allergic reactions, and consequences of parenteral exposure.

Table 1: Recommended Personal Protective Equipment for Handling Oxytocin

PPE CategoryItemSpecificationsRationale
Hand Protection Disposable Nitrile GlovesPowder-free. Double-gloving is recommended.[1][2][3]Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove.[4]
Eye/Face Protection Safety Goggles or GlassesChemical splash-proof, conforming to ANSI Z87.1 standards or European Standard EN166.[5]Protects eyes from splashes of solutions or airborne particles of the powdered compound.
Face ShieldTo be worn in addition to goggles if there is a potential for direct contact with dusts, mists, or aerosols.Provides full-face protection from splashes and aerosols.
Body Protection Laboratory CoatFully buttoned, with tight-fitting cuffs.Prevents contamination of personal clothing.
Additional GarmentsSleevelets, apron, gauntlets, or disposable suits may be necessary based on the task.Provides extra protection to avoid exposed skin surfaces during specific procedures.
Respiratory Protection N95 Respirator or HigherRequired when handling the powdered form of Oxytocin outside of a certified chemical fume hood.Minimizes the risk of inhaling fine particles of the potent compound. Under normal conditions with adequate ventilation, respiratory protection is not typically required.

Operational Plans: From Handling to Disposal

Proper handling and disposal of Oxytocin are critical to prevent accidental exposure and environmental contamination.

Standard Handling Protocol
  • Preparation : Before handling Oxytocin, ensure all necessary PPE is donned correctly. All work should be conducted in a designated area, preferably within a certified chemical fume hood, especially when handling the solid form to prevent aerosolization.

  • Weighing : Weighing of powdered Oxytocin should always be performed inside a fume hood or a glove box to prevent the inhalation of airborne particles. Use anti-static weigh paper or boats.

  • Solution Preparation : When preparing solutions, slowly add the solvent to the powdered Oxytocin to avoid splashing.

  • Post-Handling : After handling, thoroughly decontaminate the work area. Remove PPE in the correct order to avoid self-contamination (gloves first, then eye/face protection, then lab coat). Wash hands thoroughly with soap and water.

Experimental Workflow: Handling Oxytocin cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Fume Hood) prep_ppe->prep_area weigh Weigh Powdered Oxytocin (in fume hood) prep_area->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate Experiment complete remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash Disposal Workflow for Oxytocin Waste cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_final Final Disposal gen Generate Oxytocin Waste (unused product, contaminated items) segregate Segregate Waste gen->segregate Begin disposal contain Contain in Labeled, Sealed Containers segregate->contain store Store in Designated Secure Area contain->store vendor Arrange for Pickup by Licensed Vendor store->vendor Prepare for final disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.